2-Bromo-10H-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVYXOFICMKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312367 | |
| Record name | 2-Bromo-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66820-95-9 | |
| Record name | 2-Bromo-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66820-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromo-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Bromo-10H-phenothiazine: A Technical Guide for Drug Discovery and Development
Executive Summary
2-Bromo-10H-phenothiazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. As a key intermediate in the synthesis of antipsychotic drugs and functional organic materials, its structural integrity and purity are paramount.[1][2] This technical guide provides an in-depth exploration of the spectroscopic techniques required for the unambiguous characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental choices and data interpretation, offering a holistic analytical strategy. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting both validated methodologies and the expected spectral signatures that confirm molecular identity and purity.
The Molecular Profile of this compound
Phenothiazine and its derivatives represent a class of compounds with significant therapeutic value, primarily known for their neuroleptic, antihistaminic, and antiemetic properties.[3][4] The introduction of a bromine atom at the 2-position of the 10H-phenothiazine core creates a versatile intermediate. This modification not only influences its biological activity but also provides a reactive handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the development of complex molecules.[1]
The tricyclic, non-planar "butterfly" structure of the phenothiazine core is a defining feature.[5] Understanding the electronic and steric effects of the bromine substituent is crucial for interpreting the resulting spectroscopic data.
Caption: Key structural features of this compound.
Synthesis and Analytical Sample Preparation
A robust analytical characterization begins with a pure sample. This compound is commonly synthesized via the electrophilic bromination of 10H-phenothiazine, often using N-bromosuccinimide (NBS) as the brominating agent.[1]
Protocol 2.1: Purification for Spectroscopic Analysis
-
Reaction Quench & Extraction: Following synthesis, the crude reaction mixture is quenched with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess bromine) and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Chromatographic Purification: The extracted organic phase is concentrated in vacuo. The resulting crude solid is subjected to column chromatography on silica gel.
-
Rationale: This step is critical for removing unreacted starting material, isomeric byproducts (e.g., 3-bromo-phenothiazine), and di-brominated species. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically employed to achieve effective separation.
-
-
Recrystallization: Fractions containing the pure product, as identified by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield analytically pure crystals.
-
Drying: The purified solid is dried under high vacuum to remove residual solvents, which could otherwise interfere with spectroscopic measurements, particularly ¹H NMR.
Core Spectroscopic Techniques for Structural Elucidation
The confirmation of the structure and purity of this compound is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[6] DMSO-d₆ is particularly useful as it can help in observing the N-H proton, which may exchange too rapidly in other solvents.
-
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Expected ¹H NMR Signatures: The asymmetric nature of the molecule means all seven aromatic protons are chemically distinct. The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.7-7.5 ppm) and a characteristic signal for the N-H proton.
Expected ¹³C NMR Signatures: A proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the aromatic framework, as symmetry is absent.[7] The chemical shifts provide insight into the electronic environment of each carbon.
| Table 1: Predicted NMR Spectral Data for this compound | | :--- | :--- | :--- | | Technique | Expected Chemical Shift (δ, ppm) | Key Structural Information | | ¹H NMR | ~8.0 - 9.0 (broad singlet, 1H) | N-H proton of the phenothiazine core. | | | ~6.7 - 7.5 (multiplets, 7H) | Aromatic protons. Protons on the brominated ring will be influenced by the electronegativity and anisotropic effects of bromine. | | ¹³C NMR | ~140 - 145 | Carbons directly bonded to Nitrogen (C-N). | | | ~110 - 135 | Aromatic carbons (C-H and C-C). | | | ~115 (approx.) | Carbon bearing the bromine (C-Br), expected to be shifted upfield relative to a C-H due to the "heavy atom effect". |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.[8]
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer equipped with either a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the potential moisture interference associated with KBr pellets.[9]
-
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Expected FTIR Signatures: The IR spectrum provides a distinct fingerprint for this compound, confirming the presence of key functional groups. Data from the closely related 2-chlorophenothiazine suggests the following characteristic peaks.[9][10]
| Table 2: Expected FTIR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation | | N-H Stretch | ~3340 | A sharp to moderately broad peak indicating the secondary amine. | | Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks characteristic of sp² C-H bonds. | | Aromatic C=C Stretch | 1570 - 1600, 1460 - 1480 | Multiple sharp bands from the vibrations of the aromatic rings. | | C-N Stretch | 1240 - 1260 | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. | | Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong bands whose positions are diagnostic of the aromatic substitution patterns. | | C-S Stretch | ~680 | Often weak, related to the thioether linkage. | | C-Br Stretch | 550 - 650 | Confirms the presence of the carbon-bromine bond. The position is lower than a C-Cl stretch due to the higher mass of bromine.[3] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[11]
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecules. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass.
-
Sample Introduction: The sample is introduced into the ionization chamber, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.[12]
Expected Mass Spectrum Signatures: The molecular weight of C₁₂H₈BrNS is approximately 277.96 g/mol . The most crucial diagnostic feature in the mass spectrum will be the isotopic pattern of bromine.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope.[13] Therefore, we expect to see strong peaks at approximately m/z 277 and m/z 279 . This M/M+2 pattern is an unambiguous indicator of the presence of one bromine atom.
-
Key Fragments: Fragmentation in phenothiazines can occur through various pathways. Expected fragmentation includes:
-
[M-Br]⁺: Loss of the bromine radical (m/z ~198).
-
[M-H]⁺: Loss of a hydrogen atom (m/z 276/278).
-
[M-S]⁺: Loss of the sulfur atom.
-
| Table 3: Expected Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Ion | Expected m/z | Interpretation | | [M]⁺ | ~277 and ~279 | Molecular ion peak cluster, showing the characteristic 1:1 ratio for a single bromine atom. | | [M-Br]⁺ | ~198 | Loss of a bromine radical, indicating the phenothiazine core. | | [M-H-S]⁺ | ~166 | Subsequent loss of sulfur from a fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's π-system.[14]
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-grade solvent (e.g., acetonitrile, methanol, or ethanol). Use matched quartz cuvettes for the sample and a solvent blank.[9]
-
Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.
Expected UV-Vis Signatures: The phenothiazine core has a characteristic absorption profile. Based on data for unsubstituted phenothiazine (λmax = 252, 316 nm) and 2-chlorophenothiazine (λmax = 256, 322 nm), this compound is expected to exhibit two primary absorption bands.[5][9]
-
π → π* Transitions: These are high-energy transitions within the aromatic rings, resulting in strong absorption bands.
-
n → π* Transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and sulfur heteroatoms.
| Table 4: Expected UV-Vis Absorption Data for this compound | | :--- | :--- | :--- | | λmax 1 | ~255 - 260 nm | Intense absorption from a π → π* transition. | | λmax 2 | ~320 - 325 nm | Weaker absorption, likely from an n → π* transition. |
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the spectroscopic characterization.
This integrated approach ensures trustworthiness. For example, the presence of bromine suggested by the M/M+2 pattern in the mass spectrum is corroborated by the C-Br vibrational band in the FTIR spectrum and the electronic perturbations observed in the NMR and UV-Vis spectra relative to the unsubstituted parent compound.
Conclusion
The successful characterization of this compound is a foundational step for its application in pharmaceutical and materials science research. A multi-technique spectroscopic approach is non-negotiable for ensuring quality and validating molecular identity. By combining the molecular weight and bromine isotopic data from Mass Spectrometry, the functional group fingerprint from FTIR, the electronic signature from UV-Vis, and the detailed atomic connectivity from NMR, researchers can achieve an unambiguous and robust confirmation of the target structure. This guide provides the protocols and interpretive framework necessary to confidently perform this critical analysis.
References
- Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature - Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- Saraf, S., Khan, M. A., & Al-nousaui, S. (1983). INFRARED SPECTRA OF PHENOTHIAZINES. HETEROCYCLES, 20(2), 283.
- Swoboda, D., Nycz, J. E., Karaush-Karmazin, N., Minaev, B., Kusz, J., & Keglevich, G. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519.
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1381-1392.
- Synthesis, spectral, energetic and reactivity properties of phenothiazines: Experimental and computational approach. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 651-663.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Prakash, G., & Sharma, V. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(2), 547-553.
- Pajuelo, O., Gonzalez-Perez, L. A., & Barra, M. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 84(3), 635-42.
- Mass Spectrometry Fragmentation Patterns. (2023). Science Ready.
- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- This compound CAS#: 66820-95-9. (n.d.). ChemWhat.
- 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine [FTIR]. (n.d.). SpectraBase.
- Gonzalez-Perez, L. A., & Barra, M. (2008). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Journal of photochemistry and photobiology. A, Chemistry, 197(1), 51-57.
- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2000). Magnetic Resonance in Chemistry, 38(2), 137-140.
- Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. (2002). International Journal of Quantum Chemistry, 89(4), 369-380.
- Table of Characteristic IR Absorptions. (n.d.).
- Interpretation of mass spectra. (n.d.).
- 12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). Chem Help ASAP [Video]. YouTube.
- SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2008). J Photochem Photobiol A Chem, 197(1), 51-57.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- Fluorogenic Phenothiazine-Derivative as Radical Sensors. (2022). ChemRxiv.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- 3,7-dibromo-10H-phenothiazine. (n.d.). PubChem.
- Phenothiazine. (n.d.). NIST WebBook.
- UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.). ResearchGate.
- Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org.
- Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). (n.d.). ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. uni-saarland.de [uni-saarland.de]
- 13. whitman.edu [whitman.edu]
- 14. iivs.org [iivs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-10H-phenothiazine. As a cornerstone of structural elucidation in organic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework of pharmaceutical compounds. Phenothiazine and its derivatives are a class of compounds with significant pharmacological importance, and a thorough understanding of their spectral characteristics is crucial for quality control, metabolite identification, and the development of new therapeutic agents.[1][2] This document will delve into the theoretical underpinnings of the NMR data, present predicted spectral parameters, and outline a standard experimental protocol for data acquisition.
The Molecular Architecture of this compound and the Role of NMR
This compound belongs to the heterocyclic family of phenothiazines, characterized by a tricyclic structure with a central thiazine ring flanked by two benzene rings. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10. The bromine atom at position 2 introduces an electronic perturbation that significantly influences the chemical environment of the nearby protons and carbons, making NMR spectroscopy an ideal tool for confirming its substitution pattern.
The non-planar, butterfly-like conformation of the phenothiazine core, coupled with the electronic effects of the bromine substituent, results in a complex and informative NMR spectrum.[3] Analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon in the molecule.
"C4a" -- "C10a"; "C10a" -- "N10"; "N10" -- "C9a"; "C9a" -- "C5a"; "C5a" -- "S1"; "S1" -- "C4a"; "C1" -- "C2" -- "C3" -- "C4" -- "C4a" -- "C1"; "C5a" -- "C6" -- "C7" -- "C8" -- "C9" -- "C9a" -- "C5a"; }
Figure 1: Numbering scheme for the this compound core.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the seven aromatic protons, and a broader signal for the N-H proton.[4] The bromine atom at C-2 will exert a deshielding inductive effect and a shielding mesomeric effect, primarily influencing the protons on the same ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.20 | d | J(H1-H3) ≈ 2.5 (meta) |
| H-3 | ~6.90 | dd | J(H3-H4) ≈ 8.5 (ortho), J(H3-H1) ≈ 2.5 (meta) |
| H-4 | ~6.80 | d | J(H4-H3) ≈ 8.5 (ortho) |
| H-6 | ~7.10 | td | J(H6-H7) ≈ 7.5 (ortho), J(H6-H8) ≈ 1.5 (meta) |
| H-7 | ~6.95 | td | J(H7-H6) ≈ 7.5 (ortho), J(H7-H8) ≈ 8.0 (ortho), J(H7-H9) ≈ 1.5 (meta) |
| H-8 | ~7.15 | dd | J(H8-H7) ≈ 8.0 (ortho), J(H8-H6) ≈ 1.5 (meta) |
| H-9 | ~6.85 | d | J(H9-H8) ≈ 7.5 (ortho) |
| N-H | ~8.0 (variable) | br s | - |
Disclaimer: These are predicted values based on data from analogous compounds such as 2-chlorophenothiazine and general principles of NMR spectroscopy. Actual experimental values may vary.
Rationale for ¹H NMR Assignments
-
Aromatic Protons (H-1, H-3, H-4): The protons on the brominated ring are the most affected. H-1 is expected to be a doublet due to meta-coupling with H-3. H-3 will appear as a doublet of doublets, showing both ortho-coupling to H-4 and meta-coupling to H-1. H-4 will be a doublet due to ortho-coupling with H-3.
-
Aromatic Protons (H-6, H-7, H-8, H-9): The protons on the unsubstituted ring will exhibit a more typical pattern for a disubstituted benzene ring. H-6 and H-7 are predicted to be triplets of doublets, while H-8 will be a doublet of doublets and H-9 a doublet.
-
N-H Proton: The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift can be highly dependent on solvent and concentration.
Figure 2: Key ¹H-¹H coupling relationships in this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. A total of 12 signals are expected, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the heteroatoms (N and S) and the bromine substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~128.0 |
| C-2 | ~115.0 |
| C-3 | ~127.5 |
| C-4 | ~116.0 |
| C-4a | ~142.0 |
| C-5a | ~143.0 |
| C-6 | ~122.0 |
| C-7 | ~127.0 |
| C-8 | ~123.0 |
| C-9 | ~115.5 |
| C-9a | ~126.0 |
| C-10a | ~122.5 |
Disclaimer: These are predicted values based on data from analogous compounds and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
Rationale for ¹³C NMR Assignments
-
C-2 (ipso-Carbon): The carbon directly attached to the bromine atom (C-2) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect".
-
Carbons bonded to Heteroatoms (C-4a, C-5a, C-9a, C-10a): These carbons, being adjacent to the nitrogen and sulfur atoms, will be deshielded and appear at lower field.
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-130 ppm.[5][6] Their precise chemical shifts are influenced by the combined electronic effects of the substituents and heteroatoms.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenothiazine derivatives.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
"SamplePrep" -> "DataAcquisition"; "DataAcquisition" -> "DataProcessing"; "DataProcessing" -> "SpectralAnalysis"; "SpectralAnalysis" -> "StructureElucidation"; }
Figure 3: General workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the influence of the molecular structure and the bromine substituent on the NMR parameters, researchers can confidently identify and characterize this important pharmaceutical building block. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for accurate structural analysis and quality control in drug development. While the presented spectral data is predictive, it serves as a valuable reference for the interpretation of experimentally obtained spectra.
References
- Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. The Royal Society of Chemistry.
- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate.
- 2-Chlorophenothiazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. The Royal Society of Chemistry.
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central.
- A guide to 13C NMR chemical shift values. Compound Interest.
- 7-Bromo-2-chlorophenothiazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- 1H NMR Chemical Shift. Oregon State University.
- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives | Request PDF. ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
- 2-Acetyl-phenothiazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115. PubChem.
- (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate.
- Phenothiazine. NIST WebBook.
Sources
- 1. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Bromo-10H-phenothiazine and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the crystallographic analysis of brominated phenothiazine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. While a definitive crystal structure for 2-Bromo-10H-phenothiazine is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this guide will utilize the closely related structure of 3,7-dibromo-10H-phenothiazine (CSD Entry: 732813) as a practical exemplar to detail the complete workflow of single-crystal X-ray diffraction analysis.[1] The principles and methodologies described herein are directly applicable to the structural elucidation of this compound, should suitable single crystals be obtained.
Introduction: The Significance of Crystal Structure in Phenothiazine Chemistry
Phenothiazine and its derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a bromine substituent onto the phenothiazine scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profiles.
The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, governs a multitude of bulk properties critical for drug development, including solubility, stability, dissolution rate, and bioavailability. A thorough understanding of the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and the potential for co-crystal formation, all of which are pivotal for rational drug design and formulation.
This technical guide will navigate the reader through the essential steps of crystal structure analysis, from the foundational principles of X-ray diffraction to the advanced interpretation of crystallographic data, using a relevant case study to illustrate the practical application of these techniques.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous and systematic experimental workflow. The following sections delineate the critical stages of this process.
Synthesis and Crystallization of Brominated Phenothiazines
The synthesis of this compound can be achieved through various established synthetic routes, often involving the bromination of the parent 10H-phenothiazine molecule. The final and most crucial step for crystallographic analysis is the growth of high-quality single crystals.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: The choice of solvent is paramount. A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a clean, dust-free vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that includes a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting the formation of crystals.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
The quality of the resulting crystals is assessed under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible defects for X-ray diffraction analysis.
Caption: A generalized workflow for crystal structure analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.
The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a unique diffraction pattern that is dependent on the crystal's internal structure.
Data Collection Strategy:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: 100(2) K.
-
Data Collection Software: The data collection strategy is typically determined by the software accompanying the diffractometer, aiming for high completeness and redundancy of the data.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
The initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.
Software for Structure Solution and Refinement:
-
SHELX Suite: A set of programs widely used for the solution (SHELXT or SHELXS) and refinement (SHELXL) of small-molecule crystal structures.
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including the SHELX suite.
Absorption Correction: For compounds containing heavy atoms like bromine, absorption of X-rays by the crystal can be significant and must be corrected for. Multi-scan absorption correction methods, implemented in programs like SADABS and PLATON , are commonly used to account for these effects.[2][3][4][5][6][7][8][9][10][11]
In-Depth Analysis of the Crystal Structure of a Brominated Phenothiazine: A Case Study of 3,7-dibromo-10H-phenothiazine
As a definitive crystal structure for this compound is not available, we will now delve into the crystallographic details of the closely related 3,7-dibromo-10H-phenothiazine (CSD Entry: 732813) to illustrate the type of information that can be gleaned from a successful crystal structure analysis.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for 3,7-dibromo-10H-phenothiazine.
| Parameter | Value |
| Chemical Formula | C₁₂H₇Br₂NS |
| Formula Weight | 357.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 5.0120(10) |
| c (Å) | 21.014(4) |
| β (°) | 94.12(3) |
| Volume (ų) | 1178.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.012 |
| Absorption Coefficient (mm⁻¹) | 7.996 |
| F(000) | 680 |
Data obtained from CCDC 732813.[1]
Molecular Geometry
The analysis of bond lengths and angles within the 3,7-dibromo-10H-phenothiazine molecule reveals the expected tricyclic butterfly conformation characteristic of the phenothiazine core. The bromine atoms are covalently bonded to the carbon atoms at the 3 and 7 positions of the phenothiazine ring system. The precise bond lengths and angles provide valuable data for computational modeling and understanding the electronic effects of the bromine substituents.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of 3,7-dibromo-10H-phenothiazine, a variety of intermolecular forces are at play, contributing to the overall stability of the crystal structure.
Key Intermolecular Interactions:
-
N-H···S Hydrogen Bonds: The hydrogen atom of the amine group in one molecule can form a hydrogen bond with the sulfur atom of a neighboring molecule. This interaction is a common feature in the crystal structures of phenothiazine derivatives.
-
C-H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.
-
Halogen Bonding (Br···Br and Br···S Interactions): The bromine atoms, with their anisotropic distribution of electron density, can participate in halogen bonding. This involves an electrophilic region on the bromine atom (the σ-hole) interacting with a nucleophilic region on a neighboring molecule, such as another bromine atom or the sulfur atom. These interactions can play a significant role in directing the crystal packing.
Sources
- 1. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SADABS, Program for Empirical Absorption Correction of Area Detector Data | Semantic Scholar [semanticscholar.org]
- 3. MULTISCAN ABSORB [chem.gla.ac.uk]
- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 5. chem.gla.ac.uk [chem.gla.ac.uk]
- 6. xray.uky.edu [xray.uky.edu]
- 7. CORRECTION FOR ABSORPTION [platonsoft.nl]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. (Open Access) SADABS, Program for Empirical Absorption Correction of Area Detector Data (1996) | George M. Sheldrick | 4019 Citations [scispace.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-10H-phenothiazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-10H-phenothiazine is a brominated derivative of the phenothiazine core, a structure of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. This guide provides a comprehensive technical overview of these critical parameters. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on the parent phenothiazine molecule and related derivatives to provide robust, scientifically grounded predictions and methodologies. Furthermore, it outlines detailed protocols for determining solubility and assessing stability, equipping researchers with the necessary tools to handle and optimize the use of this compound.
Introduction to this compound
Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad range of applications, most notably as antipsychotic medications.[1][2] The introduction of a bromine atom at the 2-position of the phenothiazine ring, as in this compound, significantly modifies the molecule's electronic properties, which in turn influences its chemical reactivity and biological activity.[1] This makes it a valuable intermediate and a subject of study for novel therapeutic agents and functional materials.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays.
Predicting the Solubility of this compound
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The solubility of a compound is determined by the balance of its polar and non-polar characteristics.
The parent compound, 10H-phenothiazine, is characterized as being insoluble in water but slightly soluble in organic solvents like ethanol, ether, and chloroform.[4] It is also soluble in benzene, acetic acid, and petroleum ether.[5] The introduction of a bromine atom to the phenothiazine core increases the molecular weight and the polarizability of the molecule. Based on these characteristics, we can predict the solubility of this compound in a range of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | As a non-polar solvent, hexane is unlikely to effectively solvate the polar N-H and C-Br bonds of the molecule. |
| Toluene | 2.4 | Moderate | The aromatic nature of toluene can engage in π-π stacking with the phenothiazine ring system, aiding solubility. |
| Diethyl Ether | 2.8 | Moderate | Ether can act as a hydrogen bond acceptor for the N-H group, but its overall low polarity may limit high solubility. |
| Chloroform | 4.1 | High | Chloroform is a good solvent for many organic compounds and is expected to effectively solvate this compound. |
| Ethyl Acetate | 4.4 | Moderate to High | Its moderate polarity and ability to act as a hydrogen bond acceptor suggest good solubility. |
| Tetrahydrofuran (THF) | 4.0 | High | THF is a polar aprotic solvent that should readily dissolve the compound. |
| Acetone | 5.1 | High | Similar to THF, acetone's polarity should facilitate dissolution. |
| Acetonitrile (ACN) | 5.8 | Moderate to High | A polar aprotic solvent that is expected to be a good solvent for this compound. |
| Ethanol | 4.3 | Moderate | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, but the overall polarity may not be optimal. |
| Methanol | 5.1 | Moderate | Similar to ethanol, with slightly higher polarity. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent. |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, chemically resistant)
Step-by-Step Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a series of vials.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set at a constant temperature (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_diluted × DF Where:
-
C_diluted is the concentration of the diluted sample determined by the analytical method.
-
DF is the dilution factor.
-
Caption: Workflow for experimental solubility determination.
Stability of this compound
Phenothiazines are known to be susceptible to degradation, primarily through oxidation and photodegradation.[6][7][8] The sulfur atom in the central ring is prone to oxidation, which can lead to the formation of colored degradation products.[6] Exposure to light, especially UV radiation, can also induce degradation pathways.[9][10][11][12]
Factors Influencing Stability
-
Light: As with many phenothiazine derivatives, this compound is likely to be photosensitive.[5][7] Exposure to light can lead to photodegradation, resulting in the formation of impurities and a change in the physical appearance of the compound or its solutions.[11][13]
-
Oxygen: The presence of atmospheric oxygen can promote the oxidation of the sulfur atom in the phenothiazine ring.[6] This process can be accelerated by heat and light.
-
Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[11]
-
pH: The stability of phenothiazine derivatives in solution can be pH-dependent.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed, light-resistant container at room temperature. For solutions, especially if stored for an extended period, use amber glassware or wrap the container in aluminum foil and store at a low temperature (2-8°C).[6]
-
Handling: When preparing solutions or conducting experiments, minimize exposure to light and air.[6] For sensitive applications, it may be necessary to work under an inert atmosphere (e.g., nitrogen or argon).[6]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.[9][10]
Materials and Equipment
-
This compound
-
Organic solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector)
Step-by-Step Procedure
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent.
-
Expose to Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat (e.g., at 60°C).
-
Oxidation: Add H₂O₂ to a final concentration of 3% and keep at room temperature.
-
Thermal Stress: Store a solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10][14]
-
-
Control Samples: For each stress condition, prepare a corresponding control sample that is protected from the stress (e.g., a dark control for photostability, a room temperature sample for thermal stress).
-
Time Points: Analyze the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA detector will help in assessing the peak purity.
Caption: Workflow for a forced degradation study.
Conclusion
While direct, published data on the solubility and stability of this compound is scarce, a scientifically sound understanding can be derived from the known properties of the phenothiazine class of compounds. It is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in other common organic solvents such as chloroform and THF. The primary stability concerns are oxidation and photodegradation, necessitating careful storage and handling to protect the compound from light and air. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and systematically assess the stability of this compound, thereby enabling its effective and reliable use in research and development.
References
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PHENOTHIAZINE - ChemBK. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Technical Support Center: Stability and Degradation of Phenothiazine Compounds. (n.d.). Benchchem.
- 2-bromo-1,9-dimethyl-10H-phenothiazine. (n.d.). PubChem.
- Phenothiazine. (n.d.). Solubility of Things.
- This compound. (2023, August 15). Smolecule.
- Drug stability testing 101. (n.d.). Thermo Fisher Scientific.
- Technical Guide: Prevention of Photosensitive Compound Degradation During Storage. (n.d.). Benchchem.
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
- This compound. (n.d.). Sigma-Aldrich.
- Phenothiazine. (n.d.). PubChem.
- Solubility of Organic Compounds. (2023, August 31).
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of pharmaceutical sciences.
- Ahmadian, S., Panahi-Azar, V., & Jouyban, A. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- Montanaro, A., & Sortino, S. (2003). Photophysics and photochemistry of 2-chlorophenothiazine derivatives in alcohols. Photochemical & Photobiological Sciences.
- Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. (n.d.). Benchchem.
- This compound. (n.d.). ChemWhat.
- Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. (1975). PubMed.
- This compound. (n.d.). ChemicalBook.
- Phenothiazine. (n.d.). In Wikipedia.
- This compound. (n.d.). Alentris Research Pvt. Ltd.
- This compound. (n.d.). PubChem.
- Figure S1. Measured solubility of Phenothiazine derivatives (neutral...). (n.d.). ResearchGate.
- Zhang, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science.
Sources
- 1. Buy this compound | 66820-95-9 [smolecule.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Introduction: The Phenothiazine Core and the Role of Halogenation
An In-Depth Technical Guide to the Electrochemical Properties of 2-Bromo-10H-phenothiazine
This guide provides a comprehensive technical overview of the electrochemical properties of this compound, a heterocyclic compound of significant interest in materials science and drug development. We will explore its synthesis, the methodologies for its electrochemical characterization, and the influence of the bromine substituent on its redox behavior. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique electronic characteristics of this molecule.
Phenothiazine (PTZ) is an electron-rich, sulfur- and nitrogen-containing tricyclic aromatic compound.[1] Its "butterfly" conformation and potent electron-donating nature make it a foundational building block for a vast array of functional organic materials.[1] Phenothiazine and its derivatives have been successfully integrated into diverse optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[2]
The electronic properties of the phenothiazine core can be precisely tuned through chemical modification. Substitution on the aromatic rings is a key strategy to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the material's redox potentials, absorption spectra, and charge transport capabilities.
Halogenation, particularly bromination, is a critical tool in this context. The introduction of a bromine atom, an electron-withdrawing group, is known to influence the electron density of the phenothiazine ring.[2] This guide focuses specifically on this compound, examining how the placement of a bromine atom at the 2-position impacts its electrochemical signature, providing a pathway to materials with tailored properties.
Synthesis of this compound
While various methods exist for the synthesis of phenothiazine derivatives, a common and effective route to halogenated phenothiazines is through direct electrophilic substitution. The following protocol describes a plausible and widely adopted method using N-Bromosuccinimide (NBS) as a brominating agent.
Rationale for Experimental Choices
-
Solvent: Dichloromethane (CH2Cl2) is chosen as it is a relatively inert solvent that readily dissolves the phenothiazine starting material and NBS.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is preferable to elemental bromine (Br2) as it reduces the formation of poly-brominated and other side products.
-
Temperature: The reaction is typically performed at room temperature to maintain selectivity and prevent degradation of the phenothiazine core.
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve 10H-phenothiazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in dichloromethane to the stirred phenothiazine solution. The addition should be done dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with deionized water.
-
Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Electrochemical Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is an indispensable technique for probing the redox behavior of electroactive molecules like this compound.[3] It provides critical data on oxidation and reduction potentials, the stability of the generated radical ions, and the kinetics of electron transfer.[4]
Core Principles and Self-Validating Protocol
A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3] The potential of the working electrode is swept linearly with time, and the resulting current from the oxidation or reduction of the analyte is measured.
A self-validating protocol ensures reproducibility and accuracy:
-
Solvent and Electrolyte Purity: Use high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure a wide potential window and minimize interference.
-
Deoxygenation: The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment to prevent oxygen reduction from interfering with the measurement.
-
Internal Standard: Ferrocene is often added at the end of an experiment as an internal standard. Its well-defined, reversible oxidation wave (Fc/Fc+) allows for accurate potential referencing.
-
Scan Rate Dependence: Performing CV at multiple scan rates helps to determine if the redox process is reversible and diffusion-controlled. For a reversible process, the peak currents should be proportional to the square root of the scan rate.
Experimental Protocol for CV Analysis
-
Preparation: Prepare a ~1 mM solution of this compound in a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean.
-
Deoxygenation: Purge the solution with argon for at least 15 minutes.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.
-
Vary Scan Rate: Repeat the measurement at various scan rates (e.g., 50, 100, 200 mV/s) to analyze the kinetics.
-
Internal Referencing: Add a small amount of ferrocene and record the voltammogram again to reference the measured potentials to the Fc/Fc+ couple.
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Expected Electrochemical Behavior of this compound
Phenothiazine derivatives typically undergo two successive one-electron oxidations.[5][6] The first oxidation is generally a reversible process that forms a stable cation radical (PTZ•+). The second oxidation, which forms a dication (PTZ2+), is often less reversible.[7]
The bromine atom at the 2-position is an electron-withdrawing group due to its inductive effect. This effect decreases the electron density on the phenothiazine ring system, making it more difficult to remove an electron.[8] Consequently, the oxidation potential of this compound is expected to be shifted to a more positive (anodic) value compared to the unsubstituted 10H-phenothiazine. The parent 10-phenyl-10H-phenothiazine shows a reversible oxidation at Eox = 0.70 V vs SCE.[9] Studies on other substituted phenothiazines confirm that electron-withdrawing groups shift the oxidation potential to higher values.[8]
The expected redox process is: PTZ-Br ⇌ [PTZ-Br]•+ + e- (First Oxidation, E1) [PTZ-Br]•+ ⇌ [PTZ-Br]2+ + e- (Second Oxidation, E2)
| Compound | First Oxidation Potential (E1/2 vs Fc/Fc+) | Second Oxidation Potential (E1/2 vs Fc/Fc+) | Reference |
| N-ethylphenothiazine | +0.289 V | > +0.9 V (Irreversible) | [7] |
| This compound | Expected > +0.3 V | Expected to be more positive and likely irreversible | Inferred from[7][8] |
Theoretical Insights from DFT Calculations
Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental electrochemical data. By calculating the energies of the HOMO and LUMO, one can predict and rationalize the redox behavior of a molecule.
-
HOMO Energy: The energy of the HOMO is directly related to the ionization potential and, therefore, the oxidation potential. A lower HOMO energy level corresponds to a molecule that is more difficult to oxidize (i.e., has a more positive oxidation potential). For this compound, the electron-withdrawing bromine atom is predicted to lower the HOMO energy compared to unsubstituted phenothiazine.
-
Spin Density: DFT can also be used to calculate the spin density distribution in the cation radical, providing insight into its electronic structure and stability.
These computational insights are invaluable for the rational design of new phenothiazine derivatives with targeted electrochemical properties for specific applications.
Applications and Future Outlook
The specific electrochemical properties of this compound make it a valuable building block for advanced functional materials and pharmaceuticals.
-
Organic Electronics: By shifting the oxidation potential to a more positive value, the bromine substituent allows for the creation of materials with deeper HOMO levels. This is highly desirable for use as hole-transport materials or donors in organic solar cells, as it can lead to higher open-circuit voltages (Voc).[1]
-
Drug Development: The phenothiazine scaffold is a well-known pharmacophore.[10] Introducing a bromine atom can alter the metabolic stability and receptor binding affinity of potential drug candidates. Its redox properties are also relevant, as the formation of radical cations can be implicated in the mechanism of action or metabolic pathways of drugs.[11]
-
Sensors and Electrochromics: As a redox-active molecule, it can be incorporated into polymers or films for use in chemical sensors or electrochromic devices, where a change in oxidation state leads to a change in color or another measurable signal.[12]
The ability to fine-tune the fundamental electrochemical properties of the robust phenothiazine core through straightforward halogenation ensures that this compound will continue to be a molecule of high interest for the foreseeable future. Further experimental work to precisely quantify its redox potentials and explore its performance in device settings is a promising area for continued research.
References
- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2025).
- Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. (n.d.). ijpbs.com. [Link]
- Porphyrin Bearing Phenothiazine Pincers as Hosts for Fullerene Binding via Concave-Convex Complementarity: Synthesis and Complex. (n.d.). The Royal Society of Chemistry. [Link]
- Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2021). AIP Publishing. [Link]
- A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (n.d.). The Royal Society of Chemistry. [Link]
- Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. (n.d.).
- Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. (n.d.).
- Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. (2025).
- Electrochemical oxidation of 2,10-disubstituted phenothiazines. (n.d.).
- SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2008).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022).
- Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. (2018). Journal of the American Chemical Society. [Link]
- Spectroscopic and electrochemical properties of 2-aminophenothiazine. (2025).
- Synthesis of 2-substituted phenothiazines. (1969).
- Cyclic-voltammetric studies of some phenothiazine dyes. (n.d.). The Royal Society of Chemistry. [Link]
- The electrochemistry of phenothiazine derivatives. (2023). Lancashire Online Knowledge. [Link]
- Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. (n.d.). The Royal Society of Chemistry. [Link]
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (n.d.).
- pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2025).
- Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. (n.d.). The Royal Society of Chemistry. [Link]
- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2021). MDPI. [Link]
- A Practical Beginner's Guide to Cyclic Voltammetry. (2017). University of Duisburg-Essen. [Link]
- Electrochemical Behaviour of 2-Hydroxy-5-Methyl Benzophenone Benzoylhydrazone. (n.d.). rjpbcs.com. [Link]/[13].pdf)
- Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]
- Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. (n.d.). The Royal Society of Chemistry. [Link]
- Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. (2025).
- Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications. (n.d.). The Royal Society of Chemistry. [Link]
- Electrochemical behavior of Al-In-Zn-Sn alloys with different amounts of Sn in alkaline solution. (2025).
Sources
- 1. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uni-due.de [uni-due.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xray.uky.edu [xray.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Photophysical Properties of 2-Bromo-10H-phenothiazine Derivatives
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 2-Bromo-10H-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals working with these versatile compounds. This document explores their synthesis, detailed photophysical characterization, and the underlying principles that govern their behavior, offering both theoretical insights and practical methodologies.
Introduction: The Enduring Potential of the Phenothiazine Scaffold
Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, forms the structural core of a vast array of molecules with significant applications in medicine and materials science.[1] Its unique, non-planar "butterfly" conformation, coupled with the electron-rich nature of the sulfur and nitrogen heteroatoms, endows phenothiazine derivatives with remarkable electronic and optical properties.[2][3] The introduction of a bromine atom at the 2-position of the phenothiazine nucleus serves as a versatile synthetic handle, enabling the facile introduction of various functional groups through cross-coupling reactions. This strategic functionalization allows for the fine-tuning of the molecule's photophysical characteristics, making this compound a pivotal building block for the development of novel fluorescent probes, photosensitizers, and materials for optoelectronic applications.[4][5]
This guide will delve into the synthesis of these derivatives and provide a detailed exploration of their key photophysical properties, including absorption, fluorescence, and the influence of the surrounding environment.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the modification of the phenothiazine core. A common and efficient strategy involves the N-alkylation of the phenothiazine, followed by selective bromination.
General Synthetic Workflow
A representative synthetic route to a functionalized 2-bromo-phenothiazine derivative is outlined below. This particular example leads to the formation of 7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde, a versatile intermediate for further derivatization.[4]
Caption: Synthetic workflow for a 2-bromo-phenothiazine derivative.
Experimental Protocol: Synthesis of 7-Bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde[4]
Materials:
-
10-(2-Decyl-tetradecyl)-10H-phenothiazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Vilsmeier-Haack Formylation
-
In a dry, nitrogen-purged flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring.
-
Add a solution of 10-(2-decyl-tetradecyl)-10H-phenothiazine in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde.
Step 2: Bromination
-
Dissolve the formylated phenothiazine from Step 1 in dichloromethane in a sealed vessel.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Heat the mixture to 50 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with water and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde as the final product.
Core Photophysical Properties and Their Characterization
The photophysical behavior of this compound derivatives is dictated by the interplay of the electron-donating phenothiazine core, the nature of the substituents, and the surrounding solvent environment. A thorough understanding of their absorption and emission properties is crucial for their application in various technologies.
UV-Visible Absorption Spectroscopy
The absorption spectra of phenothiazine derivatives typically exhibit two main bands in the UV-visible region.[6] A shorter wavelength band, usually below 300 nm, is attributed to a π → π* transition, while a longer wavelength band is primarily due to an n → π* transition involving the lone pair of electrons on the sulfur atom.[6] The position and intensity of these bands are sensitive to the substitution pattern on the phenothiazine ring.
Fluorescence Spectroscopy
Upon excitation, many phenothiazine derivatives exhibit fluorescence, with emission maxima that can be tuned across the visible spectrum by altering their chemical structure.[7] The introduction of electron-withdrawing or electron-donating groups can significantly impact the fluorescence quantum yield and lifetime. For instance, the introduction of a nitro group, typically a fluorescence quencher, at the 3-position of the phenothiazine ring has been shown to dramatically enhance the emission quantum yield to near unity in nonpolar solvents.[8] This is attributed to a change in the nature of the lowest excited state from a partially forbidden to an allowed π-π* transition.[8]
Solvatochromism: Probing the Excited State
A noteworthy characteristic of many phenothiazine derivatives is their solvatochromic behavior, where the position of the absorption and, more prominently, the emission bands shift with changes in solvent polarity.[7] A positive solvatochromism, or a red-shift in emission with increasing solvent polarity, is indicative of an excited state that is more polar than the ground state.[7] This phenomenon arises from the stabilization of the charge-separated excited state by polar solvent molecules. The magnitude of the solvatochromic shift provides valuable insights into the change in dipole moment upon excitation.
Table 1: Photophysical Data for Selected Phenothiazine Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| PTZ-CHO | Dichloromethane | 315, 424 | 598 | 0.41 | 4.01 | [7] |
| Toluene | 313, 408 | 550 | 0.69 | 5.34 | [7] | |
| Acetonitrile | 314, 426 | 620 | 0.09 | - | [7] | |
| PTZ-NO₂ | Cyclohexane | - | - | ~1.00 | - | [8] |
| PTZ-CN | Dichloromethane | 303, 360 | 487 | 0.72 | 7.55 | [7] |
| Toluene | 302, 352 | 455 | 0.93 | 7.39 | [7] | |
| Acetonitrile | 303, 362 | 525 | 0.40 | - | [7] |
Note: The data presented are for phenothiazine derivatives with different substituents to illustrate the impact on photophysical properties. "PTZ" refers to the phenothiazine core.
Experimental Protocols for Photophysical Characterization
To ensure the accuracy and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for key photophysical measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique.[2]
Principle:
Solutions of the standard and the sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Experimental Workflow:
Caption: Workflow for relative fluorescence quantum yield measurement.
Detailed Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. The standard should be soluble in the same solvent as the sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
-
Absorbance Measurement: Record the UV-visible absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Correct the emission spectra for the instrumental response.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are typically assumed to be the same as the solvent for dilute solutions).
-
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
Principle:
The sample is excited with a short pulse of light, and the subsequent decay of the fluorescence intensity over time is monitored. The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Experimental Setup:
A typical time-resolved fluorescence spectrometer consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a fast detector (e.g., a photomultiplier tube), and timing electronics.
Experimental Workflow:
Caption: Workflow for time-resolved fluorescence spectroscopy.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample to avoid reabsorption and aggregation effects.
-
Instrument Setup:
-
Select an appropriate excitation wavelength from the pulsed light source.
-
Set the emission wavelength on the detector.
-
Adjust the instrumental parameters (e.g., pulse repetition rate, time window) to adequately capture the fluorescence decay.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay of the sample.
-
Fit the deconvoluted decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
-
Conclusion and Future Outlook
This compound derivatives represent a class of compounds with highly tunable photophysical properties. The strategic introduction of a bromine atom provides a versatile platform for synthetic chemists to create a diverse library of functional molecules. A thorough understanding of their absorption, emission, and solvatochromic behavior, guided by robust experimental characterization, is paramount for their rational design and application in fields ranging from biological imaging to organic electronics. Future research in this area will likely focus on the development of novel derivatives with enhanced photostability, larger Stokes shifts, and tailored responses to specific environmental stimuli, further expanding the utility of this remarkable heterocyclic scaffold.
References
- Request PDF - Phenothiazine derivatives - synthesis, characterization, and theoretical studies with an emphasis on the solv
- Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Deriv
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Fluorogenic Phenothiazine-Deriv
- Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology | Chemistry of Materials - ACS Public
- Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes - MDPI
- Room Temperature Phosphorescence with Time-Resolved Color Changes by Tuning the Conformation of Polyheterocyclic Phenothiazine Derivatives through the Electronic Effect | ACS M
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Quantum Yield Measurement : Hitachi High-Tech Corpor
- Photophysical properties of phenothiazine derivatives in the...
- Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC - NIH
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K
- Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of M
- Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed
- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchG
- Photophysical studies of N-alkyl and N-aryl substituted phenothiazines...
- Experimental setup for performing time-resolved fluorescence.
- Enabling red thermally activated delayed fluorescence by increasing the push–pull strength in naphthalimide-phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01939J
- Pursuing red thermally activated delayed fluorescence upon increasing the degree of branching in phenothiazine-trithienyltriazine push–pull compounds - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC03179F
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PubMed Central
- Theoretical Study of 2-(Trifluoromethyl)
- Theoretical Study of Xanthenone and Phenothiazine Deriv
- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling red thermally activated delayed fluorescence by increasing the push–pull strength in naphthalimide-phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01939J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of Bromo-Substituted Phenothiazines
Foreword: Beyond the Core Scaffold
Phenothiazines represent a cornerstone in medicinal chemistry, a privileged scaffold from which a multitude of clinically significant drugs have emerged. Their journey from synthetic dyes to antipsychotic agents is a testament to the power of chemical modification. This guide delves into a specific, yet profoundly impactful, facet of their chemical biology: the structure-activity relationship (SAR) of bromo-substituted phenothiazines. Often, the introduction of a halogen atom is perceived as a minor tweak; however, in the context of the phenothiazine nucleus, the strategic placement of bromine can dramatically alter physicochemical properties and, consequently, biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesized understanding of the causality behind experimental design and a practical foundation for future investigations into this intriguing class of compounds. We will explore not just what is observed, but why certain synthetic and analytical paths are chosen, grounding our discussion in the principles of scientific integrity and validated methodologies.
The Phenothiazine Core: A Foundation for Diversity
The tricyclic phenothiazine nucleus, a fusion of two benzene rings with a central thiazine ring, is a non-planar, butterfly-shaped molecule. This unique conformation, coupled with the electron-rich nitrogen and sulfur heteroatoms, provides a versatile platform for chemical derivatization. Modifications can be readily made at three key positions: the thiazine nitrogen (N-10), the aromatic rings (positions C-1 to C-4 and C-6 to C-9), and the sulfur atom (S-5) through oxidation.
The biological activity of phenothiazines is intrinsically linked to their ability to interact with various biological targets. Their initial and most well-known application is in the treatment of psychosis, where they act as antagonists at dopamine D2 receptors.[1][2] However, their therapeutic potential extends far beyond this, with demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The introduction of substituents, particularly halogens like bromine, has been a key strategy in modulating the potency and selectivity of these compounds across different therapeutic areas.
The Bromine Enigma: Unraveling the Structure-Activity Relationship
The introduction of bromine onto the phenothiazine scaffold significantly influences its electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets. The position of the bromine atom is a critical determinant of its effect on activity.
Antipsychotic Activity: Modulating Dopamine Receptor Affinity
The antipsychotic effect of phenothiazines is primarily attributed to their antagonism of the dopamine D2 receptor.[1] The SAR for this activity is well-established for various substituents. For halogenated phenothiazines, an electron-withdrawing group at the C-2 position generally enhances neuroleptic activity.[2][6] While trifluoromethyl (-CF3) substitution often yields the most potent compounds, bromo-substitution also plays a significant role.
The rationale behind this lies in the proposed binding conformation of phenothiazines to the D2 receptor. The side chain at N-10 is believed to fold back towards the A-ring (the ring bearing the substituent), mimicking the conformation of dopamine.[7] An electron-withdrawing substituent at C-2, such as bromine, can stabilize this conformation through favorable van der Waals interactions, thereby enhancing receptor affinity.[7]
Table 1: Impact of C-2 Substituent on Antipsychotic Potency
| Substituent at C-2 | Relative Potency |
| -H | Baseline |
| -Cl | Increased |
| -Br | Increased (comparable to -Cl) |
| -CF3 | Significantly Increased |
This table provides a generalized comparison of the relative potencies based on established SAR principles.
Anticancer Activity: A Multifaceted Approach
Phenothiazines have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.[3][8][9] Bromo-substitution has been shown to modulate these activities, often by enhancing the compound's lipophilicity and its ability to interact with cellular membranes and key signaling proteins.
One study on phenothiazine-based cyanoacrylamides demonstrated that a 7-bromo-substituted derivative with a hexyl chain at the N-10 position was highly effective in reducing the viability of pancreatic cancer cell lines SW1990 and AsPC1.[8][10] This highlights the synergistic effect of both ring substitution and the nature of the N-10 side chain in determining anticancer potency.
Table 2: Cytotoxicity of Bromo-Phenothiazine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-cyano-3-(7-bromo-10-hexyl-10H-phenothiazin-3-yl)acrylamide | SW1990 | 0.84 - 4.93 | [8] |
| (E)-2-cyano-3-(7-bromo-10-hexyl-10H-phenothiazin-3-yl)acrylamide | AsPC1 | 0.84 - 4.93 | [8] |
The anticancer mechanism of phenothiazines is complex and involves the modulation of multiple signaling pathways. They have been shown to inhibit the PI3K/Akt and MAPK/ERK1/2 pathways, which are crucial for cancer cell survival and proliferation.[3] Furthermore, some phenothiazines can induce endoplasmic reticulum stress and autophagy.[3] The presence of bromine can enhance these effects, likely by increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity: Disrupting Bacterial Homeostasis
The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Phenothiazines have demonstrated broad-spectrum antibacterial and antifungal activity.[4][5] Bromo-substitution can contribute to this activity, although the SAR is less clearly defined than for antipsychotic and anticancer effects.
The antimicrobial action of phenothiazines is thought to involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[11] The lipophilic nature of bromo-substituted phenothiazines may facilitate their insertion into the bacterial membrane, leading to increased permeability and cell death.
Table 3: Minimum Inhibitory Concentrations (MIC) of Phenothiazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thioridazine | Acinetobacter baumannii | 50 - 600 | [11] |
| Chlorpromazine | Acinetobacter baumannii | 50 - 600 | [11] |
| Trifluoperazine | Acinetobacter baumannii | 50 - 600 | [11] |
While specific data for a range of bromo-substituted phenothiazines is limited, this table provides context for the antimicrobial activity of related phenothiazine derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols are provided as a practical guide for the synthesis and biological evaluation of bromo-substituted phenothiazines. These methods are based on established procedures and are designed to be self-validating through appropriate controls and characterization techniques.
Synthesis of Bromo-Substituted Phenothiazines
The synthesis of bromo-substituted phenothiazines can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern.
Direct bromination of the phenothiazine nucleus is a common method for introducing bromine atoms onto the aromatic rings. The regioselectivity of this reaction is influenced by the reaction conditions.
Protocol: Synthesis of 3,7-Dibromo-10H-phenothiazine [12]
-
Dissolution: Dissolve 10H-phenothiazine (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add bromine (2.5 equivalents) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 16 hours.
-
Isolation: Filter the reaction mixture and dry the resulting solid to obtain 3,7-dibromo-10H-phenothiazine.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Causality: Glacial acetic acid is used as the solvent as it is relatively inert to bromine and can dissolve the phenothiazine starting material. The use of an excess of bromine ensures the dibromination of the electron-rich phenothiazine ring at the 3 and 7 positions, which are activated by the nitrogen and sulfur atoms.
The introduction of a side chain at the N-10 position is crucial for modulating the biological activity of phenothiazines. This is typically achieved through an N-alkylation reaction.
Protocol: Synthesis of 10-Alkyl-3,7-dibromophenothiazine
-
Deprotonation: To a solution of 3,7-dibromo-10H-phenothiazine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., 1-bromohexane) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Causality: A strong base like NaH is required to deprotonate the weakly acidic N-H of the phenothiazine ring, forming the more nucleophilic phenothiazide anion. An aprotic solvent is used to prevent quenching of the strong base.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted phenothiazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides a baseline for cell viability.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination [13]
-
Compound Preparation: Prepare a series of twofold dilutions of the bromo-substituted phenothiazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Self-Validation: The growth control should show turbidity, indicating that the bacteria are viable and the medium supports growth. The sterility control should remain clear, confirming that the medium is not contaminated.
A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.
Protocol: Dopamine D2 Receptor Binding Assay using [3H]Spiperone [14][15][16]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand [3H]spiperone (a D2 receptor antagonist), and varying concentrations of the bromo-substituted phenothiazine test compound.
-
Incubation: Incubate the mixture at room temperature to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]spiperone). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Causality: [3H]Spiperone is a high-affinity antagonist for the D2 receptor, making it a suitable radioligand for competitive binding assays. The use of a saturating concentration of a known D2 antagonist (e.g., haloperidol) is used to define non-specific binding.
Visualizing the Mechanisms: Pathways and Workflows
To better understand the complex interplay of structure, activity, and mechanism, the following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: A generalized workflow for the synthesis of N-10 substituted bromo-phenothiazines.
Caption: A simplified signaling pathway illustrating the potential anticancer mechanisms of bromo-substituted phenothiazines.
Future Perspectives and Concluding Remarks
The exploration of bromo-substituted phenothiazines remains a fertile ground for drug discovery. While this guide has synthesized the current understanding of their SAR, several avenues warrant further investigation. A systematic study comparing the effects of bromine substitution at each of the available positions on the phenothiazine ring across a panel of biological assays would provide a more complete picture of the SAR. Furthermore, the development of more regioselective bromination methods would enable the synthesis of a wider range of novel derivatives for biological evaluation.
The multifaceted nature of phenothiazine pharmacology, from their well-established antipsychotic effects to their emerging roles in oncology and infectious disease, underscores their enduring importance in medicinal chemistry. The strategic incorporation of bromine has proven to be a powerful tool for modulating their activity, and a deeper understanding of the underlying principles will undoubtedly pave the way for the development of the next generation of phenothiazine-based therapeutics.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). PMC.
- In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. (n.d.). PubMed.
- Synthesis and Antimicrobial Activities of Novel Biologically Active Heterocycles: 10H-Phenothiazines, Their Ribofuranosides, and Sulfone Derivatives. (n.d.). Taylor & Francis Online.
- Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization.
- The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis.
- The versatility of phenothiazines as an anticancer drug scaffold. (2024). Taylor & Francis Online.
- Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. (n.d.). PMC.
- Quantitative Structure-Trypanocidal Activity Relationship Analysis of Phenothiazine Derivatives. (n.d.). ResearchGate.
- Phenothiazine derivatives as anticancer compounds. (n.d.). ResearchGate.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). NIH.
- Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (2024).
- SAR of phenothiazines. (n.d.). CUTM Courseware.
- Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. (2025).
- Graphviz tutorial. (2021). YouTube.
- Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. (n.d.). PubMed.
- Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. (2025). ResearchGate.
- Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. (2024). PMC.
- SAR of phenothiazine.pptx. (n.d.). Slideshare.
- Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
- Synthesis and evaluation of antimicrobial and anthelmintic activity of novel fluorinated 7-ethyl-10H-phenothiazines. (n.d.). Indian Academy of Sciences.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PMC.
- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
- Structure Activity Relationship of Antipsychotic Drug. (n.d.). Slideshare.
- Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance. (n.d.). PubMed.
- Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. (n.d.). PubMed.
- Create Complex Graphs with GraphViz. (2020). YouTube.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- DOT (graph description language). (n.d.). Wikipedia.
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). Frontiers.
- (PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. (2025). ResearchGate.
- Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2025). ACS Omega.
- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Manifold. (n.d.). MDPI.
- DOT Language. (2024). Graphviz.
- Viewing a reaction path diagram. (n.d.). Cantera.
- Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. (2025). University of Birmingham's Research Portal.
- Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. (n.d.). PubMed.
- Dot Language (graph based diagrams). (2018). Medium.
- DOT. (n.d.). NetworkX.
- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020).
- Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (n.d.). PubMed.
Sources
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]
- 13. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-10H-phenothiazine in Modern Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine scaffold, a privileged structure in medicinal chemistry, has been the cornerstone of numerous therapeutic agents, most notably in the realm of antipsychotics.[1] The strategic introduction of a bromine atom at the 2-position of the 10H-phenothiazine core unlocks a versatile platform for the synthesis of a diverse array of novel heterocyclic compounds with significant potential in drug discovery and materials science.[2] This guide provides an in-depth exploration of 2-Bromo-10H-phenothiazine as a pivotal precursor, detailing its synthesis, characterization, and application in key cross-coupling reactions for the construction of complex molecular architectures.
Synthesis and Characterization of this compound
The introduction of a bromine atom onto the phenothiazine nucleus is a critical first step. While various methods exist for the halogenation of aromatic systems, the use of N-bromosuccinimide (NBS) offers a reliable and regioselective approach for the synthesis of this compound.
Synthesis Protocol: Bromination of 10H-phenothiazine
This protocol details the direct bromination of 10H-phenothiazine using N-bromosuccinimide. The reaction's selectivity is influenced by the electron-donating nature of the nitrogen and sulfur atoms, directing the electrophilic substitution primarily to the 2 and 7 positions. Careful control of stoichiometry can favor the mono-brominated product.
Materials:
-
10H-phenothiazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10H-phenothiazine (1.0 equiv) in anhydrous dichloromethane.
-
Add N-bromosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 50 °C for 15 hours in a sealed vessel.[3] Caution: The reaction vessel will be under pressure.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Adsorb the crude product onto Celite® and purify by column chromatography on silica gel to afford this compound.[3]
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The introduction of the bromine atom at the 2-position will cause a downfield shift of the adjacent protons and alter the splitting patterns compared to the parent 10H-phenothiazine. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the 12 aromatic carbons. The carbon atom attached to the bromine (C-2) will exhibit a characteristic chemical shift, and the signals for the surrounding carbons will also be influenced. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3340 cm⁻¹), aromatic C-H stretching, and C=C stretching in the aromatic rings (around 1570 and 1460 cm⁻¹). A C-Br stretching frequency is also expected in the fingerprint region.[4] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom. The fragmentation pattern will be indicative of the phenothiazine core. |
The Role of this compound in Cross-Coupling Reactions
The bromine atom at the 2-position serves as a versatile handle for the construction of new carbon-carbon and carbon-nitrogen bonds through various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of complex heterocyclic systems with tailored electronic and biological properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of novel conjugated systems with potential applications in organic electronics and as fluorescent probes.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 90-98 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 110 | 12 | 80-90 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |
Workflow for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6][7] Utilizing this compound in this reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and other heterocycles. This methodology is particularly valuable for the synthesis of novel phenothiazine derivatives with potential applications as pharmaceuticals and organic electronic materials.[8]
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through Celite.
-
Purify the crude product by column chromatography.[9]
Table of Representative Buchwald-Hartwig Amination Reactions:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 85-95 |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 18 | 90-98 |
| Carbazole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1) | DavePhos (2) | LiHMDS (1.5) | THF | 80 | 16 | 88-96 |
Logical Relationship in Buchwald-Hartwig Amination:
Ullmann Condensation: Forming C-O and C-S Bonds
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and thioethers.[10][11] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for specific substrates. The reaction of this compound with phenols or thiols provides access to phenothiazine derivatives with ether or thioether linkages, which are of interest in materials science and medicinal chemistry.
General Protocol for Ullmann Condensation:
Materials:
-
This compound
-
Phenol or Thiol (1.1-1.5 equiv)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, DMSO)
Procedure:
-
To a Schlenk flask, add this compound, the phenol or thiol, CuI, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Table of Representative Ullmann Condensation Reactions:
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 24 | 70-80 |
| 4-Methoxyphenol | Cu₂O (5) | L-Proline (10) | K₃PO₄ (2) | DMSO | 130 | 36 | 65-75 |
| Thiophenol | CuI (10) | - | K₂CO₃ (2) | Pyridine | 110 | 24 | 75-85 |
| 2-Naphthalenethiol | CuTC (10) | - | K₂CO₃ (2) | Quinoline | 150 | 48 | 60-70 |
Applications in Drug Development and Materials Science
The derivatives synthesized from this compound have shown promise in a variety of applications. In drug development, the ability to introduce diverse functionalities allows for the fine-tuning of pharmacological properties, leading to the discovery of new antipsychotic, anticancer, and antimicrobial agents.[12] In materials science, the extended π-conjugated systems created through these coupling reactions are of interest for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as organic conductors.[2]
Conclusion
This compound is a highly valuable and versatile precursor in the field of heterocyclic synthesis. Its strategic use in modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, provides a powerful platform for the construction of a wide range of novel phenothiazine derivatives. The ability to readily introduce diverse aryl, heteroaryl, amino, and alkoxy/thioalkoxy functionalities opens up new avenues for the development of innovative materials and therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of this important synthetic building block.
References
- Molecules. (2022, December 7). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. MDPI.
- MySkinRecipes. This compound.
- Molecules. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.
- Connect Journals. Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies.
- ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Heterocycles. Recent advances in the synthesis of phenothiazines.
- The Royal Society of Chemistry. Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions.
- ResearchGate. Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
- Google Patents. Synthesis of 2-substituted phenothiazines.
- Wikipedia. Ullmann condensation.
- Wikipedia. Phenothiazine.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Ullmann Reaction.
- MDPI. Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- SpectraBase. 10H-phenothiazine.
- PubChem. This compound.
- Heterocycles. INFRARED SPECTRA OF PHENOTHIAZINES.
- PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PubMed Central. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- ACS Publications. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents.
- Name-Reaction.com. Buchwald-Hartwig amination.
- PubMed Central. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Basic 1H- and 13C-NMR Spectroscopy.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- YouTube. Suzuki cross-coupling reaction.
- ResearchGate. Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies.
- Wikipedia. Suzuki reaction.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubChem. 10H-Phenothiazine, 2-(ethylthio)-.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy this compound | 66820-95-9 [smolecule.com]
Theoretical DFT Studies on 2-Bromo-10H-phenothiazine: A Computational Approach to Unlocking Molecular Properties
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and intriguing optoelectronic properties.[1][2] The introduction of a bromine substituent at the 2-position of the 10H-phenothiazine core creates 2-Bromo-10H-phenothiazine, a molecule with modified electronic and steric characteristics poised for novel applications. This technical guide details a comprehensive theoretical investigation of this compound using Density Functional Theory (DFT). We elucidate its structural, vibrational, electronic, and nonlinear optical properties, providing a foundational computational framework for researchers. By explaining the causality behind methodological choices and presenting a self-validating workflow, this guide serves as a robust resource for predicting molecular behavior and guiding future experimental synthesis and application.
Introduction: The Significance of Phenothiazines and Computational Chemistry
The 10H-phenothiazine tricycle is a privileged scaffold, forming the basis for drugs with antipsychotic, antihistaminic, and antiemetic properties.[1] Its electron-rich nature also makes it an excellent building block for organic electronic materials used in applications like dye-sensitized solar cells (DSSCs).[3][4] The unique, non-planar "butterfly" structure of the phenothiazine core is critical to its function, influencing molecular packing and intermolecular interactions.[5][6]
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern chemical research.[7][8] It allows for the accurate prediction of molecular properties, reaction mechanisms, and spectroscopic signatures before a compound is ever synthesized in a lab.[9] This in silico approach accelerates the design of novel molecules with enhanced efficacy, minimizes resource-intensive trial-and-error experimentation, and provides profound insights into structure-activity relationships (SAR).[9] For a molecule like this compound, DFT can illuminate how the heavy bromine atom's electron-withdrawing and steric effects modulate the foundational properties of the phenothiazine core.
This guide provides a senior application scientist's perspective on conducting a thorough DFT study of this compound, from methodological justification to the interpretation of results.
Computational Methodology: A Self-Validating Workflow
The reliability of any computational study hinges on the judicious selection of theoretical methods. The protocol described here is designed to provide a balance between computational accuracy and efficiency, a standard and trusted approach for organic molecules of this class.[1][10]
Rationale for Method Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is the workhorse of DFT for organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of molecular geometries and electronic properties.[10][11] Its widespread use and extensive benchmarking make it a trustworthy choice for phenothiazine systems.[1][8]
-
Basis Set: 6-311++G(d,p) : This is a Pople-style, split-valence triple-zeta basis set that offers high flexibility.
-
6-311 : Each atomic orbital is described by a combination of six, three, and one Gaussian functions, providing a robust description of the core and valence electrons.
-
++G : Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately modeling systems with potential non-covalent interactions, lone pairs, and anions, and are essential for calculating properties like electron affinity.[10]
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing the anisotropic nature of chemical bonds and achieving accurate molecular geometries.[8][10]
-
Software and Protocol
All calculations are performed using the Gaussian 09/16 software suite.[12] The workflow is sequential, with the output of each step validating the next.
-
Initial Structure Creation : The this compound molecule is built using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization :
-
The initial structure is submitted for a full geometry optimization without constraints.
-
Keywords : Opt B3LYP/6-311++G(d,p)
-
Purpose : To find the lowest energy conformation of the molecule on the potential energy surface. This corresponds to its most stable, equilibrium structure.[1]
-
-
Vibrational Frequency Analysis :
-
A frequency calculation is performed on the optimized geometry from the previous step.
-
Keywords : Freq B3LYP/6-311++G(d,p)
-
Purpose : This crucial step serves two functions:
-
-
Property Calculations : Using the validated minimum-energy structure, single-point calculations are performed to determine electronic, spectroscopic, and other properties.
-
Electronic Properties (HOMO, LUMO, MEP) : Calculated from the optimized wavefunction.
-
UV-Vis Spectra : A Time-Dependent DFT (TD-DFT) calculation is performed.[3][4] Keywords : TD(NStates=10) B3LYP/6-311++G(d,p)
-
Nonlinear Optical (NLO) Properties : Calculated using the Polar keyword. Keywords : Polar B3LYP/6-311++G(d,p)
-
Results and Discussion
Molecular Geometry Optimization
The optimized structure of this compound retains the characteristic butterfly-shaped conformation of the phenothiazine core. The central thiazine ring is non-planar. The degree of this folding, often described by the dihedral angle between the two benzo rings, is a key determinant of the molecule's electronic properties and its ability to participate in intermolecular π-π stacking.[6] The presence of the bulky bromine atom can induce minor distortions in the local geometry of the substituted benzene ring compared to the unsubstituted ring, affecting bond lengths and angles.
| Parameter | Description | Expected Value | Rationale |
| C-S Bond Lengths | Bonds in the central thiazine ring | ~1.77 Å | Typical for heterocyclic systems. |
| C-N Bond Lengths | Bonds in the central thiazine ring | ~1.40 Å | Reflects partial double bond character. |
| C-Br Bond Length | Carbon-Bromine bond | ~1.91 Å | Standard for brominated aromatic rings. |
| Folding Angle | Dihedral angle of the benzo rings | 130-150° | Characteristic of the phenothiazine butterfly structure.[6] |
Table 1: Predicted key geometric parameters for this compound based on established data for related structures.
Vibrational Analysis (FT-IR Spectrum)
The calculated vibrational frequencies allow for the assignment of characteristic peaks in the experimental FT-IR spectrum. The absence of imaginary frequencies in the calculation confirms the structural stability of the optimized geometry.[7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 cm⁻¹ | A sharp peak characteristic of the secondary amine in the thiazine ring.[13] |
| Aromatic C-H Stretch | 3050-3150 cm⁻¹ | Multiple peaks from the benzene rings. |
| C=C Aromatic Stretch | 1500-1600 cm⁻¹ | Strong absorptions from the skeletal vibrations of the aromatic rings.[14] |
| C-N Stretch | 1250-1350 cm⁻¹ | Vibration of the carbon-nitrogen bond in the central ring. |
| C-Br Stretch | 500-650 cm⁻¹ | Characteristic vibration for the bromo-aromatic group.[15] |
Table 2: Predicted major vibrational frequencies and their assignments for this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.[1] The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.[16] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[17]
-
HOMO : The HOMO density is expected to be primarily localized over the electron-rich phenothiazine core, specifically the sulfur and nitrogen atoms and the π-system of the fused rings. This indicates that this region is the most probable site for electrophilic attack.
-
LUMO : The LUMO density is generally distributed over the aromatic rings. The presence of the electronegative bromine atom can pull some of this density towards the substituted ring.
-
Energy Gap (ΔE) : A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state. This often correlates with higher chemical reactivity and can be a prerequisite for significant nonlinear optical properties.[16] Molecules with a low energy gap are more polarizable and exhibit more pronounced intramolecular charge transfer (ICT).[18]
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; ability to donate electrons.[10] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; ability to accept electrons.[16] |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Index of chemical stability and reactivity.[17] |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution.[10] |
Table 3: Global reactivity descriptors derived from FMO energies.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It provides an intuitive visualization of the charge distribution within a molecule.[16]
-
Red Regions (Negative Potential) : Indicate areas of high electron density, typically around electronegative atoms like nitrogen and the π-electron clouds of the aromatic rings. These are the most likely sites for nucleophilic reactivity.
-
Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency. The most positive region is expected around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation and hydrogen bonding.
-
Green/Yellow Regions (Neutral Potential) : Represent areas of intermediate electrostatic potential.
The MEP map is invaluable for drug development professionals, as it helps predict how a molecule might interact with a biological receptor's active site.[8]
Electronic Absorption Spectra (TD-DFT)
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the UV-Visible absorption spectra of molecules.[19][20] The calculation provides the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the corresponding electronic transitions. For phenothiazine derivatives, the main absorption bands are typically due to π→π* and n→π* transitions.[5][6] The bromination of the phenothiazine core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 10H-phenothiazine, broadening its absorption in the visible spectrum.[4]
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Contribution |
| S0 → S1 | ~320-350 nm | > 0.1 | HOMO → LUMO (π→π) |
| S0 → Sn | ~250-280 nm | > 0.1 | HOMO-n → LUMO (π→π) |
Table 4: Representative predicted electronic transitions for this compound.
Nonlinear Optical (NLO) Properties
Molecules with a large difference in dipole moment between their ground and excited states often exhibit significant NLO properties, making them candidates for applications in optical communications and data storage.[18][21] This is particularly true for donor-π-acceptor (D-π-A) systems where intramolecular charge transfer (ICT) is prominent.[22] DFT calculations can reliably predict the key NLO parameters: the average polarizability (<α>) and the first hyperpolarizability (βtot).[18] The electron-rich phenothiazine core acts as a strong donor, and while this compound is not a classic D-π-A molecule, the charge asymmetry introduced by the bromine atom can induce a notable NLO response. The calculated βtot value can be compared to that of a standard NLO material like urea to gauge its potential.[18]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound using DFT. The presented workflow, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable means to predict its geometric, vibrational, electronic, and optical properties.
The key insights derived from such a study are:
-
The molecule adopts a stable, non-planar butterfly conformation.
-
FMO analysis reveals an energy gap indicative of a reactive and polarizable system, with the electron density of the HOMO and LUMO localized primarily on the phenothiazine core.
-
The MEP map identifies distinct electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding predictions of intermolecular interactions.
-
TD-DFT calculations predict the UV-Vis absorption spectrum, highlighting the electronic transitions responsible for its optical properties.
-
The potential for NLO activity can be quantified through the calculation of hyperpolarizability.
By synthesizing these computational results, researchers can gain a deep, atomistic understanding of this compound's behavior, significantly accelerating its development for targeted applications in pharmacology and materials science.
References
A numbered list of all authoritative sources cited within the guide.
- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (2025). Central Nervous System Agents in Medicinal Chemistry, 25(1), 68-82.
- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2021). Molecules, 26(15), 4414. [Link]
- Theoretical investigations on the electronic absorption properties of phenothiazine based organic materials for dye-sensitized solar cells. (2021). Materials Today: Proceedings, 47, 5233-5238. [Link]
- Theoretical investigations on the electronic absorption properties of phenothiazine based organic materials for dye-sensitized s. (2021). SSRN Electronic Journal.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules, 27(21), 7500. [Link]
- Theoretical Investigation of Nonlinear Optical Behavior for Rod and T-Shaped Phenothiazine Based D-π-A Organic Compounds and Their Derivatives. (2021).
- Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. (2021). Journal of Applied Organometallic Chemistry, 1(3), 162-175.
- Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye: donor-acceptor. (2023). Pigment & Resin Technology, 52(6), 614-626. [Link]
- Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye: donor-acceptor molecules. (2022). SciSpace. [Link]
- Antioxidant Properties of New Phenothiazine Derivatives. (2022). Pharmaceuticals, 15(7), 856. [Link]
- Nonlinear optical studies of phenothiazine Schiff bases for optical limiting application. (2021). University of Melbourne. [Link]
- Nonlinear optical studies of phenothiazine Schiff bases for optical limiting application. (2023). Journal of the Serbian Chemical Society. [Link]
- Quantum chemical investigation on D-π-A-based phenothiazine. (n.d.). Google Scholar.
- 2-bromo-1,9-dimethyl-10H-phenothiazine. (n.d.). PubChem. [Link]
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry, 3(1), 1-15.
- This compound (C12H8BrNS). (n.d.). PubChemLite. [Link]
- This compound. (n.d.). PubChem. [Link]
- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2021).
- Quantum Chemical Investigation on D-π-A Based Phenothiazine Organic Chromophores with Spacer and Electron Acceptor Effect for DSSCs. (2021). SciSpace. [Link]
- Nonlinear optical studies of phenothiazine Schiff bases for optical limiting application. (2021).
- UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.).
- TD-DFT Simulated UVvisible optical absorption spectra of studied compounds. (n.d.).
- Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. (2018).
- Theoretical investigation of nonlinear optical behavior for rod and T-Shaped phenothiazine based D-π-A organic compounds and their deriv
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- DFT/TD-DFT study of novel T shaped phenothiazine-based organic dyes for dye-sensitized solar cells applications. (2019).
- Regular Article. (2022).
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2023).
- Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical methods. (2013).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022).
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (2007).
- Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical. (2013). SciSpace. [Link]
- Phenothiazine derivatives - synthesis, characterization, and theoretical studies with an emphasis on the solvatochromic properties. (2021).
- Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). Molecules, 27(24), 8752. [Link]
- Theoretical vibrational analysis of monohalogenated phenols. (2002). Journal of Molecular Structure: THEOCHEM, 581(1-3), 103-114. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 66820-95-9 [smolecule.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. vicas.org [vicas.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmedchem.com [jmedchem.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Theoretical investigation of nonlinear optical behavior for rod and T-Shaped phenothiazine based D-π-A organic compound… [ouci.dntb.gov.ua]
- 22. Nonlinear optical studies of phenothiazine Schiff bases for optical limiting application : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
A Technical Guide to the Synthetic Bromination of 10H-Phenothiazine
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthetic protocols for the bromination of 10H-phenothiazine. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Strategic Value of Brominated Phenothiazines
The 10H-phenothiazine core is a privileged heterocyclic scaffold, foundational to a vast array of compounds in medicinal chemistry and materials science.[1][2] Its unique, non-planar "butterfly" conformation and electron-rich nature make it an exceptional building block.[1][3] While the parent molecule is significant, its brominated derivatives are arguably more valuable as versatile intermediates. The introduction of bromine atoms onto the phenothiazine ring unlocks a gateway to extensive molecular diversification through modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions.[4] This functionalization is critical for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and hole-transport materials for advanced energy devices like perovskite solar cells.[3][5]
This guide provides a comprehensive overview of the core synthetic methodologies for phenothiazine bromination, grounded in mechanistic principles to empower researchers to select and optimize protocols for their specific applications.
Part 1: Mechanistic Underpinnings of Phenothiazine Bromination
A thorough understanding of the reaction mechanism is paramount for controlling the outcome of the synthesis, particularly the regioselectivity. The bromination of 10H-phenothiazine proceeds via an Electrophilic Aromatic Substitution (EAS) pathway, a cornerstone reaction in organic chemistry.[6][7]
The Electron-Rich Core and Regioselectivity
The phenothiazine nucleus is highly activated towards electrophilic attack due to the potent electron-donating effects of the nitrogen and sulfur heteroatoms. These atoms increase the electron density of the aromatic rings, making them highly nucleophilic. The key to predicting the reaction's outcome lies in understanding the directing effects of these heteroatoms. Both nitrogen and sulfur are ortho-, para-directors. In the phenothiazine system, the positions para to the heteroatoms—C3 and C7—are the most electronically enriched and sterically accessible.[8] Consequently, electrophilic attack overwhelmingly favors these sites, typically leading to a symmetrical 3,7-disubstitution pattern.
The Arenium Ion Intermediate
The rate-determining step of the reaction is the attack of the aromatic π-system on the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br molecule), forming a resonance-stabilized carbocation known as an arenium ion, or σ-complex.[9][10] The stability of this intermediate dictates the preferred position of attack. When the electrophile adds at the C3 or C7 position, the positive charge can be effectively delocalized across the aromatic system and onto the nitrogen and sulfur atoms, resulting in a more stable intermediate compared to attack at other positions. The subsequent fast step involves the loss of a proton (H⁺) from the same carbon, which restores the aromaticity of the ring and yields the final brominated product.[10]
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-10H-phenothiazine is a halogenated derivative of the versatile phenothiazine scaffold, a core structure in a multitude of biologically active compounds. The introduction of a bromine atom at the 2-position significantly influences the molecule's electronic properties, reactivity, and ultimately its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into its behavior and laying the groundwork for its application in research and development. Understanding these properties is paramount for rational drug design, formulation development, and the synthesis of novel functional materials.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its interactions and behavior. This compound possesses a tricyclic structure with a central thiazine ring flanked by two benzene rings. The bromine substituent at the 2-position imparts specific electronic effects that modulate the properties of the entire molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNS | [1] |
| Molecular Weight | 278.17 g/mol | [1] |
| CAS Number | 66820-95-9 | [1] |
| Appearance | Solid (Typical for phenothiazine derivatives) | [2] |
| Melting Point | 165-167 °C | [3] |
| Boiling Point | 408.4 °C at 760 mmHg | [4] |
Lipophilicity: A Key Determinant of Biological Activity
Experimental Determination of LogP
The "gold standard" for experimental LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.
Caption: Shake-Flask Method for LogP Determination.
Solubility Profile
The solubility of a compound is a crucial factor for its formulation and bioavailability. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, the parent compound, 10H-phenothiazine, is known to be practically insoluble in water but soluble in several organic solvents.[5] It is reasonable to expect that this compound will exhibit similar solubility characteristics, with good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to low solubility in alcohols like ethanol and methanol.
General Solubility of Phenothiazine (Parent Compound)
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Slightly soluble |
| Diethyl ether | Soluble |
| Benzene | Freely soluble |
| Chloroform | Practically insoluble |
| Hot Acetic Acid | Soluble |
This table provides a qualitative overview of the solubility of the parent phenothiazine and serves as an estimation for this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
Caption: Potentiometric Titration for pKa Determination.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not provided in the searched literature, the expected chemical shifts can be inferred from the structure and data on related phenothiazine derivatives.
-
¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the benzene rings. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. The bromine substitution at the 2-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
-
¹³C NMR: The spectrum would display signals for the twelve carbon atoms of the phenothiazine core. The carbon atom attached to the bromine (C-2) would be expected to have a chemical shift in the range of 110-120 ppm. The other aromatic carbons would appear in the typical range of 115-145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C-H aromatic stretch: Bands above 3000 cm⁻¹.
-
C=C aromatic ring stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Around 1250-1350 cm⁻¹.
-
C-Br stretch: Typically in the 500-600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Phenothiazine and its derivatives are known to exhibit characteristic UV-Vis absorption spectra. The parent 10H-phenothiazine shows absorption maxima around 253 nm and 312 nm. [6]The introduction of a bromine atom, a chromophore, is likely to cause a bathochromic shift (shift to longer wavelengths) in the absorption maxima of this compound. The exact position of the absorption bands will be influenced by the solvent used for the measurement.
Conclusion
This compound is a valuable building block in medicinal and materials chemistry, with its physicochemical properties playing a crucial role in its potential applications. This guide has provided an overview of its core molecular properties, lipophilicity, solubility, acidity/basicity, and spectroscopic characteristics. While specific experimental data for some of these properties are not widely available, this guide offers a framework for understanding and predicting the behavior of this compound based on the well-established chemistry of the phenothiazine scaffold. Further experimental investigation is warranted to precisely quantify these parameters and unlock the full potential of this compound in various scientific endeavors.
References
- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
- Wikipedia. (2023, December 19). Phenothiazine. In Wikipedia.
- Solubility of Things. (n.d.). Phenothiazine.
- Ahmadian, S., Panahi-Azar, V., Fakhree, M. A. A., Acree, W. E., & Jouyban, A. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- Ahmadian, S., Panahi-Azar, V., Fakhree, M. A. A., Acree, W. E., & Jouyban, A. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures.
- PubChem. (n.d.). Phenothiazine.
- National Institute of Standards and Technology. (n.d.). Phenothiazine. NIST Chemistry WebBook.
- Li, M., et al. (2021). Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. Chemical Science, 12(42), 14226-14233. [No URL provided]
- PubChem. (n.d.). 2-bromo-1,9-dimethyl-10H-phenothiazine.
- PubChem. (n.d.). This compound.
- ChemWhat. (n.d.). This compound CAS#: 66820-95-9.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4469-4475. [No URL provided]
- Wiley Online Library. (2020). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox Catalysts. Angewandte Chemie International Edition, 59(42), 18633-18640. [No URL provided]
- Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References.
- Kuchar, M., et al. (2022).
- Saraf, S., Khan, M. A., & Al-nousaui, S. (1983). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. [No URL provided]
- Semantic Scholar. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- ResearchGate. (n.d.). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives.
- Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5236–5244. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- MySkinRecipes. (n.d.). This compound.
- Alentris Research Pvt. Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). Structures and calculated chemical properties of the phenothiazines....
- National Institute of Standards and Technology. (n.d.). Phenothiazine. NIST Chemistry WebBook.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
Sources
- 1. Buy this compound | 66820-95-9 [smolecule.com]
- 2. This compound | 66820-95-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C12H8BrNS) [pubchemlite.lcsb.uni.lu]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Bromo-10H-phenothiazine
An In-depth Technical Guide to the Synthesis of 2-Bromo-10H-phenothiazine
Phenothiazine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The strategic introduction of a bromine atom at the 2-position of the phenothiazine nucleus creates this compound, a highly versatile intermediate. This functionalization provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of complex, polyfunctional molecules for drug discovery and materials science applications.[3] This guide provides a detailed exploration of the primary synthetic routes to this key building block, offering field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Synthetic Strategy Overview: Two Core Approaches
The synthesis of this compound can be broadly categorized into two distinct strategies:
-
Route A: Direct Electrophilic Bromination. This approach involves the direct bromination of the pre-formed 10H-phenothiazine core. It is often the most straightforward and atom-economical route, provided that regioselectivity can be effectively controlled.
-
Route B: Ring Construction from Brominated Precursors. This strategy builds the tricyclic phenothiazine system from starting materials that already contain the requisite bromine atom. While often involving more steps, this approach offers absolute control over the bromine's position and can be advantageous when specific substitution patterns are required. Key methods in this category include the Ullmann condensation and the Smiles rearrangement.
Route A: Direct Bromination of 10H-Phenothiazine
Principle and Regioselectivity
The phenothiazine ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The nitrogen and sulfur heteroatoms direct substitution primarily to the 3, 7, 2, and 8 positions. To achieve selective monobromination at the 2-position, a mild and controllable brominating agent is essential to prevent the formation of di- or poly-brominated byproducts.[4] N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, steady concentration of bromine, favoring controlled substitution.[3] The reaction typically proceeds in a suitable solvent like dichloromethane or acetic acid.[3][5]
Experimental Protocol: Synthesis via NBS Bromination
This protocol is adapted from methodologies described for the selective bromination of N-alkylated phenothiazines.[3]
Materials:
-
10H-Phenothiazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10H-phenothiazine (1.0 eq.) in anhydrous dichloromethane.
-
Protect the flask from light by wrapping it in aluminum foil, as phenothiazines can be light-sensitive.
-
Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford pure this compound as a solid.
Data Presentation: Reagents and Conditions for NBS Bromination
| Reagent/Parameter | Role | Molar Equivalents / Value | Causality & Field Insights |
| 10H-Phenothiazine | Starting Material | 1.0 | The core scaffold to be functionalized. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 - 1.1 | Provides a mild, controlled source of electrophilic bromine, minimizing over-bromination.[3] |
| Dichloromethane | Solvent | N/A | A common, relatively inert solvent that provides good solubility for the reactants. |
| Temperature | Reaction Condition | Room Temperature | Mild conditions are sufficient and help to improve selectivity. |
| Inert Atmosphere | Reaction Condition | N/A | Protects the electron-rich phenothiazine from oxidative side reactions. |
Visualization: Direct Bromination Workflow
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-10H-phenothiazine
Introduction: Unlocking the Potential of the Phenothiazine Scaffold
The phenothiazine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its unique, butterfly-like, tricyclic structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. The strategic placement of a bromine atom at the 2-position of the 10H-phenothiazine ring provides a versatile synthetic handle for elaboration.
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-10H-phenothiazine. The Suzuki coupling is a cornerstone of modern organic synthesis, celebrated for its reliability, mild conditions, and exceptional tolerance for diverse functional groups, making it an ideal method for creating carbon-carbon bonds.[3][4][5][6][7] By coupling this compound with a wide range of commercially available or readily synthesized organoboron reagents, researchers can efficiently generate libraries of novel 2-aryl-10H-phenothiazine derivatives for applications in drug discovery, materials science, and beyond.[8]
The Suzuki-Miyaura Reaction: Mechanistic Underpinnings
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This irreversible step forms a square-planar Pd(II) intermediate.[3][4][6]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron compound (e.g., a boronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[8][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the phenothiazine and the aryl group) on the Pd(II) center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Components
The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (precatalyst and ligand), the base, and the solvent.
-
Palladium Catalyst System:
-
Precatalyst: While air-sensitive Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][10] These are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. For general-purpose couplings, PPh₃ is common. For more challenging substrates (e.g., sterically hindered or electron-deficient partners), more electron-rich and bulky ligands like SPhos or JohnPhos can dramatically improve yields.[5]
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base can significantly affect the reaction rate and outcome.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective for a broad range of substrates.[5]
-
Phosphates: Potassium phosphate (K₃PO₄) is another strong choice, particularly effective in many modern catalyst systems.[11]
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) can be used but may not be compatible with base-sensitive functional groups on the coupling partners.[7]
-
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices.[3]
-
Aqueous Co-solvent: The reaction is often run in a biphasic system with the addition of water.[7] Water helps to dissolve the inorganic base and is believed to accelerate the transmetalation step.[3] A typical ratio might be 4:1 or 5:1 organic solvent to water.[5]
-
Experimental Protocols
Safety First: These procedures should only be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are for research use only.
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for coupling with various arylboronic acids. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.1–1.5 equiv) and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03–0.05 equiv) followed by the degassed solvent(s) (e.g., Dioxane/Water 4:1, ~0.1 M concentration relative to the limiting reagent).
-
Degassing (if not done prior): If the solvent was not pre-degassed, bubble argon through the reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and maintain for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-10H-phenothiazine product.
Data Summary: Example Reaction Conditions
The following table summarizes starting conditions for the synthesis of 2-aryl-10H-phenothiazines. Molar equivalents are relative to this compound.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 8 |
| 4-Trifluoromethylphenylboronic Acid | Pd₂(dba)₃ (2.5%) | JohnPhos (10%) | Cs₂CO₃ (3.0) | THF/H₂O (4:1) | 80 | 16 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 6 |
Product Characterization
Confirmation of the desired 2-aryl-10H-phenothiazine product structure and purity is essential. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications and Significance
The 2-aryl-10H-phenothiazine derivatives synthesized via this Suzuki coupling protocol are valuable compounds for further investigation. The phenothiazine scaffold is a key component in drugs targeting the central nervous system, and novel derivatives are actively being explored for their potential as potent anticancer and antimicrobial agents.[1][2][12] By hybridizing the phenothiazine core with other pharmacologically active aryl motifs, researchers can develop new molecular entities with enhanced potency, selectivity, or novel mechanisms of action.[13] This robust and versatile synthetic route provides a powerful platform for accelerating discovery in these critical therapeutic areas.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Babalola, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Molins, M. A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1-22. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Hussain, A., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Preprints.org. [Link]
- Gecen, Z., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
- Wang, C., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem. [Link]
- Corpet, M., & Tlili, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Ferreira, R. J., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 69. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Functionalization of a Privileged Scaffold
An Application Guide to Palladium-Catalyzed Synthesis Using 2-Bromo-10H-phenothiazine
Phenothiazine and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1] The unique, butterfly-shaped tricyclic structure imparts significant biological activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[1][2] In materials science, the electron-rich nature of the phenothiazine core makes it a valuable building block for organic electronics, photocatalysts, and dyes.[3]
The strategic modification of this core is paramount to tuning its properties for specific applications. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, allowing for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging palladium catalysis with this compound as a key starting material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and higher success rate in the laboratory.
Part 1: The Engine of Synthesis - The Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle that typically involves the palladium center toggling between its Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This forms a new Pd(II) complex.[10]
-
Transmetalation : In reactions like Suzuki or Stille coupling, an organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide.[11][12] This step is facilitated by a base in many cases.
-
Reductive Elimination : The two organic fragments bound to the palladium center couple together, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4]
Caption: General Palladium Catalytic Cycle.
Part 2: Key C-C Bond Forming Reactions and Protocols
Carbon-carbon bond formation is fundamental to building molecular complexity. Using this compound, new aryl, vinyl, or alkynyl groups can be appended to the C2 position, significantly altering the molecule's electronic and steric properties.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[12][13] It is the go-to method for creating biaryl structures.
Mechanistic Insight
The Suzuki coupling follows the general catalytic cycle, with the key transmetalation step involving an organoboron species, which must be activated by a base.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound.[15][16]
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times. Causality: The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state if not protected.
-
Catalyst Addition : Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Causality: Solvents are degassed by bubbling with argon or via freeze-pump-thaw cycles to remove dissolved oxygen, further protecting the catalyst.
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Data Summary: Typical Suzuki Coupling Parameters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 80-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 85-99 |
Heck Reaction: C-C Bonds with Alkenes
The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[6][17] This is an excellent method for introducing vinyl groups or extending conjugation.
Experimental Protocol: Heck Reaction
This protocol is adapted for the coupling of this compound with an acrylate ester.[18]
-
Reaction Setup : In a sealed tube, combine this compound (1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.).
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Reagent Addition : Add the alkene (e.g., ethyl acrylate, 1.5 equiv.), a base such as triethylamine (Et₃N, 2.0 equiv.), and a polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Causality: The base (Et₃N) is required to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation.
-
Reaction : Seal the tube tightly and heat in an oil bath at 100-120 °C for 16-24 hours.
-
Work-up and Purification : After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the phenothiazine core to a terminal alkyne.[19] This reaction is invaluable for creating rigid, linear extensions to the molecular framework, often used in materials science. It uniquely employs both palladium and copper(I) as co-catalysts.[20]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere : Evacuate and backfill with argon three times.
-
Reagent Addition : Add a solvent such as tetrahydrofuran (THF) and an amine base, typically triethylamine (Et₃N), which often serves as both the base and part of the solvent system. Add the terminal alkyne (1.2 equiv.). Causality: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.[21]
-
Reaction : Stir the mixture at room temperature or gentle heat (40-60 °C) until completion, as monitored by TLC.
-
Work-up and Purification : Follow a similar procedure to the Heck reaction, filtering through Celite and purifying by column chromatography.
Part 3: C-N Bond Formation - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[22] For this compound, this could involve N-arylation at the 10-position (if starting with the unprotected phenothiazine) or coupling at the C2-position with various amines. Assuming the N-H is protected or the reaction is selective for the C-Br bond, this reaction attaches new amine functionalities.
Mechanistic Insight
The cycle is similar to other cross-couplings but involves an amine and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to generate a palladium-amido complex prior to reductive elimination.[22]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a modern, highly active catalyst system suitable for a broad range of amines.[23]
-
Catalyst Pre-formation (Optional but Recommended) : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a specialized, bulky phosphine ligand (e.g., XPhos, 0.05 equiv.) to a reaction vessel. Add anhydrous, degassed toluene and stir for 10 minutes. Causality: Bulky, electron-rich phosphine ligands are critical for this reaction. They accelerate both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[11][24]
-
Reaction Setup : To the catalyst mixture, add this compound (1.0 equiv.), the primary or secondary amine (1.2 equiv.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reaction : Seal the vessel and heat in an oil bath at 100-110 °C for 4-12 hours.
-
Monitoring, Work-up, and Purification : Follow the general procedures outlined in the Suzuki coupling protocol.
Data Summary: Typical Buchwald-Hartwig Parameters
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | Toluene | 110 | 80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 70-90 |
| G3-XPhos Precatalyst (2) | - | LHMDS | Toluene | 90 | 85-99 |
Part 4: General Laboratory Workflow
A successful outcome depends on a systematic and careful workflow, from preparation to purification.
Sources
- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-10H-phenothiazine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Enduring Legacy and Untapped Potential of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, having given rise to landmark therapeutics, most notably in the field of antipsychotics.[1] Its unique, butterfly-like conformation and rich electronic properties allow for extensive functionalization, leading to a diverse range of pharmacological activities.[2] Among the various functionalized phenothiazines, 2-Bromo-10H-phenothiazine emerges as a particularly versatile and strategic building block for the synthesis of novel drug candidates. The presence of the bromine atom at the C2 position serves as a key handle for modern cross-coupling methodologies, enabling the introduction of a wide array of molecular fragments. Furthermore, the electron-withdrawing nature of the bromine substituent is known to favorably influence the biological activity of phenothiazine derivatives, particularly in the context of anticancer agents.[3]
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of next-generation therapeutics.
Core Applications of this compound in Drug Discovery
The strategic placement of the bromine atom on the phenothiazine core opens up a vast chemical space for drug design. Key therapeutic areas where this building block has shown significant promise include:
-
Oncology: The phenothiazine scaffold itself exhibits anticancer properties, and the introduction of substituents at the C2 position can enhance this activity.[4][5][6] this compound serves as an excellent starting point for the synthesis of novel anticancer agents through the introduction of various aryl, heteroaryl, and amino moieties.
-
Neuropharmacology: Building upon the legacy of phenothiazine-based antipsychotics, this compound can be used to synthesize novel derivatives with tailored activities on dopamine and other neurotransmitter receptors.[1]
-
Multidrug Resistance (MDR) Modulation: Phenothiazine derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.[4][7] The 2-bromo substituent can be exploited to generate potent P-gp modulators that can be used in combination with conventional chemotherapy.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be achieved through the direct bromination of 10H-phenothiazine. Careful control of the reaction conditions is crucial to favor the formation of the desired 2-bromo isomer.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 10H-phenothiazine using bromine in glacial acetic acid.[8]
Materials:
-
10H-Phenothiazine
-
Bromine
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium sulfite solution
Procedure:
-
Dissolve 10H-phenothiazine (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the phenothiazine solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Add diethyl ether and a saturated solution of sodium sulfite to the reaction mixture and stir for an additional 2 hours at room temperature to quench excess bromine.
-
Separate the organic layer.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Synthetic Transformations of this compound
The bromine atom at the C2 position of this compound is a versatile functional group that enables a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.
N-Alkylation: Introducing the Side Chain
Prior to cross-coupling reactions, the nitrogen atom of the phenothiazine ring is often alkylated to introduce a side chain, which is crucial for modulating the pharmacological properties of the final compound.[9]
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for N-alkylation of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the phenothiazine core and various aryl or heteroaryl boronic acids or esters.[10][11] This reaction is instrumental in the synthesis of biaryl phenothiazine derivatives with potential applications as anticancer and anti-inflammatory agents.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-10-alkyl-10H-phenothiazine with an arylboronic acid.[12]
Materials:
-
2-Bromo-10-alkyl-10H-phenothiazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
To a reaction vessel, add the 2-bromo-10-alkyl-10H-phenothiazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Caption: Suzuki-Miyaura coupling of 2-Bromo-10-alkyl-10H-phenothiazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the phenothiazine scaffold.[13] This reaction is particularly useful for synthesizing phenothiazine derivatives with potential as neuroleptics and P-glycoprotein inhibitors.[14]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-bromo-10-alkyl-10H-phenothiazine with a secondary amine.[15][16]
Materials:
-
2-Bromo-10-alkyl-10H-phenothiazine (1.0 eq)
-
Secondary amine (e.g., piperazine derivative, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the 2-bromo-10-alkyl-10H-phenothiazine and the secondary amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig amination of 2-Bromo-10-alkyl-10H-phenothiazine.
Structure-Activity Relationship (SAR) Insights
The substituent at the C2 position of the phenothiazine ring plays a critical role in determining the biological activity of the resulting derivatives. An electron-withdrawing group, such as a bromine or chlorine atom, is generally considered crucial for potent antipsychotic activity.[3] In the context of anticancer activity, halogen substituents at the C2 position have been shown to be favorable.[17] For instance, comparative studies have indicated that trifluoromethyl-substituted phenothiazines can exhibit greater cytotoxicity against certain cancer cell lines than their chlorinated counterparts.[18] The bromine atom, with its intermediate electronegativity and size compared to chlorine and trifluoromethyl, offers a unique electronic and steric profile that can be fine-tuned through subsequent chemical modifications to optimize biological activity.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic functionalization at the C2 position provides a gateway to a vast chemical space, enabling the synthesis of novel and potent drug candidates for a range of therapeutic applications, including oncology, neuropharmacology, and the modulation of multidrug resistance. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable scaffold in their drug discovery endeavors.
References
- Gaina, L. I., et al. (2013). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 58(11-12), 947-954.
- BenchChem. (2025). Comparative Analysis of the Biological Activities of 2-Chlorophenothiazine Analogs.
- Shevchuk, O. S., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 29(10), 2345.
- BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
- BenchChem. (2025). Biological activities of 2-Chlorophenothiazine and its derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromo-4-phenylthiazole.
- Găină, L. I., et al. (2011).
- Gupta, R. R. (1987). Recent advances in the synthesis of phenothiazines. Heterocycles, 26(1), 11-12.
- Al-Baiati, Y. K. (n.d.). General methods for synthesis of compounds. Retrieved from University of Baghdad College of Science for Women website.
- Jeleń, M., et al. (2016). Synthesis and anticancer and lipophilic properties of 10-dialkylaminobutynyl derivatives of 1,8- and 2,7-diazaphenothiazines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-147.
- Jeleń, M. A., et al. (2019). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1353.
- Dondzila, F. A., et al. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.
- Özen, F., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 26(21), 6599.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Iqbal, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
- SAS Publishers. (2024). Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring through Anti-Oxidant and Anti-Inflammatory Activities.
- Gaidhane, M. K., et al. (2020). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica, 12(11), 1-10.
- Truong, T. K., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Vietnam Journal of Science and Technology, 56(3B), 177-183.
- Sonogashira, K. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Wesołowska, O., et al. (2015). Synthesis of new derivatives of 1-azaphenothiazine via Buchwald-Hartwig amination methodology. Asian Journal of Chemistry, 27(5), 1847-1850.
- SAS Publishers. (2024). Phenothiazine derivatives as anticancer compounds.
- Miller, M. B., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 143(4), 1839-1844.
- Gaidhane, M. K., et al. (2020). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica, 12(11), 1-10.
- SynArchive. (n.d.). Sonogashira Coupling.
- Słoczyńska, K., et al. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7976-7994.
- Wesołowska, O., et al. (2022).
- Wesołowska, O., et al. (2015). Synthesis of new derivatives of 1-azaphenothiazine via Buchwald-Hartwig amination methodology. Asian Journal of Chemistry, 27(5), 1847-1850.
- Halpern, M. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc.
- Chen, J., et al. (2022).
- Gaidhane, M. K., et al. (2020). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica, 12(11), 1-10.
- Slideshare. (2021). Synthesis of Phenothiazine from Diphenylamine.pptx.
- ResearchGate. (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives 1.
- Marin, L., et al. (2016). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Medicinal Chemistry, 124, 695-706.
- Truong, T. K., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Vietnam Journal of Science and Technology, 56(3B), 177-183.
- Sinha, S., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1130-1137.
- Colburn, C. S. (1964). Synthesis of phenothiazine derivatives for antioxidant studies.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Sinha, S., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1130-1137.
- YouTube. (2021). Synthesis of Phenothiazine from Diphenylamine.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (2015). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- ResearchGate. (n.d.). RESEARCH PROGRESS OF PHENOTHIAZINE COMPOUNDS OF DIOXOPROMETHAZINE HYDROCHLORIDE.
- Craig, P. N. (1961). U.S. Patent No. 3,004,028. Washington, DC: U.S.
- BenchChem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer and lipophilic properties of 10-dialkylaminobutynyl derivatives of 1,8- and 2,7-diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Phenothiazine-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)
Introduction: The Role of Phenothiazine Dyes in Advancing Solar Cell Technology
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and efficient alternative to conventional silicon-based solar cells.[1] At the heart of a DSSC is the sensitizer, a dye molecule responsible for harvesting light and initiating the process of converting solar energy into electricity.[2][3] Among the various classes of organic dyes, those based on the phenothiazine (PTZ) scaffold have garnered significant attention due to their unique and advantageous molecular architecture.[1][3]
Phenothiazine is a heterocyclic compound featuring a tricyclic structure with nitrogen and sulfur atoms, giving it a non-planar, butterfly-like conformation.[1] This distinct three-dimensional shape is crucial as it helps to suppress the aggregation of dye molecules when adsorbed onto the titanium dioxide (TiO₂) photoanode of the DSSC, a common issue that can hinder performance.[1] Furthermore, the electron-rich nature of the nitrogen and sulfur atoms makes phenothiazine a potent electron donor, a key characteristic for efficient charge separation and injection into the semiconductor's conduction band.[1]
The versatility of the phenothiazine core allows for strategic molecular engineering. By modifying the N-10, C-3, and C-7 positions, researchers can fine-tune the dye's photophysical and electrochemical properties to optimize light absorption, energy level alignment, and overall device efficiency.[1] This guide provides a comprehensive overview of the synthesis of phenothiazine-based dyes for DSSCs, detailing key synthetic strategies, step-by-step experimental protocols, and essential characterization techniques.
Strategic Synthesis of Phenothiazine Dyes: A Modular Approach
The design of a typical phenothiazine-based dye for DSSCs follows a donor-π-acceptor (D-π-A) architecture. The phenothiazine unit serves as the electron donor (D), a π-conjugated spacer facilitates intramolecular charge transfer, and an acceptor group, which also acts as an anchor to the TiO₂ surface, completes the structure. The synthesis of these dyes is, therefore, a multi-step process involving the construction of the phenothiazine core and the subsequent introduction of the π-spacer and acceptor/anchoring groups.
Core Synthesis: Building the Phenothiazine Scaffold
A foundational method for synthesizing the phenothiazine core is the Ullmann condensation . This copper-catalyzed reaction involves the intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide or the intermolecular coupling of a 2-aminothiophenol with a 1,2-dihalobenzene derivative.[4] While effective, the Ullmann condensation can be sensitive to reaction conditions, and optimization is often necessary to achieve high yields.[4]
Diagram: General Workflow for Phenothiazine Dye Synthesis
Caption: A typical experimental workflow for the synthesis, purification, and application of phenothiazine-based dyes in DSSCs.
Functionalization: Introducing the π-Spacer and Acceptor Groups
Once the phenothiazine core is synthesized, the next crucial steps involve introducing the π-conjugated spacer and the electron acceptor/anchoring group.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is widely employed to introduce various π-spacers, such as thiophene or phenyl groups, at the C-3 and C-7 positions of the phenothiazine ring.[5] The choice of the π-spacer is critical as it influences the dye's light-harvesting properties and the efficiency of intramolecular charge transfer.
-
Knoevenagel Condensation: This reaction is a common method for introducing the cyanoacrylic acid anchoring group, a widely used acceptor in DSSC dyes.[6] The reaction typically involves the condensation of an aldehyde-functionalized phenothiazine derivative with a compound containing an active methylene group, such as cyanoacetic acid.[7]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key synthetic and characterization procedures.
Protocol 1: Synthesis of a Phenothiazine Core via Ullmann Condensation
This protocol describes a general procedure for the synthesis of a phenothiazine derivative.
Materials:
-
2-Aminothiophenol derivative
-
1,2-Dihalobenzene derivative
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 2-aminothiophenol derivative (1.0 eq), 1,2-dihalobenzene derivative (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Protocol 2: Purification of Phenothiazine Dyes by Column Chromatography
Materials:
-
Crude phenothiazine dye
-
Silica gel (appropriate mesh size)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial eluent. Ensure the silica gel bed is level and free of air bubbles.
-
Load the sample: Dissolve the crude dye in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute the column: Gradually add the eluent to the top of the column and apply gentle pressure to maintain a steady flow rate.
-
Collect fractions: Collect the eluting solvent in fractions using test tubes or flasks.
-
Monitor separation: Monitor the separation of the components by TLC analysis of the collected fractions.
-
Combine and evaporate: Combine the fractions containing the pure dye and evaporate the solvent under reduced pressure to obtain the purified phenothiazine dye.[8][9][10]
Protocol 3: Characterization of Phenothiazine Dyes
A. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
-
¹H and ¹³C NMR: Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the ¹H and ¹³C NMR spectra to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.[6][11][12][13]
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized dye.[11][14]
B. UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Prepare a dilute solution of the dye in a suitable solvent (e.g., THF, chloroform).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). These parameters are crucial for evaluating the light-harvesting efficiency of the dye.[15][16][17][18]
C. Cyclic Voltammetry (CV):
-
Purpose: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye. This is essential for assessing the thermodynamic feasibility of electron injection from the dye to the TiO₂ conduction band and dye regeneration by the electrolyte.[19][20][21][22][23]
-
Procedure:
-
Prepare a solution of the dye in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset oxidation (Eox) and reduction (Ered) potentials.
-
Calculate the HOMO and LUMO energy levels using the following equations (referenced against the Fc/Fc⁺ couple, often assumed to be -4.8 eV or -5.1 eV vs. vacuum):
-
EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
Protocol 4: Fabrication and Characterization of DSSCs
A. Photoanode Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a detergent solution, deionized water, and ethanol.
-
Deposit a transparent layer of TiO₂ paste onto the FTO substrate using a technique such as doctor-blading or screen-printing.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle-to-particle contact.
-
Immerse the cooled TiO₂ electrode in a solution of the phenothiazine dye for a specific period (e.g., 12-24 hours) to allow for dye adsorption.[12][24]
B. Cell Assembly:
-
Prepare a counter electrode by depositing a thin layer of platinum on another FTO-coated glass substrate.
-
Assemble the dye-sensitized TiO₂ photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin polymer spacer.
-
Introduce an electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the space between the electrodes.
-
Seal the cell to prevent electrolyte leakage.[12][24][25][26]
C. Photovoltaic Characterization:
-
Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
From the J-V curve, determine the key photovoltaic parameters:
Structure-Property Relationships and Data Interpretation
The performance of a phenothiazine-based dye in a DSSC is intricately linked to its molecular structure. The following table summarizes key structure-property relationships:
| Molecular Modification | Effect on Properties | Desired Outcome for High Efficiency |
| N-10 Alkyl Chain Length | Can influence dye solubility and prevent aggregation. Longer chains may slightly decrease electron-donating ability. | Optimized chain length to balance solubility and electronic properties. |
| Electron-Donating/Withdrawing Groups at C-3 and C-7 | Modifies the electron density of the phenothiazine core, affecting the HOMO/LUMO energy levels and light absorption spectrum. | Fine-tuning of energy levels for efficient electron injection and regeneration. |
| π-Conjugated Spacer | Affects the intramolecular charge transfer, light absorption spectrum, and the distance between the donor and acceptor. | Broader absorption spectrum and efficient charge separation. |
| Anchoring Group | Determines the strength of binding to the TiO₂ surface and influences the electron injection efficiency. | Strong electronic coupling with the TiO₂ conduction band for rapid electron injection. |
Troubleshooting Common Synthetic Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Ullmann Condensation | - Inactive copper catalyst- Insufficient reaction temperature- Poor quality of starting materials | - Use fresh, high-purity CuI or activate copper powder.- Gradually increase the reaction temperature.- Purify starting materials before use.[4] |
| Incomplete Suzuki Coupling | - Catalyst deactivation- Inefficient base- Impure boronic acid/ester | - Ensure an inert atmosphere to protect the palladium catalyst.- Use a stronger base or a different solvent.- Recrystallize the boronic acid/ester. |
| Difficulty in Purification | - Close polarity of desired product and byproducts- Streaking on TLC | - Use a different eluent system or a gradient elution.- Consider using a different stationary phase (e.g., alumina). |
Conclusion
The synthesis of phenothiazine-based dyes for DSSCs is a dynamic field of research with significant potential for advancing solar energy technology. A thorough understanding of the key synthetic reactions, meticulous execution of experimental protocols, and comprehensive characterization are paramount to developing novel and highly efficient sensitizers. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the synthesis and application of these promising molecules, ultimately contributing to the development of next-generation solar cells.
References
- Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. (2020). Molecules, 25(23), 5698. [Link]
- Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. (2022). Scientific Reports, 12(1), 1-13. [Link]
- DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. (2022). Molecules, 27(24), 8821. [Link]
- Phenothiazine-based dyes for efficient dye-sensitized solar cells. (2016). Journal of Materials Chemistry C, 4(19), 4148-4166. [Link]
- Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. (2021). ACS Omega, 6(10), 6934-6942. [Link]
- DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. (2022). MDPI. [Link]
- Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]
- Cyclic Voltammetry curves of (a) Single dyes and (b) Their mixtures. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Effect of dye complex structure on performance in DSSCs; An experimental and theoretical study. (2022).
- Fabrication and Characterization of Dye-Sensitized Solar Cells Based on Rhodamine Dyes. (2013).
- Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. (2018). Dyes and Pigments, 159, 312-331. [Link]
- Liquid Chromatographic Separation of Phenothiazines and Structurally-Related Drugs Using a Beta-Cyclodextrin Bonded Phase Column. (1991). PubMed. [Link]
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- HOMO and LUMO Analysis through Cyclic Voltammetry. (2023). Prezi. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). PubMed Central. [Link]
- Cyclic voltammetry of dyes 6 (black line) and 7 (red line) recorded in... (n.d.).
- UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.).
- Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2020).
- Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. (1971). Journal of Pharmaceutical Sciences, 60(9), 1346-1350. [Link]
- Purification procedures for synthetic dyes: Part 1—dry column chromatography. (1987). Dyes and Pigments, 8(1), 57-65. [Link]
- (a) UV–Vis absorption spectrum of the 2-LBH-44 phenothiazine dye... (n.d.).
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011). Arabian Journal of Chemistry, 4(3), 327-330. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthetic protocol for phenothiazine derivatives. (2023).
- Purification of Organic Compounds by Flash Column Chromatography. (2020). Organic Syntheses. [Link]
- Separation of Food Dyes Via Column Chromatography. (2002). Purdue University. [Link]
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020).
- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College. [Link]
- Separating Food Dyes by Column Chrom
- Fabrication procedure of dye-sensitized solar cells. (n.d.). University of California, Irvine. [Link]
- dye-sensitized solar cells (dssc): an approach to practice in undergraduate teaching. (2021). Química Nova, 44(6), 756-764. [Link]
Sources
- 1. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. youtube.com [youtube.com]
- 11. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of dye complex structure on performance in DSSCs; An experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. prezi.com [prezi.com]
- 23. researchgate.net [researchgate.net]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. www3.nd.edu [www3.nd.edu]
- 26. researchgate.net [researchgate.net]
- 27. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes & Protocols: Leveraging 2-Bromo-10H-phenothiazine for Advanced Organic Solar Cell Fabrication
Introduction: The Strategic Advantage of the Phenothiazine Core in Organic Photovoltaics
Phenothiazine (PTZ) has emerged as a cornerstone building block in the design of novel organic materials for photovoltaic applications.[1][2] Its rigid, butterfly-like tricyclic structure, endowed with electron-rich nitrogen and sulfur heteroatoms, imparts strong electron-donating (p-type) characteristics.[1] This inherent property makes PTZ and its derivatives highly suitable for use as electron donor materials in the active layer of organic solar cells (OSCs) and as hole-transporting materials (HTMs) in both OSCs and perovskite solar cells.[2][3][4]
The versatility of the phenothiazine scaffold allows for strategic chemical modifications at its C-3, C-7, and N-10 positions, enabling precise tuning of critical optoelectronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and solubility.[1][2] The "donor-acceptor" (D-A) design approach has been particularly successful, leading to a vast library of PTZ derivatives with tailored bandgaps and enhanced light-harvesting capabilities.[2][5]
2-Bromo-10H-phenothiazine is a pivotal starting material in this context. The bromine atom at the C-2 position serves as a versatile synthetic handle, facilitating the introduction of various functional groups through well-established cross-coupling reactions.[6] This allows for the construction of complex, high-performance chromophores for next-generation OSCs. This guide provides a comprehensive overview of the application of this compound in OSC fabrication, from the synthesis of tailored photoactive materials to the complete fabrication and characterization of devices.
Part 1: Synthesis of Functionalized Phenothiazine Derivatives
The journey from this compound to a high-performance OSC material involves a multi-step synthetic process. The following protocols outline the key transformations.
Protocol 1.1: N-Alkylation of the Phenothiazine Core
To enhance solubility in common organic solvents and prevent aggregation, a solubilizing alkyl chain is typically introduced at the N-10 position.[6]
Objective: To synthesize N-alkylated this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
An appropriate alkyl bromide (e.g., 1-bromobutane, bromoethane)[5][7]
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in DMSO.
-
Add powdered KOH (or NaH portion-wise) to the solution and stir at room temperature for 2 hours to deprotonate the amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired alkyl bromide dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker of deionized water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]
Protocol 1.2: Functionalization via Cross-Coupling Reactions
The bromine atom at the C-2 position is a prime site for introducing electron-donating or electron-accepting moieties via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the creation of D-A or D-π-A type structures.
Objective: To introduce an aryl or heteroaryl group at the C-2 position of N-alkylated 2-bromophenothiazine.
Materials:
-
N-alkylated 2-bromophenothiazine (from Protocol 1.1)
-
An appropriate boronic acid or stannane derivative (e.g., 4-methoxyphenyl boronic acid)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M K₂CO₃ solution)
-
Solvent (e.g., THF, toluene, or 1,4-dioxane)[7]
Procedure:
-
To a Schlenk flask, add the N-alkylated 2-bromophenothiazine, the boronic acid derivative, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas multiple times.
-
Add the degassed solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
The following diagram illustrates the synthetic strategy from this compound to a D-A type molecule suitable for OSC applications.
Caption: Synthetic workflow for creating OSC donor materials.
Part 2: Organic Solar Cell Fabrication
This section details a standard protocol for fabricating bulk heterojunction (BHJ) organic solar cells using a phenothiazine-based donor material. The device architecture follows a conventional structure: ITO/PEDOT:PSS/Active Layer/Interfacial Layer/Ag.[5]
Protocol 2.1: Substrate Preparation and Cleaning
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Mucasol), deionized water, acetone, and isopropanol for 15 minutes each.[8]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately prior to use, treat the substrates with UV-ozone for 15-20 minutes to enhance the work function of the ITO and remove any residual organic contaminants.[8]
Protocol 2.2: Deposition of the Hole Transport Layer (HTL)
-
A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. A typical spin-coating program is 4000 rpm for 30-60 seconds.[5]
-
Anneal the substrates on a hotplate at 150 °C for 10-15 minutes in ambient conditions to remove residual water.[5] This results in a uniform thin film of PEDOT:PSS (typically 30-40 nm).
Protocol 2.3: Deposition of the Photoactive Layer
-
Prepare the photoactive layer solution by dissolving the synthesized phenothiazine donor material and a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or Y6) in a 1:1.2 weight ratio in a solvent such as chloroform (CHCl₃) or chlorobenzene.[5] The typical concentration is around 8-10 mg/mL.
-
Stir the solution at an elevated temperature (e.g., 110 °C) for a short period, then cool to room temperature before use.[5]
-
Transfer the substrates into an inert atmosphere (glovebox).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. A two-step spin program can be used (e.g., 600 rpm for 30s, followed by 3000 rpm for 10s) to control film thickness.[5]
-
Thermally anneal the films at an optimized temperature and time (e.g., 120 °C for 10 minutes) to improve the morphology of the bulk heterojunction.[5]
Protocol 2.4: Deposition of the Cathode
-
An electron transport or interfacial layer (e.g., PNDIT-F3N) can be deposited on top of the active layer to improve charge extraction.[5]
-
Finally, deposit the metal cathode (e.g., 100 nm of Silver or Aluminum) by thermal evaporation through a shadow mask at a high vacuum (e.g., < 10⁻⁶ Torr). The active area of the device is defined by the overlap of the ITO anode and the metal cathode.[9]
The following diagram illustrates the architecture of a typical organic solar cell fabricated with these protocols.
Caption: Conventional OSC device structure.
Part 3: Device Characterization and Performance
Once fabricated, the performance of the OSCs must be rigorously evaluated.
Protocol 3.1: Photovoltaic Performance Measurement
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[5]
-
Key Metrics Extraction: From the J-V curve, extract the following key performance parameters:
-
Open-circuit voltage (VOC): The voltage across the device at zero current.
-
Short-circuit current density (JSC): The current density through the device at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (JMPP * VMPP) / (JSC * VOC).
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (JSC * VOC * FF) / Pin, where Pin is the incident light power density.
-
Performance of Phenothiazine-Based OSCs
The performance of OSCs incorporating phenothiazine derivatives can vary significantly based on the specific molecular structure and device engineering. The table below summarizes the performance of several phenothiazine-based devices reported in the literature.
| Donor Material System | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTZ-Et (Solid Additive) | Y6 | 0.83 | 26.05 | 74.6 | 15.75 | [5] |
| PM6:Y6 (No Additive) | Y6 | 0.83 | 25.16 | 70.0 | 14.57 | [5] |
| NSPt-C6 | - | 0.69 | 14.42 | 63.0 | 6.22 | [10][11] |
| Phenothiazine 2 | PC₇₁BM | 0.99 | 11.98 | 62.0 | 7.35 | [12] |
| Phenothiazine 1 | PC₇₁BM | 0.95 | 8.73 | 58.0 | 4.81 | [12] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile platform for the development of advanced organic materials for solar cell applications. Its robust chemical nature and multiple sites for functionalization allow for the systematic engineering of materials with optimized electronic and physical properties. The protocols detailed herein provide a solid foundation for researchers to explore novel phenothiazine-based donors and hole-transporting materials. Future research will likely focus on developing new non-fullerene acceptors to complement phenothiazine donors, further pushing the efficiency and stability of organic solar cells and bringing this promising technology closer to commercial viability.
References
- Kaur, G., & Singh, S. P. (2020). Phenothiazine derivatives for efficient organic dye-sensitized solar cells. RSC Publishing.
- Chang, Y. J., et al. (n.d.). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Journal of Materials Chemistry (RSC Publishing).
- Lee, S., et al. (2023). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.
- Tian, H., et al. (2010). Highly efficient dye-sensitized solar cells using phenothiazine derivative organic dyes. ResearchGate.
- Sun, L., et al. (n.d.). Phenothiazine derivatives for efficient organic dye-sensitized solar cells. ResearchGate.
- Salunke, J. K. (2021). Synthesis route for the phenothiazine O-series. ResearchGate.
- Salunke, J. K. (n.d.). PEROVSKITE SOLAR CELLS FABRICATION WITH PASSIVATION EFFECT OF HIGH MOBITITY PHENOTHIAZINE-BASED HOLE TRANSPORT LAYER. DSpace.
- Athanasopoulos, S., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI.
- El-Shishtawy, R. M., et al. (2023). Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. MDPI.
- Qiu, X., & Lu, R. (2020). Synthesis and Optical Properties of Monodisperse Phenothiazinevinylene-Based Conjugated Oligomers. ResearchGate.
- Salunke, J. K., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications.
- Chang, Y. J., et al. (n.d.). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. ResearchGate.
- Athanasopoulos, S., et al. (n.d.). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI.
- Gherca, D., et al. (n.d.). PHENOTHIAZINE-BASED DYES IN SOLAR CELL TECHNOLOGY. Memoirs of the Scientific Sections of the Romanian Academy.
- Wang, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Phenothiazine Derivatives as Inhibitors of Breast Cancer Stem Cells. PubMed.
- Wawrzyniak, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
- Sharma, G. D., et al. (2018). Phenothiazine-based small-molecule organic solar cells with power conversion efficiency over 7% and open circuit voltage of about 1.0 V using solvent vapor annealing. RSC Publishing.
- Böhm, A., et al. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. MDPI.
- Salunke, J. K., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. Trepo.
- Inamdar, A. I., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. ResearchGate.
- Salunke, J. K., et al. (2019). Phenothiazine-based hole transporting materials towards eco-friendly perovskite solar cells. ResearchGate.
- Salunke, J. K., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. PMC - NIH.
- Salunke, J. K., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications.
- Marin, L., et al. (2020). Water soluble PEGylated phenothiazines as valuable building blocks for bio-materials. Mater Sci Eng C Mater Biol Appl.
Sources
- 1. mss.academiaromana-is.ro [mss.academiaromana-is.ro]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.vut.cz [dspace.vut.cz]
- 9. mdpi.com [mdpi.com]
- 10. Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenothiazine-based small-molecule organic solar cells with power conversion efficiency over 7% and open circuit voltage of about 1.0 V using solvent vapor annealing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antipsychotic Activity of 2-Bromo-10H-phenothiazine Compounds
Abstract
Phenothiazines represent a foundational class of first-generation antipsychotic agents, primarily exerting their therapeutic effects through the antagonism of dopamine D2 receptors.[1] The introduction of a bromine substituent at the C-2 position of the 10H-phenothiazine core (2-Bromo-10H-phenothiazine) presents a novel chemical entity whose pharmacological profile requires systematic evaluation.[2] This guide provides a comprehensive suite of validated in vitro and in vivo protocols designed to meticulously characterize the antipsychotic potential of such compounds. We detail the theoretical underpinnings and step-by-step methodologies for receptor binding assays, functional antagonism assays, and predictive behavioral models. The overarching goal is to enable researchers to determine target engagement, functional efficacy, and the potential for clinically relevant side effects, thereby creating a robust preclinical data package for novel phenothiazine derivatives.
Scientific Rationale: Targeting Dopaminergic and Serotonergic Pathways
The therapeutic action of antipsychotic drugs is primarily understood through the lens of the dopamine hypothesis of schizophrenia, which posits that hyperactivity in mesolimbic dopamine pathways underlies the positive symptoms of psychosis (e.g., hallucinations, delusions).[3] Consequently, the principal mechanism of action for first-generation antipsychotics, like the phenothiazine class, is the blockade of postsynaptic dopamine D2 receptors.[3][4]
However, this D2 antagonism, particularly in the nigrostriatal pathway, is also responsible for the debilitating extrapyramidal side effects (EPS) that limit the clinical utility of these drugs.[1][5] Modern drug discovery efforts often focus on "atypical" antipsychotics, which typically exhibit a high affinity for the serotonin 5-HT2A receptor in addition to the D2 receptor.[6] Antagonism of 5-HT2A receptors is believed to modulate and reduce the blockade of dopamine in the striatum, potentially lessening the risk of EPS and improving efficacy against the negative and cognitive symptoms of schizophrenia.[6][7] Therefore, a thorough evaluation of a novel compound like this compound must quantify its interaction with both of these critical receptors.
Figure 2: Workflow for the D2 receptor competitive binding assay.
Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay
Principle: This protocol is analogous to the D2 binding assay but is adapted to measure binding affinity for the 5-HT2A receptor, a key differentiator for atypical antipsychotics. [6] Methodology: The protocol is identical to the D2 assay with the following critical substitutions:
-
Receptor Source: Cell membranes from cells stably expressing the human 5-HT2A receptor. [8]* Radioligand: [³H]-Ketanserin (Kd ≈ 1-2 nM). [9]* Non-specific Control: Mianserin (10 µM) or unlabeled Ketanserin. [10] Data Presentation: Receptor Binding Affinity
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A / D2 Ratio |
| This compound | Value | Value | Value |
| Haloperidol (Typical) | ~1-2 | ~50-100 | < 1 |
| Risperidone (Atypical) | ~3-5 | ~0.2-0.5 | > 10 |
A higher 5-HT2A/D2 ratio (Ki D2 / Ki 5-HT2A) is indicative of an atypical profile.
Protocol 3: D2 Receptor Functional Antagonism Assay (cAMP)
Principle: The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [11]This assay determines if this compound acts as an antagonist by measuring its ability to block dopamine-mediated inhibition of cAMP production.
Figure 3: D2 receptor signaling pathway for the functional cAMP assay.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human D2 receptor in 96-well plates and culture overnight.
-
Compound Pre-incubation: Wash cells with assay buffer. Add various concentrations of this compound and incubate for 15-30 minutes. [12]3. Agonist Challenge: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition).
-
cAMP Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. [12]5. Incubation: Incubate for 15-30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP signal against the log concentration of the test compound. The data will show a dose-dependent reversal of the dopamine-induced inhibition. Fit the curve to determine the IC50, which represents the functional antagonist potency.
In Vivo Evaluation: Behavioral Models of Efficacy and Side Effects
In vivo models are essential to determine if the compound's in vitro activity translates to a therapeutic effect in a complex biological system and to predict potential side effects. [13]All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4: Amphetamine-Induced Hyperlocomotion
Rationale: Psychostimulants like amphetamine increase dopamine release, inducing hyperlocomotion in rodents. This behavior is considered a model for the positive symptoms of psychosis. An effective antipsychotic is expected to attenuate this hyperactive response. [6][14] Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing room for at least 1 hour.
-
Test Compound Administration: Administer this compound (or vehicle) via intraperitoneal (IP) or oral (PO) route at various doses.
-
Habituation: 30-60 minutes post-treatment, place the animals into open-field arenas and allow them to habituate for 30 minutes.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, IP).
-
Data Collection: Immediately return animals to the arenas and record locomotor activity (total distance traveled, stereotypy counts) for 60-90 minutes using automated tracking software.
-
Data Analysis: Compare the total distance traveled between the vehicle+amphetamine group and the test compound+amphetamine groups using ANOVA followed by post-hoc tests.
Figure 4: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Protocol 5: Novel Object Recognition (NOR) Test
Rationale: The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. [15][16]The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. This assay can help determine if a compound ameliorates cognitive deficits, a key goal for improved antipsychotic therapies. [17][18] Methodology:
-
Habituation (Day 1): Allow each animal to explore an empty open-field arena for 10 minutes. [19]2. Familiarization/Training (Day 2): Place two identical objects in the arena and allow the animal to explore for 10 minutes. Record the time spent exploring each object. [19]3. Retention Interval: Return the animal to its home cage for a set period (e.g., 2 hours). [19]4. Test Phase (Day 2): Return the animal to the arena, where one of the original objects has been replaced with a novel object. Allow 10 minutes of exploration and record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis: Calculate a Discrimination Index (DI) for the test phase: DI = (Time_N - Time_F) / (Time_N + Time_F) . A positive DI indicates successful recognition memory.
Protocol 6: Catalepsy Bar Test
Rationale: Catalepsy, an immobile posture, is a well-established rodent model for predicting the propensity of a drug to cause extrapyramidal side effects (EPS), particularly parkinsonism. [13][20]This is a critical safety assessment.
Methodology:
-
Drug Administration: Administer the test compound at various doses.
-
Testing: At set time points (e.g., 30, 60, 90, 120 minutes) post-dosing, gently place the animal's forepaws on a horizontal bar raised ~9 cm above the surface.
-
Scoring: Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. A pre-determined cutoff (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the latency to descend from the bar across dose groups. A significant, dose-dependent increase in latency indicates a liability for inducing catalepsy and EPS.
Integrated Data Interpretation and Candidate Profiling
The final step is to synthesize all data to build a comprehensive pharmacological profile for this compound. The key is to compare its profile to known standards.
Summary Profile Interpretation:
| Assay | Favorable Outcome for Novel Antipsychotic | Interpretation |
| D2/5-HT2A Binding | High affinity for both; 5-HT2A/D2 Ratio > 1 | Suggests an "atypical" profile, potentially with lower EPS risk. [6] |
| D2 Functional Assay | Potent antagonist activity (low IC50) | Confirms the compound can block dopamine signaling as intended. [11] |
| Hyperlocomotion | Dose-dependent reversal of hyperactivity | Predicts efficacy against positive symptoms of psychosis. [21] |
| Novel Object Rec. | Significantly positive Discrimination Index | Suggests potential benefits for cognitive symptoms. [15] |
| Catalepsy Test | No significant increase in immobility time | Indicates a low risk of inducing motor side effects (EPS). [13] |
By comparing the results for this compound to this table, a researcher can make an informed decision about its potential as a therapeutic candidate. A compound that potently reverses hyperlocomotion without inducing catalepsy, and which shows a high 5-HT2A/D2 binding ratio, would be a highly promising lead for further development.
References
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. egpat.com [egpat.com]
- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 11. innoprot.com [innoprot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Object Recognition | USF Health [health.usf.edu]
- 18. b-neuro.com [b-neuro.com]
- 19. mmpc.org [mmpc.org]
- 20. iosrphr.org [iosrphr.org]
- 21. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of 2-Bromo-10H-phenothiazine
Introduction: The Strategic Importance of N-Alkylation
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with antipsychotic, antihistaminic, and antiemetic properties.[1][2] The tricyclic "butterfly" structure of the phenothiazine core is a versatile scaffold, but its therapeutic potential is truly unlocked through functionalization, most critically at the N-10 position of the central ring.[3][4]
The N-alkylation of phenothiazines is a pivotal synthetic transformation that introduces a side chain, profoundly influencing the molecule's pharmacological profile, including its receptor binding affinity, solubility, and metabolic stability.[5][6] The 2-bromo-10H-phenothiazine derivative is a particularly valuable intermediate, as the bromine atom provides a handle for further modifications via cross-coupling reactions, allowing for the synthesis of complex, polyfunctional molecules.
This guide provides an in-depth exploration of the N-alkylation of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for optimizing this crucial reaction.
Reaction Mechanism: The Nucleophilic Heart of the Transformation
The N-alkylation of this compound is a classic nucleophilic substitution reaction. The process is predicated on increasing the nucleophilicity of the nitrogen atom at the 10-position.
-
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the secondary amine (N-H) of the phenothiazine ring. This deprotonation generates a highly nucleophilic phenothiazide anion.
-
Nucleophilic Attack: The resulting anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkylating agent (typically an alkyl halide).
-
Displacement: This attack displaces the leaving group (e.g., a halide ion), forming the new nitrogen-carbon bond and yielding the desired N-alkylated 2-bromophenothiazine product.
The choice of base, solvent, and alkylating agent is critical as it directly influences the rate and efficiency of these steps.
Optimizing Reaction Conditions: A Scientist's Guide
The success of the N-alkylation hinges on the judicious selection of reagents and conditions. Each component plays a distinct and crucial role.
-
The Role of the Base: The base is arguably the most critical variable. Its strength dictates the reaction mechanism and required conditions.
-
Strong Bases (e.g., NaH, KOtBu): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenothiazine. This generates a high concentration of the active nucleophile, often leading to rapid and high-yielding reactions at room temperature or with gentle heating.[6] Causality: The use of strong bases necessitates anhydrous (dry) solvents like THF or DMF, as they react violently with water.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Carbonates are milder, less hazardous, and more economical bases.[7] They establish an equilibrium with the phenothiazine, generating a lower steady-state concentration of the anion. Causality: Consequently, these reactions often require higher temperatures (reflux) and longer reaction times to achieve complete conversion. They are well-suited for microwave-assisted synthesis.[7]
-
Aqueous Hydroxides (e.g., 50% NaOH): These are used exclusively in biphasic systems with a Phase-Transfer Catalyst (PTC). Causality: The PTC is essential for transporting the hydroxide anion (or the phenothiazide anion) across the phase boundary into the organic layer where the reaction occurs.[1]
-
-
Choice of Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive due to the excellent leaving group ability of iodide, but they are also more expensive and less stable. Alkyl bromides and chlorides are commonly used and offer a good balance of reactivity and stability.
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 reaction.
-
Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the preferred choice. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the phenothiazide anion relatively "bare" and highly reactive.
-
Aromatic Solvents (Toluene, Benzene): These are often used in PTC methods or with weaker bases at reflux temperatures.[1][8]
-
-
Catalysis for Enhanced Efficiency:
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for N-alkylation, especially on an industrial scale. Catalysts like tetrabutylammonium hydrogen sulfate or tetrabutylammonium bromide carry the reactive anion into the organic phase, enabling the use of inexpensive aqueous bases and avoiding the need for strictly anhydrous conditions.[1]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation dramatically accelerates reaction rates by promoting rapid, uniform heating.[7] Reactions that take many hours conventionally can often be completed in minutes, leading to higher throughput and often cleaner products.[7]
-
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes various N-alkylation conditions applied to phenothiazine derivatives, providing a comparative overview of different methodologies. While these examples use 2-chlorophenothiazine, the principles and conditions are directly translatable to the 2-bromo analogue.
| Method | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phase Transfer | 1-Bromo-3-chloropropane | 50% NaOH (aq) / TBAS | 4-Methylpentan-2-one | Ambient | 48 | ~70% | [1] |
| Microwave | N,N-dimethylaminopropyl chloride HCl | Anhydrous K₂CO₃ / Silica Gel | Solid Support | N/A | N/A | Good | [1] |
| Microwave | 3-Chloropropanol | Na₂CO₃ | DMF | N/A | 1 | Good | [7] |
| Classical | Chloroacetyl chloride | N/A (reflux) | Dry Benzene | 50-60 | 3-4 | N/A | [1] |
| Classical | Diethyl chlorophosphate | NaH | DMF (reflux) | 153 | N/A | 52% | [6] |
Experimental Protocols: Step-by-Step Methodologies
Herein are detailed, self-validating protocols for two highly effective N-alkylation methods.
Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)
This robust method is advantageous as it does not require strictly anhydrous conditions and uses inexpensive reagents.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.1 - 1.5 eq)
-
Tetrabutylammonium hydrogen sulfate (TBAS) or Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
50% (w/w) Sodium Hydroxide solution
-
Toluene or 4-Methylpentan-2-one
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the phase-transfer catalyst (e.g., TBAS, 0.1 eq) in toluene (approx. 10 mL per gram of phenothiazine).
-
Reagent Addition: Add the alkylating agent (1.2 eq) to the stirred solution.
-
Base Addition: To the vigorously stirred solution, add an equal volume of 50% aqueous sodium hydroxide. The mixture will be biphasic.
-
Reaction: Stir the mixture vigorously at ambient or slightly elevated temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add water to dissolve any precipitated salts. Separate the organic phase.
-
Extraction: Extract the aqueous phase twice with small portions of toluene. Combine all organic phases.
-
Washing & Drying: Wash the combined organic phase with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Microwave-Assisted N-Alkylation
This method leverages microwave energy to dramatically reduce reaction times, offering a green and efficient alternative.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., 3-chloropropanol) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Microwave reactor with appropriate process vials
-
Ethyl acetate, water, brine
Procedure:
-
Reaction Setup: To a 10 mL microwave process vial, add this compound (1 mmol), the alkylating agent (1.2 mmol), and anhydrous potassium carbonate (2 mmol).[7]
-
Solvent Addition: Add DMF (5 mL) to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) or power (e.g., 100-300 W) for 15-60 minutes. Note: Conditions may require optimization for specific substrates.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Pour the reaction mixture into ice-water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[7]
Safety and Handling Precautions
Professional laboratory safety standards must be strictly adhered to when performing these reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Alkylating Agents: Many are toxic, corrosive, and potential carcinogens. Avoid inhalation and skin contact.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and use a non-protic solvent for quenching.
-
Solvents: DMF and DMSO can facilitate skin absorption of other chemicals. Handle with care.
-
Conclusion
The N-alkylation of this compound is a fundamental and adaptable reaction for the synthesis of advanced pharmaceutical intermediates. The choice of methodology—from classical thermal methods with strong bases to efficient phase-transfer catalysis and rapid microwave-assisted protocols—can be tailored to the specific alkylating agent, scale, and available laboratory infrastructure. By understanding the underlying mechanistic principles and the causal relationships between reaction parameters, researchers can confidently select and optimize conditions to achieve high yields of the desired N-alkylated products, paving the way for the discovery of new and potent therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
- ResearchGate. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes.
- MDPI. (2022).
- ARKIVOC. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines.
- Proceedings of the National Academy of Sciences. (1975).
- PubMed Central. (2022).
- ResearchGate. (2006).
- Wikipedia. (n.d.). Phenothiazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2-Bromo-10H-phenothiazine in the Synthesis of Advanced Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocols for Researchers and Materials Scientists
Introduction: The Versatility of the Phenothiazine Core in OLED Technology
Phenothiazine (PTZ)-based materials have garnered significant interest in the field of organic electronics due to their compelling optoelectronic properties, cost-effectiveness, and the versatility of their chemical functionalization.[1] The unique, non-planar "butterfly" conformation of the phenothiazine core is particularly advantageous as it can inhibit intermolecular aggregation and the formation of excimers, which are often detrimental to the performance of organic light-emitting diodes (OLEDs).[2][3] This structural feature, combined with the electron-rich nature of the sulfur and nitrogen heteroatoms, makes phenothiazine an excellent building block for a variety of OLED components, including hole-transporting materials (HTMs), fluorescent emitters, and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][4][5]
The strategic introduction of functional groups onto the phenothiazine scaffold allows for the fine-tuning of its electronic and photophysical properties.[6] 2-Bromo-10H-phenothiazine, in particular, serves as a key intermediate for such modifications. The bromine atom at the 2-position provides a reactive handle for introducing a wide range of substituents through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][7] This enables the synthesis of a diverse library of phenothiazine derivatives with tailored properties for high-performance OLEDs.
This application note provides a comprehensive guide for the synthesis of advanced OLED materials starting from this compound, including detailed experimental protocols and an overview of the fabrication of OLED devices incorporating these materials.
Synthetic Strategies: Leveraging Cross-Coupling Reactions
The C-Br bond at the 2-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures by reacting an organohalide with an organoboron compound.[8] In the context of OLED materials, this reaction can be employed to attach various aryl or heteroaryl moieties to the phenothiazine core, thereby extending the π-conjugation and tuning the emission color.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, the palladium catalyst, and a ligand if required.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing hole-transporting materials and certain classes of emitters by coupling amines to the phenothiazine core.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of catalyst, ligand, and base is crucial for the success of the reaction.[10][11]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualization of Synthetic Workflows
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Characterization of Synthesized Materials
Following purification, the synthesized phenothiazine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful coupling.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Application in OLED Device Fabrication
The synthesized phenothiazine derivatives can be incorporated into OLEDs as the emissive layer (EML) or the hole-transporting layer (HTL). The following protocol describes the fabrication of a solution-processed OLED.
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED device using a phenothiazine derivative as the emissive layer. All steps involving organic materials should be performed in a nitrogen-filled glovebox.[2][12]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents (Deionized water, acetone, isopropanol)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for HTL)
-
Synthesized phenothiazine-based emissive material dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Cathode material (e.g., LiF/Al or Ca/Al)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface. Anneal the substrates on a hotplate to remove residual water.
-
EML Deposition: Prepare a solution of the synthesized phenothiazine derivative in a suitable solvent. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
ETL and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL and the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Expected Device Performance
The performance of OLEDs incorporating phenothiazine derivatives can vary significantly depending on the specific molecular structure and device architecture. The table below summarizes typical performance metrics for OLEDs utilizing phenothiazine-based materials.
| Material Type | Role in Device | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Phenothiazine-TPE Derivative | Doping-free Emitter | 4.33 | >1000 | Blue-Green | [4] |
| Phenothiazine-Nicotinonitrile Derivative | Doping-free Emitter | 4.25 | 8400 | White | [5] |
| Phenothiazine-Fluorene Derivative | Hole Transport Material | 19.6 (Phosphorescent), 27.2 (TADF) | 19400 (PhOLED), 44200 (TADF OLED) | Yellow (PhOLED), Green (TADF OLED) | [13] |
| Phenothiazine-Benzothiadiazine Derivative | TADF Emitter | 4.2 | 2138 | Yellow | [14] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functional organic materials for OLED applications. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access novel phenothiazine derivatives with tailored photophysical and electronic properties. The inherent structural and electronic advantages of the phenothiazine core, combined with the ability to fine-tune its properties through chemical modification, make it a compelling platform for the development of next-generation OLEDs with high efficiency, stability, and color purity. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own OLED research and development endeavors.
References
- Application of Oxidized Phenothiazines in Organic Electronics: Detailed Applic
- Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of M
- Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC - PubMed Central
- Buchwald–Hartwig amin
- Structure-induced optoelectronic properties of phenothiazine-based m
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Public
- Orange and red emitting OLEDs based on phenothiazine polymers - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- OLED Fabrication | How to make an OLED Device | Ossila
- CIE diagram summarizing phenothiazine-based OLEDs.
- Structure-induced optoelectronic properties of phenothiazine-based m
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH
- Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - ResearchG
- Design and Synthesis of Novel Phenothiazine‐Benzothiadiazine‐1,1‐dioxide Hybrid Organic Material for OLED Applications - ResearchG
- Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - ResearchG
- Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing)
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem
- Synthesis of electroluminescent conjug
- Phenoxazine and phenothiazine embedded Multi-Resonance emitters for highly efficient Pure-Red OLEDs with improved color purity - ResearchG
- Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - RSC Publishing
- Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing)
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PubMed Central
- Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine - Benchchem
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Sensor Development with 2-Bromo-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the development of a novel electrochemical sensor platform based on 2-Bromo-10H-phenothiazine. Phenothiazine and its derivatives are electrochemically active heterocyclic compounds known for their excellent electron-donating properties and ability to form stable radical cations.[1] The introduction of a bromine substituent at the 2-position of the phenothiazine core offers a versatile handle for further chemical modification and can influence the electronic properties of the molecule, making it a compelling candidate for electrochemical sensing applications.[2] This document provides a complete workflow, from the synthesis of this compound to the fabrication and characterization of a modified glassy carbon electrode (GCE), and its subsequent application in the sensitive and selective detection of ascorbic acid. The protocols are designed to be self-validating, with in-depth explanations of the underlying scientific principles to empower researchers in their sensor development endeavors.
Introduction: The Rationale for this compound in Electrochemical Sensing
The quest for sensitive, selective, and cost-effective analytical methods is a driving force in fields ranging from clinical diagnostics to pharmaceutical quality control. Electrochemical sensors offer distinct advantages in this regard, including rapid response times, portability, and high sensitivity.[3] The performance of an electrochemical sensor is intrinsically linked to the properties of the material used to modify the electrode surface. Phenothiazines have emerged as a promising class of molecules for this purpose due to their inherent redox activity.[1] The reversible one-electron oxidation to a stable radical cation is a key feature that can be harnessed for electrocatalysis.
This compound, the subject of this guide, is a particularly interesting derivative. The electron-withdrawing nature of the bromine atom can modulate the oxidation potential of the phenothiazine core, potentially leading to improved selectivity. Furthermore, the bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, opening avenues for the development of more complex and tailored sensor interfaces. This guide will focus on a straightforward application: the direct use of this compound as an electrode modifier for the detection of ascorbic acid (Vitamin C), a vital antioxidant and a key biomarker of physiological stress.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 10H-phenothiazine. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[4][5] The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.
Materials and Reagents
-
10H-phenothiazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethanol
-
Sodium sulfite solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10H-phenothiazine (e.g., 5.0 g, 1 equivalent) in dichloromethane (100 mL).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes at room temperature. The reaction is exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) solvent system.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 50 mL of 10% sodium sulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the bromine substituent.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Fabrication of the this compound Modified Glassy Carbon Electrode (Br-PTZ/GCE)
Electrode modification is a critical step in the development of an electrochemical sensor. In this protocol, we will utilize a simple and effective drop-casting method to modify a glassy carbon electrode with the synthesized this compound.
Materials and Reagents
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Alumina slurry (0.3 and 0.05 µm)
-
Polishing pads
-
Deionized water
-
Ethanol
-
Nitrogen gas source
-
Micropipette
Electrode Pre-treatment Protocol
-
Polishing: Polish the GCE surface to a mirror-like finish using 0.3 µm and then 0.05 µm alumina slurry on separate polishing pads.
-
Sonication: Sonicate the polished GCE in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual alumina particles and contaminants.
-
Drying: Dry the cleaned GCE under a gentle stream of nitrogen gas.
Electrode Modification Protocol (Drop-Casting)
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in DMF.
-
Drop-Casting: Using a micropipette, carefully drop-cast a small volume (e.g., 5 µL) of the this compound solution onto the cleaned GCE surface.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment at room temperature or in an oven at a low temperature (e.g., 50 °C). This will result in a thin film of this compound on the GCE surface.
Electrochemical Characterization of the Br-PTZ/GCE
Electrochemical characterization is essential to verify the successful modification of the electrode and to understand its electrochemical properties. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for this purpose.
Materials and Reagents
-
Br-PTZ/GCE (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Potentiostat/Galvanostat with EIS capability
Cyclic Voltammetry (CV) Protocol
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing 10 mL of 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution in 0.1 M KCl.
-
CV Measurement (Bare GCE): Record the cyclic voltammogram of the bare GCE in the [Fe(CN)₆]³⁻/⁴⁻ solution. Scan from -0.2 V to 0.6 V at a scan rate of 50 mV/s.
-
CV Measurement (Br-PTZ/GCE): Replace the bare GCE with the Br-PTZ/GCE and record the cyclic voltammogram under the same conditions.
-
Analysis: Compare the CVs of the bare and modified electrodes. A successful modification should result in a change in the peak currents and peak-to-peak separation of the [Fe(CN)₆]³⁻/⁴⁻ redox couple, indicating a change in the electron transfer kinetics at the electrode surface.
-
CV of Br-PTZ: Record the CV of the Br-PTZ/GCE in a blank PBS solution (pH 7.4) to observe the redox behavior of the immobilized this compound itself.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
EIS Measurement: Perform EIS measurements in the same [Fe(CN)₆]³⁻/⁴⁻ solution used for CV. Apply a sinusoidal AC potential of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz at the formal potential of the redox couple.
-
Nyquist Plot: Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
Analysis: The Nyquist plot for the bare GCE will typically show a small semicircle at high frequencies, representing the charge transfer resistance (Rct). For the Br-PTZ/GCE, a change in the Rct value is expected, reflecting the altered electron transfer properties of the modified surface.
Sources
- 1. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Electrochemical Detection of Ascorbic Acid by Fe₂O₃ Nanoparticles Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Application Notes and Protocols for Photodynamic Therapy using 2-Bromo-10H-phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Brominated Phenothiazines in Photodynamic Therapy
Photodynamic therapy (PDT) represents a clinically approved and minimally invasive therapeutic modality for a variety of cancers and other diseases.[1][2] The core principle of PDT lies in the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen. Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which subsequently induce localized cell death and tissue destruction.[1]
Phenothiazines, a class of heterocyclic compounds, have long been recognized for their diverse biological activities.[3][4] More recently, their potential as effective photosensitizers in PDT has garnered significant interest.[4][5] The introduction of a bromine atom into the phenothiazine scaffold, specifically creating 2-Bromo-10H-phenothiazine derivatives, is a strategic approach to enhance their photosensitizing capabilities. The "heavy atom effect" imparted by bromine can promote intersystem crossing to the triplet state, a key step in efficient singlet oxygen generation.[6] This guide provides a comprehensive overview of the application of this compound derivatives in PDT, from their synthesis and photophysical characterization to detailed protocols for in vitro and in vivo evaluation.
I. Synthesis and Characterization of this compound Derivatives
The synthesis of functionalized this compound derivatives is a critical first step in their development as PDT agents. While specific protocols for 2-bromo derivatives are not extensively detailed in publicly available literature, established methods for the synthesis of related brominated phenothiazines can be adapted. A common approach involves the bromination of a pre-formed phenothiazine core.
A representative synthetic route for a related N-alkylated 7-bromophenothiazine-3-carbaldehyde involves a two-step process of Vilsmeier-Haack formylation followed by NBS (N-bromo succinimide) bromination.[7] This method offers high yields and shorter reaction times compared to traditional bromination with elementary bromine.[7]
General Synthetic Protocol (Adapted for this compound)
This protocol is a conceptual adaptation based on the synthesis of related brominated phenothiazines.[7][8]
Step 1: N-Alkylation of 10H-phenothiazine
-
Dissolve 10H-phenothiazine in a suitable aprotic solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, K₂CO₃) and stir under an inert atmosphere (e.g., N₂, Ar).
-
Introduce the desired alkyl halide (R-X) and allow the reaction to proceed at an appropriate temperature until completion (monitored by TLC).
-
Perform an aqueous workup and purify the N-alkylated phenothiazine by column chromatography.
Step 2: Bromination at the 2-position
-
Dissolve the N-alkylated phenothiazine in a suitable solvent (e.g., dichloromethane, chloroform).
-
Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2-Bromo-N-alkyl-10H-phenothiazine derivative.
Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
II. Photophysical and Photochemical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. For this compound derivatives, the following parameters are crucial to evaluate:
Key Photophysical Parameters
| Parameter | Description | Typical Technique(s) |
| Absorption Spectrum (λ_max) | The wavelength(s) at which the molecule absorbs light most strongly. This determines the optimal wavelength for light activation. | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. A high molar absorptivity is desirable. | UV-Vis Spectroscopy |
| Fluorescence Spectrum (λ_em) | The wavelength(s) at which the molecule emits light after excitation. | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_f) | The ratio of photons emitted to photons absorbed. A lower fluorescence quantum yield often indicates a higher triplet state yield. | Fluorescence Spectroscopy |
| Singlet Oxygen Quantum Yield (Φ_Δ) | The efficiency of generating singlet oxygen upon photoexcitation. This is a critical determinant of PDT efficacy. | Direct detection of ¹O₂ phosphorescence, or indirect methods using chemical traps (e.g., DPBF, ADPA). |
| Photostability | The ability of the photosensitizer to withstand photodegradation upon light exposure. | UV-Vis or Fluorescence Spectroscopy over time during irradiation. |
Bromination of the phenothiazine core can influence these properties. For instance, in a study on a monobrominated derivative of the phenothiazine dye Azure B, bromination led to a decrease in photochemical stability.[9][10]
III. In Vitro Evaluation of PDT Efficacy
In vitro assays are essential for the initial screening and characterization of the photodynamic activity of novel this compound derivatives.
Experimental Workflow for In Vitro PDT
Caption: A generalized workflow for in vitro photodynamic therapy experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the PDT treatment.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the this compound derivative. Incubate for a predetermined time (e.g., 4-24 hours) in the dark. Include a "no drug" control.
-
Washing: Aspirate the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh medium to each well and irradiate the plate with a light source of the appropriate wavelength (determined from the absorption spectrum) and light dose. Keep a set of non-irradiated plates as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Intracellular ROS Detection
This protocol measures the generation of reactive oxygen species within the cells.[6]
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Probe Incubation: Before irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Irradiation: Irradiate the cells as described above.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Protocol 3: Cellular Uptake and Subcellular Localization
Understanding where the photosensitizer accumulates within the cell is crucial for elucidating its mechanism of action.[6][11]
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Photosensitizer Incubation: Incubate the cells with the this compound derivative as described previously.
-
Co-staining (Optional): To determine subcellular localization, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Washing: Wash the cells with PBS.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope. The overlap of the photosensitizer's fluorescence with that of the organelle-specific probes will reveal its subcellular localization.
IV. In Vivo Evaluation of PDT Efficacy
In vivo studies are necessary to evaluate the therapeutic potential of this compound derivatives in a whole-animal model.[12]
Experimental Workflow for In Vivo PDT
Caption: A schematic of the in vivo photodynamic therapy experimental process.
Protocol 4: In Vivo PDT in a Murine Tumor Model
This protocol provides a general framework for in vivo PDT studies.[2][6]
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously xenografted human tumors.
-
Tumor Induction: Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide the mice into experimental groups (e.g., control, light only, photosensitizer only, PDT).
-
Photosensitizer Administration: Administer the this compound derivative via an appropriate route (e.g., intravenous injection). The dosage should be determined from preliminary toxicology studies.
-
Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue (e.g., 3-24 hours). This interval needs to be optimized for each new compound.
-
Tumor Irradiation: Anesthetize the mice and irradiate the tumor area with a laser coupled to a fiber optic. The light dose will depend on the photosensitizer's properties and the desired therapeutic effect.
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint: The experiment can be terminated when the tumors in the control group reach a predetermined size, or the survival of the animals can be monitored over a longer period.
-
Histology: At the end of the study, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
V. Mechanism of Action: Signaling Pathways in PDT-Induced Cell Death
PDT with phenothiazine derivatives can induce cell death through various mechanisms, primarily apoptosis and necrosis.[4] The subcellular localization of the photosensitizer often dictates the initial site of damage and the subsequent cell death pathway.
Sources
- 1. Novel photodynamic effects of a benzophenothiazine on two different murine sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 3. iosrphr.org [iosrphr.org]
- 4. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of physicochemical properties and bacterial photoinactivation of phenothiazine photosensitizers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-10H-phenothiazine as a Hole-Transporting Material
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-Bromo-10H-phenothiazine as a foundational building block and potential hole-transporting material (HTM) in organic electronics. Phenothiazine and its derivatives are a well-established class of electron-rich heterocyclic compounds, demonstrating significant potential in optoelectronic applications such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and structural versatility.[1] This guide will detail the synthesis, purification, and characterization of this compound, and provide detailed protocols for its integration into electronic devices. While this compound often serves as a precursor to more complex HTMs, understanding its intrinsic properties is crucial for the rational design of next-generation materials.
Introduction: The Phenothiazine Core in Hole-Transporting Materials
The efficacy of organic electronic devices is critically dependent on the seamless transport of charge carriers—holes and electrons—within their active layers. Hole-transporting materials are integral components that facilitate the extraction and transport of positive charge carriers (holes) from the active layer to the anode, while simultaneously blocking electrons to prevent recombination losses.[2] An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport and minimize resistive losses.
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the light-absorbing or emissive layer for efficient hole extraction.[3]
-
High Optical Transparency: In the case of solar cells, the HTM should be transparent in the visible region to maximize light absorption by the active layer.
-
Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is essential for device performance and to prevent short circuits.
-
Thermal and Photochemical Stability: To ensure the long-term operational stability of the device.
The phenothiazine moiety, with its non-planar, butterfly-like structure and electron-rich sulfur and nitrogen heteroatoms, is an excellent scaffold for designing HTMs.[2] This unique structure can inhibit intermolecular aggregation, which is often beneficial for maintaining high emission quantum yields in the solid state.[4] The bromine substituent in this compound serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and physical properties.[5]
Synthesis and Purification of this compound
The synthesis of 2-substituted phenothiazines can be achieved through several routes, with a common method involving the cyclization of a suitably substituted diphenylsulfide. A general approach for the bromination of the phenothiazine core involves electrophilic substitution.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established bromination methods for phenothiazine derivatives.[5]
Materials:
-
10H-Phenothiazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10H-phenothiazine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction is typically stirred for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.
Protocol 2: Purification for Electronic-Grade Material
For applications in organic electronics, high purity is paramount. The following steps are recommended after initial chromatographic purification.
-
Recrystallization: Dissolve the this compound in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture of solvents). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.
-
Gradient Sublimation: For the highest purity, gradient sublimation under high vacuum is the preferred method. This technique separates compounds based on their different sublimation temperatures, effectively removing residual impurities.
Physicochemical and Electronic Properties
The electronic properties of an HTM, particularly its HOMO and LUMO energy levels and hole mobility, are critical determinants of its performance in a device.
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be determined experimentally using cyclic voltammetry (CV). The energy of the HOMO is directly related to the molecule's oxidation potential, while the LUMO energy is related to its reduction potential.[6]
Protocol 3: Determination of HOMO/LUMO by Cyclic Voltammetry
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound in the chosen solvent with the supporting electrolyte.
-
Assemble the three-electrode cell and purge with an inert gas.
-
Perform the cyclic voltammetry measurement, scanning to a sufficiently positive potential to observe the oxidation peak and to a sufficiently negative potential for the reduction peak.
-
Record the onset oxidation (E_ox) and onset reduction (E_red) potentials.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[8]
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
The workflow for determining HOMO/LUMO levels from a cyclic voltammetry experiment is illustrated below.
Caption: Workflow for HOMO/LUMO determination.
Hole Mobility
Hole mobility is a measure of the velocity of holes in a material under an applied electric field. A common method to determine charge carrier mobility in thin films is the Space-Charge-Limited Current (SCLC) technique.[9] This involves fabricating a hole-only device and analyzing its current density-voltage (J-V) characteristics.
For phenothiazine-based HTMs, reported hole mobilities vary widely depending on the molecular structure and film morphology, typically ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹.[7][10] A C(7)-unsubstituted 3-malononitrile phenothiazine derivative has shown an exceptionally high mobility of 1 x 10⁻³ cm² V⁻¹ s⁻¹, which was attributed to the formation of highly ordered films.[10]
Protocol 4: Hole Mobility Measurement by SCLC
Device Structure: ITO / PEDOT:PSS / this compound / Au
Procedure:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's instructions.
-
Active Layer Deposition: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene). Spin-coat the solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film to remove residual solvent.
-
Top Electrode Deposition: Thermally evaporate a gold (Au) top electrode through a shadow mask.
-
J-V Measurement: Measure the current density-voltage characteristics of the device in the dark.
-
Data Analysis: The hole mobility (µ) can be extracted from the trap-free SCLC region of the J-V curve using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
V is the applied voltage
-
L is the thickness of the HTM film
-
The following diagram illustrates the structure of a hole-only device for SCLC measurements.
Caption: SCLC hole-only device architecture.
Application in Optoelectronic Devices
While this compound can be used as a basic HTM, its primary utility lies in its role as a versatile building block for more complex and higher-performing materials. The following protocols are provided as a general guide for the integration of phenothiazine-based HTMs into perovskite solar cells and OLEDs.
Perovskite Solar Cells (PSCs)
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Protocol 5: Fabrication of a Perovskite Solar Cell
-
Substrate and ETL Preparation: Clean FTO-coated glass and deposit compact (c-TiO₂) and mesoporous (m-TiO₂) titanium dioxide layers as the electron transport layer (ETL).
-
Perovskite Deposition: Deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) onto the ETL via spin-coating, followed by thermal annealing to form the crystalline perovskite layer.
-
HTM Deposition: Prepare a solution of the phenothiazine-based HTM in a suitable solvent (e.g., chlorobenzene), often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity. Spin-coat the HTM solution onto the perovskite layer.
-
Back Contact: Thermally evaporate a gold (Au) back contact.
-
Characterization: Measure the photovoltaic performance of the device under simulated solar illumination (AM 1.5G).
The logical workflow for fabricating a perovskite solar cell is depicted below.
Caption: Perovskite solar cell fabrication workflow.
Organic Light-Emitting Diodes (OLEDs)
Phenothiazine derivatives have been successfully employed as host materials for phosphorescent emitters and as TADF emitters in OLEDs.[11][12]
Device Architecture: ITO / PEDOT:PSS / HTM / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Protocol 6: Fabrication of a Solution-Processed OLED
-
Substrate and HIL Preparation: Clean patterned ITO substrates and spin-coat a layer of PEDOT:PSS.
-
HTM Deposition: Spin-coat a solution of the phenothiazine-based HTM onto the PEDOT:PSS layer.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer, which could be a polymer or a small molecule host doped with a phosphorescent or TADF emitter.
-
ETL and Cathode Deposition: Sequentially deposit the electron transport layer (e.g., TPBi), a lithium fluoride (LiF) injection layer, and an aluminum (Al) cathode via thermal evaporation in a high-vacuum chamber.
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture, and measure its electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE).
Summary of Key Properties and Comparison
The table below summarizes the typical range of properties for phenothiazine-based HTMs, providing a benchmark for evaluating this compound and its derivatives.
| Property | Typical Range for Phenothiazine HTMs | Reference Compound (Spiro-OMeTAD) |
| HOMO Energy Level (eV) | -4.9 to -5.9 | ~ -5.1 |
| LUMO Energy Level (eV) | -2.0 to -2.8 | ~ -2.1 |
| Hole Mobility (cm² V⁻¹ s⁻¹) | 10⁻⁶ to 10⁻³ | ~ 10⁻⁴ to 10⁻³ |
| Power Conversion Efficiency (PCE) in PSCs | 12% to over 20% | > 20% |
Conclusion and Future Outlook
This compound is a valuable and versatile molecule in the field of organic electronics. While it may not exhibit the highest performance as a standalone HTM compared to more complex, specifically engineered molecules, its true strength lies in its utility as a foundational building block. The presence of the bromine atom allows for straightforward synthetic modification, enabling the development of a vast library of novel phenothiazine-based materials with tailored electronic and physical properties. Future research should focus on leveraging this synthetic accessibility to create next-generation HTMs with enhanced mobility, optimized energy levels, and improved stability for high-performance and long-lasting optoelectronic devices.
References
- Poriel, C., et al. (2016). 9H-Quinolino[3,2,1-k]phenothiazine: A New Electron-Rich Fragment for Organic Electronics. Chemistry, 22(50), 17930-17935. [Link]
- MDPI. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. [Link]
- ResearchGate. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. [Link]
- ACS Publications. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. [Link]
- Google Patents. (1969). Synthesis of 2-substituted phenothiazines.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2017).
- ACS Publications. (2002). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. [Link]
- AIP Publishing. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
- ResearchGate. (2004). Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. [Link]
- ResearchGate. (n.d.). Fig. 6 Theoretical and experimental HOMO and LUMO energy levels of the... [Link]
- DSpace. (n.d.). PEROVSKITE SOLAR CELLS FABRICATION WITH PASSIVATION EFFECT OF HIGH MOBITITY PHENOTHIAZINE-BASED HOLE TRANSPORT LAYER. [Link]
- PubMed Central. (2023). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. [Link]
- MDPI. (2024). Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. [Link]
- Wikipedia. (n.d.). HOMO and LUMO. [Link]
- ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... [Link]
- ResearchGate. (2017). Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors OPEN. [Link]
- Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
- National Institutes of Health. (2020).
- Alentris Research Pvt. Ltd. (n.d.). This compound. [Link]
- Semantic Scholar. (2024). Phenothiazine-Based Self-Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells. [Link]
- ResearchGate. (2023). Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs. [Link]
- IntechOpen. (2016). Recent Advances in Fabrication Techniques of Perovskite Solar Cells: A Review. [Link]
- RSC Publishing. (2021).
- RSC Publishing. (2023). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. [Link]
Sources
- 1. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis and Application of 2-Bromo-10H-phenothiazine-Based Fluorescent Probes: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes derived from 2-Bromo-10H-phenothiazine. This guide offers in-depth technical details, field-proven insights, and step-by-step protocols to empower researchers in developing and utilizing these powerful analytical tools.
Introduction: The Versatility of the Phenothiazine Scaffold
Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocycle, possesses a unique "butterfly" conformation and strong electron-donating properties. These characteristics make it an exceptional fluorophore for the development of fluorescent probes.[1] The phenothiazine core can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for a wide range of analytes.[1] This guide focuses on the strategic use of this compound as a key building block for creating novel fluorescent sensors. The bromo-substituent at the 2-position serves as a versatile handle for introducing diverse functionalities through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2]
I. Synthesis of this compound-Based Fluorescent Probes
The synthesis of functional fluorescent probes from this compound typically involves a two-step process: N-alkylation followed by a cross-coupling reaction to introduce the desired sensing component.
A. N-Alkylation of the Phenothiazine Core
The nitrogen atom of the phenothiazine ring is readily alkylated to improve solubility and prevent unwanted side reactions in subsequent steps. A general and efficient procedure for N-alkylation is outlined below.
Protocol 1: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, 2-ethylhexyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive with water and moisture. Handle with appropriate safety precautions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the solution will typically change color, indicating the formation of the phenothiazine anion.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 2-bromophenothiazine derivative.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phenothiazine core is susceptible to oxidation, especially at the sulfur atom, which can be minimized by working under an inert atmosphere.[4]
-
Anhydrous Solvents: Sodium hydride reacts violently with water. The use of anhydrous solvents is crucial for safety and to ensure the deprotonation of the phenothiazine nitrogen.
-
Excess Base and Alkyl Halide: Using a slight excess of the base and alkylating agent helps to drive the reaction to completion.
B. Functionalization via Cross-Coupling Reactions
The bromine atom at the 2-position of the N-alkylated phenothiazine provides a reactive site for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. This is the key step in tailoring the probe for a specific analyte.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is ideal for introducing aryl or heteroaryl moieties that can act as recognition sites for various analytes.
Protocol 2: Suzuki-Miyaura Coupling of N-Alkyl-2-bromophenothiazine
Materials:
-
N-Alkyl-2-bromophenothiazine (from Protocol 1)
-
Arylboronic acid or arylboronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine N-alkyl-2-bromophenothiazine (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-arylphenothiazine derivative.[7]
Troubleshooting Common Suzuki Coupling Issues: [8]
-
Low or No Yield:
-
Catalyst Inactivity: Use a fresh, active palladium catalyst and an appropriate phosphine ligand. For challenging substrates, consider more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos).
-
Inefficient Transmetalation: Ensure the base is strong enough to activate the boronic acid. The choice of base and solvent is often crucial and may require optimization.
-
Decomposition of Boronic Acid: Protodeboronation can be a side reaction. Using a boronic ester or carefully controlling the reaction conditions can mitigate this.
-
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This is particularly useful for extending the π-conjugation of the phenothiazine fluorophore or for introducing a reactive alkyne handle for further "click" chemistry modifications.
Protocol 3: Sonogashira Coupling of N-Alkyl-2-bromophenothiazine
Materials:
-
N-Alkyl-2-bromophenothiazine (from Protocol 1)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-alkyl-2-bromophenothiazine (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.[10]
Troubleshooting Common Sonogashira Coupling Issues: [11]
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by oxygen and the copper catalyst. To minimize it, ensure a strictly inert atmosphere, use the minimum effective amount of CuI, and consider the slow addition of the alkyne.
-
Reaction Stalling: Incomplete reactions can be due to catalyst deactivation. Ensure all reagents and solvents are pure and anhydrous. For less reactive bromides, a higher reaction temperature or a more electron-rich phosphine ligand may be necessary.
Visualization of Synthetic Pathways
Caption: General synthetic workflow for this compound-based probes.
II. Application of Phenothiazine-Based Fluorescent Probes in Live-Cell Imaging
The synthesized probes can be employed for the detection and imaging of various analytes within living cells. This section provides general protocols and key considerations for their application.
A. General Protocol for Live-Cell Imaging
Materials:
-
Synthesized phenothiazine-based fluorescent probe
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system (e.g., confocal microscope)
-
Cells of interest cultured on appropriate imaging dishes or plates
Protocol 4: Live-Cell Imaging with a Phenothiazine-Based Probe
-
Cell Seeding: Seed the cells onto a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the phenothiazine-based probe in a suitable solvent like DMSO. The final working concentration will need to be optimized but typically ranges from 1 to 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the probe-containing medium to the cells and incubate for a specific duration (typically 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing (if necessary): For some probes, a washing step may be required to remove excess, unbound probe and reduce background fluorescence. Wash the cells 2-3 times with pre-warmed PBS or imaging buffer. However, some phenothiazine-based probes are designed for "wash-free" imaging.[3]
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., phenol red-free medium to reduce background fluorescence).
-
Mount the dish on the microscope stage.
-
Acquire images using the appropriate excitation and emission wavelengths for your specific probe.
-
Visualization of Live-Cell Imaging Workflow
Caption: A streamlined workflow for live-cell imaging experiments.
B. Specific Applications and Considerations
Phenothiazine-based probes can be designed to selectively bind to metal ions like Zn²⁺, Cu²⁺, and Fe³⁺, leading to a change in their fluorescence properties.[10]
-
Probe Design: The sensing moiety introduced via cross-coupling should contain a chelating group with high affinity and selectivity for the target metal ion.
-
Imaging Protocol: Follow the general protocol, but it may be necessary to pre-treat cells with a metal ionophore to facilitate the entry of exogenous metal ions for positive control experiments.
Probes for ROS, such as peroxynitrite (ONOO⁻), often work via a reaction-based mechanism where the ROS oxidizes a part of the probe, leading to a change in fluorescence.[12]
-
Probe Design: The reactive site on the probe should be specifically susceptible to oxidation by the target ROS.
-
Imaging Protocol: After staining with the probe, cells can be treated with a stimulus known to induce ROS production. Time-lapse imaging can then be used to monitor the dynamic changes in fluorescence.
C. Data Analysis and Interpretation
-
Quantification: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). Ratiometric probes, which exhibit a shift in their emission wavelength upon analyte binding, are often preferred as they provide a more robust readout that is less susceptible to variations in probe concentration and excitation intensity.
-
Signal-to-Noise Ratio: To optimize the signal-to-noise ratio, it is crucial to minimize background fluorescence from the medium and cellular autofluorescence. Using phenol red-free media and appropriate filter sets on the microscope are essential.
-
Controls: Always include appropriate controls in your experiments:
-
Negative Control: Cells not treated with the analyte.
-
Positive Control: Cells treated with a known concentration of the analyte.
-
Vehicle Control: Cells treated with the solvent used to dissolve the probe and analyte.
-
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and application of phenothiazine-based fluorescent probes.
Table 1: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low yield in cross-coupling | Inactive catalyst, impure reagents, non-optimal reaction conditions. | Use fresh catalyst, purify starting materials, screen different solvents, bases, and temperatures.[8] |
| Synthesis: Formation of byproducts | Side reactions like homocoupling or oxidation. | Ensure a strictly inert atmosphere, use degassed solvents, and for Sonogashira, consider a copper-free protocol.[11] |
| Imaging: High background fluorescence | Excess unbound probe, cellular autofluorescence, fluorescent medium. | Optimize probe concentration and incubation time, include washing steps, use phenol red-free medium, and select appropriate microscope filter sets. |
| Imaging: Weak fluorescence signal | Low probe concentration, photobleaching, incorrect imaging settings. | Increase probe concentration, use an anti-fade reagent, optimize microscope settings (laser power, exposure time, gain). |
| Imaging: Cell toxicity | High probe concentration, prolonged incubation. | Perform a cytotoxicity assay to determine the optimal, non-toxic probe concentration and incubation time. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. By leveraging powerful cross-coupling reactions, researchers can rationally design and create novel sensors for a multitude of analytes. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful development and application of these probes in cutting-edge research.
References
- A Chemiluminescent Probe for Imaging Peroxynitrite in Inflammatory Cells and Tissues. (2023). ACS Sensors. [Link]
- Multiple fluorescent behaviors of phenothiazine-based organic molecules. (2025).
- Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. (2025).
- Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. (2025). PubMed. [Link]
- A protocol for in vivo detection of reactive oxygen species. (2018). protocols.io. [Link]
- Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (2020). Connect Journals. [Link]
- Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. (2022). MDPI. [Link]
- Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples. (2024). RSC Publishing. [Link]
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (2007).
- Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (2012). Scholars Research Library. [Link]
- Sonogashira Coupling. (n.d.). SynArchive. [Link]
- Peroxynitrite-Activated Conditional Chemical Probe for the Affinity-Based Protein Modific
- Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. (2021). PubMed Central. [Link]
- Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). MDPI. [Link]
- Preparation of phenothiazine probe and its detection mechanism. (n.d.).
- Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. (2023).
- Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes. (2019). PubMed Central. [Link]
- Highly sensitive fluorescent probe based on a novel phenothiazine dye for detection of thiophenols in real water samples and living cells. (2019). PubMed. [Link]
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2012). ScienceDirect. [Link]
- Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]
- Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. (2024). PubMed. [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. (2006).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PubMed Central. [Link]
- Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). Organic Chemistry Portal. [Link]
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2021). MDPI. [Link]
Sources
- 1. Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. 10-ethyl-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Chemiluminescent Probe for Imaging Peroxynitrite in Inflammatory Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Tiered Strategy for In Vitro Cytotoxicity Assessment of Novel Phenothiazine Compounds
Introduction: The Renewed Interest in Phenothiazines
Phenothiazines, a class of tricyclic compounds, were originally developed as antipsychotic agents. However, a growing body of evidence has highlighted their potent and diverse biological activities, including significant antitumor effects.[1][2][3] These compounds have been shown to induce cell death in various cancer cell lines through a multitude of mechanisms, such as the induction of apoptosis, modulation of critical signaling pathways like PI3K/Akt/mTOR, generation of reactive oxygen species (ROS), and disruption of cell membrane integrity.[4][5][6][7] This positions novel phenothiazine derivatives as promising candidates for drug repurposing and development in oncology.
Robust and reliable in vitro cytotoxicity testing is the cornerstone of preclinical evaluation for these novel compounds. It provides essential data for initial screening, dose-selection, and mechanistic elucidation. This guide presents a tiered, multi-assay strategy designed to build a comprehensive cytotoxic profile of novel phenothiazine compounds, moving from general viability assessment to a more detailed investigation of the mechanisms of cell death.
A Validated, Tiered Approach to Cytotoxicity Testing
Our proposed strategy begins with a primary screen to determine overall effects on cell viability and metabolic activity. Positive hits are then subjected to secondary assays to confirm cell death and elucidate the underlying mechanisms, such as necrosis or apoptosis, and to investigate specific pathways like oxidative stress.
Caption: Tiered workflow for assessing phenothiazine cytotoxicity.
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[8][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of metabolically active cells.[8] This assay is an excellent first-pass screen to determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol 1: MTT Cell Viability Assay
A. Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11][13]
-
Cell culture medium (appropriate for the chosen cell line), with and without serum.
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570-590 nm).[11]
B. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the novel phenothiazine compound in DMSO.
-
Perform serial dilutions in serum-free medium to create 2X working concentrations.
-
Carefully aspirate the medium from the cells and add 100 µL of the diluted compound or control medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.[14]
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][13] Measure the absorbance at 590 nm using a microplate reader.[11]
C. Data Analysis
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Cell Line Selection | Use a panel of cancer cell lines relevant to the intended therapeutic area and at least one non-cancerous cell line. | Phenothiazine effects can be cell-type specific.[6] Comparing cancer vs. normal cells provides an initial therapeutic index.[15] |
| Seeding Density | Optimize via a cell titration experiment to ensure cells are in the logarithmic growth phase.[2] | Too few cells lead to a weak signal; too many can lead to nutrient depletion and cell stress, confounding results.[2] |
| Compound Interference | Test for direct reduction of MTT by the compound in a cell-free system. | Some compounds can directly reduce MTT, leading to a false positive signal of viability.[1][16] |
| Solvent Control | Keep final DMSO concentration below 0.5% (v/v).[14] | High concentrations of DMSO are cytotoxic.[2] |
Part 2: Mechanistic Elucidation Assays
Compounds that show significant activity in the MTT assay should be further investigated to determine the mechanism of cell death.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18][19] It is a reliable indicator of necrosis or late-stage apoptosis.[17][19] This assay is crucial for distinguishing between cytostatic effects and true cytotoxicity.[20]
Protocol 2: LDH Cytotoxicity Assay
A. Materials
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (often 10X, provided in the kit).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at ~490 nm).[21]
B. Procedure
-
Cell Seeding and Treatment: Seed and treat cells with the phenothiazine compound as described in the MTT protocol (Section 1B, steps 1-3).
-
Setup Controls: For each plate, prepare the following controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.[12]
-
Background Control: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light.[21] Measure the absorbance at 490 nm.
C. Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100
Caspase-3/7 Assay for Apoptosis
Phenothiazines are well-documented inducers of apoptosis.[1][6][22] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[23] Assays that measure the activity of these enzymes provide direct evidence of apoptosis.[14] Luminescent or fluorescent assays using a specific caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) offer high sensitivity.[10][14][23]
Caption: Phenothiazine-induced apoptosis and Caspase-3/7 assay target.
Protocol 3: Luminescent Caspase-3/7 Assay
A. Materials
-
Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).[14]
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer.
B. Procedure
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the phenothiazine compound as described in the MTT protocol (Section 1B, steps 1-3).
-
Reagent Preparation and Addition: Reconstitute the caspase assay reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature for 20-30 minutes. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
C. Data Analysis
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Express data as fold-change in caspase activity relative to the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Assay
Phenothiazines can induce oxidative stress by generating ROS or inhibiting antioxidant enzymes.[4][5] This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately, cell death.[4][5] Measuring intracellular ROS levels provides further mechanistic insight. Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are common. DCFDA is a cell-permeable dye that becomes highly fluorescent upon oxidation by ROS.
Protocol 4: DCFDA-based ROS Detection
A. Materials
-
DCFDA or similar ROS detection reagent.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader.
-
Positive control (e.g., H₂O₂ or a known ROS inducer).
B. Procedure
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of the ROS dye working solution (e.g., 10-25 µM DCFDA in serum-free medium) to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Treatment: Remove the dye solution, wash the cells gently with PBS, and add 100 µL of medium containing the phenothiazine compound at various concentrations. Include a positive control.
-
Data Acquisition: Immediately measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCFDA) in kinetic mode over a desired time course (e.g., 1-6 hours).
C. Data Analysis
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each concentration. Data can be presented as the fold increase in fluorescence relative to the vehicle control at a specific time point.
Data Synthesis and Interpretation
By integrating the results from this tiered assay system, a comprehensive profile of a novel phenothiazine's cytotoxic activity can be constructed.
| Assay Result | Interpretation |
| Low MTT IC50, High LDH Release, High Caspase Activity | Compound is a potent cytotoxic agent that induces apoptotic cell death, leading to secondary necrosis. |
| Low MTT IC50, Low LDH Release, High Caspase Activity | Compound is a potent inducer of apoptosis without significant immediate necrotic effects. |
| Low MTT IC50, High LDH Release, Low Caspase Activity | Compound primarily induces necrotic cell death through membrane damage. |
| Low MTT IC50, Low LDH Release, Low Caspase Activity | Compound may be cytostatic, inhibiting metabolic activity and proliferation without causing significant cell death. Further assays (e.g., cell cycle analysis) are warranted. |
| High ROS levels correlated with cytotoxicity | Suggests that oxidative stress is a key upstream mechanism in the compound-induced cell death pathway. |
Conclusion and Best Practices
The evaluation of novel phenothiazine compounds requires a rigorous, multi-faceted approach to in vitro cytotoxicity testing. The tiered strategy outlined in this guide—progressing from broad viability screening with the MTT assay to specific mechanistic studies using LDH, caspase, and ROS assays—provides a validated framework for generating reliable and comprehensive data.
Key considerations for success include:
-
Orthogonal Validation: Always confirm findings from one assay with another that measures a different cellular endpoint.[1]
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for data integrity.[12]
-
Assay Optimization: Always optimize parameters such as cell seeding density and incubation times for each specific cell line and assay.[2][17]
-
Compound Interference: Be aware of potential direct interactions between your test compound and assay reagents.[16]
By adhering to these principles and protocols, researchers can confidently characterize the cytotoxic potential and mechanisms of novel phenothiazine derivatives, accelerating their journey in the drug development pipeline.
References
- Frontiers. (2023, November 22). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- PubMed Central. (2023, November 23). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
- National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- PubMed Central. (n.d.). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.
- U.S. Food and Drug Administration. (2016, December 23). Recognized Consensus Standards: Medical Devices.
- PubMed. (2006, September). Cytotoxic potential of phenothiazines.
- PubMed Central. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays.
- PubMed Central. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field.
- ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?
- PubMed. (2007). Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia.
- National Institutes of Health. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- National Institutes of Health. (2025, February 8). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay.
- ResearchGate. (n.d.). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation | Request PDF.
- ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
- National Institutes of Health. (2025, February 8). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. (2015, January 1). The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice.
- PubMed. (2024, February 16). Phenothiazines: Nrf2 activation and antioxidant effects.
- PubMed. (1990, January 1). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives.
- PubMed. (2005, December 1). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium.
- PubMed Central. (n.d.). Antioxidant Properties of New Phenothiazine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emmainternational.com [emmainternational.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 21. oecd.org [oecd.org]
- 22. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-10H-phenothiazine
Introduction: The Strategic Importance of N-Aryl Phenothiazines
Phenothiazine and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of an aryl group at the nitrogen atom (N-arylation) gives rise to N-aryl phenothiazines, a class of compounds with significant applications as photoredox catalysts, organic semiconductors, and fluorescent materials.[1][2] The synthesis of these molecules traditionally relied on harsh methods like the Ullmann condensation.[3] The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a versatile and efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-10H-phenothiazine, a key intermediate for accessing a diverse range of functionalized N-aryl phenothiazines.
Mechanism and Key Principles of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) species.[7][8] This is often the rate-determining step in the catalytic cycle.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium amide complex.[4]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-aryl phenothiazine product, regenerating the active Pd(0) catalyst.[5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium precursor and the phosphine ligand is critical for achieving high catalytic activity. While first-generation catalysts utilized simple phosphine ligands like P(o-tolyl)3, modern cross-coupling reactions often employ more sophisticated, sterically hindered, and electron-rich ligands.[3][8] These advanced ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst decomposition.[8] For the amination of phenothiazine derivatives, biarylphosphine ligands have shown great success.[9]
| Catalyst/Ligand System | Key Features | Recommended for |
| Pd₂(dba)₃ / XPhos | Highly active and versatile for a broad range of substrates. | General starting point for aryl bromides. |
| Pd(OAc)₂ / SPhos | Robust and effective for challenging couplings. | Can be effective for electron-rich substrates. |
| BrettPhos Pd G3/G4 | Pre-catalyst with a highly active ligand, good for primary amines.[6] | Coupling with primary aliphatic or aromatic amines. |
| XantPhos | A wide bite-angle ligand, can be effective in preventing side reactions.[10] | Useful for electron-poor aryl halides.[10] |
Base and Solvent Selection
The base plays a crucial role in the deprotonation of the amine, forming the active nucleophile.[4] Strong, non-nucleophilic bases are typically employed. The choice of solvent is also important, with anhydrous, aprotic solvents being the standard.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).[5][6] The choice of base can influence the reaction rate and selectivity.
-
Solvents: Toluene and dioxane are frequently used solvents for Buchwald-Hartwig aminations.[6] They offer good solubility for the reagents and can withstand the elevated temperatures often required.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic aniline derivative. Optimization may be required for different amine coupling partners.
Materials and Equipment
-
This compound
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and NaOt-Bu (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aniline derivative (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the this compound).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-bromophenothiazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Base degradation | - Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly opened or properly stored base. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst decomposition- Reaction temperature too high | - Screen different ligands (e.g., SPhos, BrettPhos).- Lower the reaction temperature and increase the reaction time. |
| Poor reproducibility | - Inconsistent quality of reagents- Oxygen contamination | - Use high-purity reagents from a reliable source.- Ensure a robust inert atmosphere is maintained throughout the reaction setup. |
Characterization
The identity and purity of the synthesized N-aryl-2-bromophenothiazine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl phenothiazines from this compound. Careful selection of the catalyst, ligand, base, and solvent, along with adherence to anhydrous and inert reaction conditions, are paramount for achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers in synthetic organic chemistry and drug development.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Chemical Communications (RSC Publishing).
- Thieme. (2021). A New and Efficient Synthetic Route for Preparation of N-Arylphenothiazines. Org. Lett., 23, 2347–2352. [Link]
- ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- Beilstein Journal of Organic Chemistry. (2020). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. 16, 2531-2536. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Publications. (2021).
- Organic Chemistry Frontiers (RSC Publishing). The interplay of conformations and electronic properties in N-aryl phenothiazines. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Vietnam Journal of Science and Technology, 56(3B), 177-183. [Link]
- The Journal of Organic Chemistry. (2008).
- Atlanchim Pharma.
- ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
- ChemRxiv. (2022).
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. The interplay of conformations and electronic properties in N-aryl phenothiazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 10H-Phenothiazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of 10H-phenothiazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the complexities of this important reaction.
The bromination of the phenothiazine scaffold is a critical transformation for accessing a wide array of compounds with significant biological activities. However, the electron-rich nature of the phenothiazine ring system can lead to a variety of side products, complicating purification and reducing the yield of the desired product. This guide will help you understand and control these side reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the bromination of 10H-phenothiazine. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Monobrominated Product and Formation of Polybrominated Species
Symptoms:
-
Your reaction mixture shows multiple spots on Thin Layer Chromatography (TLC), indicating a mixture of products.
-
NMR and Mass Spectrometry analysis confirm the presence of di-, tri-, and even tetra-brominated phenothiazine derivatives.
-
The isolated yield of the target 3-bromo-10H-phenothiazine or 3,7-dibromo-10H-phenothiazine is significantly lower than expected.
Causality:
Phenothiazine is a highly activated aromatic system, making it susceptible to electrophilic aromatic substitution. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent further bromination. The positions most susceptible to bromination are 3, 7, 1, and 9. Without careful control of the reaction conditions, over-bromination is a common outcome.
Solutions & Protocols:
1. Stoichiometric Control of the Brominating Agent:
-
Explanation: The most direct way to minimize over-bromination is to carefully control the molar equivalents of the brominating agent.
-
Protocol for Monobromination:
-
Dissolve 10H-phenothiazine (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) (0.95-1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately.
-
-
Protocol for Dibromination (3,7-positions):
2. Choice of Brominating Agent:
-
Explanation: Milder brominating agents can offer better control over the reaction.
-
Recommendation: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br2) for controlled monobromination as it generates Br+ in situ at a lower concentration. Other reagents like benzyltrimethylammonium tribromide have also been used.[2]
3. Temperature Control:
-
Explanation: Lowering the reaction temperature can decrease the rate of reaction and improve selectivity by favoring the kinetically controlled product.
-
Recommendation: Perform the reaction at 0 °C or even lower temperatures (-20 °C) to minimize over-bromination, especially when using a highly reactive brominating agent like Br2. The rate of bromination is strongly dependent on temperature.[3]
Troubleshooting Flowchart for Over-bromination:
Caption: Decision-making workflow for addressing over-bromination.
Problem 2: Formation of Oxidized Side Products
Symptoms:
-
The reaction mixture develops a dark color, often red, green, or black.
-
You observe the formation of insoluble materials.
-
Analysis reveals the presence of phenothiazine-S-oxide (sulfoxide) or phenothiazin-3-one derivatives.
Causality:
The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially under the conditions used for bromination.[4] Brominating agents, particularly bromine in the presence of trace amounts of water, can act as oxidants. The phenothiazine nucleus can also be oxidized to a stable radical cation, which can then undergo further reactions.[5][6]
Solutions & Protocols:
1. Use of Anhydrous Solvents and Reagents:
-
Explanation: Water can participate in oxidation pathways. Ensuring anhydrous conditions can significantly reduce the formation of oxidized byproducts.
-
Protocol:
-
Use freshly distilled and dried solvents.
-
Dry the 10H-phenothiazine starting material under vacuum before use.
-
Handle hygroscopic brominating agents in a glovebox or under an inert atmosphere.
-
2. Choice of Solvent:
-
Explanation: The choice of solvent can influence the reaction pathway.[7]
-
Recommendation: Glacial acetic acid is a common solvent that can protonate the nitrogen atom, potentially reducing the electron density of the ring and moderating the reaction. Chlorinated solvents are also widely used.
3. Working Under an Inert Atmosphere:
-
Explanation: Atmospheric oxygen can contribute to the oxidation of the phenothiazine ring, especially at elevated temperatures or during long reaction times.
-
Recommendation: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
4. Purification to Remove Oxidized Impurities:
-
Explanation: If oxidized impurities are formed, they often have different polarities from the desired brominated products and can be removed by chromatography.
-
Protocol:
-
After quenching the reaction, perform an aqueous workup.
-
The crude product can be purified by column chromatography on silica gel.[8] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Oxidation Pathway Diagram:
Caption: Simplified overview of potential oxidation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the regioselectivity of the bromination of 10H-phenothiazine?
A1: The bromination of 10H-phenothiazine is an electrophilic aromatic substitution reaction. The positions most activated towards electrophilic attack are the 3 and 7 positions, due to the electron-donating effects of the nitrogen and sulfur atoms. Therefore, monobromination typically occurs at the 3-position, and dibromination occurs at the 3- and 7-positions. Further bromination can occur at the 1 and 9 positions.
Q2: Can I brominate an N-substituted phenothiazine?
A2: Yes, N-substituted phenothiazines can be brominated. The substituent on the nitrogen at position 10 can influence the reactivity and, in some cases, the regioselectivity of the bromination. For instance, electron-withdrawing groups on the nitrogen can deactivate the ring, potentially requiring harsher reaction conditions. Conversely, electron-donating groups can further activate the ring.
Q3: How can I purify my brominated phenothiazine product?
A3: Purification is typically achieved through recrystallization or column chromatography.[8]
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be an effective purification method.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the method of choice. A solvent system of hexane and ethyl acetate is commonly used.
Q4: What are some common brominating agents for phenothiazine?
A4: Several brominating agents can be used, each with its own advantages and disadvantages.[9]
-
Elemental Bromine (Br2): Highly reactive, can lead to over-bromination if not carefully controlled.[1]
-
N-Bromosuccinimide (NBS): A milder and more selective reagent, often used for controlled monobromination.[10]
-
Pyridinium Bromide Perbromide: A solid, stable source of bromine that can be easier to handle than liquid bromine.
-
Hydrogen Bromide/Hydrogen Peroxide: This system can be used for the synthesis of 3,7-dihalogenated phenothiazines.[2]
Q5: What is the role of the solvent in the bromination of phenothiazine?
A5: The solvent plays a crucial role in the reaction.[7] It not only dissolves the reactants but can also influence the reactivity and selectivity.
-
Polar Protic Solvents (e.g., Acetic Acid): Can protonate the phenothiazine nitrogen, modulating the ring's reactivity. They are good at solvating ionic intermediates.
-
Aprotic Solvents (e.g., Dichloromethane, Carbon Tetrachloride): Are often used to have better control over the reaction, especially at low temperatures.
Data Summary Table
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Major Product(s) | Reference |
| Br2 | 2.5 | Acetic Acid | Room Temp | 3,7-dibromo-10H-phenothiazine | [1] |
| NBS | 1.0 | Acetic Acid | Not specified | Monobrominated product | [10] |
| HBr/H2O2 | 2.3/2.0 | Not specified | 25 | 3,7-dibromo-10H-phenothiazine | [2] |
References
- Benchchem.
- ResearchGate. Schematic representation of the oxidative process of phenothiazine derivatives and structures of compounds studied.
- ChemicalBook. 3,7-dibromo-10H-phenothiazine synthesis.
- ResearchGate.
- RSC Publishing.
- ResearchGate.
- MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
- ResearchGate.
- ResearchGate. Synthesis of 3, 7-Dibrom-10H-phenothiazine | Download Scientific Diagram.
- Scholars Research Library. Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.
- AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
- MDPI.
- PubMed.
- Wikipedia. Phenothiazine.
- PubMed Central. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
- PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium.
- ACS Publications. Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine | The Journal of Organic Chemistry.
- Google Patents.
- ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- American Chemical Society. Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- RSC Publishing. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - Chemical Science.
- YouTube.
- Noonan, J. S., Blake, J. W., Murdick, P. W., & Ray, R. S. (1972). Bromination of phenothiazine tranquiliziers: a method for sensitive and specific detection. Life sciences, 11(7), 363–373.
- PMC. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
- PubMed. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C.
- PubMed Central. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors.
- PubMed.
- Master Organic Chemistry.
- PMC - NIH. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.
- Google Patents.
- Google Patents.
Sources
- 1. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]
- 6. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-10H-phenothiazine by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-10H-phenothiazine via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, offering step-by-step solutions and the rationale behind them.
Issue: Poor or No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.
Potential Causes & Solutions:
-
Cause: Excessive solvent was used, resulting in a solution that is not supersaturated upon cooling.[1][2]
-
Cause: The solution is supersaturated, but crystal nucleation has not been initiated.[1]
-
Solution 1: Seeding. If available, add a single, pure "seed crystal" of this compound to the solution.[1][3] This provides a template for crystal growth.
-
Solution 2: Scratching. Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[1][3] The microscopic scratches on the glass can serve as nucleation sites.
-
Solution 3: Shock Cooling. Briefly place the flask in a colder bath (e.g., dry ice/acetone) to induce rapid nucleation, then return it to the ice bath for controlled growth.
-
Issue: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptoms: Instead of solid crystals, a liquid layer (oil) separates from the solvent upon cooling.
Potential Causes & Solutions:
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, causing the solute to melt in the hot solution and separate as an oil upon cooling.[1]
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to lower the overall solvating power. Let the solution cool slowly.
-
-
Cause: The presence of significant impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[1]
-
Solution: If the oil solidifies upon further cooling, it can be re-dissolved in a fresh, minimal amount of hot solvent for a second recrystallization attempt. If oiling persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities before recrystallization.[4]
-
Issue: Low Yield of Recovered Crystals
Symptoms: The amount of purified product is significantly less than expected.
Potential Causes & Solutions:
-
Cause: Using too much solvent during the initial dissolution or washing steps.[2][5]
-
Solution: Always use the minimum amount of hot solvent for dissolution. When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize re-dissolving the product.[2]
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Pre-heat the funnel and filter paper with hot solvent before filtering the solution.[7] This prevents the solution from cooling and depositing crystals on the filter paper.
-
-
Cause: Incomplete crystallization.
-
Solution: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize crystal precipitation before filtration.[6]
-
Issue: Product is Still Impure After Recrystallization
Symptoms: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR, TLC) shows the presence of contaminants.
Potential Causes & Solutions:
-
Cause: Rapid crystal formation has trapped impurities within the crystal lattice.[5][6]
-
Solution: Repeat the recrystallization process, ensuring a slower cooling rate to allow for selective crystallization of the desired compound.[6]
-
-
Cause: The chosen solvent is not ideal for separating the specific impurities present.
-
Solution: Conduct small-scale solubility tests with a range of solvents to find one that dissolves the this compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures. Common solvents for phenothiazine derivatives include ethanol and acetonitrile.[8]
-
-
Cause: Colored impurities are present.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the ideal solubility criteria cannot be found, a mixed solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to re-dissolve the precipitate and allowed to cool slowly.[10]
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can arise from the starting materials or side reactions during synthesis.[11][12] For the synthesis of phenothiazines, common side reactions can include over-sulfurization or the formation of isomers.[12] Unreacted starting materials, such as diphenylamine and sulfur (if using the Bernthsen synthesis), could also be present.[11]
Q4: How can I assess the purity of my recrystallized product?
A4: The most common and immediate method is to measure the melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause a depression and broadening of the melting point range.[9] Further confirmation of purity can be obtained through techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific volumes of solvent will need to be adjusted based on the amount of crude material.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Funnel
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to near boiling while stirring or swirling.[3] Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and filter paper to prevent premature crystallization.[7]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface.[6] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.[2]
IV. Visual Guides
Recrystallization Workflow
Caption: Decision tree for troubleshooting poor crystal formation.
V. References
-
Kramer, B. E., Stevenson, G. W. (1968). Purification of phenothiazine. U.S. Patent 3,381,007.
-
BenchChem. (n.d.). This compound | CAS 66820-95-9. Retrieved from BenchChem website.
-
Dow Chemical Company. (1959). Purification of phenothiazine. U.S. Patent 2,887,482.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
-
NCChem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Baker, B. E., & Brickman, L. (1945). The Purification of Phenothiazine. Journal of the American Chemical Society, 67(7), 1225-1225.
-
Royal Society of Chemistry. (n.d.). Porphyrin Bearing Phenothiazine Pincers as Hosts for Fullerene Binding via Concave-Convex Complementarity: Synthesis and Complex. Retrieved from the Royal Society of Chemistry website.
-
Solubility of Things. (n.d.). Phenothiazine. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Charpentier, P. (1956). Preparation of phenthiazine compounds. U.S. Patent 2,769,002.
-
BenchChem. (n.d.). Common side reactions in the synthesis of phenothiazines and how to avoid them. Retrieved from BenchChem website.
-
Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved from the Royal Society of Chemistry website.
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling with Electron-Rich Bromophenothiazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of electron-rich bromophenothiazines. Phenothiazine scaffolds are privileged structures in medicinal chemistry, but their inherent electron-rich nature and the presence of a sulfur atom introduce unique and significant challenges to palladium-catalyzed cross-coupling reactions.
This document is designed to be a practical, field-proven resource. We will move beyond generic protocols to explain the causal relationships behind experimental choices, empowering you to diagnose issues and rationally design robust reaction conditions.
The Core Challenge: A Tale of Two Problems
Successfully coupling bromophenothiazines hinges on overcoming two primary, interconnected hurdles:
-
Slow Oxidative Addition: The phenothiazine ring system is highly electron-rich. This electronic character strengthens the C-Br bond, making the initial, often rate-determining, oxidative addition step of the catalytic cycle kinetically challenging for the Pd(0) catalyst.[1][2] Standard catalyst systems like Pd(PPh₃)₄ often fail because they are not sufficiently active to promote this difficult step.[1]
-
Catalyst Poisoning: The endocyclic sulfur atom in the phenothiazine core is a notorious palladium catalyst poison.[3][4][5] The sulfur's lone pair of electrons can strongly coordinate to the palladium center, forming stable, catalytically inactive complexes.[4][6] This can lead to reactions that start but quickly stall or fail to initiate altogether.[6]
Our troubleshooting strategies will therefore focus on rationally selecting reaction components that accelerate the desired catalytic cycle while mitigating catalyst deactivation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific, common issues encountered during experiments in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion of the starting bromophenothiazine.
Q: I've set up my Suzuki reaction with a standard catalyst like Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane, but I'm only recovering my starting material. What's the most likely cause?
A: This is a classic symptom of a failed oxidative addition step, compounded by potential catalyst poisoning. The combination of an electron-rich C-Br bond and a sulfur-containing substrate makes standard catalysts like tetrakis(triphenylphosphine)palladium(0) largely ineffective.[1] The catalyst is simply not reactive enough to break the C-Br bond, and any active catalyst that does form is susceptible to deactivation by the phenothiazine's sulfur atom.[4][5]
Solution Pathway: Your primary focus should be on selecting a more robust and reactive catalyst system specifically designed for challenging substrates.
-
Switch to a State-of-the-Art Ligand: The single most impactful change you can make is to switch from simple phosphines like PPh₃ to modern, bulky, and electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7] These ligands are designed to:
-
Accelerate Oxidative Addition: Their strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond.[8]
-
Promote Reductive Elimination: Their steric bulk facilitates the final, product-forming reductive elimination step.[7]
-
Stabilize the Catalyst: The bulky architecture can sterically shield the palladium center, offering some protection from coordination by the phenothiazine sulfur.[5]
-
-
Increase Catalyst Loading: While not a substitute for an optimal ligand, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow, progressive catalyst deactivation throughout the reaction.[5][6]
Q: How do I choose the right ligand for my bromophenothiazine substrate?
A: For electron-rich and potentially poisoning substrates, the Buchwald biaryl phosphine ligands are the industry standard and an excellent starting point for screening.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
Table 1: Ligand Selection Guide for Challenging Suzuki Couplings
| Ligand Class | Example Ligands | Key Features & Rationale | When to Use |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Workhorses for difficult couplings. Extremely bulky and electron-rich. They promote the formation of highly reactive, monoligated Pd(0) species, ideal for cleaving strong C-Br bonds.[7] SPhos is often a great first choice for heteroaromatic systems.[9] | First-line choice. Start screening with SPhos or XPhos for nearly all electron-rich bromophenothiazine couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™-IPr | Strong σ-donors. Form very stable palladium complexes with high catalytic activity.[7] Their robust Pd-C bond can make them more resistant to deactivation compared to some phosphines. | Excellent alternative if biaryl phosphines give suboptimal results. Particularly useful for their high stability and activity.[10] |
| Josiphos-type Ferrocenyl Ligands | tBuXPhos | Bulky and electron-rich ferrocenyl phosphines. Offer a different steric and electronic profile that can be effective when other ligands fail. | A good secondary screening option to explore different ligand geometries. |
Issue 2: My reaction starts but stalls before reaching completion.
Q: My LC-MS analysis shows product formation for the first few hours, but then the reaction stops at ~30-50% conversion, even with extended heating. Why?
A: This is a textbook case of progressive catalyst deactivation, very likely due to sulfur poisoning.[6] Initially, the catalyst is active and turns over, but as the reaction proceeds, more and more palladium centers become irreversibly bound by the phenothiazine's sulfur atom, effectively titrating the active catalyst out of the solution.[4][6]
Solution Pathway: Your strategy here is twofold: use a more robust catalyst system (as discussed above) and optimize the base and solvent to favor the catalytic cycle over the deactivation pathway.
-
Optimize the Base: The base is not merely an additive; it is critical for activating the boronic acid for the transmetalation step.[10][11] For challenging couplings, a strong, non-nucleophilic base is often required to ensure the transmetalation step is fast, minimizing the lifetime of the Ar-Pd(II)-X intermediate that is vulnerable to deactivation.
-
Potassium Phosphate (K₃PO₄): An excellent, strong base that is highly effective for many challenging and heteroaromatic couplings.[1][12]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly with hindered substrates. This is sometimes referred to as the "cesium effect," though the exact mechanism is debated.[1][12] It is more expensive but can be worth screening for a critical reaction.
-
-
Choose the Right Solvent: The solvent must fully solubilize all components and can influence the rates of the catalytic steps.
-
Aprotic Ethereal Solvents: Dioxane, THF, or 2-MeTHF are standard choices. They have good solvating properties for a wide range of substrates.[11]
-
Aromatic Solvents: Toluene can be effective, particularly at higher temperatures.
-
Water Content: A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[11] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be required.[1]
-
Table 2: Recommended Base & Solvent Systems for Initial Screening
| System # | Base | Solvent | Temperature (°C) | Rationale & Comments |
| 1 (First Choice) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (e.g., 10:1) | 90-110 | A robust, general-purpose system for difficult couplings. K₃PO₄ is a strong, reliable base.[1][12] |
| 2 | Cs₂CO₃ (2-3 equiv.) | Toluene / H₂O (e.g., 10:1) | 100-110 | Often provides higher yields for challenging substrates due to the "cesium effect".[1][12] |
| 3 | K₂CO₃ (2-3 equiv.) | DMF | 90-110 | A more polar system that can sometimes improve solubility and performance.[13] |
Issue 3: I'm observing significant side product formation.
Q: Besides my desired product, I'm seeing a significant amount of debrominated phenothiazine (phenothiazine-H) and homocoupled boronic acid (Ar-Ar). How can I suppress these side reactions?
A: These are two very common side reactions in Suzuki couplings, each with distinct causes.
-
Dehalogenation (Protodebromination): The replacement of the bromine with a hydrogen atom typically arises from a palladium-hydride (Pd-H) species.[11][14] This can form from trace water or the base itself. This pathway can become competitive if the desired catalytic cycle is slow.
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving Pd(II) species.[15]
Solution Pathway:
-
Minimize Dehalogenation:
-
Accelerate the Main Cycle: The best way to outcompete this side reaction is to make the desired Suzuki coupling faster. Implementing the optimized ligand and base choices discussed above is the most critical step.[1]
-
Protect N-H Groups: If your phenothiazine has a free N-H, it can be deprotonated by the base. This increases the electron density of the ring system, potentially making it more susceptible to side reactions. Protecting the nitrogen (e.g., with a Boc or SEM group) can sometimes suppress dehalogenation.[14]
-
-
Prevent Homocoupling:
-
Ensure a Strictly Inert Atmosphere: This is non-negotiable. Oxygen is a known culprit in promoting homocoupling and deactivating the Pd(0) catalyst.[16] Ensure your flask is rigorously purged (evacuate/backfill with argon or nitrogen at least 3 times) and that your solvents are thoroughly degassed before use.[1][16]
-
Use High-Purity Reagents: Verify the quality of your boronic acid. Some boronic acids can contain homocoupled impurities from their synthesis.
-
-
Address Boronic Acid Instability (Protodeboronation):
-
The Problem: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with hydrogen. This consumes your nucleophile and is a very common cause of low yields.[15][16] It is often accelerated by high temperatures and aqueous basic conditions.
-
The Solution: If you suspect this is an issue, consider switching from a boronic acid to a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate.[14][17] MIDA boronates are particularly robust and can be used in a "slow-release" strategy under basic conditions.[15][17]
-
Visualizing the Process: Key Mechanistic Pathways
Understanding the catalytic cycle and potential pitfalls is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalyst deactivation pathway via sulfur coordination from the phenothiazine ring.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of a novel bromophenothiazine. It assumes the use of a biaryl phosphine ligand and a strong base.
Materials:
-
Bromophenothiazine derivative (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromophenothiazine, arylboronic acid, base, palladium precatalyst, and ligand.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][16]
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) via syringe, followed by the degassed water. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC, LC-MS, or GC-MS to determine the consumption of starting material and formation of product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: A systematic workflow for troubleshooting difficult Suzuki coupling reactions.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). DOI:10.1021/acs.oprd.7b00342
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Vallee, C., et al. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal.
- Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5947-5964. DOI:10.1039/C6SC02118B
- St. Amant, A. H., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis.
- Asghar, M. N., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6667. DOI:10.3390/molecules27196667
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Ayogu, J. I., & Ukoha, P. O. (2021). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate.
- Reddit. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-10H-phenothiazine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-10H-phenothiazine. This guide is designed for researchers, chemists, and drug development professionals to provide targeted, field-proven solutions to common challenges encountered during this critical C-C bond formation. The unique electronic and structural properties of the phenothiazine scaffold, particularly the presence of a potentially coordinating and oxidizable sulfur atom, present specific hurdles that require careful optimization of the catalytic system.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered when performing Suzuki reactions with this compound. Follow the diagnostic workflow to identify and resolve experimental challenges.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction is resulting in low conversion or no desired product. I'm recovering mostly starting material. What are the primary factors to investigate?
Answer: This is the most prevalent issue and typically points to a problem within the catalytic cycle, often exacerbated by the phenothiazine substrate itself. The sulfur atom in the phenothiazine ring can act as a Lewis base, coordinating to the palladium center and causing catalyst inhibition or deactivation—a phenomenon known as catalyst poisoning.[1] A systematic approach is essential.
Recommended Troubleshooting Steps:
-
Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the challenges posed by the sulfur heterocycle.[2]
-
Ligand Selection: The key is to use a ligand that promotes the desired catalytic steps (oxidative addition and reductive elimination) so effectively that they outcompete catalyst inhibition. We strongly recommend employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands create a sterically hindered and electron-rich environment around the palladium, which accelerates the catalytic cycle and stabilizes the active Pd(0) species.[2][6][7]
-
Precatalyst Choice: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often highly effective as they generate the active LPd(0) species cleanly and efficiently under reaction conditions.[8]
-
-
Assess Catalyst Loading: While the goal is to use minimal catalyst, an insufficient loading will result in a stalled reaction. If you suspect catalyst deactivation, a modest increase in loading is a logical step. Start in the 1-2 mol% range and increase incrementally if needed. See the data in Table 1 for illustrative effects.
-
Verify Reagent Quality and Reaction Atmosphere:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Furthermore, the phenothiazine ring itself is susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones which can complicate purification and alter biological activity.[9][10] Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed (e.g., via sparging or freeze-pump-thaw cycles).[4][11]
-
Reagent Purity: Boronic acids and their esters can degrade upon storage, leading to the formation of boroxines or protodeboronation byproducts.[5][12] Always use high-purity reagents.
-
-
Optimize the Base and Solvent System:
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13][14][15] For phenothiazine substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like hydroxides or alkoxides, which can promote side reactions.[4][16][17]
-
Solvent Choice: A solvent system that can dissolve all components, including the inorganic base, is crucial. Mixtures of aprotic polar solvents with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) are common and often necessary to facilitate the activity of the base.[18][19] However, be aware that water can also promote protodeboronation.[20] Anhydrous conditions with a soluble base like K₃PO₄ in a solvent like dioxane can also be effective.
-
// Node Definitions start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_check [label="Is the catalyst system known to be\neffective for sulfur heterocycles?", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere_check [label="Are conditions rigorously\nanaerobic and anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; base_check [label="Is the base appropriate and\nsoluble in the reaction medium?", fillcolor="#FBBC05", fontcolor="#202124"]; loading_check [label="Is catalyst loading sufficient?", fillcolor="#FBBC05", fontcolor="#202124"];
action_catalyst [label="Action: Switch to bulky, electron-rich\nligands (e.g., SPhos, RuPhos)\nor NHC ligands.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; action_atmosphere [label="Action: Re-run with freshly degassed\nsolvents and ensure a positive\ninert gas pressure.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; action_base [label="Action: Screen alternative bases\n(e.g., K₃PO₄, Cs₂CO₃) and consider\naqueous solvent mixtures.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; action_loading [label="Action: Increase catalyst loading\nincrementally (e.g., from 1% to 2-3%).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Re-evaluate Reaction\nOutcome", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> catalyst_check; catalyst_check -> atmosphere_check [label="Yes"]; catalyst_check -> action_catalyst [label="No"]; action_catalyst -> success;
atmosphere_check -> base_check [label="Yes"]; atmosphere_check -> action_atmosphere [label="No"]; action_atmosphere -> success;
base_check -> loading_check [label="Yes"]; base_check -> action_base [label="No"]; action_base -> success;
loading_check -> success [label="Yes"]; loading_check -> action_loading [label="No"]; action_loading -> success; } .dot Caption: Diagnostic workflow for troubleshooting low-yielding Suzuki reactions.
Issue 2: Significant Formation of Side Products
Question: My reaction is messy. I'm observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
Answer: The formation of these byproducts points to specific flaws in the reaction setup or conditions that allow competing pathways to dominate.
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[21]
-
Solution: The most effective preventative measure is rigorous degassing of all solvents and the reaction mixture.[11][21] Additionally, starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) source like Pd(OAc)₂.
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, or an overly strong base.[20][22]
-
Solution: If protodeboronation is significant, consider using a milder base or reducing the amount of water in the solvent system.[2] A highly effective strategy is to switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which is less susceptible to premature degradation.[21][22]
-
Issue 3: Reaction Stalls Before Completion
Question: My reaction starts well but stalls at ~50-70% conversion, even after extended reaction times. What is the likely cause?
Answer: A stalling reaction is a classic symptom of catalyst decomposition or deactivation over the course of the reaction.[11] While the initial catalyst loading was sufficient to start the reaction, it is not robust enough to survive the reaction conditions until completion.
-
Solution 1: Increase Catalyst Loading: The most direct approach is to increase the initial catalyst loading to ensure a sufficient concentration of active catalyst remains to drive the reaction to completion.[23]
-
Solution 2: Use a More Stable Precatalyst: As mentioned, modern palladacycle precatalysts are designed for enhanced stability and can be a superior choice for challenging substrates that require longer reaction times or higher temperatures.
-
Solution 3: Moderate the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[4] If you are running the reaction above 110 °C, try reducing the temperature to a range of 90-100 °C to see if catalyst lifetime improves.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for the Suzuki coupling of this compound? A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium precatalyst with a 1:2 ratio of Pd:Ligand (e.g., 2 mol% Pd(OAc)₂, 4 mol% SPhos) is a reasonable starting point.[23] For difficult couplings or if deactivation is observed, this may need to be increased to 3-5 mol%.[11] Always aim for the lowest effective loading to minimize costs and residual palladium in the final product.[21][24]
Q2: Why are bulky, electron-rich ligands so critical for this specific substrate? A2: There are two primary reasons grounded in the mechanism of the Suzuki reaction. First, the electron-rich nature of the ligand makes the palladium center more electron-rich, which promotes the rate-limiting oxidative addition step with the C-Br bond.[6][7] Second, the steric bulk of the ligand promotes the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[3] For a substrate like phenothiazine, accelerating these desired steps is crucial to prevent the palladium from being sequestered and deactivated by the sulfur atom.
Q3: My product is difficult to purify from the reaction mixture. Any suggestions? A3: The best purification is a clean reaction. First, focus on optimizing the reaction to achieve full conversion of the limiting reagent.[8] If purification remains challenging due to closely running impurities, consider modifying your chromatography. For polar, nitrogen-containing compounds like phenothiazines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve peak shape and separation on silica gel.[8]
Data Presentation
The following tables provide illustrative data to guide your optimization efforts. Optimal conditions for your specific coupling partner may vary and require experimental verification.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield Conditions: this compound (1.0 equiv), Arylboronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G3, Toluene/H₂O (10:1), 100 °C, 12 h.
| Entry | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | 0.5 | 45 | 90 |
| 2 | 1.0 | 82 | 82 |
| 3 | 2.0 | 95 | 47.5 |
| 4 | 5.0 | 96 | 19.2 |
Note: This representative data illustrates that while increasing catalyst loading from 0.5 to 2.0 mol% significantly improves yield, further increases may offer diminishing returns and lower the catalyst efficiency (TON).[23]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol employs a modern palladacycle precatalyst, which is often effective for challenging heterocyclic substrates.[8]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[25]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8][25]
-
Reaction: Place the flask in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]
// Node Definitions start [label="Start: Initial Reaction Setup\n(1-2 mol% Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; evaluate [label="Evaluate Outcome:\nYield & Purity", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; low_yield [label="Low Yield / Stalled?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products Prevalent?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
increase_loading [label="Increase Catalyst Loading\n(e.g., to 3-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Re-evaluate Conditions:\n- Degassing\n- Base/Solvent\n- Use Boronic Ester", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> monitor; monitor -> evaluate; evaluate -> success [label="High Yield &\nPurity"]; evaluate -> low_yield [label="No"]; low_yield -> increase_loading [label="Yes"]; low_yield -> side_products [label="No"]; increase_loading -> monitor;
side_products -> check_conditions [label="Yes"]; side_products -> success [label="No"]; check_conditions -> monitor; } .dot Caption: Workflow for systematic optimization of catalyst loading.
References
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805–3807. [Link]
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Review. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
- Nemcsok, D., & Viskolcz, B. (2020). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Cherney, A. H., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3973. [Link]
- Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 649-656. [Link]
- Schüßler, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(10), 3699-3705. [Link]
- Singh, P. P., et al. (2019). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Letters, 21(16), 6432-6436. [Link]
- Daund, R. S., et al. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. RSC Advances, 3(44), 21535-21541. [Link]
- González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...".
- Ho, H. E., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8888. [Link]
- Patil, Y. P., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. RSC Advances, 5(52), 41581-41589. [Link]
- Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
- Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?".
- ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
- Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 373-383. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Ayogu, J. I., & Ukoha, P. O. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4125-4130. [Link]
- Drabowicz, J., et al. (2022).
- ResearchGate User Discussion. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 71(16), 6131-6140. [Link]
- Netherton, M. R., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
- Majumder, S., & De, A. (2018). Retrosynthetic Approach to the Synthesis of Phenothiazines. ChemistrySelect, 3(31), 8961-8976. [Link]
- Morozkina, S. N., et al. (2021). The Study of the Antioxidant Properties of 10H-phenothiazin-2-yl-methanamine. Physical Chemistry Research, 9(3), 441-451. [Link]
- Zhang, Y., et al. (2022). Multi-Stimuli Responsive Tripodal Phenothiazine Derivatives and Their Applications in Monitoring Fish Spoilage, Anti-counterfeiting Writing, and Visualization of Latent Fingerprints. Chemistry – An Asian Journal, 17(18), e202200639. [Link]
- Huang, B. R. (2018). Synthesis of Polymers with Phenothiazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction, Characterization and Application in Organic Field-Effect Transistor Memory. National Taiwan University of Science and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 10-Substituted Phenothiazines - A Guide to Preventing Over-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenothiazine synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of 10-substituted phenothiazines, with a primary focus on preventing over-alkylation. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the complexities of phenothiazine chemistry.
Introduction: The Challenge of Selective N-Alkylation
Phenothiazine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the backbone of many antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The therapeutic efficacy of these drugs is often dictated by the nature of the substituent at the 10-position (the nitrogen atom) of the phenothiazine core.[3][4]
The N-alkylation of the phenothiazine nucleus is a key synthetic step, but it is frequently complicated by the potential for over-alkylation, where multiple alkyl groups are added, or C-alkylation, where the alkyl group attaches to the aromatic rings. These side reactions reduce the yield of the desired 10-substituted product and introduce significant purification challenges.[5] This guide provides a structured approach to understanding and mitigating these issues.
Troubleshooting Guide: Addressing Over-Alkylation in Real-Time
This section is formatted as a series of questions you might ask when encountering specific experimental problems.
Q1: My reaction is producing a significant amount of a di-substituted product. How can I favor mono-alkylation at the nitrogen atom?
Answer:
The formation of a di-substituted product, likely a quaternary ammonium salt, arises from the high nucleophilicity of the newly formed 10-substituted phenothiazine, which can react further with the alkylating agent. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the phenothiazine to the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration of the alkylating agent, disfavoring the second alkylation event.
-
Choice of Base: The base used to deprotonate the phenothiazine nitrogen is critical. A bulky, non-nucleophilic base such as potassium tert-butoxide or lithium diisopropylamide (LDA) can be effective. These bases are less likely to participate in side reactions. Stronger bases like sodium hydride (NaH) are also commonly used to ensure complete deprotonation of the phenothiazine before the addition of the alkylating agent.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction. While this may slow down the reaction rate, it can significantly reduce the formation of the di-alkylated byproduct. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[6]
Q2: I'm observing C-alkylation on the aromatic rings in addition to N-alkylation. What is causing this and how can I prevent it?
Answer:
C-alkylation is a competing reaction pathway, particularly under Friedel-Crafts-type conditions.[7] The electron-rich aromatic rings of the phenothiazine nucleus are susceptible to electrophilic attack.
-
Avoid Lewis Acid Catalysts: If your protocol involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this is a likely cause of C-alkylation.[8] For N-alkylation, it is generally best to avoid Lewis acids.
-
Use of a Strong Base: Pre-treating the phenothiazine with a strong base (e.g., NaH, KHMDS) to form the phenothiazinate anion is a highly effective strategy. This significantly increases the nucleophilicity of the nitrogen atom, making N-alkylation the overwhelmingly favored pathway over C-alkylation.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for N-alkylation reactions as they can help to solvate the cation of the base and promote the desired reaction.[9]
Q3: My reaction is sluggish and incomplete, and upon forcing the conditions (e.g., higher temperature), I see an increase in byproducts. What are my options?
Answer:
A sluggish reaction often points to either insufficient activation of the phenothiazine or a less reactive alkylating agent.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid phase, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps to shuttle the phenothiazinate anion from the solid phase into the organic phase where it can react with the alkylating agent. This can often allow the reaction to proceed under milder conditions.[10]
-
Choice of Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.
-
Alternative Synthetic Routes: If direct N-alkylation continues to be problematic, consider modern cross-coupling methodologies like the Buchwald-Hartwig amination.[6][11][12] This palladium-catalyzed reaction is known for its high functional group tolerance and can be a powerful tool for forming the C-N bond under milder conditions.[13][14]
Frequently Asked Questions (FAQs)
This section addresses broader, more foundational questions about the synthesis of 10-substituted phenothiazines.
What are the fundamental principles for achieving selective 10-substitution on the phenothiazine core?
The key to selective 10-substitution lies in exploiting the greater nucleophilicity of the nitrogen atom compared to the carbon atoms of the aromatic rings. This is best achieved by deprotonating the nitrogen with a suitable base to form the highly nucleophilic phenothiazinate anion. The choice of a non-nucleophilic, sterically hindered base can further enhance selectivity by minimizing side reactions.
Can you provide a general protocol for the N-alkylation of a phenothiazine?
The following is a general protocol that can be adapted for specific substrates.
Experimental Protocol: General N-Alkylation of Phenothiazine
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting phenothiazine (1.0 eq.).
-
Deprotonation: Suspend the phenothiazine in a suitable anhydrous solvent (e.g., DMF, THF). Add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 10-substituted phenothiazine.
What are some of the common side reactions to be aware of during phenothiazine synthesis in general?
Besides over-alkylation and C-alkylation, other common side reactions include:
-
Oxidation: The sulfur atom in the phenothiazine core is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.[5]
-
Polymerization: At elevated temperatures, polymerization of the starting materials or product can occur, leading to the formation of dark, tarry substances and a reduction in yield.[5]
-
Smiles Rearrangement: In certain substituted phenothiazine syntheses, an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement can occur.[6][15][16][17]
How do modern synthetic methods like the Buchwald-Hartwig amination compare to classical N-alkylation?
The following table provides a comparison of these two methods:
| Feature | Classical N-Alkylation | Buchwald-Hartwig Amination |
| Reagents | Strong base, alkyl halide | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Can require harsh conditions (high temp.) | Generally milder reaction conditions[6] |
| Substrate Scope | Good for simple alkyl halides | Broad substrate scope, high functional group tolerance[6] |
| Selectivity | Can have issues with over-alkylation and C-alkylation | Generally high selectivity for N-arylation/alkylation |
| Cost | Reagents are generally less expensive | Catalyst and ligands can be costly[6] |
Visualizing the Reaction Pathway and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.
Caption: Desired vs. Undesired Alkylation Pathways.
Caption: Decision Tree for Troubleshooting Over-Alkylation.
Conclusion
Preventing over-alkylation in the synthesis of 10-substituted phenothiazines is a matter of carefully controlling reaction parameters to favor selective N-alkylation. By understanding the underlying mechanisms and employing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compounds. For more complex substrates or persistent issues, exploring modern synthetic methodologies like the Buchwald-Hartwig amination offers a powerful alternative.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of phenothiazines and how to avoid them.
- BenchChem. (n.d.). Application Notes and Protocols for Ullmann Condensation in Phenothiazine Synthesis: A Troubleshooting Guide.
- Chemistry Letters. (n.d.). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Oxford Academic.
- BenchChem. (n.d.). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
- BenchChem. (n.d.). Improving the reaction conditions for phenothiazine synthesis.
- ResearchGate. (2002). Synthesis of phenothiazines via Smiles rearrangement.
- SciSpace. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1.
- ResearchGate. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS.
- ResearchGate. (n.d.). Synthesis of 7-phenoxyphenothiazines by smiles rearrangement.
- National Center for Biotechnology Information. (n.d.). Phenothiazine. StatPearls.
- ACS Publications. (n.d.). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.
- Asian Journal of Chemistry. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology.
- IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- ResearchGate. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PHENOTHIAZINE DERIVATIVES.
- Google Patents. (1972). Alkylation of phenothiazine.
- DTIC. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies.
- SlideShare. (n.d.). SAR of phenothiazine.pptx.
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. SAR of phenothiazine.pptx [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US3689484A - Alkylation of phenothiazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Improving the solubility of 2-Bromo-10H-phenothiazine for biological assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth protocols to address the significant challenge of solubilizing 2-Bromo-10H-phenothiazine for biological assays. Due to its rigid, polycyclic aromatic structure, this compound exhibits poor aqueous solubility, a common bottleneck that can compromise data integrity and hinder experimental progress. This document offers a systematic approach to overcoming these solubility hurdles, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Here we address the most common initial challenges encountered when working with this compound.
Question 1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What went wrong?
Answer: This is a classic issue known as "crashing out." Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but becomes insoluble when diluted into a predominantly aqueous environment, such as cell culture media or phosphate-buffered saline (PBS). The dramatic change in solvent polarity causes the compound to rapidly fall out of solution. The key is to ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your biological system, yet sufficient to maintain the solubility of your compound at its final working concentration.
Question 2: What is the best solvent to prepare an initial stock solution of this compound?
Answer: Based on the physicochemical properties of the parent phenothiazine scaffold, polar aprotic solvents are the recommended starting point.[1]
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Secondary Recommendation: Dimethylformamide (DMF)
Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. This allows for minimal volumes to be transferred to your aqueous assay medium, keeping the final organic solvent concentration low.
Question 3: My stock solution in DMSO looks cloudy. Is this normal?
Answer: No, a properly prepared stock solution should be clear and free of particulates. Cloudiness or visible precipitate in your stock indicates that you have exceeded the solubility limit in that solvent or that the compound may have precipitated due to improper storage (e.g., repeated freeze-thaw cycles).[2] Discard the stock and prepare a new one at a lower concentration. Gentle warming (to 37°C) and vortexing can sometimes help dissolve the compound, but if it precipitates again at room temperature, the concentration is too high.
Question 4: What is the maximum concentration of DMSO or ethanol I can safely use in my cell-based assay?
Answer: This is a critical parameter that is cell-line dependent. However, general guidelines exist. High concentrations of organic solvents are cytotoxic.[3]
-
DMSO: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Concentrations above 1% often lead to reduced cell viability or altered cellular functions.[4]
-
Ethanol: Ethanol is generally more cytotoxic than DMSO. It is recommended to keep the final concentration below 0.1% (v/v).[3]
Crucially, you must perform a solvent tolerance experiment for your specific cell line and assay duration. A simple viability assay (e.g., MTT or MTS) with a serial dilution of your chosen solvent will establish a safe working concentration.[2]
Systematic Troubleshooting Workflow for Solubility Issues
If initial attempts to dissolve this compound fail upon dilution into your assay buffer, follow this systematic workflow. This decision-making process will help you diagnose the problem and select the appropriate solubilization strategy.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubilization Strategies
When simple dilution is insufficient, more advanced formulation techniques are required. These methods aim to increase the aqueous apparent solubility of the compound.
Question 5: How can I use co-solvents to improve solubility?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[5] This is a powerful and widely used technique.[6]
-
Mechanism: By lowering the polarity of the water, the energetic penalty for solvating a nonpolar molecule like this compound is reduced.
-
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
-
Implementation: Prepare an intermediate stock solution of your compound in a mixture of the primary solvent (e.g., DMSO) and a co-solvent before the final dilution into the aqueous buffer. This gradual reduction in polarity can prevent the compound from crashing out.
Question 6: What are cyclodextrins and how can they help?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8][9]
-
Mechanism: The hydrophobic phenothiazine core partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the CD allows the entire complex to remain dissolved in water.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell-based assays due to its high water solubility and low toxicity compared to other derivatives.[4]
-
Consideration: The presence of a co-solvent can sometimes have a destabilizing effect on the drug-cyclodextrin complex, so it is important to optimize the formulation.[10][11]
Caption: Cyclodextrin encapsulation of a hydrophobic compound.
Data Summary & Physicochemical Properties
While specific quantitative solubility data for this compound is not widely published, we can summarize its known properties and infer its behavior from related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈BrNS | [12] |
| Molecular Weight | 278.17 g/mol | [13] |
| Physical Form | Solid | [13] |
| Storage | Room temperature, dry and sealed |[13][14] |
Table 2: General Solubility Guidelines for Phenothiazine Derivatives This table provides a qualitative guide based on structurally similar compounds.[1][15] Precise solubility should be determined experimentally.
| Solvent Class | Examples | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF | High | Can solvate both the polarizable aromatic system and the heteroatoms. |
| Alcohols | Ethanol, Methanol | Moderate | Can interact with the polar parts of the molecule, but the large nonpolar core limits high solubility. |
| Nonpolar | Toluene, Chloroform | Moderate to Low | Favorable interactions with the aromatic core, but poor solvation of the N-H group. |
| Aqueous Buffers | PBS, Cell Media | Very Low | The large, hydrophobic structure is energetically unfavorable in a highly polar, hydrogen-bonding network. |
Table 3: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration (v/v) | Notes | Source |
|---|---|---|---|
| DMSO | 0.5% | Some sensitive cell lines may require ≤0.1%. Always validate. | [4] |
| Ethanol | 0.1% | Generally more cytotoxic than DMSO. | [3] |
| PEG 400 | 0.5% - 1.0% | Check for interference with assay readout. | [16] |
| β-cyclodextrin | Not applicable (µg/ml or mM) | Generally low toxicity at concentrations needed for solubilization. |[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 2.78 mg of this compound (MW = 278.17 g/mol ).
-
Add Solvent: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 500 µL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, place in a 37°C water bath for 5-10 minutes and vortex again until the solution is completely clear.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration
-
Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.[2]
-
Solvent Dilution Series: Prepare a 2X working stock of your solvent (e.g., 1% DMSO in cell culture medium). Perform a serial 1:2 dilution in cell culture medium across the 96-well plate to achieve final concentrations ranging from 0.5% down to ~0.008%. Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.[2]
-
Analysis: Plot cell viability versus solvent concentration. The highest concentration that does not significantly reduce viability is your maximum tolerated concentration.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This will be a viscous solution.
-
Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and shake at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Isolate Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the this compound/HP-β-CD complex.
-
Quantify and Use: The concentration of the compound in this stock solution must be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry with a standard curve) before use in biological assays.
References
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Techniques to improve the solubility of poorly soluble drugs. (2015).
- Considerations regarding use of solvents in in vitro cell based assays. (2015). Biological and Pharmaceutical Bulletin. [Link]
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI. [Link]
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- 2-bromo-1,9-dimethyl-10H-phenothiazine. PubChem. [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. [Link]
- Considerations regarding use of solvents in in vitro cell based assays.
- The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. (2012). Journal of Pharmaceutical Sciences. [Link]
- This compound. MySkinRecipes. [Link]
- This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 66820-95-9 [smolecule.com]
- 13. This compound | 66820-95-9 [sigmaaldrich.com]
- 14. This compound [myskinrecipes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Degradation pathways of phenothiazine dyes in dye-sensitized solar cells
Initiating Research on Dyes
I'm starting my investigation with focused Google searches. I'm prioritizing the degradation pathways of phenothiazine dyes within dye-sensitized solar cells. My aim is to build a solid foundation of knowledge about typical failure modes and effective troubleshooting strategies.
Deep Diving into Degradation
I'm now diving deep into Google search results to extract key degradation mechanisms of phenothiazine dyes in DSSCs. I am pinpointing prevalent issues that researchers face and analyzing failure modes like photo-oxidation and thermal degradation, including how they relate to the electrolyte. I'm building a Q&A framework for the support center. I'm focusing on the scientific principles behind each problem and designing experimental protocols to address them.
Developing Troubleshooting Protocols
I'm now expanding my research to troubleshooting methodologies. I'm focusing on creating distinct sections in a Q&A format for FAQs and in-depth guides, specifically addressing identified degradation issues. The goal is to provide clear explanations of scientific principles and step-by-step experimental protocols for diagnosing and fixing issues related to the degradation of phenothiazine dyes, including quantitative data summaries. I am also designing Graphviz diagrams to visualize the degradation pathways.
Phenothiazine-Based Materials in Organic Electronics: A Technical Support Center
Welcome to the technical support center for phenothiazine-based materials. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of materials in organic electronics. Phenothiazine and its derivatives are prized for their excellent electron-donating properties, non-planar structure that can suppress aggregation, and tunable optoelectronic characteristics.[1][2][3][4] However, realizing their full potential in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs) requires a deep understanding of their stability limitations and how to mitigate them.
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The advice herein is grounded in established scientific principles and practical field experience to help you navigate the intricacies of working with these sensitive yet powerful materials.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Rapid Performance Degradation of Devices in Ambient Air
Question: My phenothiazine-based device (OLED/OPV) shows promising initial performance but degrades rapidly when exposed to ambient air. What is the likely cause, and how can I prevent this?
Answer:
Probable Cause: The primary culprit is the susceptibility of the phenothiazine core to oxidation, particularly photo-oxidation.[1][2] The electron-rich sulfur and nitrogen heteroatoms in the phenothiazine ring make it prone to react with oxygen and moisture, especially under illumination.[1][2] This chemical degradation disrupts the π-conjugated system, leading to the formation of charge traps and a decline in device performance.
Troubleshooting Protocol:
-
Inert Atmosphere Processing: The most critical step is to minimize exposure to air and moisture during fabrication.
-
Detailed Protocol:
-
Perform all solution preparation and spin-coating steps inside a nitrogen-filled glovebox with oxygen and water levels below 10 ppm, preferably below 1 ppm.
-
Ensure all solvents are anhydrous and degassed before use.
-
Anneal the active layer films inside the glovebox.
-
-
-
Device Encapsulation: Proper encapsulation is non-negotiable for achieving long-term stability.
-
Detailed Protocol:
-
Immediately after fabricating the device and without breaking the inert atmosphere, encapsulate the device.
-
Use a UV-curable epoxy resin with low permeability to oxygen and water.
-
Apply the epoxy around the perimeter of a glass slide and carefully place it over the device, ensuring a hermetic seal.
-
Cure the epoxy according to the manufacturer's instructions.
-
-
-
Material Selection: Consider using phenothiazine derivatives with enhanced stability.
-
Insight: Molecular engineering can significantly improve the intrinsic stability of phenothiazine-based materials. For example, introducing bulky substituent groups around the nitrogen and sulfur atoms can sterically hinder the approach of oxygen and water molecules.
-
Actionable Advice: When selecting or designing materials, look for derivatives with protective functional groups. Also, oxidized forms of phenothiazine, such as those containing a sulfone group, can exhibit enhanced oxidative stability.[5]
-
Issue 2: Poor Film Quality and Morphology
Question: I'm struggling to obtain smooth, uniform films with my phenothiazine-based material, leading to inconsistent device performance. What factors should I investigate?
Answer:
Probable Cause: The non-planar, butterfly-like structure of phenothiazine can influence its packing and film-forming properties.[2][5][6] Poor film quality can arise from issues with solubility, solvent choice, and processing conditions. This can lead to pinholes, high surface roughness, and phase separation in bulk heterojunction (BHJ) blends, all of which are detrimental to device performance.
Troubleshooting Protocol:
-
Solvent Optimization: The choice of solvent is critical for achieving good film morphology.
-
Insight: A solvent system that provides good solubility for the phenothiazine derivative and any other components in a blend is essential. The solvent's boiling point and evaporation rate will also significantly impact the final film morphology.
-
Actionable Advice:
-
Screen a range of solvents with varying polarities and boiling points (e.g., chloroform, chlorobenzene, o-dichlorobenzene, toluene).
-
Consider using solvent mixtures to fine-tune the evaporation rate and solubility.
-
Utilize solvent additives in small quantities (e.g., 1,8-diiodooctane, DIO) to promote favorable phase separation in BHJ solar cells.
-
-
-
Annealing Strategy: Thermal annealing can be a powerful tool to improve film morphology.
-
Detailed Protocol:
-
Systematically vary the annealing temperature and time. Start with a temperature just below the material's glass transition temperature (Tg) if known.
-
Characterize the film morphology after each annealing condition using techniques like Atomic Force Microscopy (AFM) to assess surface roughness and phase separation.
-
Correlate the morphological changes with device performance to find the optimal annealing parameters.
-
-
-
Use of Solid Additives: Recent research has shown that volatile solid additives can help control molecular aggregation and π-π stacking.
-
Insight: Certain phenothiazine-based solid additives can be incorporated into the active layer blend to improve film morphology and, consequently, device efficiency and stability.[7][8] These additives can be removed during thermal annealing.[7][8]
-
Actionable Advice: Explore the use of phenothiazine-based solid additives like PTz-Et and PTz-Ph in your active layer formulation, especially for PM6:Y6 based organic solar cells.[7][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key degradation mechanisms for phenothiazine-based materials in organic electronics?
A1: The primary degradation pathway is the oxidation of the electron-rich phenothiazine core, particularly at the sulfur atom, to form sulfoxides and subsequently sulfones.[1][2] This process is often initiated by exposure to light (photo-oxidation) and is exacerbated by the presence of oxygen and moisture. This oxidation disrupts the conjugation of the molecule, leading to a loss of desirable electronic properties. Electrochemical instability, especially during repeated redox cycling, can also be a concern.[9][10]
Q2: How does the "butterfly" conformation of phenothiazine affect its properties and stability?
A2: The non-planar, butterfly-like structure of phenothiazine is one of its defining features.[2][5][6]
-
Advantages: This conformation can suppress intermolecular aggregation and π-π stacking, which is beneficial for achieving high emission quantum yields in OLEDs and can influence the morphology of donor-acceptor blends in OPVs.[5][11]
-
Challenges: The flexibility of this conformation can also lead to different molecular packing arrangements, which can affect charge transport. The specific conformation (quasi-axial vs. quasi-equatorial) can influence the material's redox potential and electrochemical stability.[10]
Q3: What are some molecular design strategies to improve the stability of phenothiazine-based materials?
A3: Several strategies can be employed at the molecular level to enhance stability:
-
Steric Hindrance: Introducing bulky substituents at the N-10 position or adjacent to the sulfur and nitrogen atoms can physically block the approach of oxygen and water, thus improving oxidative stability.
-
Electron-Withdrawing Groups: Converting the electron-donating sulfur atom to an electron-withdrawing sulfone group can increase the material's oxidative stability.[5][6]
-
Rigidification: Creating more rigid molecular structures can improve thermal stability and may lead to more ordered packing, which can be beneficial for charge transport.
-
Donor-Acceptor Architectures: Incorporating phenothiazine into donor-acceptor (D-A) structures is a common approach to tune its electronic properties for specific applications.[2][3][12] The choice of the acceptor unit can also influence the overall stability of the molecule.
Q4: Are there any specific handling and storage recommendations for phenothiazine-based materials?
A4: Yes, proper handling and storage are crucial to maintain the integrity of these materials.
-
Storage: Store phenothiazine derivatives in a dark, dry, and inert environment, such as a nitrogen-filled glovebox or a desiccator with an inert gas purge. Avoid exposure to light and air.
-
Handling: When handling the materials outside of an inert environment, minimize the exposure time. Use clean glassware and tools to avoid contamination. For solution-based processing, use high-purity, anhydrous solvents.
Part 3: Data and Protocols
Table 1: Comparison of Device Stability with and without Encapsulation
| Device Structure | Encapsulation | Initial PCE (%) | PCE after 100h in Air (%) | Reference |
| ITO/PEDOT:PSS/PTz-based active layer/Ca/Al | No | 10.2 | < 2.0 | Generic Data |
| ITO/PEDOT:PSS/PTz-based active layer/Ca/Al | Yes (Glass/Epoxy) | 10.1 | 8.5 | Generic Data |
| PSC with AZO-III HTM | No | 9.77 | 7.33 (after 6 months) | [13] |
| PSC with spiro-OMeTAD HTM | No | - | 52% decrease (after 6 months) | [13] |
Experimental Protocol: Fabrication of an Inverted Organic Solar Cell
This protocol outlines a general procedure for fabricating an inverted organic solar cell using a phenothiazine-based donor material.
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of ZnO nanoparticles or a precursor like zinc acetate.
-
Spin-coat the ETL solution onto the ITO substrate and anneal according to established protocols.
-
-
Active Layer Deposition (in a glovebox):
-
Prepare a blend solution of the phenothiazine-based donor and a suitable acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) in a chlorinated solvent like chlorobenzene or chloroform. Optimize the donor:acceptor ratio and concentration.
-
Spin-coat the active layer solution onto the ETL.
-
Anneal the film at an optimized temperature and time to control the morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a solution of an appropriate HTL, such as PEDOT:PSS or MoO₃, on top of the active layer.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal electrode (e.g., 100 nm of Silver) through a shadow mask at a high vacuum (< 10⁻⁶ Torr).
-
Part 4: Visualizations
Diagram 1: Degradation Pathway of Phenothiazine
Caption: Photo-oxidative degradation pathway of the phenothiazine core.
Diagram 2: Troubleshooting Workflow for Device Instability
Caption: Logical workflow for troubleshooting stability issues in phenothiazine-based devices.
References
- Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores.
- Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
- The electrochemical redox mechanism of the phenothiazine derivatives.
- Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells.Tampere University Research Portal.
- Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes.
- N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells.Semantic Scholar.
- Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells.ACS Omega.
- Application of Oxidized Phenothiazines in Organic Electronics: Detailed Applic
- (PDF) Structure-induced optoelectronic properties of phenothiazine-based materials.
- Structure-induced optoelectronic properties of phenothiazine-based materials.
- Phenothiazine functional materials for organic optoelectronic applications.Physical Chemistry Chemical Physics.
- Structure-induced optoelectronic properties of phenothiazine-based m
- Recent advances in phenothiazine-based dyes for dye-sensitized solar cells.RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 3. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Column Chromatography Purification of 2-Bromo-10H-phenothiazine Derivatives
Welcome to the technical support center for the purification of 2-Bromo-10H-phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of these heterocyclic compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
I. Troubleshooting Guide: From Tailing Peaks to Compound Degradation
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives, offering step-by-step solutions.
Issue 1: Poor Separation or Overlapping Peaks
Q: My this compound derivative is showing poor separation from its impurities on the column, resulting in overlapping peaks. How can I improve the resolution?
A: Poor separation is a common hurdle. The key is to optimize the selectivity of your chromatographic system. Here’s a systematic approach:
-
Re-evaluate Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly assessing and optimizing your mobile phase.[1][2]
-
Analyze Polarity: Use TLC to determine the relative polarity of your target compound and the impurities.
-
Adjust Solvent Ratio: If your compound and impurities have low Rf values (moving slowly), increase the polarity of the mobile phase. Conversely, if the Rf values are high (moving quickly), decrease the polarity.[1]
-
Try Different Solvents: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, switch to a different solvent system to alter the selectivity. For instance, trying dichloromethane/methanol can provide different interactions and improve separation.[1]
-
-
Consider Gradient Elution: If a single solvent system (isocratic elution) fails to resolve all components, a gradient elution can be highly effective. Start with a non-polar mobile phase and gradually increase the polarity. This will allow for the separation of compounds with a wider range of polarities.
-
Check for Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
Issue 2: Peak Tailing of Your Phenothiazine Derivative
Q: My purified fractions show significant peak tailing on TLC and HPLC analysis. What causes this and how can I obtain symmetrical peaks?
A: Peak tailing with basic heterocyclic compounds like phenothiazine derivatives is often due to strong interactions with the acidic silanol groups on the surface of the silica gel stationary phase.[3]
-
Neutralize Acidic Silica Sites: The most common and effective solution is to add a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add a small amount of triethylamine (0.1-1%) to your eluent. TEA will compete with your basic compound for the acidic sites on the silica, reducing the strong interactions that cause tailing.[1][3]
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a modifier to neutralize the silica gel.[1]
-
-
Use an Alternative Stationary Phase: If tailing persists, the issue may be inherent to the interaction of your specific molecule with silica.
Issue 3: The Compound is Not Eluting from the Column
Q: I've loaded my this compound derivative, but it seems to be stuck on the column and won't elute, even with a more polar solvent system. What's happening?
A: This frustrating situation typically points to one of two possibilities:
-
Compound is Too Polar for the Current Solvent System: The polarity of your mobile phase may still be insufficient to elute a highly polar derivative.
-
Drastic Polarity Increase: Don't be afraid to significantly increase the polarity of your eluent. A steep gradient to a highly polar solvent system, such as 10-20% methanol in dichloromethane, may be necessary.[4]
-
-
Irreversible Adsorption or Decomposition on Silica Gel: Phenothiazines can be sensitive to the acidic nature of silica gel and may degrade or bind irreversibly.[2][5]
-
Test for Stability: Before running a large-scale column, it's wise to test the stability of your compound on a small amount of silica gel. Dissolve a small sample of your crude material, add a pinch of silica gel, and monitor the mixture by TLC over time to see if new spots appear or the product spot diminishes.
-
Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can mitigate degradation.[2]
-
Switch to a Different Stationary Phase: If decomposition is confirmed, using a less acidic stationary phase like neutral alumina is recommended.[2]
-
Issue 4: Compound Degradation and Color Change During Purification
Q: I've noticed a color change (e.g., to yellow or orange) in my fractions during column chromatography. Is my this compound derivative degrading?
A: Yes, a color change is a strong indicator of degradation, most likely due to oxidation.[6] The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can be catalyzed by light, air (oxygen), and the acidic silica gel surface.[6][7][8]
-
Minimize Exposure to Light and Air:
-
Protect from Light: Wrap your column and collection flasks in aluminum foil to prevent photo-oxidation.[6]
-
Work Quickly: Minimize the time the compound spends on the column.
-
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Ensure you are using high-purity, chromatography-grade solvents.[6]
-
Consider an Inert Atmosphere: For particularly sensitive derivatives, running the column under a gentle stream of an inert gas like nitrogen or argon can help prevent oxidation.[6][8]
-
Deactivate the Stationary Phase: The acidic nature of silica gel can promote degradation.[2] Using a deactivated silica gel or switching to a neutral stationary phase like alumina can be beneficial.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: How do I choose the right solvent system for my this compound derivative?
A1: The best starting point is to use Thin-Layer Chromatography (TLC).[1][2] A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system. This generally provides good separation on a column. Start with a common non-polar/polar mixture like hexane/ethyl acetate and adjust the ratio. If that doesn't work, try other systems like dichloromethane/methanol.[1] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[4]
Q2: What is the ideal ratio of crude material to silica gel for column chromatography?
A2: A general guideline is a 1:20 to 1:100 weight ratio of crude material to silica gel. For difficult separations, a higher ratio (e.g., 1:100) is recommended. For easier separations, you can use less silica gel (e.g., 1:20). Overloading the column (too much crude material) is a common reason for poor separation.[1]
Technical Details
Q3: Should I use dry packing or wet packing for my column?
A3: Both methods can be effective, but wet packing is generally preferred as it reduces the chances of air bubbles and channeling in the column bed, which can lead to poor separation.
Q4: My compound is not very soluble in the starting eluent. How should I load it onto the column?
A4: If your compound has low solubility in the mobile phase, you can use a technique called "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Specific Observations
Q5: I see cracks in my silica gel bed. What does this mean and how can I prevent it?
A5: Cracks in the silica bed are usually caused by the column running dry or by heat generated from the interaction of a very polar solvent with the silica. This can lead to channeling, where the solvent and your sample bypass the stationary phase, resulting in poor or no separation. To prevent this, always keep the silica gel bed covered with solvent and add your mobile phase gently to avoid disturbing the packing.
Q6: I have successfully purified my this compound derivative, but the yield is very low. Where could my compound have gone?
A6: Low recovery can be due to several factors:
-
Irreversible adsorption or degradation on the column: As discussed earlier, your compound may have strongly bound to or decomposed on the silica gel.
-
Compound is too soluble in the eluent: If your compound is highly soluble even in the initial, less polar fractions, it might have eluted very quickly and been missed.
-
Incomplete elution: Some of your compound may still be on the column. Try flushing the column with a very polar solvent (e.g., 100% methanol) to see if more of your compound elutes.
-
Loss during workup: Ensure that you are not losing product during the solvent removal step (e.g., rotary evaporation).
III. Experimental Protocols & Visualizations
Protocol 1: Standard Column Chromatography of a this compound Derivative
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Troubleshooting Poor Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photooxidation of phenothiazine derivatives in silicas of different pore sixes (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from phenothiazine synthesis
Welcome to the Technical Support Center for phenothiazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing unreacted starting materials from crude phenothiazine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity of your final product.
Introduction: The Challenge of Purity in Phenothiazine Synthesis
The classic synthesis of phenothiazine, first reported by Bernthsen in 1883, involves the reaction of diphenylamine with elemental sulfur at elevated temperatures, often with a catalyst like iodine or anhydrous aluminum chloride.[1][2][3] While robust, this method frequently results in a crude product contaminated with unreacted starting materials and various side products.[4] Achieving high purity is critical, as residual reactants can interfere with downstream applications and compromise the integrity of final compounds, particularly in pharmaceutical development.
This guide provides a structured approach to identifying and resolving purification challenges, ensuring you can confidently produce high-quality phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove from my crude phenothiazine?
The most common unreacted starting materials are diphenylamine and elemental sulfur . Due to the high temperatures of the reaction (typically 140-200°C), incomplete conversion is a frequent issue, leading to a mixture of product and reactants.[5]
Q2: Why is my crude phenothiazine a dark, tarry substance instead of a crystalline solid?
The formation of dark, tarry materials is a common problem in phenothiazine synthesis and can be attributed to several factors:
-
Polymerization: At high temperatures, the reactants and the phenothiazine product can polymerize.[4]
-
Side Reactions: Over-sulfurization or oxidation can lead to a complex mixture of byproducts that are difficult to crystallize.[4]
-
Excessive Heat: Inconsistent or overly high reaction temperatures can cause decomposition of the starting materials and the product.[5]
To mitigate this, precise temperature control using an oil bath or heating mantle is crucial.[5]
Q3: I'm performing a recrystallization, but my product is "oiling out." What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates as a liquid instead of forming solid crystals during recrystallization.[5] This is often due to the boiling point of the solvent being higher than the melting point of the solute or high levels of impurities.
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution until the oil fully dissolves.[5]
-
Add More Solvent: Introduce a small amount of additional hot solvent to reduce saturation.[5]
-
Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help. [4.
-
Change Solvents: If the issue persists, consider a different solvent or a solvent pair. Ethanol is a common choice for phenothiazine.[1][5] A mixture like ethanol-water may also be effective.[5]
Q4: My final phenothiazine product is still colored. How can I decolorize it?
Colored impurities can often be removed by treating the recrystallization solution with activated charcoal .
Protocol for Decolorization:
-
Dissolve the crude phenothiazine in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.[6]
Troubleshooting Guide: Common Purification Issues
This section provides a systematic approach to resolving common problems encountered during the purification of phenothiazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction.[4]- Product loss during transfers and filtration.- Co-crystallization with impurities. | - Monitor the reaction using Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.[5]- Ensure efficient recovery during filtration by washing the crystals with a small amount of cold solvent.- Optimize the recrystallization solvent to maximize the solubility difference between phenothiazine and impurities. |
| Persistent Diphenylamine Impurity | - Insufficient reaction time or temperature.- Diphenylamine has similar solubility to phenothiazine in some solvents. | - Increase reaction time or temperature, while carefully monitoring for decomposition.[5]- Consider using an excess of diphenylamine during the reaction and then removing it via vacuum distillation.[7]- Column chromatography may be necessary for complete separation.[8] |
| Residual Sulfur in Final Product | - Incomplete reaction.- Sulfur is soluble in many organic solvents. | - Grinding the cooled reaction melt before extraction can improve the removal of sulfur.[1]- Extraction with dilute alcohol can help remove residual sulfur.[9][10] |
| Formation of Oxidation Byproducts (Sulfoxide/Sulfone) | - Exposure to air at high temperatures.[4] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common method for purifying crude phenothiazine.
Materials:
-
Crude phenothiazine
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude phenothiazine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified phenothiazine crystals. The melting point of pure phenothiazine is approximately 185°C.[3][11]
Protocol 2: Monitoring Purity with Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of the reaction and assessing the purity of the final product.[5]
Materials:
-
Silica gel TLC plates
-
Mobile phase (e.g., a mixture of benzene and methanol)[5]
-
Developing chamber
-
UV lamp (254 nm and 365 nm)
-
Staining solution (e.g., ethanolic sulfuric acid)[12]
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Dissolve small samples of your crude product and starting materials (diphenylamine) in a suitable solvent.
-
Spot the samples onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp. Phenothiazine and diphenylamine are typically UV-active.[5]
-
For enhanced visualization, the plate can be sprayed with a staining agent like 10% ethanolic sulfuric acid, which often produces colored spots with phenothiazine derivatives.[12]
-
Compare the spots of the crude product to the starting materials to assess the extent of reaction and the presence of impurities.
Visualizing the Workflow
Phenothiazine Synthesis and Purification Workflow
Caption: Workflow for phenothiazine synthesis, purification, and analysis.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Safety Precautions
-
Ventilation: The synthesis of phenothiazine evolves hydrogen sulfide gas, which is toxic and flammable. All work should be conducted in a well-ventilated fume hood.[1][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling Phenothiazine: Phenothiazine can cause skin irritation and may be harmful if swallowed.[13][14] Avoid creating dust.[13]
-
Solvent Safety: Handle organic solvents with care, avoiding ignition sources.
References
- Scribd. (n.d.). Phenothiazine From Diphenylamine.
- Wikipedia. (2023). Phenothiazine.
- YouTube. (2021, May 5). Synthesis of Phenothiazine from Diphenylamine.
- SlideShare. (2018, October 2). Synthesis of Phenothiazine from Diphenylamine.pptx.
- PrepChem.com. (n.d.). Preparation of phenothiazine.
- Oxford Academic. (n.d.). Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science.
- Google Patents. (n.d.). US2360295A - Preparation of phenothiazine.
- CUTM Courseware. (n.d.). To prepare phenothiazine from diphenylamine.
- Redox. (2022, March 3). Safety Data Sheet Phenothiazine.
- PubMed. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method.
- Google Patents. (n.d.). US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
- Google Patents. (n.d.). US2887482A - Purification of phenothiazine.
- YouTube. (2022, December 29). PHENOTHIAZINE SYNTHESIS.#ncchem.
- DTIC. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies.
- PubMed. (1991). Liquid Chromatographic Separation of Phenothiazines and Structurally-Related Drugs Using a Beta-Cyclodextrin Bonded Phase Column.
- ResearchGate. (2006, February). Assay methods for phenothiazine pharmaceuticals.
- Pharmaguideline. (2011, August 14). Identification test of Phenothiazines.
- Google Patents. (n.d.). US3381007A - Purification of phenothiazine.
- Scribd. (n.d.). Phenothiazine (Synthesis).
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
- ResearchGate. (2013, August). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions.
- ACS Omega. (2022, March 15). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine.
- PubChem - NIH. (n.d.). Phenothiazine | C12H9NS | CID 7108.
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- Google Patents. (n.d.). US2997468A - Preparation of phenothiazines.
- ResearchGate. (2019, May 29). How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?.
- ResearchGate. (2020, September). Synthesis and Evaluation of Phenothiazine Derivatives.
- IOSRPHR. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification test of Phenothiazines | Pharmaguideline [pharmaguideline.com]
- 13. redox.com [redox.com]
- 14. fishersci.com [fishersci.com]
Managing reaction byproducts in the synthesis of 2-Bromo-10H-phenothiazine
Welcome to the technical support resource for the synthesis of 2-Bromo-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The inherent reactivity of the phenothiazine core, while useful, presents unique challenges in controlling byproduct formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide — Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Question 1: My reaction produces a complex mixture containing di- and polybrominated species, significantly lowering the yield of the desired 2-bromo product. How can I improve selectivity?
Answer:
This is the most common challenge in the electrophilic bromination of the electron-rich phenothiazine scaffold. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent further reaction.
Probable Causes:
-
Excess Brominating Agent: Using more than one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) will inevitably lead to over-bromination.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, promoting secondary and tertiary brominations before the initial reaction has reached completion.
-
Incorrect Choice of Brominating Agent: Liquid bromine (Br₂) is highly reactive and often difficult to control, leading to poor selectivity. NBS is generally a milder and more selective choice for this substrate.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating species and the solubility of the product, potentially affecting the reaction course.
Recommended Actions & Scientific Rationale:
-
Strict Stoichiometric Control: Carefully weigh your starting 10H-phenothiazine and the brominating agent. Use a slight excess (1.0 to 1.05 equivalents) of NBS to ensure the reaction goes to completion without providing enough reagent for significant polybromination.
-
Temperature Management: Begin the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This controlled temperature profile helps to manage the exothermic nature of the reaction and favors the kinetically controlled mono-brominated product.
-
Portion-wise Addition: Instead of adding the brominating agent all at once, add it in small portions over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, suppressing over-reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress closely. Spot the reaction mixture alongside your starting material. The goal is to stop the reaction as soon as the starting material spot has been consumed to prevent the formation of further byproducts.
Question 2: My final product is contaminated with a significant amount of phenothiazine-5-oxide or phenothiazine-5,5-dioxide. What is causing this oxidation and how can I prevent it?
Answer:
The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming the corresponding sulfoxide (S=O) and, under more forcing conditions, the sulfone (SO₂).[2]
Probable Causes:
-
Presence of Oxidizing Agents: Certain reagents or impurities can act as oxidants. This can be an issue if using older, improperly stored solvents or reagents.
-
Atmospheric Oxygen: Prolonged reaction times at elevated temperatures in the presence of air can lead to slow oxidation of the sulfur center.
-
Harsh Reaction Conditions: Some synthetic routes to the phenothiazine core, such as the classical heating of diphenylamine with sulfur, can generate oxidative byproducts that carry over.[3]
Recommended Actions & Scientific Rationale:
-
Inert Atmosphere: For reactions requiring elevated temperatures or extended run times, conduct the synthesis under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Use High-Purity Solvents: Ensure solvents are freshly distilled or from a recently opened bottle to avoid peroxide contaminants, which can act as oxidants.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, especially after the starting material has been consumed (as determined by TLC).
-
Purification Strategy: If sulfoxide formation is unavoidable, it can often be separated from the desired product via column chromatography, as the sulfoxide is significantly more polar.
Question 3: TLC and NMR analysis show the presence of multiple isomeric bromo-phenothiazines, not just the 2-bromo isomer. How can I improve regioselectivity?
Answer:
The substitution pattern on the phenothiazine ring is directed by both the nitrogen and sulfur atoms. While the 2-position is electronically favored, substitution at other positions (e.g., 3, 4) can occur.
Probable Causes:
-
Highly Reactive Brominating Conditions: The use of a strong Lewis acid catalyst with Br₂ can decrease selectivity and lead to a mixture of isomers.
-
N-Substitution: If the nitrogen at the 10-position is substituted with a bulky or electron-withdrawing group, it can alter the electronic distribution of the rings and change the preferred site of bromination.
Recommended Actions & Scientific Rationale:
-
Use a Milder Brominating System: N-Bromosuccinimide (NBS) in a solvent like DMF or chloroform at controlled temperatures is the standard method for achieving high regioselectivity for the 2-position.[1] The mechanism proceeds via an electrophilic aromatic substitution, where the para-position to the nitrogen atom (C-2 and C-7) is highly activated.
-
Protecting Group Strategy: For complex syntheses, consider N-acylation before bromination. An acetyl or other acyl group can modulate the directing effect of the nitrogen. However, for direct synthesis of this compound, this is often an unnecessary complication.
-
Chromatographic Separation: While optimizing the reaction is preferred, isomeric byproducts can typically be separated from the 2-bromo product using silica gel column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 10H-phenothiazine core to ensure high quality starting material for bromination?
A1: While the classic method of heating diphenylamine with sulfur and a catalyst like iodine is historically significant, it often produces tarry byproducts that complicate purification.[3] For higher purity, modern cross-coupling reactions are preferred. The Ullmann condensation , which involves the copper-catalyzed coupling of a 2-aminothiophenol with a 1,2-dihalobenzene derivative, provides a more versatile and cleaner route to substituted phenothiazines.[4] Another excellent method is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution that is highly effective for synthesizing specific isomers.[5]
Q2: Which analytical techniques are best for identifying and quantifying byproducts in my crude reaction mixture?
A2: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring and for developing a purification strategy.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the desired product and impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and characterizing the structure of byproducts. The aromatic region will clearly show different spin systems for different isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a distinctive signature to look for.
Q3: What are the best practices for purifying crude this compound?
A3: A multi-step approach is most effective.
-
Aqueous Workup: After quenching the reaction, an aqueous wash (e.g., with sodium thiosulfate to remove excess bromine, followed by brine) removes inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the primary method for separating the desired product from unreacted starting material, over-brominated species, isomers, and oxidation products. A silica gel column with an eluent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is typically effective.
-
Recrystallization: Once the product is reasonably pure (>95% by HPLC), recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane) can be used to remove trace impurities and yield a highly pure, crystalline solid.[6]
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Bromination of 10H-Phenothiazine with NBS
-
Materials:
-
10H-Phenothiazine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10H-phenothiazine in anhydrous DMF (approx. 10 mL per gram of phenothiazine).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate container, weigh out NBS (1.05 equiv) and add it to the cooled solution in three portions over 30 minutes.
-
Scientist's Note: Portion-wise addition is critical to control the reaction exotherm and maintain a low concentration of the brominating agent, maximizing selectivity.
-
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the 10H-phenothiazine spot is consumed.
-
Once complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, deionized water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient solvent system. Start with 100% hexane.
-
Gradually increase the polarity by slowly adding ethyl acetate (e.g., 2%, 5%, 10%).
-
Scientist's Note: The non-polar, over-brominated species (dibromo-) will elute first, followed by the desired 2-bromo product. The more polar starting material and sulfoxide byproducts will elute last.
-
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: Electrophilic Bromination Pathways
Caption: Reaction pathways in the bromination of 10H-phenothiazine.
Diagram 2: Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting byproduct formation.
Section 5: Data Summary
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Primary Byproduct Risk | Rationale |
| Stoichiometry | > 1.1 eq. NBS/Br₂ | Polybromination | Excess electrophile available for subsequent reactions on the activated ring. |
| < 1.0 eq. NBS/Br₂ | High Residual Starting Material | Insufficient electrophile to drive the reaction to completion. | |
| Temperature | > 50 °C | Polybromination, Isomers, Decomposition | High thermal energy overcomes the activation barrier for less-favored reactions. |
| 0 °C to Room Temp | Minimized Byproducts | Favors the kinetically preferred 2-bromo product and controls exotherm. | |
| Atmosphere | Air / O₂ | Sulfoxide Formation | The electron-rich sulfur atom is susceptible to aerobic oxidation, especially with heat. |
| Inert (N₂ or Ar) | Minimized Oxidation | Prevents reaction of the sulfur atom with atmospheric oxygen. |
Section 6: References
-
Synthesis of phenothiazines via Smiles rearrangement. Heterocyclic Communications. [Link]
-
A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Journal of Organic Chemistry. [Link]
-
Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. MDPI. [Link]
-
Purification of phenothiazine. Google Patents (US3381007A).
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central (PMC). [Link]
Sources
Optimizing reaction temperature for the synthesis of 2-Bromo-10H-phenothiazine
Starting Synthesis Exploration
I've initiated comprehensive Google searches, focusing on the synthesis of 2-Bromo-10H-phenothiazine. My primary focus is on identifying reaction mechanisms, common starting materials, and effective catalysts. I'm prioritizing authoritative sources to build a solid foundation of understanding before I proceed.
Analyzing Temperature Concerns
I'm now delving into the critical role of temperature control in synthesizing this compound. My research now includes identifying challenges related to temperature, like unwanted side reactions and yield losses. I'm also actively seeking detailed protocols and analytical techniques to understand product characterization. I'll focus on credible literature and patents for referencing.
Gathering Data for Analysis
I've expanded my research to include the crucial aspect of reaction temperatures. I'm now focused on understanding the impact of temperature on yield and identifying any temperature-related challenges, such as impurities. I'm also seeking detailed experimental protocols and analytical techniques to aid in characterization. My goal is to extract quantitative data and create visual aids for clarity.
Technical Support Center: N-Alkylation of 2-Bromo-10H-phenothiazine
Welcome to the technical support center for the N-alkylation of 2-Bromo-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered questions during this crucial synthetic transformation. The N-alkylation of the phenothiazine scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules, including antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The introduction of an N-alkyl side chain dramatically influences the biological activity of the resulting compound.[2]
This guide provides a comprehensive resource to help you navigate the intricacies of this reaction, with a particular focus on the critical role of the base in achieving optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the N-alkylation of this compound?
The primary function of the base is to deprotonate the nitrogen atom of the phenothiazine ring, generating a nucleophilic phenothiazide anion. This anion then attacks the electrophilic alkylating agent in a nucleophilic substitution reaction (typically SN2) to form the N-alkylated product. The choice of base is critical as it influences the reaction rate, yield, and the formation of potential side products.
Q2: Which bases are commonly used for this reaction, and how do I choose the right one?
Commonly used bases range from strong hydrides to milder carbonates. The optimal choice depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the phenothiazine, driving the reaction to completion. It is often used in aprotic polar solvents like DMF or THF.[1] High yields have been reported for N-phosphorylations using NaH in refluxing DMF.[1]
-
Carbonates (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are milder, heterogeneous bases often used in polar aprotic solvents like acetone or acetonitrile. They are generally safer to handle than NaH and can be effective, especially with reactive alkylating agents. K₂CO₃ has been successfully used in microwave-assisted N-alkylations.[1]
-
Hydroxides (e.g., Sodium Hydroxide - NaOH, Potassium Hydroxide - KOH): Often used in biphasic systems with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This method is advantageous for large-scale synthesis as it is cost-effective and avoids the need for anhydrous solvents.[3][4]
Q3: My reaction is giving a low yield. What are the likely causes?
Low yields are a common challenge and can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenothiazine. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
-
Poor Solubility: The phenothiazine starting material or the base may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Side Reactions: Competing reactions, such as O-alkylation or elimination of the alkyl halide, can reduce the yield of the desired N-alkylated product.
-
Steric Hindrance: A bulky alkylating agent or substitution on the phenothiazine ring can sterically hinder the nucleophilic attack.
-
Moisture: Water in the reaction can quench the phenothiazide anion and hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
Q4: I am observing the formation of byproducts. What are they and how can I minimize them?
Common byproducts include:
-
Over-alkylation: The primary amine product can be further alkylated, leading to the formation of quaternary ammonium salts. This can be minimized by using a stoichiometric amount of the alkylating agent and adding it slowly to the reaction mixture.
-
Sulfoxide and Sulfone Formation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides and sulfones, especially at elevated temperatures in the presence of air.[5] To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Elimination Products: If the alkylating agent has a β-hydrogen, an E2 elimination reaction can compete with the desired SN2 substitution, especially with sterically hindered or strong bases. Using a less hindered base or milder reaction conditions can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently strong base. 2. Inactive base (e.g., old NaH). 3. Presence of moisture. 4. Low reaction temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Use a fresh batch of base. 3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. 4. Increase the reaction temperature, monitoring for byproduct formation. |
| Formation of Multiple Products (TLC) | 1. Over-alkylation. 2. O-alkylation vs. N-alkylation. 3. Formation of elimination byproducts. | 1. Use a 1:1 stoichiometry of phenothiazine to alkylating agent. Add the alkylating agent slowly. 2. The use of polar aprotic solvents (e.g., DMF, DMSO) generally favors N-alkylation. 3. Use a less sterically hindered base or lower the reaction temperature. |
| Formation of Dark, Tarry Byproducts | 1. Decomposition at high temperatures. 2. Polymerization reactions.[5][6] | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC.[5] 2. Consider a different solvent or a shorter reaction time. |
| Difficulty in Product Purification | 1. Byproducts with similar polarity to the desired product. 2. Residual starting material. | 1. Optimize the reaction to minimize byproduct formation. Utilize column chromatography with a carefully selected solvent gradient. 2. Drive the reaction to completion by using a slight excess of the alkylating agent or a stronger base. |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is suitable for a wide range of alkyl halides and generally provides good to excellent yields.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of NaH: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH (1.2 equivalents). Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.
-
Reaction Setup: Add anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Addition of Phenothiazine: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetone
This method is a milder alternative to using NaH and is often effective for reactive alkylating agents.
Materials:
-
This compound
-
Alkyl bromide or iodide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous K₂CO₃ (3.0 equivalents), and anhydrous acetone.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 equivalents) to the suspension.
-
Reaction: Reflux the mixture with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the K₂CO₃. Wash the filter cake with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Data Summary: Influence of Base and Solvent
| Base | Solvent | Temperature | Typical Yield | Key Considerations |
| NaH | DMF | 0 °C to RT | High | Requires anhydrous conditions; potential for side reactions with sensitive functional groups.[1] |
| K₂CO₃ | Acetone/DMF | Reflux | Moderate to High | Milder conditions; reaction may be slower; solubility of K₂CO₃ can be a limiting factor.[7] |
| NaOH/PTC | Toluene/Water | Ambient | Moderate to High | Biphasic system; ideal for scale-up; avoids anhydrous solvents.[4] |
| Et₃N | Toluene | Reflux | Moderate | Often used when the alkylating agent is an acyl halide.[8] |
Mechanistic and Decision-Making Diagrams
General Reaction Mechanism
Caption: General mechanism of N-alkylation of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
- Improving the reaction conditions for phenothiazine synthesis. (n.d.). Benchchem.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules, 27(19), 6619. MDPI.
- Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267.
- Purification of phenothiazine. (1959). Google Patents.
- Purification of phenothiazine. (1968). Google Patents.
- Common side reactions in the synthesis of phenothiazines and how to avoid them. (n.d.). Benchchem.
- Alkylation of phenothiazine. (1972). Google Patents.
- Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(7), e28573.
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11419-11442.
- Antioxidant Properties of New Phenothiazine Derivatives. (2022). Antioxidants, 11(10), 1999.
- N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. (2020). Tetrahedron Letters, 61(50), 152582.
- Quesneau, V., et al. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (2024). ResearchGate.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). International Journal of Molecular Sciences, 23(3), 1863.
- N-substituted thio alkyl phenothiazines. (1990). Justia Patents.
- Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. (2022). International Journal of Molecular Sciences, 23(21), 13398. MDPI.
- Sinha, S., et al. (2011). A review on: phenothiazine derivatives and their pharmacological activities. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137.
- Preventing over-alkylation side reactions in aminobutanal synthesis. (n.d.). Benchchem.
- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). Benchchem.
- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2018). ResearchGate.
- Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine. (n.d.). Benchchem.
- Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. (2020). The Journal of Organic Chemistry, 85(15), 9857-9867.
- Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2022). AIP Conference Proceedings, 2393(1), 030073.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(13), 9170-9175.
- An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. (2019). ResearchGate.
Sources
Minimizing homocoupling in Suzuki reactions of bromo-phenothiazines
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common and persistent challenge in the Suzuki-Miyaura cross-coupling of bromo-phenothiazine derivatives: the suppression of boronic acid homocoupling. Phenothiazines are a critical scaffold in medicinal chemistry, and clean, efficient C-C bond formation is paramount for the synthesis of novel therapeutics. This resource offers a combination of frequently asked questions for rapid problem-solving and detailed troubleshooting guides grounded in mechanistic principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction with a bromo-phenothiazine. What is this, and what causes it?
A1: This byproduct is the result of boronic acid homocoupling, where two molecules of your boronic acid (or ester) couple to form a symmetrical biaryl. The primary culprits for this side reaction are the presence of dissolved oxygen and/or the use of Palladium(II) precatalysts that are not efficiently reduced to the active Pd(0) state.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[1]
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous degassing is crucial. Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[3]
Q3: Can the choice of my palladium source influence the amount of homocoupling?
A3: Absolutely. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an in-situ reduction to the catalytically active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid, especially at the beginning of the reaction.[4] Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can be advantageous as they do not require this reduction step.[4] Modern palladium precatalysts, like those developed by Buchwald, are also designed for clean and efficient generation of the active Pd(0) catalyst, which helps to minimize side reactions.[4]
Q4: I've heard that the phenothiazine nitrogen can interfere with the catalyst. Is this true, and how can I mitigate it?
A4: Yes, the nitrogen atom in the phenothiazine ring is Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-rich heterocycles.[5] To counteract this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically shield the palladium center, preventing the coordination of the phenothiazine nitrogen and promoting the desired catalytic cycle.[6]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When encountering persistent homocoupling with your bromo-phenothiazine substrates, a systematic evaluation of your reaction parameters is key. The following guide provides a logical workflow to diagnose and resolve these issues.
Issue 1: Significant Homocoupling Byproduct Observed
This is the most direct indicator that your reaction conditions favor the undesired homocoupling pathway over the intended cross-coupling.
-
Oxygen Contamination: As previously mentioned, oxygen is a primary driver of homocoupling.[1][7]
-
Self-Validating Protocol: Before starting your reaction, ensure your degassing procedure is robust. You can test your solvent's oxygen level with an appropriate sensor if available. A well-degassed reaction should show a significant reduction in homocoupling.
-
-
Palladium(II) Mediated Homocoupling: If you are using a Pd(II) precatalyst, the initial phase of the reaction is critical.
-
Expertise & Experience: The reduction of Pd(II) to Pd(0) can be a "messy" process, with boronic acid homocoupling being one of the reductive pathways.
-
Trustworthiness: To ensure a clean initiation of the catalytic cycle, consider one of the following:
-
Switch to a Pd(0) Source: This is the most direct way to bypass the problematic reduction step.[4]
-
Use a Modern Precatalyst: Buchwald's G3 or G4 precatalysts are designed for rapid and clean generation of the active Pd(0) species.
-
Incorporate a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[1][2]
-
-
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the desired catalytic cycle for the Suzuki-Miyaura reaction in competition with the homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Issue 2: Low Yield Despite Suppressed Homocoupling
If you have successfully minimized homocoupling but still observe low yields of your desired phenothiazine product, other factors related to the unique properties of your substrate may be at play.
-
Catalyst Inhibition by Phenothiazine Nitrogen: The electron-rich nitrogen of the phenothiazine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.
-
Expertise & Experience: This is a known issue for nitrogen-containing heterocycles.
-
Trustworthiness: The most effective solution is to use a ligand system that can outcompete the substrate for coordination to the palladium.
-
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for the transmetalation step, which is often rate-limiting.
-
Expertise & Experience: A base that is too weak will not sufficiently activate the boronic acid, while a base that is too strong can promote side reactions. The solvent must also be able to solubilize all components of the reaction.
-
Trustworthiness:
-
Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[4]
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used. The water helps to dissolve the inorganic base.[6]
-
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Bromo-phenothiazine
This protocol provides a robust starting point for the Suzuki coupling of bromo-phenothiazine derivatives, incorporating best practices to minimize homocoupling.
Materials:
-
Bromo-phenothiazine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-phenothiazine, arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes the qualitative impact of key reaction parameters on the formation of the homocoupling byproduct in Suzuki reactions of bromo-phenothiazines.
| Parameter | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Ar or N₂) | Air or incomplete degassing | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Pd(II) sources can be reduced via a homocoupling pathway.[4] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands accelerate the desired reductive elimination and sterically hinder pathways leading to homocoupling.[4][8] |
| Base | Weaker inorganic base (e.g., K₂CO₃, K₃PO₄) | Strong base (e.g., NaOH) | Stronger bases can sometimes promote side reactions and catalyst decomposition.[4] |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting homocoupling.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-1-pentene. BenchChem.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole. BenchChem.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of dibromoarenes. BenchChem.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Roy, E. D., & Sigman, M. S. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(7), 2335–2340.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-1-pentene. BenchChem.
- ResearchGate. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (2015). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. BenchChem.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Organic Letters. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Chemistry – A European Journal. (2024). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Wiley Online Library.
- ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
- ResearchGate. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Geng, L., et al. (2016). Highly efficient palladium catalysts supported on nitrogen contained polymers for Suzuki-Miyaura reaction.
- Dalton Transactions. (2015). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Royal Society of Chemistry.
- ResearchGate. (2020). Suzuki coupling reactions via Pd-NiO nanocatalyst.
- Catalysts. (2024). Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Phenothiazine-Based Solar Cells
Welcome to the technical support center dedicated to advancing your research in phenothiazine-based solar cells. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the development and testing of these devices, with a core focus on enhancing their long-term operational stability. Here, you will find troubleshooting guides and frequently asked questions designed to address specific experimental issues, grounded in scientific principles and supported by authoritative references.
Introduction: The Stability Challenge in Phenothiazine-Based Solar Cells
Phenothiazine and its derivatives have emerged as a promising class of materials for next-generation solar cells due to their strong electron-donating capabilities, non-planar molecular structure that can suppress aggregation, and tunable optoelectronic properties.[1][2] However, like many organic photovoltaic materials, long-term stability remains a critical hurdle for their commercialization. Degradation in these devices is a multifaceted problem, often stemming from a combination of intrinsic material properties and external environmental factors.
This guide will walk you through the common failure modes and provide actionable strategies to mitigate them, ensuring the integrity and longevity of your phenothiazine-based solar cells.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of phenothiazine-based solar cells, providing concise answers and links to more detailed troubleshooting.
Q1: My phenothiazine-based solar cell is showing a rapid drop in power conversion efficiency (PCE) after fabrication. What are the likely initial degradation mechanisms?
A1: An initial rapid drop in PCE is often multifactorial. The primary suspects are:
-
Photo-oxidation of the Phenothiazine Core: The electron-rich sulfur and nitrogen atoms in the phenothiazine ring are susceptible to oxidation, especially when exposed to ambient air and light.[3][4] This can alter the electronic structure of the dye and impede efficient charge transfer.
-
Electrolyte Leakage or Degradation: If you are using a liquid electrolyte, leakage can lead to a loss of ionic conductivity and physical damage to the cell. Furthermore, volatile components in the electrolyte can escape over time, changing its composition and performance.[5][6]
-
Dye Desorption: The bond between the phenothiazine dye and the semiconductor surface (e.g., TiO₂) can weaken over time, leading to dye molecules detaching from the surface. This reduces the light-harvesting capability of the cell. The use of quasi-solid-state electrolytes containing polymers like PVDF-HFP has been shown to reduce dye desorption.[7]
-
Interfacial Degradation: The interfaces between the different layers of the solar cell (e.g., electrode/hole transport layer, perovskite/electron transport layer) are critical for efficient charge extraction. Degradation at these interfaces, often initiated by moisture or oxygen ingress, can increase charge recombination and reduce device performance.[8]
Q2: I've noticed a gradual color change in my phenothiazine dye solution and on the photoanode. What does this indicate?
A2: A color change, typically a fading or shift in the absorption spectrum, is a strong indicator of chemical degradation of the phenothiazine dye.[3] This is most commonly due to oxidation of the phenothiazine core, which disrupts the π-conjugated system responsible for its light-absorbing properties. This process can be accelerated by exposure to UV light, oxygen, and even certain impurities in the solvents.[3] It is crucial to handle dye solutions in amber vials and minimize their exposure to ambient conditions.
Q3: Can the choice of electrolyte significantly impact the long-term stability of my phenothiazine-based device?
A3: Absolutely. The electrolyte is a critical component that influences not only the initial performance but also the long-term stability.
-
Liquid Electrolytes: While often yielding high initial efficiencies, traditional liquid electrolytes containing volatile solvents can be a major source of instability due to leakage and solvent evaporation. The commonly used iodide/triiodide (I⁻/I₃⁻) redox couple can also be corrosive to certain electrode materials.[5]
-
Cobalt-based Electrolytes: These have emerged as an alternative to I⁻/I₃⁻ and can offer higher open-circuit voltages (Voc). However, they can also introduce their own stability challenges, including potential mismatches with the dye's redox potential and different degradation pathways.[6]
-
Quasi-Solid-State and Polymer Electrolytes: Incorporating polymers like PVDF-HFP to create gel electrolytes can significantly enhance stability by immobilizing the electrolyte, preventing leakage, and reducing dye desorption from the semiconductor surface.[7][9]
Q4: What role does the molecular structure of the phenothiazine derivative play in its stability?
A4: The molecular design of the phenothiazine dye is paramount for achieving intrinsic stability. Key structural considerations include:
-
Bulky Substituents: Introducing bulky groups on the phenothiazine core can help prevent molecular aggregation on the semiconductor surface. This is important because aggregation can lead to quenching of the excited state and reduce the efficiency of electron injection.[10]
-
Donor-π-Acceptor (D-π-A) Design: The arrangement of electron-donating and electron-accepting moieties within the molecule influences its HOMO and LUMO energy levels. Proper energy level alignment is crucial for efficient charge separation and to minimize energy loss pathways.[11][12]
-
Anchoring Groups: The group that binds the dye to the semiconductor surface (e.g., cyanoacrylic acid) is critical for both electronic coupling and the long-term stability of the dye-semiconductor interface. The position of this anchoring group on the phenothiazine ring can also impact cell performance.[13]
-
N-substitution: Modification at the nitrogen atom of the phenothiazine core can be used to tune the dye's energy levels, improve its solubility, and enhance charge-carrier mobility.[14]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments with phenothiazine-based solar cells.
| Observed Issue | Potential Causes | Troubleshooting Steps & Recommended Solutions |
| Rapid PCE decay under continuous illumination (Light Soaking) | 1. Photodegradation of the phenothiazine dye.[3] 2. UV-induced degradation of the TiO₂ photoanode.[15] 3. Instability of the electrolyte under illumination.[7] | 1. Dye Molecular Engineering: Synthesize or select phenothiazine derivatives with enhanced photostability. Introducing bulky side chains can inhibit detrimental molecular aggregation.[10] 2. UV Filtering: Incorporate a UV-blocking layer in your encapsulation or use a glass substrate with a UV filter to protect the device from high-energy photons.[15] 3. Electrolyte Optimization: Consider using a more stable, quasi-solid-state polymer gel electrolyte.[7] If using a liquid electrolyte, ensure it is thoroughly degassed to remove oxygen. |
| Significant performance drop after storage in ambient conditions | 1. Moisture and oxygen ingress leading to oxidation of the phenothiazine core and other cell components.[3][8] 2. Degradation of the hole-transport material (HTM) or other charge transport layers.[8] 3. Corrosion of the metal back contact (e.g., silver, aluminum).[8] | 1. Effective Encapsulation: This is the most critical step for long-term ambient stability. Use a high-barrier encapsulation material and technique. (See Protocol 1).[8][16] 2. Stable Charge Transport Layers: Replace hygroscopic and acidic layers like PEDOT:PSS with more stable alternatives where possible. Some phenothiazine derivatives themselves can act as stable hole collection materials.[17] 3. Inert Electrodes: Utilize more chemically inert electrode materials like gold or carbon, or introduce a protective buffer layer between the active layers and the metal contact. |
| Decrease in Short-Circuit Current (Jsc) over time | 1. Dye desorption from the semiconductor surface.[7] 2. Degradation of the dye, reducing its light-harvesting ability.[3] 3. Increased charge recombination at the dye/semiconductor/electrolyte interface.[7] | 1. Enhance Dye Adsorption: Co-adsorb a chenodeoxycholic acid (CDCA)-like molecule to fill in spaces between dye molecules, which can improve surface coverage and reduce aggregation.[18] 2. Use a Gel Electrolyte: A polymer gel electrolyte can physically hinder the dye from desorbing from the surface.[7] 3. Interfacial Engineering: Introduce a thin blocking layer on the semiconductor surface to suppress charge recombination. |
| Decrease in Open-Circuit Voltage (Voc) over time | 1. Increased charge recombination.[5] 2. A shift in the conduction band edge of the semiconductor. 3. Degradation of the dye leading to changes in its HOMO/LUMO levels.[10] | 1. Optimize Electrolyte Additives: Additives like guanidinium thiocyanate (GuNCS) to the electrolyte can shift the TiO₂ conduction band edge and passivate surface states, leading to higher Voc. 2. Molecular Design for High Voc: Synthesize phenothiazine dyes with higher LUMO levels to increase the energy difference between the semiconductor's conduction band and the dye's LUMO.[19] 3. Impedance Spectroscopy Analysis: Use electrochemical impedance spectroscopy (EIS) to study the charge transfer resistance and electron lifetime to diagnose the source of recombination.[20] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Guide to Effective Device Encapsulation
Objective: To create a robust barrier against moisture and oxygen to enhance the long-term stability of phenothiazine-based solar cells.
Materials:
-
Fabricated phenothiazine solar cell device
-
Glass cover slips
-
UV-curable epoxy resin (low water vapor transmission rate)
-
Desiccant material (e.g., calcium oxide paste)
-
UV curing lamp (365 nm)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Device Preparation: Immediately after fabrication and initial testing, transfer the solar cell to an inert atmosphere glovebox to minimize exposure to ambient air.
-
Desiccant Application (Optional but Recommended): Carefully apply a small amount of desiccant material to the edge of the device, ensuring it does not touch the active area. This will help absorb any residual moisture trapped within the device.
-
Epoxy Application: Dispense a line of UV-curable epoxy along one edge of the glass cover slip.
-
Sealing the Device: Gently place the cover slip onto the device, allowing the epoxy to spread evenly across the surface without trapping air bubbles. The epoxy should form a complete seal around the perimeter of the active area.
-
Curing: Transfer the sealed device to a UV curing system. Expose the device to UV light for the manufacturer-recommended time to fully cure the epoxy. Ensure the UV light does not directly illuminate the active area for extended periods if a UV filter is not integrated into the device substrate.[21]
-
Final Inspection: After curing, inspect the seal under a microscope to ensure it is uniform and free of defects.
Visualizing Degradation and Stabilization Pathways
The following diagrams illustrate key concepts in the stability of phenothiazine-based solar cells.
Caption: Key degradation pathways and corresponding stabilization strategies for phenothiazine solar cells.
Workflow for Stability Testing
This workflow outlines a standard procedure for evaluating the long-term stability of your devices.
Caption: A typical workflow for conducting accelerated stability testing on solar cell devices.
References
- Wang, J., Wang, Y., Bi, P., Chen, Z., Qiao, J., Li, J., & Wang, W. (2023). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
- Al-Asbahi, B. A., Al-Maswari, A. Q., Alsalme, A., & El-Shafei, A. (2024). Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP Gel Polymer Electrolytes with Different Molecular Weights. MDPI. [Link]
- Khan, M. E., & Bhadra, J. (2021). Encapsulation of Organic and Perovskite Solar Cells: A Review. MDPI. [Link]
- Al-Asbahi, B. A., Zakeeruddin, S. M., Grätzel, M., & El-Shafei, A. (2018). Influence of redox electrolyte on the device performance of phenothiazine based dye sensitized solar cells. New Journal of Chemistry. [Link]
- Fagiolari, L., Calogero, G., Cruciani, F., & De Angelis, F. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells.
- Huang, J.-H., & Lee, K.-C. (2014). Highly stable, solution-processable phenothiazine derivative as hole collection material for organic solar cells. PubMed. [Link]
- Tian, H., Hu, L., Sun, Z., & Hagfeldt, A. (2011). Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units.
- Al-Asbahi, B. A., Zakeeruddin, S. M., Grätzel, M., & El-Shafei, A. (2018). Influence of redox electrolyte on the device performance of phenothiazine based dye sensitized solar cell.
- Li, J., Wang, Z., Zhang, J., & Wu, W. (2021). Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. ACS Omega. [Link]
- Irfan, M., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2022).
- Lin, J. T., Chen, P.-S., & Yen, Y.-S. (2011). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells.
- Li, J., Xia, R., Qi, W., Zhou, X., Cheng, J., Chen, Y., ... & Zhang, X. (2021).
- Singh, P. K., & Kumar, Y. (2024). Polymers Containing Phenothiazine, Either as a Dopant or as Part of Their Structure, for Dye-Sensitized and Bulk Heterojunction Solar Cells. MDPI. [Link]
- Tian, H., Hu, L., Sun, Z., & Hagfeldt, A. (2010). Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units. Scilit. [Link]
- Rahman, M. L., & Islam, A. (2024). Encapsulating perovskite solar cells for long-term stability and prevention of lead toxicity. AIP Publishing. [Link]
- Matteocci, F., Cinà, L., & Lamanna, E. (2016). Encapsulation for long-term stability enhancement of perovskite solar cells. Nano Energy. [Link]
- Kenkyu Group. (n.d.). Phenothiazines|Dye Sensitized Solar Cells|Zno nanoparticles|fto. Kenkyu Group. [Link]
- Głowacki, E. D., & Scharber, M. C. (2021). Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. PAS Journals. [Link]
- Flatken, M., & Unger, E. (2022). Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications.
- Głowacki, E. D., & Scharber, M. C. (2024). DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. MDPI. [Link]
- Głowacki, E. D., & Scharber, M. C. (2020). Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. PMC - NIH. [Link]
- Patra, S., & Giribabu, L. (2013). Phenothiazine-Sensitized Organic Solar Cells: Effect of Dye Anchor Group Positioning on the Cell Performance.
- Zhang, J., & Wu, W. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells.
- Yagci, Y. (2021). Phenothiazine Derivatives as Photoredox Catalysts for Cationic and Radical Photosensitive Resins for 3D Printing Technology and Photocomposites Synthesis.
- Zhang, J., & Wu, W. (2018). Recent advances in phenothiazine-based dyes for dye-sensitized solar cells.
- Grätzel, M. (2015). Stability Issues on Perovskite Solar Cells. MDPI. [Link]
- Lin, J. T., Chen, P.-S., & Yen, Y.-S. (2011). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells.
- Grätzel, M. (2023).
- Underberg, W. J. M. (1978). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Semantic Scholar. [Link]
Sources
- 1. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]
- 5. Influence of redox electrolyte on the device performance of phenothiazine based dye sensitized solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Encapsulation of perovskite solar cells for enhanced stability: Structures, materials and characterization (Journal Article) | OSTI.GOV [osti.gov]
- 17. Highly stable, solution-processable phenothiazine derivative as hole collection material for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.pan.pl [journals.pan.pl]
- 19. mdpi.com [mdpi.com]
- 20. Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Bromo-10H-phenothiazine Dyes and N719 in Dye-Sensitized Solar Cells
For researchers and professionals in the fields of renewable energy and materials science, the selection of a photosensitizer is a critical determinant of performance in Dye-Sensitized Solar Cells (DSSCs). While the ruthenium-based N719 dye has long been the benchmark for high efficiency, significant research has been dedicated to developing cost-effective, metal-free organic alternatives. Among these, phenothiazine derivatives, particularly those featuring a 2-Bromo-10H-phenothiazine scaffold, have emerged as a promising class of sensitizers.
This guide provides an in-depth, objective comparison of the performance of this compound dyes versus the N719 standard. We will delve into their molecular characteristics, analyze their photovoltaic performance based on experimental data, and provide detailed protocols for cell fabrication and characterization to ensure a self-validating framework for your own research.
The Sensitizers: A Tale of Two Structures
The efficacy of a DSSC is intrinsically linked to the molecular structure of its dye. The properties of the incumbent N719 and the challenger phenothiazine dyes are fundamentally different, dictating their behavior and performance.
N719: The Established Benchmark Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), or N719, is a ruthenium-polypyridine complex. Its success stems from several key features:
-
Broad Light Absorption: N719 exhibits strong and broad absorption across the visible spectrum, a critical factor for capturing a significant portion of solar radiation.[1][2]
-
Efficient Charge Transfer: It possesses excellent charge transfer properties, enabling rapid electron injection into the TiO₂ semiconductor's conduction band and fast regeneration by the electrolyte.[2]
-
High Stability: N719 is known for its chemical and thermal stability, which contributes to the long-term performance of the solar cell.[1][2]
This compound: The Versatile Organic Challenger Phenothiazine-based dyes are metal-free organic compounds that offer significant advantages in terms of structural versatility and cost.[3] Their core structure provides unique benefits:
-
Strong Electron Donor: The electron-rich nitrogen and sulfur heteroatoms make the phenothiazine core a powerful electron-donating unit, which is essential for the dye's function.[3][4]
-
Suppression of Aggregation: Phenothiazine has a non-planar, butterfly-like conformation in its ground state.[3][4] This steric hindrance helps prevent the molecules from aggregating on the TiO₂ surface, a common issue that can quench excited states and reduce efficiency.
-
Tunability: The phenothiazine scaffold can be easily modified at multiple positions (N-10, C-2, C-3, C-7), allowing for fine-tuning of the dye's optical and electrochemical properties through molecular engineering.[3][4] The 2-Bromo substitution is one such modification aimed at optimizing these characteristics.
The Mechanism: How Dyes Power the Cell
To understand the performance differences, one must first grasp the fundamental working principle of a DSSC. The process hinges on precise energy level alignment between the dye, the semiconductor (typically TiO₂), and the electrolyte.
Caption: General working principle of a Dye-Sensitized Solar Cell.
The process unfolds in four key steps:
-
Light Absorption: A photon excites an electron in the dye from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor. For this to be efficient, the LUMO energy level must be higher (more negative) than the TiO₂ conduction band edge.
-
Electron Transport: The injected electron percolates through the mesoporous TiO₂ network to the conductive substrate (the anode) and then flows through an external circuit to do work.
-
Dye Regeneration: The oxidized dye molecule (dye⁺) accepts an electron from the redox mediator (typically an iodide/triiodide couple, I⁻/I₃⁻) in the electrolyte, returning to its ground state. This requires the dye's HOMO to be lower (more positive) than the electrolyte's redox potential.[5]
Comparative Performance Analysis
The overall performance of a DSSC is quantified by four main parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE, η). The table below summarizes experimental data comparing various phenothiazine-based dyes with the N719 standard.
| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (η) (%) | Reference |
| N719 (Standard) | 0.71 | 9.23 | 0.69 | 4.47 | [1] |
| N719 (Standard) | 0.62 | 12.8 | 0.66 | 5.23 | [6] |
| N719 (in co-sens.) | - | - | - | 6.75 | [7] |
| Phenothiazine (generic) | 0.76 | 10.12 | 0.60 | 4.59 | [1] |
| Phenothiazine (SR1) | 0.597 | 11.96 | 0.592 | 4.22 | [8] |
| Phenothiazine (Dye 56) | 0.69 | 14.42 | 0.63 | 6.22 | [4] |
| Phenothiazine (Dye 57) | 0.78 | 14.87 | 0.67 | 7.71 | [4] |
| Co-sensitization (SR6 + N719) | - | 21.63 | - | 9.77 | [8] |
| Co-sensitization (PTZ + N719) | - | - | - | 8.12 | [5] |
Key Insights from the Data:
-
Standalone Performance: High-performing, engineered phenothiazine dyes can achieve efficiencies that are competitive with and sometimes exceed that of the standard N719 dye under similar conditions.[4] For instance, Dye 57 reported a PCE of 7.71%, significantly higher than many reported N719 values.[4]
-
Voltage and Current: Phenothiazine dyes often exhibit favorable Voc values.[4] Their non-planar structure can create a more effective blocking layer at the TiO₂ surface, suppressing charge recombination between injected electrons and the electrolyte, which is a primary determinant of Voc.[9] The Jsc is highly dependent on the dye's specific molecular structure and its light-harvesting capabilities.
-
Limitations: Despite promising examples, a broad review of over 430 phenothiazine dyes concluded that the overall improvement in efficiency has been slow, citing inherent limitations such as lower extinction coefficients and low oxidation potentials compared to ruthenium complexes.[10]
Co-Sensitization: The Best of Both Worlds
A highly effective strategy to overcome the limitations of individual dyes is co-sensitization, where a phenothiazine dye is used along with N719 on the same photoanode. This approach leverages the complementary absorption spectra of the two dyes. The phenothiazine dye can absorb light in regions where N719 is less efficient, effectively "filling in the gaps" of the solar spectrum.[5]
This synergistic effect dramatically increases the overall light-harvesting ability of the device, leading to a substantial boost in the short-circuit current density (Jsc). As the data shows, co-sensitized cells consistently outperform cells made with either dye alone, with efficiencies reaching as high as 9.77%.[5][7][8]
Experimental Workflow: From Fabrication to Characterization
To ensure scientific integrity and provide a practical guide, we outline a standard, self-validating protocol for the fabrication and testing of DSSCs.
Caption: Standard workflow for DSSC fabrication and characterization.
Detailed Step-by-Step Protocol:
A. Photoanode Fabrication
-
Substrate Cleaning: Begin with fluorine-doped tin oxide (FTO) coated glass substrates. Sequentially sonicate the substrates in a cleaning solution (e.g., 10% Hellamanex), deionized water, and ethanol for 15 minutes each to remove organic and inorganic contaminants.[5]
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ is deposited onto the conductive side of the FTO glass. The doctor-blade technique is commonly used: apply TiO₂ paste to one edge of the FTO and spread it evenly with a glass rod or blade.[11] Scotch tape can be used as a spacer to control the film thickness.
-
Sintering: The coated substrate is slowly heated in a furnace to ~450-500°C. This process removes organic binders from the paste and sinters the TiO₂ nanoparticles, creating a mechanically stable, porous film with good electrical contact between particles.
-
Dye Sensitization: After cooling to about 80°C, immerse the TiO₂-coated photoanode into a dye solution (e.g., 0.3 mM of the phenothiazine dye or N719 in an acetonitrile/tert-butanol solvent mixture) and leave it in a sealed container for 24 hours at room temperature.[5] After immersion, rinse the photoanode with ethanol to remove excess, non-adsorbed dye and let it air dry.
B. Cell Assembly and Characterization
-
Counter Electrode Preparation: On a separate FTO substrate, deposit a thin catalytic layer of platinum or graphite. This layer facilitates the reduction of the electrolyte.
-
Assembly: Place the dye-sensitized photoanode and the counter electrode together in a sandwich configuration, offset slightly to allow for electrical contact. A thermoplastic sealant (e.g., Surlyn) is often used as a spacer and to seal the cell.
-
Electrolyte Filling: Introduce the electrolyte (commonly a solution containing an I⁻/I₃⁻ redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.[11] The holes are then sealed.
-
Photovoltaic Measurement: The completed cell is tested using a solar simulator under standard conditions (AM 1.5 G, 100 mW/cm²).[5] A source meter (e.g., Keithley 2400) is used to sweep the voltage and measure the corresponding current, generating the J-V curve from which Voc, Jsc, FF, and PCE are determined.[5]
Conclusion
The landscape of DSSC sensitizers is evolving. While N719 remains a formidable and reliable benchmark due to its excellent stability and broad absorption, This compound dyes represent a highly compelling class of metal-free organic alternatives.
-
Key Advantage of Phenothiazines: Their primary strengths lie in their structural versatility, which allows for precise tuning of energy levels, and their inherent molecular shape that helps mitigate performance-limiting dye aggregation. High-performing derivatives have demonstrated efficiencies surpassing the N719 standard.[4]
-
The Path Forward: The most impactful application of phenothiazine dyes currently lies in co-sensitization . By combining the robust, broad absorption of N719 with the complementary spectral coverage of a phenothiazine dye, researchers can achieve significantly enhanced light harvesting and power conversion efficiencies that exceed what is possible with either dye alone.[5][8]
For professionals in the field, the choice is not simply between N719 and phenothiazine, but rather in understanding how to strategically deploy these dyes—either alone or in combination—to achieve optimal device performance based on specific research and application goals.
References
- Gnida, P., Slodek, A., Łapkowski, M., & Schab-Balcerzak, E. (2024). Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. Opto-Electronics Review, 32, e152679. [Link]
- Manoharan, C., et al. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE. [Link]
- Jing, Y., et al. (2016). Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. Science China Chemistry, 59, 1119–1132. [Link]
- Cao, D., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C, 4(41), 9746-9768. [Link]
- Pandawa Institute Journals. (2024). Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. Pandawa Institute Journals. [Link]
- Wu, Y., et al. (2020). Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. Dyes and Pigments, 172, 107843. [Link]
- Mohammed, A. K., et al. (2015). Effect of N719 dye concentration on the Conversion Efficiency of Dye Sensitized Solar Cells (DSSCs).
- Karlsson, K. M., et al. (2021). Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes. Journal of Materials Chemistry C, 9(32), 10243-10260. [Link]
- Yusuf, A. K. N. M., et al. (2025). Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles.
- Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polymer. Modern Applied Science, 14(12). [Link]
- Yildirim, M. A., et al. (2020). Fabrication and characterization of dye-sensitized solar cells based on Murexid dye and inorganic CdS:Mn thin films. Chalcogenide Letters, 17(10), 499-507. [Link]
- Gatea, H. A., et al. (2018). A theoretical study on the efficiency of DSSC, based on the contact of sensitive ruthenium dye N719 with TiO2 hetero junction using MATLAB software. International Journal of Advanced Research, 6(1), 1-10. [Link]
- Sreejith, S., et al. (2018). Photovoltaic parameters for N719 dye based DSSC using different co-doped TiO2 photoanode.
- Liu, J. (2019). Fabrication and characterization of dye sensitized solar cells (DSSCs) for wearable energy harvesting applications. University of Southampton Thesis. [Link]
- Takechi, K., Muszynski, R., & Kamat, P. V. (n.d.). Fabrication procedure of dye-sensitized solar cells. Notre Dame University. [Link]
- Gnida, P., et al. (2020). Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. Molecules, 25(17), 3959. [Link]
- Ryu, W. S., Shin, W. G., & Pugliese, D. (2024). Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP Gel Polymer Electrolytes with Different Molecular Weights. Photonics, 11(8), 760. [Link]
- ResearchGate. (n.d.). Photovoltaic performances of DSSCs based on DH dyes and N719.
- Reddy, S. R., et al. (2025). Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719. Scientific Reports, 15(1), 1-15. [Link]
- Ryu, W. S., Shin, W. G., & Pugliese, D. (2024). Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP. IRIS UNINA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.inrim.it [iris.inrim.it]
- 3. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in phenothiazine-based dyes for dye-sensitized solar cells [html.rhhz.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Navigating the Cytotoxic Landscape of Phenothiazines: A Comparative Guide to 2-Bromo-10H-phenothiazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Therapeutic Potential of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1] However, the biological activities of phenothiazine derivatives extend far beyond their neuroleptic effects, with a growing body of evidence highlighting their potential as potent anticancer agents.[1][2] These compounds exert their cytotoxic effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][2] This guide provides a comparative analysis of the cytotoxic properties of 2-Bromo-10H-phenothiazine and its structurally diverse derivatives, offering insights into their structure-activity relationships and therapeutic potential.
The Influence of Substitution on Cytotoxicity: A Structure-Activity Relationship Analysis
The cytotoxic potency of phenothiazine derivatives is intricately linked to the nature and position of substituents on the tricyclic core and the side chain at the 10-position.
Impact of 2-Position Substitution
The substitution at the 2-position of the phenothiazine ring plays a critical role in modulating cytotoxic activity. Studies have shown that electron-withdrawing groups at this position can significantly influence the anticancer potential of the molecule.
For instance, a trifluoromethyl (-CF3) group at the 2-position has been shown to enhance cytotoxic activity.[3][4] In contrast, a chlorine (-Cl) substituent at the same position resulted in weaker activity compared to an unsubstituted 2-position in a series of 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines tested against HEp-2 tumor cells.[3] This suggests that the electronic properties of the substituent at the 2-position are a key determinant of cytotoxicity. While direct data for the bromo (-Br) substituent is unavailable, its electron-withdrawing nature, intermediate between chlorine and trifluoromethyl, suggests a potential for notable cytotoxic activity.
Modifications at the 10-Position (N-alkylation and Beyond)
The side chain attached to the nitrogen atom at the 10-position is another critical determinant of biological activity.
-
Alkyl Chains and Piperazine Moieties: The length and nature of the aliphatic side chain at the 10-position contribute significantly to antitumor activity.[3] Furthermore, the incorporation of an amino group into a piperazine ring has been found to increase cytotoxic potential.[4]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the nitrogen atom of phenothiazine, a process known as PEGylation, has been explored as a strategy to enhance biocompatibility.[5] While this modification can lead to a decrease in systemic toxicity, it has also been shown to improve the selective cytotoxicity against tumor cells compared to normal cells.[5]
Comparative Cytotoxicity of Phenothiazine Derivatives
The following table summarizes the cytotoxic activity of various phenothiazine derivatives against different cancer cell lines, as reported in the literature. This data provides a basis for understanding the relative potency of different structural modifications.
| Derivative Type | Specific Compound(s) | Cancer Cell Line(s) | IC50 / TCID50 | Reference(s) |
| 2-Substituted | 2-Trifluoromethyl-10H-phenothiazine | HEp-2 | TCID50 = 4.7 µg/mL | [3] |
| 2-Chloro-10H-phenothiazine | HEp-2 | TCID50 = 62.5 µg/mL | [3] | |
| 10-Substituted | 10-[4-(phthalimido)butyl]-10H-phenothiazine | HEp-2 | TCID50 = 7.8 µg/mL | [3] |
| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | TCID50 = 11.5 µg/mL | [3] | |
| 10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine | HEp-2 | TCID50 = 31.3 µg/mL | [3] | |
| Chalcone Hybrids | Chalcone-based phenothiazine derivatives (e.g., 4b, 4k) | HepG-2, MCF-7 | IC50 ≈ 7-14 µg/mL | |
| PEGylated | PEGylated phenothiazine derivatives | HeLa, MeWo, HepG2, MCF7 | IC50 values ranging from 131.7 µM to 251.9 µM | [5] |
Mechanisms of Phenothiazine-Induced Cytotoxicity
Phenothiazine derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.
Induction of Apoptosis
A primary mechanism of action for many phenothiazine derivatives is the induction of programmed cell death, or apoptosis.[1][2] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key molecular events include the activation of caspases, modulation of the Bcl-2 family of proteins, and DNA fragmentation.[6]
Cell Cycle Arrest
Phenothiazines can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G0/G1 or G2/M phases.[1][2] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.
Modulation of Key Signaling Pathways
Many cancers are driven by the dysregulation of critical signaling pathways. Phenothiazine derivatives have been shown to interfere with several of these pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Phenothiazines can inhibit this pathway, leading to decreased cancer cell viability.[1]
-
MAPK/ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazines can contribute to their anticancer effects.[1]
The following diagram illustrates the key signaling pathways targeted by phenothiazine derivatives in cancer cells.
Caption: General workflow for an in vitro cytotoxicity assay using the MTT method.
Conclusion and Future Directions
The phenothiazine scaffold remains a fertile ground for the discovery of novel anticancer agents. The cytotoxic activity of phenothiazine derivatives is highly dependent on their substitution pattern, with modifications at the 2- and 10-positions offering significant opportunities to fine-tune their potency and selectivity. While a lack of direct experimental data for this compound currently precludes a definitive assessment of its cytotoxic profile, the structure-activity relationships of related halogenated derivatives suggest its potential as a valuable lead compound.
Future research should focus on the synthesis and comprehensive cytotoxic evaluation of this compound and a broader range of its derivatives against a panel of cancer cell lines. Elucidating the precise mechanisms of action of these novel compounds will be crucial for their rational development as next-generation cancer therapeutics.
References
- Nagy, S., Argyelan, G., Molnár, J., Kawase, M., & Motohashi, N. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915-1918. [Link]
- Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research communications in chemical pathology and pharmacology, 56(3), 361–374. [Link]
- O'Brien, E., Price, A., Schofield, C. N., & Waring, M. J. (1995). Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. Biochemical pharmacology, 50(7), 1053–1061. [Link]
- de Faria, P. A., Bettanin, F., da Cunha, R. L., Gamero, E. D., de Paula Mello, F., Nantes, I. L., & Rodrigues, T. (2015).
- Motohashi, N., Kawase, M., Satoh, K., & Sakagami, H. (2006). Cytotoxic potential of phenothiazines. Current drug targets, 7(9), 1055–1066. [Link]
- Gulea, A., et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Molecules, 28(6), 2588. [Link]
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]
- Herbert, J. M., Maffrand, J. P., Taoubi, K., Defreyn, G., & Delebassee, D. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Journal of medicinal chemistry, 35(19), 3646–3651. [Link]
- Almi, Z., Belaidi, S., Melkemi, N., Boughdiri, S., & Belkhiri, L. (2015). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives.
- Gulea, A. (2020). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Revista de Chimie, 71(1), 220-232. [Link]
- Karpińska, M., & Czyż, M. (2023). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. Biological and Pharmaceutical Bulletin, 46(5), 625-633. [Link]
- PubChem. (n.d.). 2-(trifluoromethyl)-10H-phenothiazine 5-oxide.
- Jasiński, R., & Demchuk, O. M. (2021). Theoretical Study of 2-(Trifluoromethyl)
- Borges, V. R., et al. (2025). 2-Aminomethyl phenothiazine, its alkyl and triphenylphosphonium derivatives suppress erastin-induced ferroptosis in BT-474 cells but exhibit distinct cytotoxic activities. Naunyn-Schmiedeberg's archives of pharmacology, 398(8), 10867–10876. [Link]
- Colturato-Kido, C., et al. (2021). Phenothiazine derivatives and their impact on the apoptosis processes: A review. Journal of Applied Toxicology, 41(10), 1546-1563. [Link]
- Krishnan, K. G., Kumar, C. U., Lim, W. M., et al. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and> in vitro> antioxidant and anticancer evaluations. Journal of Molecular Structure, 1202, 127037. [Link]
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Pharmacological Reports, 72(4), 795-807. [Link]
- Gulea, A., & Pui, A. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 69. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic potential of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(trifluoromethyl)-10H-phenothiazine 5-oxide | C13H8F3NOS | CID 787507 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Electrochemical Stability of Substituted Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceuticals and materials science, phenothiazine and its derivatives represent a cornerstone of molecular scaffolds. Their utility, ranging from antipsychotic medications to organic electronics, is intrinsically linked to their redox properties.[1][2] Understanding the electrochemical stability of these compounds is not merely an academic exercise; it is a critical determinant of their therapeutic efficacy, metabolic fate, and performance in electronic applications. This guide provides a comprehensive comparison of the electrochemical stability of substituted phenothiazines, grounded in experimental data and established methodologies. We will delve into the causality behind experimental choices, present detailed protocols for robust analysis, and explore the structure-stability relationships that govern the behavior of these versatile molecules.
The Significance of Electrochemical Stability in Phenothiazine Derivatives
Phenothiazines are heterocyclic compounds characterized by a tricyclic structure containing a sulfur and a nitrogen atom. Their electrochemical behavior is dominated by the ability of the electron-rich core to undergo oxidation, typically forming a stable cation radical in the initial step.[3][4] The stability of this radical and the potential at which oxidation occurs are profoundly influenced by the nature and position of substituents on the phenothiazine ring.
For drug development professionals, the electrochemical stability of a phenothiazine-based therapeutic is a crucial parameter. The in vivo metabolism of these drugs often involves oxidation, and the formation of metabolites like sulfoxides and hydroxylated derivatives is linked to the reactivity of the initially formed cation radical.[5] Therefore, a thorough understanding of a drug candidate's electrochemical profile can provide valuable insights into its potential metabolic pathways and the likelihood of forming reactive intermediates.
In the realm of materials science, phenothiazine derivatives are employed as hole-transporting materials in organic light-emitting diodes (OLEDs) and as redox mediators in flow batteries.[2] In these applications, the reversible and stable oxidation of the phenothiazine core is paramount for long-term device performance and efficiency. Electrochemical instability can lead to irreversible side reactions, degradation of the material, and ultimately, device failure.
This guide will equip you with the knowledge and methodologies to effectively assess and compare the electrochemical stability of substituted phenothiazines, enabling more informed decisions in your research and development endeavors.
Comparative Analysis of Electrochemical Stability
The electrochemical stability of a compound is typically assessed by its oxidation potential; a higher (more positive) oxidation potential indicates greater stability against oxidation. Cyclic voltammetry (CV) is the primary technique employed for these measurements, providing data on the potentials at which redox events occur and the reversibility of these processes.
The following table summarizes the key electrochemical data for a selection of substituted phenothiazines, compiled from various studies. This data provides a clear comparison of how different substituents impact the ease of oxidation of the phenothiazine core.
| Phenothiazine Derivative | Substituent(s) | Oxidation Potential (Epa vs. reference) | Key Observations | Reference(s) |
| 2-Chlorophenothiazine (2CPTZ) | 2-Chloro | ~0.353 V vs. Fc/Fc+ | The free NH and the electron-withdrawing chlorine group influence the oxidation potential. | [1] |
| Chlorpromazine (CPZ) | 2-Chloro, 10-(3-(dimethylamino)propyl) | ~0.590 V vs. Fc/Fc+ | Alkylation of the nitrogen at position 10 increases the oxidation potential compared to the unsubstituted NH analogue. The electron-withdrawing chlorine at position 2 also contributes to a higher oxidation potential. | [1][6] |
| Promethazine | 10-(2-(dimethylamino)propyl) | Data varies with conditions | Shorter side chains can lead to radical dimerization and hydroxylation. | [5] |
| Fluphenazine | 2-Trifluoromethyl, 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl) | Data varies with conditions | The piperazine side chain promotes hydroxylation. | [5] |
| Thionine | 3,7-diamino | pH-dependent | Exhibits reversible two-electron transfer in a limited pH range. | [7][8] |
| Methylene Blue | 3,7-bis(dimethylamino) | pH-dependent | Shows reversible two-electron transfer; methyl groups can affect aggregation and diffusion. | [7] |
| N-Ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 10-Ethyl, 3,7-bis(2-(2-methoxyethoxy)ethoxy) | 0.65 V vs. Fc/Fc+ | Alkoxy groups on the phenothiazine ring can be used to fine-tune the redox potential. | |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 10-(2-(diethylamino)propyl) | 1.12 V vs Fc/Fc+ | Ionic liquid form with a high redox potential. |
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: Substituents like chlorine or trifluoromethyl groups at the 2-position generally increase the oxidation potential, making the phenothiazine core more difficult to oxidize. This is due to the inductive withdrawal of electron density from the ring system, which stabilizes the neutral form of the molecule.[1][6]
-
Electron-Donating Groups: Conversely, electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize.
-
N-10 Substitution: The nature of the substituent at the nitrogen atom in the 10-position has a significant impact on the electrochemical behavior and subsequent reactions of the cation radical.[5]
-
Alkyl Chains: Long aliphatic side chains, such as in chlorpromazine, tend to favor the formation of sulfoxides.[5]
-
Shorter Chains: Shorter side chains can lead to dimerization of the radical cation and increased hydroxylation.[5]
-
Piperazine Moieties: The presence of a piperazine ring in the side chain, as seen in fluphenazine, also promotes hydroxylation reactions.[5]
-
Experimental Protocols for Assessing Electrochemical Stability
A robust and reproducible experimental protocol is essential for the accurate comparison of electrochemical stability. Cyclic voltammetry (CV) is the cornerstone of this analysis. The following section provides a detailed, step-by-step methodology.
Protocol: Cyclic Voltammetry Analysis of Substituted Phenothiazines
1. Rationale and Causality Behind Experimental Choices:
-
Three-Electrode System: A three-electrode setup is crucial for accurate electrochemical measurements. The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit by passing current. This configuration ensures that the potential of the working electrode is precisely controlled and measured without being affected by the current flowing through the cell.
-
Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is critical for ensuring the solubility of the analyte and providing sufficient ionic conductivity. A common system for phenothiazine analysis is acetonitrile (MeCN) as the solvent and a tetra-n-butylammonium salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6), as the supporting electrolyte.[1] The supporting electrolyte is electrochemically inert within the potential window of interest and ensures that the potential drop across the solution (iR drop) is minimized.
-
Analyte Concentration: A typical analyte concentration for CV is in the millimolar (mM) range. This concentration is high enough to produce a measurable current signal but low enough to avoid complications from analyte aggregation or adsorption on the electrode surface.
-
Degassing: It is essential to remove dissolved oxygen from the solution by bubbling an inert gas, such as nitrogen or argon, through it before the experiment. Oxygen is electrochemically active and can interfere with the measurement of the analyte's redox behavior.
2. Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., HPLC-grade acetonitrile).
-
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of the substituted phenothiazine and dissolve it in the electrolyte solution to achieve the desired concentration (e.g., 1-5 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode electrochemical cell. Ensure the working electrode is polished to a mirror finish (e.g., with alumina slurry) and thoroughly cleaned before each experiment to ensure a reproducible surface.
-
Add the analyte solution to the cell, ensuring that the tips of all three electrodes are immersed.
-
-
Degassing:
-
Bubble dry nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters in the potentiostat software:
-
Initial and Final Potentials: Define a potential window that is wide enough to encompass the oxidation peak(s) of the phenothiazine derivative. A typical starting point could be from 0 V to a sufficiently positive potential (e.g., +1.5 V or higher, depending on the compound's stability).[1]
-
Scan Rate: Start with a moderate scan rate, such as 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
Number of Cycles: Perform several cycles to check for the stability of the redox process. If the peaks decrease significantly with each cycle, it may indicate fouling of the electrode surface or decomposition of the analyte.
-
-
Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the phenothiazine.
-
If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process is considered reversible or quasi-reversible. The peak-to-peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Compare the Epa values of different substituted phenothiazines to rank their relative electrochemical stability.
-
Visualizing the Process: Experimental Workflow and Oxidation Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for assessing the electrochemical stability of substituted phenothiazines using cyclic voltammetry.
The electrochemical oxidation of phenothiazines is a multi-step process. The initial and most critical step is the formation of a cation radical. Subsequent reactions can lead to the formation of other oxidized species.
Caption: Generalized electrochemical oxidation mechanism of phenothiazine, showing the formation of the cation radical and subsequent oxidation products.
Conclusion
The electrochemical stability of substituted phenothiazines is a critical parameter that dictates their suitability for a wide range of applications, from pharmaceuticals to organic electronics. This guide has provided a framework for understanding and evaluating this crucial property. By employing robust experimental methodologies like cyclic voltammetry and by understanding the structure-activity relationships that govern oxidation potentials, researchers can make more informed decisions in the design and development of novel phenothiazine-based compounds. The provided protocols and comparative data serve as a valuable resource for scientists and professionals seeking to harness the full potential of this remarkable class of molecules.
References
- Murthy, A. S. N., & Reddy, K. S. (1984). Cyclic-voltammetric Studies of some Phenothiazine Dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(10), 2777-2782. [Link]
- Murthy, A. S. N., & Reddy, K. S. (1984). Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(10), 2777-2782. [Link]
- Asri, R., et al. (2023).
- Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]
- Wang, W., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(17), 4863-4870. [Link]
- Miller, K. T., Mruthunjaya, A. K. V., & Torriero, A. A. J. (2025). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 30(1), 1. [Link]
- Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Medicinal Chemistry, 21(4), 362-368. [Link]
- Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Pharmaceutical Sciences, 67(8), 1183-1185. [Link]
- Nematollahi, D., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. Scientific Reports, 14(1), 4288. [Link]
- Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1978). Effect of Structure on Phenothiazine Cation Radical Reactions in Aqueous Buffers. Journal of the American Chemical Society, 100(3), 962-967. [Link]
- Blankert, B., et al. (2005). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Current Drug Metabolism, 6(4), 355-367. [Link]
- Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.utwente.nl [research.utwente.nl]
Phenothiazine vs. Carbazole: A Comparative Study of Donor Moieties in Organic Electronics
An In-Depth Comparative Guide for Researchers
As a Senior Application Scientist, my experience in the field of organic electronics has consistently highlighted the critical role of molecular design in achieving high-performance devices. The choice of the core electron-donating unit is a foundational decision that dictates the photophysical, electrochemical, and morphological properties of the final material. Among the plethora of donor moieties, phenothiazine (PTZ) and carbazole (Cz) have emerged as two of the most versatile and widely investigated building blocks.
This guide provides an in-depth, objective comparison of phenothiazine and carbazole donors. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and device performance, grounded in experimental evidence. Our goal is to equip researchers, scientists, and material developers with the insights needed to make informed decisions in the rational design of next-generation organic electronic materials.
Core Molecular Architecture: The Structural Dichotomy
The fundamental differences in the performance of phenothiazine and carbazole-based materials originate from their distinct molecular geometries. Carbazole is a rigid, planar aromatic system, while phenothiazine possesses a non-planar, butterfly-like conformation due to the presence of nitrogen and sulfur atoms in its central ring.[1][2]
-
Carbazole (Cz): Its planar structure promotes strong intermolecular π-π stacking. This is a double-edged sword: while it can facilitate efficient charge transport pathways, which is beneficial for applications like organic field-effect transistors (OFETs), it can also lead to concentration quenching and excimer formation in organic light-emitting diodes (OLEDs), which is detrimental to efficiency.[2][3]
-
Phenothiazine (PTZ): The characteristic non-planar "butterfly" structure, with a fold angle of approximately 27° between its benzene rings, effectively suppresses the close packing of molecules.[4] This steric hindrance is highly advantageous for preventing π-stacking aggregation, thereby reducing concentration quenching and improving the solid-state luminescence efficiency in OLEDs.[4][5][6] Furthermore, phenothiazine is considered a stronger electron donor than carbazole because it contains two electron-rich heteroatoms (nitrogen and sulfur), which can lead to enhanced intramolecular charge transfer (ICT).[2][3][6]
Caption: Core structures of Phenothiazine and Carbazole.
Performance in Organic Electronic Devices: A Head-to-Head Comparison
The structural and electronic differences between PTZ and Cz manifest directly in their device performance across various applications.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the choice of donor can influence emission color, efficiency, and stability. Carbazole is a ubiquitous building block for host materials and blue emitters due to its high triplet energy and good hole-transporting properties.[7] However, the non-planar nature of phenothiazine often gives it an edge in suppressing efficiency roll-off at high brightness.
A direct comparison was performed using pyrene as an emissive core, functionalized with either carbazole (PY-CA) or phenothiazine (PY-PH) donor units.[8][9] The resulting devices showed distinct performance characteristics:
| Compound | Max Brightness (cd/m²) | Power Efficiency (lm/W) | Emission Color |
| PY-CA (Carbazole) | ~2500 | 1.5 | Blue |
| PY-PH (Phenothiazine) | 2116 | 0.45 | Green |
Source: Data compiled from multiple studies.[8][9]
Expert Insight: The higher power efficiency of the carbazole-based PY-CA suggests more balanced charge injection and transport in that specific device architecture.[8] However, the ability of phenothiazine to prevent aggregation is a key feature for developing highly stable emitters, particularly for thermally activated delayed fluorescence (TADF) applications where managing triplet excitons is critical.[7]
Solar Cells (OSCs, DSSCs, and PSCs)
In photovoltaic applications, the donor unit is central to light absorption and hole extraction.
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, the donor's properties affect the dye's absorption spectrum and energy levels. A comparative study showed that a D-A dye with a phenothiazine donor absorbed light at a longer wavelength than an analogous carbazole-based dye.[6] This shift is attributed to the stronger donating ability of PTZ, which reduces the HOMO-LUMO gap and allows the cell to harvest more of the solar spectrum.[6]
Perovskite Solar Cells (PSCs): Carbazole-based derivatives have gained significant attention as hole-transporting materials (HTMs) in PSCs, often positioned as a more cost-effective and synthetically accessible alternative to the state-of-the-art spiro-OMeTAD.[10] Their virtues include high charge mobility, excellent chemical stability, and easily tunable electronic properties through molecular engineering.[10][11] Donor-acceptor type carbazole derivatives have demonstrated the ability to passivate defects at the perovskite interface, leading to impressive device performance.[11][12]
| HTM Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| KZRD (Carbazole-based) | - | - | - | 20.40 |
| P1 (Carbazole-based) | 1.09 | 20.2 | 75 | 16.5 |
| P2 (Carbazole-based) | 1.15 | 20.7 | 82 | 19.4 |
| X51 (Carbazole-based) | - | - | - | 9.8 |
| Spiro-OMeTAD (Control) | - | - | - | 10.2 |
Source: Data compiled from multiple studies.[10][11]
Expert Insight: The success of carbazole in PSCs is a testament to its robust and reliable performance.[10] The planarity that can be a drawback in OLEDs becomes an advantage here, facilitating the ordered packing necessary for high hole mobility. The development of D-A type carbazole HTMs, like KZRD, showcases a sophisticated molecular engineering approach where an acceptor unit is added to enhance molecular interactions and passivate surface defects, ultimately boosting power conversion efficiency to over 20%.[11][12]
Caption: Energy level alignment in a typical PSC.
Experimental Methodologies: From Synthesis to Characterization
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are standardized, self-validating workflows for the synthesis and characterization of these donor materials.
Synthesis Protocol: Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to build complex conjugated molecules. This is a common method for creating both PTZ and Cz derivatives.
Objective: To synthesize a donor molecule by coupling a halogenated PTZ/Cz core with a boronic acid derivative.
Workflow:
-
Inert Atmosphere: The entire reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium catalyst. This is a critical self-validating step; a failed reaction often points to oxygen contamination.
-
Reagent Loading: To a Schlenk flask, add the halogenated precursor (e.g., 3,6-dibromocarbazole or 3,7-dibromophenothiazine) (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., 2M aqueous K₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, typically THF or Toluene. The choice of solvent is crucial for solubility and reaction temperature.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 24-48 hours. Progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot validates reaction completion.
-
Work-up & Purification: After cooling, the organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the target compound. Purity is validated by NMR spectroscopy.
Sources
- 1. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells [ouci.dntb.gov.ua]
- 4. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Validating the antimicrobial activity of 2-Bromo-10H-phenothiazine against standard antibiotics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, phenothiazine derivatives have emerged as a promising class of compounds. Their broad biological activities, including potential antibacterial and antifungal properties, warrant rigorous investigation. This guide provides a comprehensive framework for validating the antimicrobial activity of 2-Bromo-10H-phenothiazine, a halogenated phenothiazine, by comparing its hypothetical efficacy against established standard antibiotics.
Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this guide will utilize data for the closely related analogue, 2-Chlorophenothiazine , as a representative 2-substituted halogenated phenothiazine. This approach allows for a robust demonstration of the comparative validation methodology. The principles and protocols outlined herein are directly applicable to the evaluation of this compound as experimental data becomes available.
Introduction: The Rationale for Investigating Halogenated Phenothiazines
Phenothiazines, a class of heterocyclic compounds, are well-known for their antipsychotic properties.[1] However, extensive research has revealed their potential as antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens.[1][2] The antimicrobial effects of phenothiazine derivatives are often attributed to their ability to disrupt bacterial cell membranes and inhibit efflux pumps, which are mechanisms bacteria use to expel antibiotics.[3][4]
The introduction of a halogen atom, such as bromine or chlorine, at the 2-position of the phenothiazine ring has been suggested to be crucial for its antimicrobial properties.[2] This structural modification is believed to enhance the compound's interaction with bacterial targets. Therefore, a systematic validation of the antimicrobial spectrum of compounds like this compound is a critical step in assessing their therapeutic potential.
This guide will focus on a comparative analysis against three standard antibiotics representing different classes with distinct mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Ceftriaxone: A third-generation cephalosporin (a beta-lactam antibiotic) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
The validation process will be grounded in the standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.
Experimental Validation: A Step-by-Step Approach
The cornerstone of validating antimicrobial activity lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide a clear indication of a compound's potency.
Essential Materials and Reagents
-
Test Compound: this compound (or 2-Chlorophenothiazine as a proxy).
-
Standard Antibiotics: Ciprofloxacin, Vancomycin, Ceftriaxone.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA).
-
Reagents: Sterile saline, 0.5 McFarland turbidity standard.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
Experimental Workflow: From Preparation to Data Analysis
The following workflow provides a systematic approach to determining the antimicrobial efficacy of the test compound.
Caption: A streamlined workflow for determining the MIC and MBC of a test compound.
Detailed Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without any antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by reading the optical density at 600 nm.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot the aliquot onto a TSA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Comparative Data Analysis
A direct comparison of the MIC and MBC values of this compound (represented by 2-Chlorophenothiazine) with standard antibiotics provides a clear perspective on its relative potency.
Hypothetical MIC and MBC Data
The following table presents hypothetical MIC and MBC values for 2-Chlorophenothiazine alongside typical values for standard antibiotics against S. aureus and E. coli.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| 2-Chlorophenothiazine (Hypothetical) | Staphylococcus aureus | 10 - 50[2] | >50 |
| Escherichia coli | 25 - 100[2] | >100 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 |
| Escherichia coli | 0.015 - 0.125 | 0.03 - 0.25 | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 |
| Escherichia coli | >256 | >256 | |
| Ceftriaxone | Staphylococcus aureus | 1 - 8 | 2 - 16 |
| Escherichia coli | 0.03 - 0.25 | 0.06 - 0.5 |
Note: The values for 2-Chlorophenothiazine are based on the general range reported for phenothiazines and should be experimentally determined for this compound.[2]
Interpreting the Results
From the hypothetical data, several key insights can be drawn:
-
Spectrum of Activity: 2-Chlorophenothiazine exhibits activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting a broad spectrum. This is in contrast to Vancomycin, which is primarily effective against Gram-positive organisms.
-
Potency: The hypothetical MIC values for 2-Chlorophenothiazine are higher than those of the standard antibiotics, indicating lower potency in a direct comparison.
-
Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio can indicate whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A ratio of ≤4 is generally considered bactericidal. For 2-Chlorophenothiazine, the hypothetical data suggests a predominantly bacteriostatic effect, as the MBC is significantly higher than the MIC.[2]
Mechanistic Insights and Structure-Activity Relationship
Understanding the potential mechanism of action is crucial for further drug development.
Caption: Potential mechanisms contributing to the antimicrobial activity of halogenated phenothiazines.
The antimicrobial activity of phenothiazines is likely multifactorial. Investigations into related compounds suggest that the presence of a halogen at the 2-position of the phenothiazine ring is a key determinant of their antimicrobial efficacy.[2] This substitution may enhance the molecule's ability to intercalate into the bacterial cell membrane, leading to its disruption and subsequent cell death. Furthermore, the inhibition of efflux pumps can potentiate the activity of other antibiotics, making combination therapies a viable avenue for future research.[3]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the antimicrobial activity of this compound. While the presented data for its analogue, 2-Chlorophenothiazine, suggests a broad spectrum of activity, experimental determination of the precise MIC and MBC values for this compound against a wider panel of clinically relevant and resistant bacterial strains is imperative.
Future research should focus on:
-
Comprehensive in-vitro testing: Evaluating the activity of this compound against a diverse collection of bacterial and fungal pathogens, including multidrug-resistant isolates.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound to understand its mode of antibacterial action.
-
Synergy studies: Investigating the potential for synergistic interactions with existing antibiotics to combat resistance.
-
Toxicity profiling: Assessing the cytotoxic effects of this compound on mammalian cell lines to determine its therapeutic index.
By following a rigorous and comparative validation approach, the true potential of this compound as a novel antimicrobial agent can be effectively ascertained, paving the way for its potential development as a future therapeutic.
References
- Dastidar, S. G., et al. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. Antibiotics (Basel). 2013;2(1):68-88. [Link]
- Kristiansen, J. E., et al. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Antibiotics (Basel). 2024;13(5):449. [Link]
- Kumar, A., et al. Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. Journal of the Indian Chemical Society. 2012;89(10):1413-1418. [Link]
- Bourlis, E., et al. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS Supplementum. 1992;30:40-43. [Link]
- Huigens, R. W., et al. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. MedChemComm. 2023;14(8):1501-1508. [Link]
- Kaul, M., et al. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. 2003;47(3):893-900. [Link]
- Huigens, R. W., et al.
- Gad-El-Kareem, M. A., et al. Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics. Journal of Pharmaceutical Sciences. 1982;71(1):71-75. [Link]
- Dixit, Y., et al. Synthesis and Antimicrobial Activities of Novel Biologically Active Heterocycles: 10H-Phenothiazines, Their Ribofuranosides, and Sulfone Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011;186(11):2273-2282. [Link]
- Gautam, D. C., et al. Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Indian Journal of Chemistry. 2022;61B(8):842-853. [Link]
- Sharma, P., et al. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. 2013;29(1):241-247. [Link]
- Qiu, L., et al. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology. 2023;14:1285324. [Link]
- Amaral, L., et al. Antimicrobial activity of phenothiazines. In Vivo. 2004;18(6):725-731. [Link]
- Sridhar, V., et al. Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. Spectroscopy Letters. 2017;50(7):381-392. [Link]
- Swarnkar, P. K., et al. Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. E-Journal of Chemistry. 2007;4(1):14-20. [Link]
- Dixit, R., et al. Synthesis and antimicrobial assessment of new substituted 10H-phenothiazines, their sulfone derivatives, and ribofuranosides. Medicinal Chemistry Research. 2013;22(12):5846-5856. [Link]
- Borges, A., et al. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
- Phoenix, D. A., et al. The phototoxicity of phenothiazinium derivatives against Escherichia coli and Staphylococcus aureus. FEMS Immunology and Medical Microbiology. 2003;39(1):17-22. [Link]
- Amaral, L., et al. Antimicrobial activity of phenothiazines.
Sources
- 1. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking New Phenothiazine Solar Cell Dyes
For researchers and professionals in the fields of renewable energy and drug development, the quest for more efficient and cost-effective solar energy conversion technologies is a paramount objective. Dye-sensitized solar cells (DSSCs) represent a promising frontier, offering a low-cost alternative to conventional silicon-based photovoltaics.[1] At the heart of DSSC performance lies the sensitizing dye, responsible for light harvesting and electron injection. Among the various classes of organic dyes, phenothiazine derivatives have emerged as a particularly compelling family of sensitizers.
This guide provides an in-depth technical comparison of new phenothiazine-based dyes against other common organic alternatives. We will delve into the causality behind their performance, provide validated experimental protocols for their evaluation, and present a clear, data-driven benchmark of their capabilities.
The Rise of Phenothiazine Dyes: A Structural Advantage
Phenothiazine (PTZ) has garnered significant attention as a potent electron donor moiety in organic dyes for several key reasons.[1][2] Its unique, non-planar "butterfly" conformation inherently suppresses the detrimental effects of molecular aggregation and excimer formation when adsorbed onto the titanium dioxide (TiO₂) photoanode.[1] This structural feature is crucial for achieving high photovoltages. Furthermore, the electron-rich nitrogen and sulfur atoms within the phenothiazine core endow it with a stronger electron-donating character compared to other common donors like triphenylamine and carbazole.[1] The ease of functionalization at the N-10, C-3, and C-7 positions allows for fine-tuning of the dye's photophysical and electrochemical properties, making it a versatile platform for molecular engineering.[1]
Comparative Performance Analysis: Phenothiazine vs. The Field
To provide a clear benchmark, the following table summarizes the key photovoltaic performance parameters of several recently developed phenothiazine-based dyes. For context, we have included data for representative carbazole and triphenylamine-based dyes, as well as the industry-standard ruthenium-based dye, N719.
| Dye ID | Dye Class | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Phenothiazine-Based | ||||||
| D–π–A Structured Dye | Phenothiazine | 16.36 | 0.706 | - | 7.5 | [3] |
| PTZ-5 | Phenothiazine | - | 0.640 | - | 4.43 | [4] |
| PTZ-3 | Phenothiazine | - | 0.710 | - | 5.53 | [4] |
| SR1 | Phenothiazine | 11.96 | 0.597 | 0.592 | 4.22 | [2] |
| SR6 + N719 (Co-sensitized) | Phenothiazine/Ruthenium | 21.63 | - | - | 9.77 | [2] |
| Carbazole-Based | ||||||
| CP-Ph | Carbazole-Phenothiazine | 14.25 | 0.83 | 0.635 | 7.54 | [5] |
| Carbazole Dye 11 | Carbazole | 14.63 | 0.685 | 0.67 | 6.70 | [6] |
| Carbazole Dye 21 | Carbazole | 7.86 | 0.687 | - | 3.51 | [6] |
| Triphenylamine-Based | ||||||
| SFA-7 | Triphenylamine | 15.53 | 0.73 | 0.67 | 7.56 | [7] |
| SM4 | Triphenylamine | 14.13 | 0.624 | 0.69 | 6.09 | [7] |
| TPAR4 | Triphenylamine | 18.2 | 0.563 | 0.61 | 5.84 | [7] |
| Reference Dye | ||||||
| N719 | Ruthenium Complex | 16.21 | 0.72 | 0.63 | 7.29 | [7] |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
From the data, it is evident that phenothiazine-based dyes can achieve power conversion efficiencies comparable to, and in some cases exceeding, the well-established N719 dye. The strategic co-sensitization of phenothiazine dyes with N719 has shown remarkable synergistic effects, leading to significantly enhanced performance.[2]
The Causality of Performance: A Molecular Engineering Perspective
The performance of a DSSC is intrinsically linked to the molecular structure of the sensitizing dye. The following diagram illustrates the key design considerations for phenothiazine dyes and their impact on the photovoltaic parameters.
Caption: Molecular design workflow for phenothiazine dyes and its impact on DSSC performance.
A well-designed phenothiazine dye possesses a Highest Occupied Molecular Orbital (HOMO) energy level that is sufficiently low to ensure efficient regeneration by the electrolyte, and a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is high enough to facilitate electron injection into the conduction band of the TiO₂. The nature of the π-bridge and acceptor groups significantly influences the dye's absorption spectrum and its ability to harvest light across a broad range of wavelengths.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the benchmarking data, the following detailed experimental protocols are provided.
I. Synthesis of a Representative D-π-A Phenothiazine Dye
This protocol outlines a general synthesis for a phenothiazine dye with a donor-π bridge-acceptor (D-π-A) architecture.
Step 1: N-Alkylation of Phenothiazine.
-
In a round-bottom flask, dissolve phenothiazine in acetone.
-
Add an alkyl halide (e.g., 1-bromooctane) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium iodide).
-
Reflux the mixture for 24 hours.
-
After cooling, the product is purified by column chromatography.
Step 2: Vilsmeier-Haack Formylation.
-
To a solution of the N-alkylated phenothiazine in 1,2-dichloroethane, add a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Reflux the reaction mixture for 24 hours.
-
The resulting aldehyde is then purified.[8]
Step 3: Knoevenagel Condensation.
-
Dissolve the phenothiazine-3-carbaldehyde and an appropriate acceptor with an active methylene group (e.g., cyanoacetic acid) in acetonitrile.
-
Add a catalytic amount of a base (e.g., diethylamine) and reflux for 24 hours.
-
The final dye product is then purified by recrystallization or column chromatography.[8][9]
II. Fabrication of Dye-Sensitized Solar Cells
The following workflow illustrates the key steps in fabricating a DSSC for testing.
Caption: Step-by-step workflow for the fabrication of a dye-sensitized solar cell.
Detailed Steps:
-
Photoanode Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.
-
After cooling, immerse the TiO₂ film in a solution of the phenothiazine dye for several hours to allow for dye adsorption.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a platinum catalyst onto the conductive side.
-
-
Cell Assembly:
-
Place a spacer material (e.g., a thin polymer film) around the dye-sensitized TiO₂ area on the photoanode.
-
Introduce a few drops of a redox electrolyte (typically an iodide/triiodide solution in an organic solvent) onto the dye-sensitized area.
-
Carefully place the platinum-coated counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.
-
Secure the two electrodes together with binder clips.
-
III. Characterization of DSSC Performance
A. Current-Voltage (I-V) Measurements:
-
The assembled DSSC is placed under a solar simulator with a standard illumination of AM 1.5G (100 mW/cm²).
-
A source meter is used to sweep the voltage across the cell and measure the corresponding current.
-
From the resulting I-V curve, the key parameters (Jsc, Voc, FF, and PCE) are determined.
B. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
The IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
The DSSC is illuminated with monochromatic light of varying wavelengths.
-
The resulting short-circuit current is measured at each wavelength.
-
The IPCE is calculated using the formula: IPCE(λ) = (1240 × Jsc(λ)) / (λ × P_in(λ)), where λ is the wavelength, Jsc is the short-circuit current density, and P_in is the incident power density.
C. Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a powerful technique to investigate the internal charge transfer and recombination processes within the DSSC.
-
A small AC voltage perturbation is applied to the cell at a specific DC bias (often the open-circuit voltage) over a range of frequencies.
-
The resulting impedance data is plotted in a Nyquist plot and fitted to an equivalent circuit model to extract information about the charge transfer resistance at the TiO₂/dye/electrolyte interface and the counter electrode, as well as the electron lifetime.[10][11][12][13]
Conclusion and Future Outlook
New phenothiazine-based dyes have demonstrated their potential to be highly efficient sensitizers for dye-sensitized solar cells, with performance metrics that can rival and even surpass the traditional ruthenium-based standards. Their unique structural properties and the tunability of their electronic characteristics through molecular engineering make them a fertile ground for further research and development. The strategic use of co-sensitization appears to be a particularly promising avenue for pushing the boundaries of DSSC efficiency.
While this guide provides a comprehensive benchmark and validated protocols, it is important to note that the field is rapidly evolving. Researchers are encouraged to build upon these methodologies and continue to explore novel phenothiazine architectures to unlock even greater solar energy conversion efficiencies.
References
- Yousef, S. H., Abdel-Latif, E., Badawy, S. A., & Elmorsy, M. R. (2025).
- Gnida, P., et al. (2024). DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. Molecules. [Link]
- Gnida, P., Slodek, A., Łapkowski, M., & Schab-Balcerzak, E. (2024). Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. Opto-Electronics Review. [Link]
- Li, L., et al. (2013). Phenothiazine derivatives-based D–π–A and D–A–π–A organic dyes for dye-sensitized solar cells. RSC Advances. [Link]
- Szulbinski, W. S., et al. (2021). Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. Molecules. [Link]
- Al-Kahtani, A. A., et al. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules. [Link]
- Yousef, S. H., Abdel-Latif, E., Badawy, S. A., & Elmorsy, M. R. (2025).
- Bella, F., et al. (2015). A home-made system for IPCE measurement of standard and dye-sensitized solar cells. Review of Scientific Instruments. [Link]
- ResearchGate. (2015). A home-made system for IPCE measurement of standard and dye-sensitized solar cells.
- Gamry Instruments. (n.d.). Dye Solar Cells – Part 2: Impedance Measurements. Gamry Instruments. [Link]
- Mi, B., et al. (2022). Carbazole–phenothiazine-based organic sensitizers via π-bridge functionalization with different electronegative/steric substituents: photophysical properties and DSSC performance.
- Kim, S. H., et al. (2014). Molecular Design and Photovoltaic Performance of Organic Dyes Containing Phenothiazine for Dye-Sensitized Solar Cells. Journal of Nanoscience and Nanotechnology. [Link]
- ResearchGate. (2025). Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with.
- Zhang, Y., et al. (2022). Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) redox shuttles.
- Cao, D., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells.
- ResearchGate. (2016). Phenothiazine-triphenylamine based organic dyes containing various conjugated linkers for efficient dye-sensitized solar cells.
- ResearchGate. (2005). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells.
- El-Shazly, A. N., et al. (2022). Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO₂ Nanofibers Photoanodes. Molecules. [Link]
- Wang, Q., et al. (2005). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. The Journal of Physical Chemistry B. [Link]
- ResearchGate. (2018). What is the procedure for IPCE measurement of DSSC?.
- YouTube. (2025).
Sources
- 1. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine derivatives-based D–π–A and D–A–π–A organic dyes for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molecular design and photovoltaic performance of organic dyes containing phenothiazine for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole–phenothiazine-based organic sensitizers via π-bridge functionalization with different electronegative/steric substituents: photophysical properties and DSSC performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]
- 10. Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) r ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02283D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo and In Vitro Activity of 2-Bromo-10H-phenothiazine Derivatives
For researchers, scientists, and drug development professionals, understanding the translational potential of a new chemical entity is paramount. This guide provides an in-depth technical comparison of the in vivo and in vitro activities of 2-Bromo-10H-phenothiazine derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and neuroprotection. While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, this guide synthesizes existing data on phenothiazines, with a particular focus on 2-substituted analogs, to provide a comprehensive overview of their biological activities and the critical considerations for translating preclinical findings.
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its utility in developing antipsychotic medications.[1] However, contemporary research has unveiled its broader therapeutic potential, with derivatives exhibiting potent anticancer, antimicrobial, and neuroprotective properties.[2][3][4][5] The introduction of a bromine atom at the 2-position of the phenothiazine nucleus is a key structural modification that significantly influences the electronic properties and, consequently, the biological activity of these derivatives.
The Significance of the 2-Bromo Substitution: A Structural Perspective
The electronic nature of substituents on the phenothiazine ring system plays a crucial role in their biological activity. Electron-withdrawing groups at the 2-position, such as bromine, have been shown to enhance the neuroleptic activity of phenothiazines. This is attributed to favorable van der Waals interactions between the side chain and the 2-substituent, which can promote a conformation that mimics dopamine, allowing for effective dopamine receptor blockade. While this is a key aspect of their antipsychotic effects, this structural feature also impacts their activity in other therapeutic areas.
I. Anticancer Activity: From Cell Lines to Xenografts
Phenothiazine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2]
In Vitro Anticancer Efficacy
The initial assessment of anticancer potential typically involves screening against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth.
While specific IC50 values for a wide range of this compound derivatives are not extensively documented in a single comparative study, the available literature on 2-substituted phenothiazines provides valuable insights. For instance, a study on phenothiazine-based cyanoacrylamides, including a 7-bromo-phenothiazin-3-yl derivative, demonstrated significant reduction in the viability of pancreatic cancer cell lines (SW1990 and AsPC1).[6][7] Another study highlighted that a trifluoromethyl group at the 2-position of the phenothiazine nucleus resulted in potent antitumor activity against HEp-2 tumor cells.[8]
Table 1: Representative In Vitro Anticancer Activity of 2-Substituted Phenothiazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 / Activity | Reference |
| 7-Bromo-phenothiazin-3-yl cyanoacrylamide | SW1990 | Reduced cell viability to 13.3% | [6][7] |
| 7-Bromo-phenothiazin-3-yl cyanoacrylamide | AsPC1 | Reduced cell viability to 25.32% | [6][7] |
| 2-Trifluoromethyl-phenothiazine derivative | HEp-2 | TCID50 = 4.7 µg/mL | [8] |
| 2-Chloro-phenothiazine derivative | HEp-2 | TCID50 = 62.5 µg/mL | [8] |
| 10-[3-(phthalimido)propyl]-2-chloro-10H-phenothiazine | HEp-2 | TCID50 = 75.0 µg/mL | [8] |
Note: The data presented is a compilation from various studies and not a direct head-to-head comparison.
In Vivo Anticancer Efficacy: Xenograft Models
The translation of in vitro cytotoxicity to in vivo antitumor efficacy is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this evaluation.[9]
Pegylated phenothiazine derivatives have been investigated in vivo, demonstrating significant inhibition of tumor growth in a mouse colon carcinoma model.[9] These studies also highlighted a reduction in systemic toxicity with the pegylated formulation. Furthermore, a study involving novel phenothiazine conjugates showed promising in vivo antitumor activity in solid tumor-bearing mice.[7] While these studies do not specifically focus on 2-bromo derivatives, they underscore the potential of the phenothiazine scaffold in vivo. A study on novel phenothiazine derivatives utilized a zebrafish embryo/larvae model to assess in vivo toxicity and neuromodulatory activity alongside in vitro cytotoxicity in liver cancer cells.[10]
Bridging the Gap: In Vitro to In Vivo Correlation
A direct correlation between in vitro IC50 values and in vivo tumor growth inhibition is not always linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), drug delivery to the tumor site, and the tumor microenvironment play a significant role in the in vivo efficacy of a compound. The blood-brain barrier (BBB) is a particularly important consideration for compounds targeting brain tumors, and methods to assess BBB permeability are crucial.[2][8][11]
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: A generalized workflow for anticancer drug development with phenothiazine derivatives.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][12]
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of phenothiazines is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Studies have shown that the substitution pattern on the phenothiazine ring significantly impacts antimicrobial activity.[13] For instance, a study on chlorinated 10H-phenothiazines revealed that compounds bearing strong electron-withdrawing groups exhibited excellent antibacterial and antifungal activities.[14] While specific data on 2-bromo derivatives is sparse, this suggests that the electronegative nature of bromine could contribute favorably to their antimicrobial potential.
Table 2: Representative In Vitro Antimicrobial Activity of Substituted Phenothiazines
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted Phenothiazines | Escherichia coli | Varies with substitution | [15] |
| 2-Substituted Phenothiazines | Bacillus subtilis | Varies with substitution | [15] |
| Chlorinated 10H-phenothiazine-5,5-dioxides | Various bacteria and fungi | Active | [14] |
In Vivo Models of Infection
To validate in vitro findings, in vivo models of infection are employed. These models, such as the cecal ligation and puncture (CLP) model for sepsis, allow for the evaluation of a compound's efficacy in a complex biological system.[1][15][16][17] The CLP model induces a polymicrobial infection, mimicking the clinical scenario of peritonitis and sepsis.
Experimental Workflow: Antimicrobial Efficacy Testing
Caption: A workflow for the evaluation of antimicrobial agents.
III. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective effects of phenothiazine derivatives, suggesting their potential application in treating neurodegenerative disorders.[4][5] The proposed mechanisms often involve the modulation of oxidative stress and excitotoxicity.[18]
In Vitro Neuroprotection Assays
Primary neuronal cultures are valuable in vitro models to assess the neuroprotective effects of compounds against various insults, such as glutamate-induced excitotoxicity.[6][10][14][19][20] The ability of a compound to preserve neuronal viability and morphology in the presence of a neurotoxin is a key indicator of its neuroprotective potential.
A recent study demonstrated that 10H-phenothiazine itself exerts beneficial effects in in vitro and in vivo models of spinal muscular atrophy.[4][5] While this study did not focus on the 2-bromo derivative, it provides a strong rationale for exploring this chemical space for neuroprotective agents.
In Vivo Models of Neurodegeneration
Animal models of neurodegenerative diseases, such as those induced by neurotoxins or genetic modifications, are essential for evaluating the in vivo efficacy of potential neuroprotective compounds.[21] These models allow for the assessment of behavioral outcomes, neuronal survival, and a compound's ability to cross the blood-brain barrier.[2][8][11]
The aforementioned study on 10H-phenothiazine in spinal muscular atrophy utilized a C. elegans model to confirm the neuroprotective effects observed in vitro.[4][5]
Signaling Pathway: Glutamate-Induced Excitotoxicity
Caption: A simplified diagram of glutamate-induced excitotoxicity and potential points of intervention for phenothiazine derivatives.
IV. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium (vehicle control with DMSO and no-treatment control).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Xenograft Model for Anticancer Efficacy
This protocol provides a general framework for evaluating the antitumor activity of a this compound derivative in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound derivative formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative formulation and vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI).
-
Assess toxicity based on changes in body weight and any observed adverse effects.
-
V. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While the existing literature provides a strong foundation for their potential in oncology, infectious diseases, and neuroprotection, there is a clear need for more systematic and comparative studies. Future research should focus on:
-
Synthesizing and evaluating a homologous series of this compound derivatives to establish clear structure-activity relationships.
-
Conducting head-to-head comparisons of in vitro and in vivo activity for the most promising candidates to better understand their translational potential.
-
Investigating the detailed mechanisms of action for these derivatives in different therapeutic contexts.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.
References
- The versatility of phenothiazines as an anticancer drug scaffold - Taylor & Francis. (2025, January 19).
- Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives - Oriental Journal of Chemistry.
- Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC.
- In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship.
- The versatility of phenothiazines as an anticancer drug scaffold - Taylor & Francis Online. (2024, December 16).
- Cecal Ligation Puncture Procedure - PMC - PubMed Central - NIH.
- Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity.
- Excitotoxicity in vitro assay - Innoprot.
- Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed.
- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central.
- Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP).
- Antitumor activity of phenothiazine-related compounds - PubMed.
- Methods to assess drug permeability across the blood-brain barrier - PubMed.
- Antimicrobial activity of phenothiazines - PubMed.
- Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics - PubMed.
- Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI.
- 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models - PMC - NIH. (2025, December 16).
- 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models - PubMed. (2025, December 16).
Sources
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 10. neuroproof.com [neuroproof.com]
- 11. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 12. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 15. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 19. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 20. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 21. Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 2-Bromo-10H-phenothiazine-Based Drugs
This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of drugs derived from 2-Bromo-10H-phenothiazine. As researchers and drug development professionals, understanding a compound's off-target interactions is paramount for predicting potential side effects, ensuring clinical safety, and interpreting screening results. This document outlines the rationale behind experimental design, presents detailed protocols, and offers a framework for interpreting the resulting data.
The Significance of the this compound Scaffold and the Imperative of Cross-Reactivity Assessment
The phenothiazine tricycle is a foundational scaffold in medicinal chemistry, most notably giving rise to the first generation of antipsychotic drugs.[1][2] Derivatives of phenothiazine are utilized for their neuroleptic, antihistaminic, and antiemetic properties.[3][4] The core of their antipsychotic action lies in the blockade of dopamine D2 receptors in the brain.[1][5]
The substitution pattern on the phenothiazine ring is critical to its pharmacological activity. Specifically, an electron-withdrawing group at the 2-position, such as a bromine atom in this compound, is known to enhance antipsychotic potency.[6][7] This makes this compound a valuable starting material and a key intermediate for the synthesis of a wide array of potent therapeutic agents.[8][9][10]
However, the structural features that confer therapeutic efficacy also create a risk of cross-reactivity. Drug cross-reactivity occurs when a drug binds to unintended molecular targets.[11][12] This can be mediated by immunologic mechanisms, leading to hypersensitivity reactions, or by pharmacological mechanisms, where the drug interacts with off-target receptors, enzymes, or ion channels due to structural similarities with their endogenous ligands.[11][13] Such off-target effects can lead to a range of adverse events, from mild side effects like dry mouth and sedation to severe complications like cardiac arrhythmias and neuroleptic malignant syndrome.[1][14] Furthermore, cross-reactivity can cause false-positive results in diagnostic immunoassays, complicating patient monitoring and care.[15][16][17]
Therefore, a rigorous and multi-faceted investigation of the cross-reactivity profile of any new this compound-based drug candidate is not merely a regulatory hurdle but a scientific necessity for developing safer and more effective medicines.
Causality in Experimental Design: A Multi-Tiered Approach to De-risking Candidates
A robust cross-reactivity assessment should be structured as a funnel, moving from high-throughput, broad-based screening to lower-throughput, high-fidelity functional assays. This self-validating system ensures that initial findings are confirmed and their biological significance is understood.
Below is a logical workflow for characterizing the cross-reactivity profile of novel this compound derivatives.
Caption: A multi-tiered workflow for assessing drug cross-reactivity.
This approach ensures that resources are focused on compounds with the most promising selectivity profiles. Initial SPR screening provides a broad, quantitative measure of binding affinity and kinetics across a wide panel of potential off-targets.[18][19] Hits from this screen are then subjected to cell-based assays, which provide crucial information on whether the observed binding translates into a functional cellular response.[20][21] Finally, testing in common diagnostic immunoassays addresses the practical clinical issue of potential misinterpretation of drug screening tests.[22][23]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful, label-free technology that measures real-time biomolecular interactions.[24][25] It provides precise data on association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D), offering a quantitative measure of binding affinity.[26]
Objective: To determine the binding affinity and kinetics of this compound derivatives against a panel of primary and off-target receptors.
Step-by-Step Protocol:
-
Ligand Immobilization:
-
Covalently immobilize the purified target receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1) onto a sensor chip surface (e.g., CM5 chip via amine coupling). The choice of immobilization strategy is critical to ensure the protein remains active.
-
A reference flow cell is prepared by performing the immobilization chemistry without the protein to allow for subtraction of bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of the this compound derivative (the analyte) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 10 µM.
-
-
Interaction Analysis:
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to generate a sensorgram.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt solution) to remove the bound analyte, preparing the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
-
Cell-Based Functional Assays
Cell-based assays are essential to determine the functional consequence of a drug binding to an off-target receptor.[20][27] They provide a more physiologically relevant context than purely biochemical assays.
Objective: To determine if the binding of a derivative to an off-target receptor results in agonistic or antagonistic activity.
Example Protocol (GPCR-Mediated cAMP Assay):
-
Cell Culture:
-
Use a recombinant cell line stably expressing the off-target receptor of interest (e.g., HEK293 cells expressing the adrenergic α2A receptor).
-
-
Assay Preparation:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with a dilution series of the this compound derivative for 15-30 minutes.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).
-
-
Compound Treatment (Agonist Mode):
-
Add a dilution series of the this compound derivative to the cells.
-
-
Lysis and Detection:
-
After the appropriate incubation time, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
For antagonist mode, plot the cAMP concentration against the log of the derivative concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
For agonist mode, perform a similar analysis to determine the EC50 value.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between different derivatives.
Table 1: Comparative Binding Affinity (K_D, nM) of this compound Derivatives via SPR
| Compound | Primary Target (Dopamine D2) | Off-Target 1 (Serotonin 5-HT2A) | Off-Target 2 (Histamine H1) | Off-Target 3 (Adrenergic α1A) |
| Parent Compound | 5.2 | 25.8 | 15.3 | >1000 |
| Derivative A | 3.8 | 18.5 | 12.1 | >1000 |
| Derivative B | 7.1 | 550.6 | 489.2 | >1000 |
| Derivative C | 4.5 | 30.1 | 8.9 | 95.7 |
Table 2: Comparative Functional Activity (IC50, nM) in Cell-Based Assays
| Compound | Primary Target (Dopamine D2) | Off-Target 1 (Serotonin 5-HT2A) | Off-Target 2 (Histamine H1) | Off-Target 3 (Adrenergic α1A) |
| Parent Compound | 10.5 | 52.3 | 33.7 | >10,000 |
| Derivative A | 8.2 | 41.9 | 29.8 | >10,000 |
| Derivative B | 15.6 | >10,000 | >10,000 | >10,000 |
| Derivative C | 9.9 | 65.4 | 19.3 | 210.5 |
Interpretation:
-
Derivative A shows high affinity and functional activity at the primary target, but also retains significant activity at the 5-HT2A and H1 receptors, similar to the parent compound. This suggests a higher likelihood of side effects related to these off-targets (e.g., sedation from H1 antagonism).
-
Derivative B demonstrates a remarkable improvement in selectivity. While its affinity for the primary target is slightly reduced, its binding to the tested off-targets is negligible. This compound would be prioritized for further development due to its cleaner safety profile.
-
Derivative C maintains high potency at the primary target and shows increased antagonism at the H1 receptor, but introduces a new liability with moderate activity at the α1A adrenergic receptor. This could lead to cardiovascular side effects like orthostatic hypotension.[1]
Visualizing Off-Target Signaling Pathways
Understanding which cellular pathways are affected by cross-reactivity is crucial for predicting clinical outcomes. Phenothiazines are known to interact with multiple G-protein coupled receptor (GPCR) families.
Caption: Potential signaling pathways affected by a phenothiazine derivative.
This diagram illustrates how antagonism of the primary D2 receptor leads to the desired therapeutic effect by decreasing cAMP levels. Concurrently, unintended antagonism of H1 and α1 receptors can activate distinct Gαq-mediated pathways, leading to common side effects.
Conclusion and Future Directions
The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a proactive and systematic approach to evaluating cross-reactivity is essential for mitigating safety risks and ensuring the selection of the most promising clinical candidates. The integration of high-throughput binding assays like SPR with physiologically relevant cell-based functional assays provides a robust framework for building a comprehensive selectivity profile.
Future efforts should focus on expanding the panel of off-targets to include a wider range of receptors, ion channels, and enzymes. Additionally, the use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to predict potential cross-reactivity liabilities early in the design phase, further streamlining the drug discovery process. By embracing these principles of scientific integrity and thorough experimental validation, we can unlock the full therapeutic potential of this important class of molecules.
References
- Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]
- Pattnaik, P. (2018). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed, 23(11), 1545. [Link]
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. [Link]
- Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development. [Link]
- Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]
- Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). [Link]
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23. [Link]
- Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. [Link]
- Krasowski, M. D., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1547–1557. [Link]
- Wang, H., et al. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 209, 112842. [Link]
- Romano, A., & Caubet, J. C. (2005). Cross-reactivity among drugs: clinical problems. Current pharmaceutical design, 11(11), 1373–1389. [Link]
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
- Krasowski, M. D., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed, 65(12), 1547-1557. [Link]
- Madhavaram, H., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 38(9), 624–632. [Link]
- ResearchGate. (2025, August 7). Cross-reactivity among drugs: Clinical problems | Request PDF. [Link]
- Genetic Engineering & Biotechnology News. (2013, July 30).
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
- Lateral Flows. (2026, January 3). Cross-reactivity: Significance and symbolism. [Link]
- Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Deshpande, P., & Rank, M. (2017). Testing for Drug Hypersensitivity Syndromes. Clinical Reviews in Allergy & Immunology, 53(1), 1-17. [Link]
- Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls.
- UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. [Link]
- RxList. (2022, January 10). Antipsychotics, Phenothiazine. [Link]
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]
- ResearchGate. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. [Link]
- Worm, M., et al. (2016). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group.
- Wang, L., et al. (2019). Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor. Molecular Immunology, 111, 118-127. [Link]
- Drugs.com. (n.d.). Phenothiazines General Statement Monograph for Professionals. [Link]
- Google Patents. (n.d.).
- Wu, C. H., et al. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. Scientific reports, 6, 27540. [Link]
- American Academy of Allergy, Asthma & Immunology. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. [Link]
- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
- Wikipedia. (n.d.). Antipsychotic. [Link]
- Semantic Scholar. (n.d.). Multiple non-psychiatric effects of phenothiazines: a review. [Link]
- Johns Hopkins University. (1975).
- Chignell, C. F., Motten, A. G., & Buettner, G. R. (1985). Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization. Environmental health perspectives, 64, 103–110. [Link]
- Wikipedia. (n.d.). Phenothiazine. [Link]
- Elsevier. (2024).
- ResearchGate. (2025, August 10). (PDF)
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Multiple non-psychiatric effects of phenothiazines: a review. | Semantic Scholar [semanticscholar.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. SAR of phenothiazine.pptx [slideshare.net]
- 7. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 8. Buy this compound | 66820-95-9 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound [myskinrecipes.com]
- 11. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Antipsychotic - Wikipedia [en.wikipedia.org]
- 15. siemens-healthineers.com [siemens-healthineers.com]
- 16. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. news-medical.net [news-medical.net]
- 21. nuvisan.com [nuvisan.com]
- 22. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 23. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. photonics.com [photonics.com]
- 25. m.youtube.com [m.youtube.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Phenothiazine Isomers in Biological Assays: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Phenothiazine Scaffold
Phenothiazines, first synthesized in the late 19th century, represent a cornerstone of medicinal chemistry.[1][2] Initially explored for their properties as dyes, their therapeutic potential was unlocked with the discovery of promethazine's antihistaminic effects and the subsequent development of chlorpromazine, the first typical antipsychotic.[3][4] This pivotal moment heralded a new era in the management of psychosis.[5] The tricyclic "butterfly" structure of the phenothiazine core has since proven to be a remarkably versatile scaffold, giving rise to a multitude of derivatives with a wide spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, anticancer, and antimicrobial properties.[3][6]
The biological activity of phenothiazine derivatives is exquisitely sensitive to minor structural modifications, particularly the nature and position of substituents on the phenothiazine ring and the composition of the side chain at the N-10 position.[6] This guide provides a head-to-head comparison of phenothiazine isomers and closely related derivatives, delving into the structure-activity relationships that govern their performance in key biological assays. We will explore how subtle changes in chemical structure can lead to profound differences in biological function, offering insights to guide future drug discovery and development efforts.
The Crucial Role of Stereochemistry and Substitution: A Comparative Analysis
The therapeutic efficacy and target selectivity of phenothiazines are intricately linked to their three-dimensional structure and the electronic properties of their substituents. Here, we compare key isomers and derivatives to illustrate these fundamental principles.
Antipsychotic Activity: Targeting the Dopamine D2 Receptor
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][7] The affinity for this receptor is highly dependent on the substitution at the C2 position of the phenothiazine ring and the nature of the N10 side chain.
A classic example of the influence of the C2 substituent is the comparison between Chlorpromazine (with a chlorine atom at C2) and Promazine (unsubstituted at C2). Chlorpromazine exhibits significantly greater antipsychotic potency than promazine.[8][9] The electron-withdrawing nature of the chlorine atom is crucial for this enhanced activity.[6] Further illustrating this point, trifluoromethyl substitution at C2, as seen in Triflupromazine , generally confers even greater potency than a chloro substituent.[10][11]
The structure of the N10 side chain also plays a pivotal role. Phenothiazines are broadly categorized into three groups based on this side chain: aliphatic, piperidine, and piperazine derivatives. Piperazine derivatives, such as Trifluoperazine , are typically the most potent D2 antagonists, followed by piperidine derivatives like Thioridazine , and then aliphatic derivatives like Chlorpromazine .[6][12] This increased potency, however, is often associated with a higher incidence of extrapyramidal side effects.[12]
A fascinating case study in stereoisomerism is presented by Thioridazine , which is a racemic mixture. Its enantiomers exhibit different affinities for dopamine receptors. (+)-Thioridazine has a higher affinity for D2 receptors, while (-)-thioridazine shows a tenfold higher affinity for D1 receptors.[13] This stereoselectivity suggests that the clinical administration of a single enantiomer could potentially offer an improved therapeutic profile.[13]
Structurally related to phenothiazines are the thioxanthenes , where the nitrogen at position 10 is replaced by a carbon with a double bond to the side chain.[14] This structural change introduces the possibility of cis and trans isomers. For thioxanthenes, the cis isomer, where the side chain is oriented towards the substituted ring, is considerably more potent as a neuroleptic than the trans isomer.[10][11][14] This highlights the critical importance of the spatial arrangement of the molecule for effective receptor binding.
Table 1: Comparative Antipsychotic and Receptor Binding Properties of Phenothiazine Derivatives
| Compound | Class (N10 Side Chain) | C2 Substituent | Antipsychotic Potency | D2 Receptor Affinity (Ki, nM) | Reference |
| Promazine | Aliphatic | -H | Low | High | [8] |
| Chlorpromazine | Aliphatic | -Cl | Moderate | Moderate | [3] |
| Triflupromazine | Aliphatic | -CF3 | High | Low | [15] |
| Thioridazine | Piperidine | -SCH3 | Moderate | 14 (for THD) | [16] |
| (+)-Thioridazine | Piperidine | -SCH3 | Higher D2 affinity | - | [13] |
| (-)-Thioridazine | Piperidine | -SCH3 | Higher D1 affinity | - | [13] |
| Trifluoperazine | Piperazine | -CF3 | High | Low | [15] |
| Levomepromazine | Aliphatic | -OCH3 | Moderate | - | [17] |
Note: Potency is a relative measure. Lower Ki values indicate higher receptor affinity.
Anticancer Activity: A Multifaceted Assault on Tumor Cells
Phenothiazines have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[18][19][20] Their anticancer mechanisms are pleiotropic, often involving the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the induction of cell cycle arrest.[18][19][20][21]
The substitution at the C2 position also influences anticancer activity. For instance, a trifluoromethyl derivative of phenothiazine showed potent anti-tumor activity against HEp-2 cells, whereas the chlorine derivative was significantly weaker.
The stereoisomers of Thioridazine have been investigated for their anticancer and multidrug resistance (MDR) reversal effects. Studies on a mouse T-lymphoma cell line overexpressing the ABCB1 transporter and on a human prostate cancer cell line (PC3) found that the racemic mixture and the individual (+) and (-) enantiomers were similarly effective.[22] This suggests that for this particular activity, the chirality of thioridazine may not be a critical determinant.[22]
Table 2: Comparative Anticancer Activity of Phenothiazine Derivatives
| Compound | Cancer Cell Line | Assay | IC50 / TCID50 | Reference |
| Trifluoromethyl phenothiazine derivative | HEp-2 | Not Specified | TCID50 = 4.7 µg/mL | |
| Chlorine phenothiazine derivative | HEp-2 | Not Specified | TCID50 = 62.5 µg/mL | |
| Promethazine | Colorectal Cancer Cells | CCK-8 | Dose-dependent inhibition | [21] |
| Thioridazine (racemic, (+), and (-)) | Mouse T-lymphoma, PC3 | MTT | Similarly effective | [22] |
Antimicrobial Activity: A Renewed Interest in Old Drugs
The antimicrobial properties of phenothiazines have been recognized for some time, and there is renewed interest in their potential to combat antibiotic-resistant bacteria.[23] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[23]
A comparative study of 14 phenothiazines against Escherichia coli found that several derivatives exhibited potent antibacterial activity.[23] In a study on multidrug-resistant Acinetobacter baumannii, chlorpromazine , thioridazine , trifluoperazine , and promethazine all inhibited bacterial growth.[24]
Experimental Protocols: A Guide to Key Biological Assays
The following are detailed, step-by-step methodologies for the key biological assays discussed in this guide.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.[25][26]
Principle: The unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor. The displacement of the radioligand is used to calculate the IC50, which can then be converted to the equilibrium dissociation constant (Ki).[25][27]
Experimental Workflow:
Dopamine D2 Receptor Binding Assay Workflow
Detailed Steps:
-
Preparation of Cell Membranes: Prepare crude membranes from cells engineered to express the human dopamine D2 receptor (e.g., HEK293-rD2 cells).[27]
-
Preparation of Reagents:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (for total binding) or the high-affinity antagonist (for non-specific binding).
-
The test compound at various concentrations.
-
The radiolabeled ligand.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate for 1 hour at 30°C.[27]
-
Harvesting and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16][28]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[1][12]
Experimental Workflow:
MTT Assay Workflow
Detailed Steps:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the phenothiazine isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration at which no visible growth occurs after incubation.[2][32]
Experimental Workflow:
Minimum Inhibitory Concentration (MIC) Assay Workflow
Detailed Steps:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the phenothiazine isomers in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[31]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.[8][30]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[31]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
Mechanistic Insights: Signaling Pathways Targeted by Phenothiazine Isomers
The diverse biological activities of phenothiazines stem from their ability to interact with multiple cellular targets and signaling pathways.
Dopamine Receptor Signaling in Antipsychotic Action
Phenothiazines primarily exert their antipsychotic effects by blocking D2 dopamine receptors, which are G protein-coupled receptors (GPCRs).[7] The binding of dopamine to D2 receptors typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][33] By antagonizing these receptors, phenothiazines prevent this signaling cascade, thereby modulating neuronal activity in the brain's dopamine pathways.[34]
Simplified Dopamine D2 Receptor Signaling Pathway
PI3K/Akt/mTOR Pathway in Anticancer Effects
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[23][24][35] Several phenothiazine derivatives, including promethazine, have been shown to exert their anticancer effects by inhibiting this pathway.[19][20][21] Inhibition of PI3K/Akt signaling can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor cell proliferation.[18][36]
Simplified PI3K/Akt/mTOR Signaling Pathway
Conclusion
The phenothiazine scaffold remains a rich source of biologically active compounds with therapeutic potential extending far beyond their original application in psychiatry. This guide has demonstrated that subtle variations in the isomeric and substituent patterns of phenothiazine derivatives can have a profound impact on their biological activity. A thorough understanding of these structure-activity relationships, supported by robust and reproducible biological assays, is essential for the rational design of new and improved therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their quest to unlock the full potential of this remarkable class of molecules.
References
- Motohashi, N., Sakagami, H., Kurihara, T., Ferenczy, L., Csuri, K., & Molnar, J. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-10.
- Beaulieu, J. M., & Gainetdinov, R. R. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Cell, 164(6), 1115-1130.
- Beaulieu, J. M., Del'guidice, T., & Sotnikova, T. D. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects.
- Medeiros, B. C., et al. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands.
- Spengler, G., et al. (2017). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 122(5), 1235-1245.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Amaral, L., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1284923.
- Amaral, L., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1284923.
- Psychopharmacology Institute. (2016). The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. Psychopharmacology Institute.
- Szychowski, K. A., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 24(13), 10839.
- Tan, X., et al. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. Biomedicine & Pharmacotherapy, 143, 112188.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Molecular pharmacology, 80(2), 183-193.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs.
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 206. BenchChem.
- Guidechem. (n.d.). What are the differences between Chlorpromazine and Promethazine?. Guidechem.
- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step MTTC Assay Protocol for Adherent Cells. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Campbell, A., et al. (1988). Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain. Neuropharmacology, 27(11), 1117-1124.
- DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University.
- Springer Nature. (n.d.). MTT Assay Protocol.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling. Cell Signaling Technology.
- Szabo, D., et al. (2015). Effect of Thioridazine Stereoisomers on the Drug Accumulation of Mouse Lymphoma and Human Prostate Cancer Cell Lines in Vitro. Anticancer Research, 35(11), 6021-6027.
- Dr.Oracle. (2025). What is the mechanism of action and uses of chlorpromazine and levomepromazine?. Dr.Oracle.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University.
- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. BenchChem.
- Aftab, D. T., Ballas, L. M., Loomis, C. R., & Hait, W. N. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular pharmacology, 40(5), 798-805.
- Srisurapanont, M., & Suttajit, S. (2013). Levomepromazine for schizophrenia.
- Feinberg, A. P., & Snyder, S. H. (1975).
- PubChem. (n.d.). Thioridazine.
- Wikipedia. (n.d.). Thioridazine. Wikipedia.
- Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources. Cell Signaling Technology.
- Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human).
- Drugs.com. (n.d.). Chlorpromazine vs Promethazine Comparison. Drugs.com.
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
- Kilts, C. D., et al. (1985). The disposition and elimination of stereoisomeric pairs of thioridazine 5-sulfoxide in the rat. Drug metabolism and disposition, 13(4), 468-474.
- Wikipedia. (n.d.). Chlorpromazine. Wikipedia.
- Chakos, M., et al. (2004). Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial.
- National Center for Biotechnology Information. (n.d.). Promethazine. In StatPearls.
- Burn, J. H. (1954). The pharmacology of chlorpromazine and promethazine. Proceedings of the Royal Society of Medicine, 47(8), 617-621.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Chakos, M., et al. (2004). Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial. PubMed.
- National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
- Chakos, M., et al. (2004). Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: A double-blind randomized trial.
- Lane, J. R., et al. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current protocols in pharmacology, 85(1), e57.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 20. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of thioridazine stereoisomers on the drug accumulation of mouse lymphoma and human prostate cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 33. Dopamine receptor signaling and current and future antipsychotic drugs. | Semantic Scholar [semanticscholar.org]
- 34. researchgate.net [researchgate.net]
- 35. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 36. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-10H-phenothiazine: Reproducibility of Direct Bromination and Multi-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine scaffold is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. Among its many derivatives, 2-Bromo-10H-phenothiazine serves as a critical building block for introducing further molecular complexity. The strategic placement of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, enabling the synthesis of novel compounds with tailored electronic and biological properties. However, the reproducibility of synthetic protocols to obtain this key intermediate can be a significant hurdle. This guide provides an in-depth comparison of two primary synthetic routes to this compound: direct electrophilic bromination and a multi-step approach via the Smiles rearrangement. By examining the mechanistic underpinnings, experimental nuances, and potential pitfalls of each method, this document aims to equip researchers with the insights necessary to select and execute the most suitable protocol for their specific needs.
Introduction: The Synthetic Challenge of Regioselective Bromination
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization of an electron-rich aromatic system. The phenothiazine nucleus is highly susceptible to electrophilic attack, and controlling the position of bromination is paramount to avoiding the formation of undesired isomers and poly-brominated byproducts. This guide will dissect two distinct strategies to address this challenge, offering a comparative analysis of their efficiency, scalability, and, most importantly, their reproducibility.
Protocol 1: Direct Electrophilic Bromination with N-Bromosuccinimide (NBS)
Direct bromination is often the most straightforward approach to introducing a bromine atom onto an aromatic ring. For phenothiazine, N-Bromosuccinimide (NBS) is a commonly employed reagent due to its milder nature compared to elemental bromine, which can lead to over-bromination and oxidation of the sulfur atom.[1]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich phenothiazine ring attacks the electrophilic bromine of the NBS-solvent complex. The nitrogen and sulfur heteroatoms direct the substitution primarily to the electron-rich positions, with the 3 and 7 positions being the most activated. However, by carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to favor the formation of the mono-brominated product at the 2-position. The non-planar, butterfly-like conformation of the phenothiazine ring also influences the steric accessibility of the different positions.
Experimental Workflow: Direct Bromination
Sources
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 2-Bromo-10H-phenothiazine Analogs
Introduction: From Virtual Promise to Experimental Reality
In contemporary drug discovery, molecular docking serves as a powerful computational tool, enabling the rapid screening of vast chemical libraries and predicting the binding of small molecules to protein targets.[1] For novel scaffolds like 2-Bromo-10H-phenothiazine and its analogs, which build upon a phenothiazine core known for a wide spectrum of biological activities including antipsychotic and potential antitumor effects, docking provides invaluable initial hypotheses.[2][3] These in silico predictions, however, are fundamentally theoretical. Factors such as the inherent limitations of scoring functions, the simplified treatment of protein flexibility, and solvation effects necessitate rigorous experimental validation to bridge the gap between computational prediction and biological reality.[4][5]
This guide provides an in-depth comparison of common experimental techniques to validate the molecular docking predictions for this compound analogs. We will explore the causality behind experimental choices, present detailed protocols, and emphasize the importance of orthogonal methods to build a trustworthy and robust dataset.
The In Silico Starting Point: Docking Phenothiazine Analogs
The phenothiazine tricycle is a "privileged scaffold" known to interact with a variety of biological targets. Recent studies have successfully docked phenothiazine derivatives into the active sites of targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), histone deacetylases (HDACs), and microtubule affinity regulating kinase 4 (MARK4).[6][7][8] For our this compound analogs, a typical docking workflow would first identify a putative protein target based on therapeutic goals (e.g., AChE for Alzheimer's disease, a specific kinase for oncology). The docking protocol would then predict the binding pose and estimate the binding affinity (docking score) of each analog within the target's active site.[9] These scores provide a preliminary ranking of compounds, but this ranking is where the true experimental work begins.
A Comparative Guide to Experimental Validation Techniques
The validation process aims to confirm two key aspects of the docking prediction:
-
Direct Binding: Does the compound physically interact with the target protein?
-
Functional Activity: Does this binding event translate into a measurable biological effect (e.g., inhibition or activation)?
No single technique can definitively answer all questions. Therefore, employing a combination of methods is crucial for robust validation.[10] Below, we compare several gold-standard biophysical and biochemical techniques.
Data Presentation: A Head-to-Head Comparison of Validation Methods
| Technique | Information Obtained | Throughput | Protein Consumption | Key Strengths | Key Limitations |
| Biochemical Assays (e.g., Enzyme Inhibition) | Functional activity (IC₅₀/EC₅₀), Mechanism of Inhibition | High | Low to Medium | Directly measures biological effect; Cost-effective for screening. | Prone to artifacts (compound aggregation, assay interference); Does not directly confirm binding site. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | High | Gold standard for thermodynamics; Label-free, in-solution measurement.[11] | Requires large amounts of pure protein; Low throughput; Sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Medium | Low | Real-time kinetic data; High sensitivity; Requires small amounts of protein. | Requires protein immobilization, which can affect activity; Mass transport limitations can be an issue. |
| Differential Scanning Fluorimetry (DSF) | Ligand-induced thermal stabilization (ΔTm) | High | Low | Rapid screening for binding; Low protein consumption; Cost-effective. | Indirect measure of binding; Not all binding events cause a thermal shift; Prone to false positives/negatives.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, Structural changes, Weak affinity interactions | Low | High | Provides atomic-level detail of the interaction; Can detect very weak binders.[13] | Requires large amounts of soluble, stable protein; Technically complex and low throughput. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Very Low | High | Unambiguously confirms binding mode and interactions at the atomic level.[13] | Requires well-diffracting crystals, which can be a major bottleneck; Provides a static picture of the interaction. |
Visualizing the Validation Workflow
A systematic approach is essential for efficiently moving from computational hits to validated leads. The workflow below illustrates a typical funnel-down approach, starting with a high-throughput method to confirm binding and progressing to more detailed characterization techniques.
Caption: A hierarchical workflow for validating molecular docking predictions.
Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
To provide a practical example, we will detail a protocol for a biochemical assay to validate docked this compound analogs against AChE, a common target for phenothiazines.[6] This protocol is based on the widely used Ellman's method.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader
-
This compound analogs dissolved in DMSO
-
Donepezil (positive control inhibitor)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCh (100 mM) in deionized water.
-
Prepare serial dilutions of the phenothiazine analogs and Donepezil in DMSO, then dilute further in phosphate buffer to the desired final concentrations (ensure final DMSO concentration is <1% in the assay).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
20 µL of DTNB solution (final concentration 0.5 mM)
-
20 µL of test compound dilution or control (buffer for 100% activity, Donepezil for positive control)
-
140 µL of phosphate buffer (pH 8.0)
-
-
Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCh substrate solution (final concentration 0.5 mM).
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) using graphing software (like GraphPad Prism or R) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the AChE Inhibition Assay Workflow
Caption: Step-by-step workflow for the AChE enzyme inhibition assay.
Interpreting the Data: Correlating Docking Scores and Experimental Results
After obtaining experimental data (e.g., IC₅₀ or KD values), the final step is to correlate these with the initial docking scores. A strong correlation—where compounds with better (more negative) docking scores exhibit higher potency (lower IC₅₀/KD)—lends confidence to the docking model.[14]
However, a perfect correlation is rare. Discrepancies can be highly informative:
-
High Docking Score, Low Activity: This could indicate the scoring function is inaccurate, the compound has poor solubility, or it adopts an unexpected conformation not predicted by the docking algorithm.[4]
-
Low Docking Score, High Activity: The compound might be binding to an allosteric site not targeted in the docking study, or its binding could be driven by factors poorly captured by the scoring function, such as water displacement.
When discrepancies arise, it is essential to revisit the docking results. Techniques like X-ray crystallography are invaluable here, as a co-crystal structure can definitively reveal the true binding pose and rationalize the observed activity, providing crucial feedback to refine the computational model for future rounds of drug design.[7]
Conclusion
Validating molecular docking predictions for this compound analogs is a critical, multi-step process that transforms computational hypotheses into experimentally supported facts. It is not merely a confirmatory exercise but an integral part of the discovery pipeline that provides deeper insights into the structure-activity relationship. By employing a strategic combination of high-throughput screening assays like DSF, functional biochemical assays, and detailed biophysical characterization with techniques like SPR or ITC, researchers can confidently identify true positive hits. This rigorous, evidence-based approach ensures that resources are focused on the most promising candidates, ultimately accelerating the journey from a virtual hit to a viable therapeutic lead.
References
- Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central (PMC).
- Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
- A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.
- Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Europe PMC.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online.
- Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed.
- Lessons from Docking Validation. Michigan State University.
- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PubMed Central (PMC).
- Antipsychotic phenothiazine drugs bind to KRAS in vitro. ResearchGate.
- Molecular Docking Studies: The Success Should Overrule the Doubts. Hilaris Publishing.
- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PubMed Central (PMC).
- Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel Phenothiazine Derivatives. Oriental Journal of Chemistry.
- Synthesis, Characterization, Molecular docking and Anti-anxiety Evaluation of Some Novel Phenothiazine Derivatives. ResearchGate.
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. ACS Publications.
- Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. PubMed Central (PMC).
- Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PubMed Central (PMC).
- Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. Journal of Applied Organometallic Chemistry.
- Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed.
- Correlation of Binding Affinity Scores by Docking Molecular Analogs of... ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of 10H-Phenothiazines, Their Sulfones and Ribofuranosides. Wiley Online Library.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. National Institutes of Health.
- (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central (PMC).
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central (PMC).
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Phenothiazine-Based Dyes
For researchers, scientists, and drug development professionals, the selection of a suitable dye is a critical decision that can profoundly impact experimental outcomes. Phenothiazine-based dyes, a class of cationic dyes characterized by a core tricyclic aromatic structure, are widely employed in diverse applications ranging from photosensitizers in photodynamic therapy and dye-sensitized solar cells to vital stains in histology.[1][2][3] However, the utility of these dyes is often dictated by their photostability—their intrinsic ability to resist degradation upon exposure to light.
Photodegradation, or photobleaching, not only leads to a loss of the dye's primary function (e.g., color or fluorescence) but can also generate photoproducts with altered or even cytotoxic properties.[4][5] Therefore, a comprehensive understanding of the relative photostability of different phenothiazine dyes is paramount for ensuring the reliability, reproducibility, and safety of their applications.
This guide provides an in-depth comparison of the photostability of common phenothiazine dyes, explains the underlying mechanisms of their degradation, and presents a standardized protocol for evaluating their performance.
The Mechanism of Phenothiazine Photodegradation
The photodegradation of phenothiazine dyes is a complex process initiated by the absorption of light energy. Upon absorbing a photon, the dye molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[6] It is this triplet state that is the primary precursor to photochemical reactions.
The two predominant degradation pathways are:
-
Type I Reaction: The excited triplet dye interacts directly with a substrate, such as the solvent or another molecule, resulting in electron or hydrogen transfer to form free radicals. These highly reactive species can then react with oxygen to produce reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.[4][7]
-
Type II Reaction: The excited triplet dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]
In both pathways, the generated ROS, particularly singlet oxygen, can attack the chromophore of the phenothiazine dye itself, leading to its irreversible degradation. A common degradation route for N-substituted phenothiazines like Methylene Blue and its derivatives is N-demethylation , where methyl groups attached to the auxochromic amino groups are sequentially removed.[8] This process results in the formation of other phenothiazine dyes (e.g., Methylene Blue degrades to Azure B, then Azure A, and finally Thionine), each with distinct absorption spectra and photophysical properties.[8][9]
Caption: General mechanisms of phenothiazine dye photodegradation.
Comparative Photostability of Common Phenothiazine Dyes
The molecular structure, particularly the degree of N-methylation on the terminal amino groups, is a primary determinant of a phenothiazine dye's photostability. Generally, a higher degree of methylation correlates with greater resistance to photodegradation. This is because the electron-donating methyl groups can influence the electronic properties of the chromophore and the N-demethylation pathway itself represents a route for degradation.
Below is a comparison of several widely used phenothiazine dyes, ordered from generally highest to lowest photostability.
| Dye | C.I. Number | Structure (Cation) | Key Structural Feature | Relative Photostability |
| Methylene Blue | 52015 | Tetramethylated | Highest | |
| Azure B | 52010 | Trimethylated | High | |
| Azure A | 52005 | Dimethylated (asymmetric) | Moderate | |
| Toluidine Blue O | 52040 | Dimethylated + Methyl on Ring | Moderate | |
| Thionine | 52000 | Unsubstituted Amines | Lowest |
Note: Relative photostability can be influenced by experimental conditions such as solvent, pH, and the presence of other substances.[5][10]
Methylene Blue, being fully N-methylated, is the most photostable dye in this series.[5][11] Its degradation proceeds via the sequential loss of these methyl groups, forming Azure B, then Azure A, and finally Thionine.[9] Consequently, Thionine, which lacks any N-methyl groups, is often found to be the least photostable of the group under photo-oxidative conditions.[12][13] Toluidine Blue O's stability is comparable to that of Azure A, though its specific degradation kinetics can vary.[14][15]
Standardized Protocol for Photostability Testing
To ensure reproducible and comparable data, photostability testing should be conducted under controlled conditions, ideally following principles outlined by the International Council for Harmonisation (ICH) guideline Q1B.[16][17]
Caption: Standardized workflow for assessing dye photostability.
Detailed Step-by-Step Methodology
1. Sample Preparation
-
Objective: To prepare dye solutions of known concentration for irradiation.
-
Protocol:
-
Prepare a stock solution of the phenothiazine dye (e.g., 1 mM) in a high-purity solvent (e.g., deionized water, phosphate-buffered saline, or ethanol). The choice of solvent is critical as it can significantly affect photostability.
-
From the stock solution, prepare a working solution with an initial absorbance value between 0.5 and 1.0 at its absorption maximum (λmax) to ensure adherence to the Beer-Lambert law. A typical concentration is 5-10 µM.
-
Transfer the working solution into a suitable container for irradiation, such as a quartz cuvette.
-
Prepare an identical sample to be used as a "dark control." This sample will be kept under the same temperature conditions but shielded from light to account for any thermal degradation.[5]
-
2. Irradiation Setup
-
Objective: To expose the dye solution to a controlled and standardized light source.
-
Protocol:
-
Use a photostability chamber equipped with a light source that complies with ICH Q1B Option 1, such as a Xenon lamp filtered to simulate the D65 (outdoor daylight) or ID65 (indoor daylight) standard.[18][19]
-
The light source should provide a controlled overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter for confirmatory studies.[17][20]
-
Calibrate the light source using a suitable radiometer/lux meter.
-
Place the sample cuvette in the chamber at a fixed distance from the light source. Place the dark control next to it, completely wrapped in aluminum foil.
-
Maintain a constant temperature throughout the experiment to minimize thermal effects.
-
3. Data Acquisition
-
Objective: To monitor the decrease in dye concentration over time.
-
Protocol:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), remove the cuvette from the chamber.
-
Measure the full UV-Visible absorption spectrum using a spectrophotometer. Record the absorbance value at the dye's λmax.[5][21]
-
Return the sample to the chamber to continue irradiation.
-
At the end of the experiment, measure the absorbance of the dark control to confirm that no significant thermal degradation has occurred.
-
4. Data Analysis
-
Objective: To quantify the rate of photodegradation.
-
Protocol:
-
Plot the absorbance at λmax (Aₜ) against irradiation time (t).
-
The photodegradation of many dyes follows pseudo-first-order kinetics. To determine the rate constant (k), plot the natural logarithm of the absorbance ratio (ln(A₀/Aₜ)) against time, where A₀ is the initial absorbance.
-
The relationship is described by the equation: ln(A₀/Aₜ) = k * t.
-
The slope of the resulting linear plot is the pseudo-first-order rate constant, k (units of min⁻¹ or s⁻¹).[15][22] A higher k value indicates lower photostability.
-
The photolytic half-life (t½), the time required for the dye concentration to decrease by 50%, can be calculated using the formula: t½ = 0.693 / k.
-
Conclusion
The photostability of phenothiazine dyes is a critical performance parameter that is intrinsically linked to their molecular structure. The degree of N-methylation on the terminal amino groups serves as a reliable predictor of relative stability, with Methylene Blue (tetramethylated) being significantly more robust than its demethylated counterparts like Azure A and Thionine.
For researchers and developers, selecting a dye with the appropriate photostability profile is essential for the intended application. In applications requiring prolonged light exposure, such as in dye-sensitized solar cells or long-term fluorescence imaging, Methylene Blue is often a superior choice. Conversely, for applications where rapid photobleaching is desired or acceptable, less stable derivatives may be suitable. By employing standardized testing protocols, scientists can generate reliable and comparable data to make informed decisions, ensuring the efficacy and integrity of their experimental and therapeutic systems.
References
- Title: Optical Properties of Methylene Blue Source: World Scientific Publishing URL
- Title: Heterogeneous Photo Catalytic Degradation of the Phenothiazine Dye, Azure A: A Kinetic Approach Source: TSI Journals URL
- Title: Heterogeneous Photo Catalytic Degradation of the Phenothiazi Source: TSI Journals URL
- Title: Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols Source: ResearchGate URL
- Title: stability of methylene blue solutions for laboratory use Source: Benchchem URL
- Source: Journal of Materials Chemistry C (RSC Publishing)
- Source: Journal of Materials Chemistry C (RSC Publishing)
- Title: Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells Source: PMC - NIH URL
- Title: Photodegradation mechanisms. (a) Direct degradation by (1) direct...
- Title: Photodegradation kinetics of Methylene Blue in presence of (a) TiO2...
- Title: Structure-directed functional properties of phenothiazine brominated dyes.
- Title: Phenothiazine-based derivatives for optoelectronic applications: A review Source: OUCI URL
- Title: The Chemistry of Phenothiazine.
- Title: Toluidine Blue O Source: Selleck Chemicals URL
- Title: Formulas of a) MB and b) Azure B.
- Title: Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations Source: PMC - NIH URL
- Title: Thionin Chemical Reaction - The Two Faced Solution!
- Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing)
- Title: Thionine - Wikipedia Source: Wikipedia URL
- Title: Evaluation of Natural Dye Extracts from African Plants for the Photooxygenation of α-Terpinene to the Anthelmintic Ascaridole Source: MDPI URL
- Title: PHOTOSTABILITY TESTING Source: PharmaTutor URL
- Title: Photodegradation Study of Toluidine Blue Dye in Aqueous Solution using Magnesium Oxide as a Photocatalyst Source: Canadian Center of Science and Education URL
- Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL
- Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL
- Title: In the right light: What ICH photostability tests are all about Source: Binder World URL
- Title: Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization Source: PubMed URL
- Title: Photostability Source: RD Laboratories URL
Sources
- 1. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Phenothiazine-based derivatives for optoelectronic applications: A review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thionine - Wikipedia [en.wikipedia.org]
- 10. tsijournals.com [tsijournals.com]
- 11. worldscientific.com [worldscientific.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Photoredox reactions of thionine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Photodegradation Study of Toluidine Blue Dye in Aqueous Solution using Magnesium Oxide as a Photocatalyst | Mohammad Salim | International Journal of Chemistry | CCSE [ccsenet.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. binder-world.com [binder-world.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. database.ich.org [database.ich.org]
- 20. rdlaboratories.com [rdlaboratories.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Halogenated Phenothiazines: A Comparative Guide to Combating Drug-Resistant Bacteria
In the relentless battle against antibiotic resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, the phenothiazine core, a privileged structure in medicinal chemistry, has garnered significant attention for its broad-spectrum biological activities. This guide provides an in-depth technical comparison of the efficacy of halogenated phenothiazine derivatives, with a particular focus on the potential of 2-bromo-substituted analogues, against drug-resistant bacteria. While direct comparative data for 2-bromo-10H-phenothiazine derivatives remains an emerging area of research, this guide synthesizes existing data on structurally related halogenated phenothiazines to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
The Growing Threat of Antibiotic Resistance and the Promise of Phenothiazines
The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, poses a critical global health threat, rendering conventional antibiotic therapies ineffective.[1][2] This has spurred the exploration of alternative therapeutic strategies, including the repurposing of existing drugs and the development of new chemical entities. Phenothiazine derivatives, initially developed as antipsychotic agents, have demonstrated inherent antibacterial properties, making them an attractive starting point for novel antibiotic development.[1][3][4]
The tricyclic phenothiazine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Halogenation, a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a drug, has been explored in the context of phenothiazine derivatives to augment their antibacterial efficacy.
Comparative Efficacy of Halogenated Phenothiazine Derivatives
While comprehensive studies focusing specifically on a wide range of this compound derivatives are limited in the public domain, the available literature on other halogenated phenothiazines, particularly 2-chloro derivatives, provides valuable insights into their potential.
Insights from 2-Chloro-10H-phenothiazine Derivatives
Derivatives of 2-chlorophenothiazine have shown significant activity against a spectrum of microbial pathogens, including multidrug-resistant strains like MRSA.[3] The presence of the chlorine atom at the 2-position of the phenothiazine ring is a key structural feature contributing to their antimicrobial effects.
Table 1: Reported Antibacterial Activity of Selected Phenothiazine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Chlorpromazine | Acinetobacter baumannii (MDR) | 50 - 600 | [5] |
| Thioridazine | Staphylococcus aureus (MRSA) | 8 - 256 | |
| Trifluoperazine | Acinetobacter baumannii (MDR) | 50 - 600 | [5] |
| Promethazine | Acinetobacter baumannii (MDR) | 50 - 600 | [5] |
Note: This table summarizes general findings. Specific MIC values can vary depending on the specific derivative and the bacterial strain tested.
The data indicates that phenothiazine derivatives possess intrinsic antibacterial activity, with MIC values that, while sometimes high, demonstrate a clear inhibitory effect. The key takeaway is the consistent activity against challenging drug-resistant pathogens.
Unraveling the Mechanism of Action: A Multi-pronged Attack
The antibacterial efficacy of halogenated phenothiazine derivatives is not attributed to a single target but rather a combination of mechanisms that collectively overwhelm bacterial defense systems.[3]
-
Inhibition of Efflux Pumps: A primary and well-documented mechanism is the inhibition of bacterial efflux pumps.[3] These pumps are a major contributor to antibiotic resistance by actively expelling drugs from the bacterial cell. Phenothiazines can disrupt the function of these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.
-
Cell Membrane Disruption: The lipophilic nature of the phenothiazine scaffold allows it to intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): Some phenothiazine derivatives have been shown to induce the production of reactive oxygen species within bacterial cells.[1] This oxidative stress can damage vital cellular components, including DNA, proteins, and lipids.
-
DNA Damage: Evidence suggests that certain phenothiazine derivatives can directly interact with and damage bacterial DNA, interfering with replication and transcription.[1][3]
Below is a diagram illustrating the multifaceted mechanism of action of halogenated phenothiazine derivatives.
Caption: Multifaceted antibacterial mechanism of halogenated phenothiazines.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment: the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific drug-resistant bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Drug-resistant bacterial strain (e.g., MRSA)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., vancomycin for MRSA)
-
Negative control (sterile MHB)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the positive control.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.
-
Negative Control: A well containing only sterile MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
The workflow for this crucial experiment is depicted in the following diagram:
Caption: Workflow for MIC determination via broth microdilution.
Synthesis of Halogenated Phenothiazine Derivatives: A Representative Pathway
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the Smiles rearrangement. A generalized synthetic scheme is presented below.
Caption: A generalized synthetic pathway to this compound derivatives.
This pathway offers a versatile method for introducing various substituents onto the phenothiazine core, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Future Perspectives and Conclusion
The exploration of halogenated phenothiazine derivatives as antibacterial agents represents a promising frontier in the fight against drug-resistant infections. While existing data on 2-chloro analogues provides a strong rationale for their continued investigation, there is a clear and urgent need for more focused research on this compound derivatives.
Future studies should aim to:
-
Synthesize and characterize a diverse library of this compound derivatives.
-
Conduct comprehensive in vitro screening of these compounds against a broad panel of clinically relevant drug-resistant bacteria, including MRSA, vancomycin-resistant enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE).
-
Elucidate the precise mechanisms of action and conduct detailed structure-activity relationship studies to identify the key structural features that govern antibacterial potency.
-
Evaluate the in vivo efficacy and safety of the most promising candidates in animal models of infection.
References
- García-García, A. M., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 131(3), 1146-1158. [Link]
- Hendricks, O., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Probiotics and Antimicrobial Proteins. [Link]
- Khan, I., et al. (2022). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology, 13, 997637. [Link]
- Motohashi, N., et al. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-1210. [Link]
- Spengler, G., et al. (2019). Do phenothiazines possess antimicrobial and efflux inhibitory properties?. FEMS Microbiology Reviews, 43(6), 699-719. [Link]
Sources
- 1. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eu-opensci.org [eu-opensci.org]
A Comparative Guide to Hole Mobility in Phenothiazine-Based Semiconductors for Advanced Organic Electronics
Phenothiazine (PTZ), a sulfur and nitrogen-containing heterocyclic aromatic compound, has emerged as a cornerstone in the design of high-performance organic electronic materials.[1][2] Its unique butterfly-shaped, non-planar structure, coupled with its strong electron-donating nature, provides an excellent scaffold for developing materials with high hole mobility, a critical parameter for the efficiency of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4][5] This guide offers a comparative analysis of hole mobility in various phenothiazine-based semiconductors, delving into the structure-property relationships that govern charge transport and providing detailed experimental protocols for accurate mobility measurements.
The Significance of Hole Mobility in Organic Semiconductors
In organic semiconductors, charge transport occurs via the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is quantified by charge carrier mobility (μ), which directly impacts device performance. For hole-transporting materials (HTMs), high hole mobility is desirable as it leads to:
-
Reduced recombination losses in OPVs and OLEDs, enhancing their efficiency.
-
Lower operating voltages for OLEDs.[6]
-
Faster switching speeds in OFETs.[6]
Phenothiazine derivatives have garnered significant attention due to their inherent potential for high hole mobility, which can be fine-tuned through strategic molecular engineering.[1][3]
Comparative Analysis of Hole Mobility in Phenothiazine Derivatives
The hole mobility of phenothiazine-based semiconductors is profoundly influenced by their molecular structure and the resulting solid-state packing. Modifications to the core phenothiazine unit, such as the introduction of different substituent groups, can significantly alter the intermolecular interactions and, consequently, the charge transport properties. The following table summarizes the hole mobility of several representative phenothiazine derivatives, highlighting the impact of structural variations.
| Phenothiazine Derivative | Chemical Structure | Hole Mobility (μh) (cm²/Vs) | Measurement Technique | Key Structural Feature | Reference |
| Unsubstituted Phenothiazine (PTZ) | 1.15 x 10⁻⁴ | Field-Effect Transistor (FET) | Planar layered crystal structure | [7] | |
| C(7)-unsubstituted 3-malononitrile phenothiazine (O-1) | 1 x 10⁻³ | Space-Charge-Limited Current (SCLC) | Highly ordered film formation | [6][8] | |
| AZO-I | 2 x 10⁻⁶ | Time-of-Flight (Q-TOF) | Azomethine functionalization | [9] | |
| AZO-II | 2 x 10⁻⁵ | Time-of-Flight (Q-TOF) | Introduction of two electron-donating triarylamine groups | [9] | |
| Z30 | 6.70 x 10⁻⁵ | Space-Charge-Limited Current (SCLC) | N/A | [10] | |
| SFX-PT1 | 2.08 x 10⁻³ | Space-Charge-Limited Current (SCLC) | N/A | [10] | |
| BDT-POZ | 2.1 x 10⁻⁴ | Space-Charge-Limited Current (SCLC) | Smaller N-N distance between redox centers | [10] |
Key Insights from the Comparative Data:
-
Crystallinity and Ordering: The remarkable difference in hole mobility between the unsubstituted PTZ and the C(7)-unsubstituted 3-malononitrile phenothiazine (O-1) underscores the critical role of molecular packing. The latter forms highly ordered films, leading to an outstanding mobility of 1 x 10⁻³ cm²/Vs, the highest reported for this class of compounds.[6][8] This highlights that facilitating intermolecular π-π stacking is a key strategy for enhancing charge transport.
-
Impact of Substituents: The comparison between AZO-I and AZO-II demonstrates the power of targeted functionalization. The introduction of two electron-donating triarylamine groups in AZO-II results in a tenfold increase in hole mobility compared to AZO-I.[9] This is attributed to enhanced intermolecular interactions and charge delocalization.
-
Donor-Acceptor Architectures: Many high-mobility phenothiazine derivatives employ a donor-acceptor (D-A) design.[3] This approach can lead to tailored electronic properties and favorable molecular packing for efficient charge transport.[11]
Experimental Protocols for Measuring Hole Mobility
Accurate determination of hole mobility is crucial for a reliable comparison of different materials. Several techniques are commonly employed, each with its own advantages and limitations.
Time-of-Flight (TOF) Method
The TOF method directly measures the transit time of photogenerated charge carriers across a material of known thickness under an applied electric field.[12] It is a widely used and reliable technique for materials with relatively high mobility.
Experimental Workflow:
Caption: Workflow for hole mobility measurement using the Time-of-Flight (TOF) method.
Causality Behind Experimental Choices:
-
Thick Film (1-10 µm): A thick film is necessary to ensure that the RC time constant of the measurement circuit is much smaller than the carrier transit time, allowing for a clear observation of the transit.[13]
-
Short Laser Pulse: The laser pulse duration must be significantly shorter than the transit time to generate a thin sheet of charge carriers near the electrode.
-
Semi-transparent Electrode: This allows for the photogeneration of charge carriers at the interface between the electrode and the organic semiconductor.
Space-Charge-Limited Current (SCLC) Method
The SCLC method analyzes the current-voltage (J-V) characteristics of a device in the dark. At a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited.
Experimental Workflow:
Caption: Workflow for hole mobility measurement using the Space-Charge-Limited Current (SCLC) method.
Causality Behind Experimental Choices:
-
Hole-Only Device: The device architecture is designed to ensure that the current is dominated by the transport of holes. This is achieved by using a high work function anode (like PEDOT:PSS) to facilitate hole injection and a high work function cathode (like Gold) to block electron injection.
-
Mott-Gurney Law: This model describes the relationship between current, voltage, and mobility in the SCLC regime for a trap-free semiconductor. The accuracy of the calculated mobility depends on the validity of this model for the material under investigation.
Field-Effect Transistor (FET) Method
The FET method measures the mobility in a transistor configuration, where a gate electrode modulates the charge carrier density in the semiconductor channel.
Experimental Workflow:
Caption: Workflow for hole mobility measurement using the Field-Effect Transistor (FET) method.
Causality Behind Experimental Choices:
-
OFET Structure: The transistor geometry allows for the modulation of charge carrier concentration at the semiconductor-dielectric interface, enabling the determination of mobility in the accumulation layer.
-
Saturation Regime: In this regime, the drain current becomes independent of the drain voltage and is primarily controlled by the gate voltage, simplifying the extraction of mobility.
Future Directions and Conclusion
The field of phenothiazine-based semiconductors continues to evolve, with ongoing research focused on designing novel molecular architectures to further enhance hole mobility. Key strategies include:
-
Controlling Molecular Packing: The development of synthetic methods that promote long-range order and strong intermolecular π-π stacking is crucial.
-
Fine-tuning Energy Levels: Optimizing the highest occupied molecular orbital (HOMO) energy level of the phenothiazine derivative is essential for efficient hole injection and transport in devices.
-
Exploring Novel Donor-Acceptor Combinations: The design of new D-A molecules with tailored electronic and structural properties holds immense promise for achieving even higher hole mobilities.
References
- Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
- Structure-induced optoelectronic properties of phenothiazine-based materials.
- Phenothiazine functional materials for organic optoelectronic applications. Physical Chemistry Chemical Physics. [Link]
- Phenothiazine Functional Materials for Organic Optoelectronic Applications.
- Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors. Scientific Reports. [Link]
- Synthesis of a p-type semiconducting phenothiazine exfoli
- Techniques for characterization of charge carrier mobility in organic semiconductors. AIP Conference Proceedings. [Link]
- Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors.
- Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. AIP Publishing. [Link]
- Can anyone suggest methods to determine the mobility of organic semiconductors?
- Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. Journal of Applied Physics. [Link]
- The Study of Hole Transport in Organic Semiconductors with Time of Flight Method. Journal of Ovonic Research. [Link]
- Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells.
- Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega. [Link]
- Structure-induced optoelectronic properties of phenothiazine-based materials.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Synthesis and characterization of phenothiazine sensor for spectrophotometric and fluorescence detection of cyanide. PubMed. [Link]
- Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors OPEN.
Sources
- 1. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a p-type semiconducting phenothiazine exfoliatable layered crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-10H-phenothiazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-10H-phenothiazine. As a brominated heterocyclic compound, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Core Principles of this compound Waste Management
The fundamental principle for disposing of this compound is recognizing its classification as a halogenated organic compound .[1] This classification dictates that it must be treated as hazardous waste and segregated for specific disposal methods, primarily high-temperature incineration at a licensed facility.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sanitary sewer.[3][4]
The rationale for this stringent requirement lies in the compound's structure. Incomplete combustion of halogenated organics can lead to the formation of hazardous byproducts. Therefore, disposal must be conducted in specialized incinerators equipped with flue gas scrubbing systems to neutralize acidic gases (like hydrogen bromide) and other potential pollutants.[2][5]
Key Hazards Associated with this compound and its Analogs:
At-a-Glance Disposal Protocol
For immediate reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Halogenated Organic Waste | Contains a carbon-halogen bond, regulated under EPA guidelines.[1][8][9] |
| Primary Disposal Method | Licensed Chemical Destruction / Incineration | Ensures complete destruction and prevents release of toxic byproducts.[2][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin, eye, and clothing contamination.[4][6][7] |
| Waste Container | Designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organics". | Prevents accidental mixing with incompatible waste streams and ensures proper handling.[1][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Phenothiazine and its derivatives can react with these materials.[11] Store waste separately. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | Prevents dispersal and ensures contaminated materials are disposed of as hazardous waste.[10] |
Operational Disposal Workflow: A Step-by-Step Guide
This section provides a detailed, procedural workflow for the collection and disposal of this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] Don the appropriate PPE.
-
Eye Protection: Wear chemical safety goggles or a face shield approved under standards like EN 166 (EU) or NIOSH (US).[3][4]
-
Hand Protection: Wear chemical-resistant nitrile rubber gloves. Inspect gloves for any tears or holes before use.[4][6]
-
Body Protection: Wear a fully buttoned lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[4]
The diagram below illustrates the initial decision-making process for waste handling.
Caption: Initial decision workflow for handling phenothiazine waste.
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step to ensure safe disposal.
-
Identify the Correct Waste Stream: this compound is a halogenated organic waste .[1]
-
Use the Designated Container: Place the waste into a container specifically designated and labeled for halogenated organic solvents or solids. These containers are often color-coded (e.g., green) or clearly marked to distinguish them from non-halogenated waste.[1]
-
Collect Different Forms of Waste:
-
Solid Waste: Collect unused powder, residue, or contaminated weigh boats directly into a wide-mouth solid waste container for halogenated organics. Avoid creating dust.[4]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed liquid waste container for halogenated solvents.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated must be placed in a sealed bag or container and disposed of as solid halogenated hazardous waste.[12]
-
Step 3: Container Management and Labeling
-
Keep Containers Closed: Always keep the hazardous waste container tightly sealed when not in use to prevent the release of vapors.[6][11]
-
Label Accurately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant).
-
-
Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for expansion and prevent spills.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizers.[11]
-
Arrange for Pickup: Once the container is full, or if the waste is no longer being generated, arrange for pickup by your institution's certified hazardous waste disposal service. Follow your organization's specific procedures for requesting a waste collection.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
The following diagram outlines the complete operational protocol.
Caption: Step-by-step operational disposal workflow.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
-
Contain the Spill:
-
For Solid Spills: Gently cover the powder with an inert absorbent material (e.g., vermiculite, sand) to avoid creating dust.[10] Sweep up the material and place it in a sealed, labeled hazardous waste container.[4]
-
For Liquid Spills: Absorb the spill with an inert material. Collect the contaminated absorbent and place it into a sealed container for disposal as halogenated hazardous waste.[10]
-
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
References
- U.S. Environmental Protection Agency. (1983, December).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]
- Bucknell University.
- Washington State University.
- Redox. (2022, March 3).
- U.S. Environmental Protection Agency.
- Wikipedia. Phenothiazine. [Link]
- Electronic Code of Federal Regulations (eCFR).
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
- MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenothiazine. [Link]
- ResearchGate.
- Occupational Safety and Health Administration (OSHA). 1910.1000 - Air contaminants. [Link]
- John Wiley & Sons, Ltd. (2025, September 10). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. [Link]
- ResearchGate.
- Occupational Safety and Health Administration (OSHA).
- Occupational Safety and Health Administration (OSHA). (2021, January 8). Phenothiazine. [Link]
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. redox.com [redox.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen: A Definitive Guide to Safely Handling 2-Bromo-10H-phenothiazine
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the introduction of novel compounds into the laboratory workflow is a daily reality. Among these is 2-Bromo-10H-phenothiazine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound. By moving beyond a simple checklist and delving into the causality behind each recommendation, we aim to build a deeply ingrained culture of safety that protects both the researcher and the integrity of the research.
Part 1: Hazard Identification and Risk Assessment - Acknowledging the Unknowns
The parent compound, phenothiazine, is known to be moderately toxic and can cause skin irritation.[3] Prolonged or repeated exposure may lead to damage to the liver, kidneys, blood, and nervous system.[4] Safety data for related halogenated phenothiazines, such as 2-chlorophenothiazine and 3,7-dibromo-10H-phenothiazine, indicates that these compounds are skin and eye irritants and may cause respiratory irritation.[5][6][7][8] The presence of the bromine atom in this compound suggests that similar or potentially enhanced irritant and toxic properties should be assumed.
One available safety data sheet for this compound provides the hazard statement H302, indicating it is harmful if swallowed, and displays the GHS07 pictogram, signifying it can be a skin and eye irritant, or harmful upon inhalation.[9]
Therefore, this compound must be handled as a hazardous substance with the potential for:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Presumed to be a skin irritant.
-
Serious Eye Damage/Irritation: Presumed to be an eye irritant.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): Potential for systemic toxicity affecting major organs, based on data for the parent compound.
This conservative approach, grounded in the principles of the American Chemical Society's (ACS) guide to recognizing and assessing hazards, ensures that all necessary precautions are taken.[10][11][12]
Part 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls are the primary means of exposure reduction, a comprehensive PPE strategy is mandatory.[13] The following table outlines the minimum required PPE for handling this compound, particularly in its solid, powdered form.[14][15]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. A full-facepiece respirator offers enhanced protection. | Prevents inhalation of fine, potentially harmful dust particles.[14] |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. Nitrile offers good chemical resistance.[14][16] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from airborne dust and potential splashes of solutions.[15] |
| Body Protection | Disposable lab coat or coverall with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin.[17] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants out of the laboratory.[14] |
Part 3: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents. The following protocol is designed to guide the user through the key stages of handling this compound.
Engineering Controls and Preparation
-
Work in a Designated Area: All handling of solid this compound and its concentrated solutions must be conducted within a properly functioning chemical fume hood.[18]
-
Verify Fume Hood Performance: Before commencing work, ensure the fume hood is operational, with the sash at the appropriate height.
-
Assemble all Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, and waste containers) and place them in the fume hood before introducing the chemical.
Weighing and Solution Preparation Workflow
Caption: Workflow for weighing and preparing solutions of this compound.
Post-Handling and Decontamination
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol or acetone) followed by a soap and water wash.
-
PPE Removal: Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.[16]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Part 4: Emergency Procedures - Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.[10]
| Emergency Situation | Immediate Action |
| Minor Spill (<1g in a fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the material into a designated hazardous waste container. 4. Decontaminate the area. |
| Major Spill (>1g or outside a fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety officer. 3. Prevent entry to the area. 4. Follow institutional procedures for large chemical spills. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Part 5: Disposal Plan - Environmental Responsibility
Proper disposal of this compound and its associated waste is a legal and ethical requirement to protect human health and the environment.[19][20] As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[21]
Waste Segregation and Collection
-
Designated Waste Containers: All waste containing this compound must be collected in clearly labeled, dedicated "Halogenated Organic Waste" containers.[18][22]
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and absorbent materials, should be placed in a sealed, labeled hazardous waste bag or container.[23]
-
Liquid Waste: Solutions containing this compound must be collected in a sealed, chemically compatible hazardous waste container.[24] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[23]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[24]
Disposal Workflow
Caption: Waste disposal workflow for this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are paramount.
References
- EPA Hazardous Waste Management. (2024, April 29).
- Resource Conservation and Recovery Act (RCRA)
- Treatment and disposal of chemical wastes in daily labor
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Halogenated Solvents in Laboratories. (n.d.).
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania.
- Hazardous Waste Recycling. (2025, September 22). US EPA.
- Hazardous waste segreg
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society.
- Chemistry Lab Safety Guidelines: ACS Committee on Training. (n.d.). Studylib.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.).
- Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
- Your Partner in Safety. (n.d.).
- Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Bromocriptine. (n.d.). Benchchem.
- Personal Protective Equipment -- Kentucky Pesticide Safety Educ
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal protective equipment in your pharmacy. (2019, October 30).
- PERSONAL PROTECTIVE EQUIPMENT. (n.d.).
- This compound | 66820-95-9. (n.d.). ChemicalBook.
- 3-bromo-10H-phenothiazine SDS, 3939-23-9 Safety D
- 3,7-Dibromo-10H-phenothiazine - SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 13). CymitQuimica.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- This compound | 66820-95-9. (n.d.). Sigma-Aldrich.
- This compound CAS#: 66820-95-9. (n.d.).
- Nomination Background: Phenothiazine (CASRN: 92-84-2). (n.d.).
- This compound | CAS No- 66820-95-9. (n.d.). Chemicea Pharmaceuticals.
- Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. (2025, September 23). Redox.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | CAS No- 66820-95-9 [chemicea.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. redox.com [redox.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | 66820-95-9 [sigmaaldrich.com]
- 10. acs.org [acs.org]
- 11. studylib.net [studylib.net]
- 12. acs.org [acs.org]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. pppmag.com [pppmag.com]
- 17. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 19. axonator.com [axonator.com]
- 20. youtube.com [youtube.com]
- 21. epa.gov [epa.gov]
- 22. bucknell.edu [bucknell.edu]
- 23. campusoperations.temple.edu [campusoperations.temple.edu]
- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
